molecular formula C7H7ClFNO2 B1522056 3-Amino-4-fluorobenzoic acid hydrochloride CAS No. 3799-24-4

3-Amino-4-fluorobenzoic acid hydrochloride

Cat. No.: B1522056
CAS No.: 3799-24-4
M. Wt: 191.59 g/mol
InChI Key: OVKIGFOQERHAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluorobenzoic acid hydrochloride is a useful research compound. Its molecular formula is C7H7ClFNO2 and its molecular weight is 191.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-4-fluorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKIGFOQERHAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660139
Record name 3-Amino-4-fluorobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3799-24-4
Record name 3-Amino-4-fluorobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-fluorobenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-4-fluorobenzoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-4-fluorobenzoic Acid Hydrochloride

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical and biological properties, leading to enhanced efficacy, improved metabolic stability, and novel functionalities.[1][2] this compound stands out as a pivotal building block within this class of molecules. Its trifunctional nature—possessing an aromatic amine, a carboxylic acid, and a fluorine substituent—offers a versatile platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to explain the causality behind its chemical behavior and its utility as a synthetic intermediate. We will delve into its spectroscopic signature, core reactivity, synthetic pathways, and critical role in the development of pharmaceuticals and other advanced materials, providing a comprehensive resource grounded in authoritative data.

Core Chemical Identity

This compound is the hydrochloride salt of 3-amino-4-fluorobenzoic acid. The protonation of the amino group enhances stability and can modify solubility characteristics compared to the free base. It is essential for researchers to distinguish between the hydrochloride salt and the free acid, as their properties and handling requirements can differ.

PropertyThis compound3-Amino-4-fluorobenzoic Acid (Free Base)
CAS Number 3799-24-4[3][4][5][6]2365-85-7[7][8][9][10][11]
Molecular Formula C₇H₆FNO₂·HCl or C₇H₇ClFNO₂[3][4][6]C₇H₆FNO₂[7][8][9]
Molecular Weight 191.59 g/mol [4][5][6]155.13 g/mol [8][9]
IUPAC Name This compound3-amino-4-fluorobenzoic acid[8]
Appearance Off-white crystalline solid[11]White to light yellow powder[7]
Common Synonyms -5-Carboxy-2-fluoroaniline, 4-Fluoro-3-aminobenzoic acid[7][11]

Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling, storage, and application in synthetic protocols.

PropertyValue / Description
Melting Point 182-184 °C (for free acid)[11]
Boiling Point 335.5 °C at 760 mmHg (for free acid, predicted)[11][12]
Solubility Soluble in Methanol[12]
pKa 4.30 (predicted, for carboxylic acid group of free base)[12]
Storage Store in a cool, dry, well-ventilated area. Keep sealed in a dry, inert atmosphere.[4][5][12]
Spectroscopic Analysis

Spectroscopic data provides a definitive fingerprint for the molecule, essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the free acid would typically show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine, amino, and carboxylic acid groups. The protons of the amino group and the carboxylic acid are exchangeable and may appear as broad singlets. Data for related compounds can be found in the literature.[13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by key vibrational frequencies that confirm its functional groups. Expected peaks include:

    • Strong C=O stretch from the carboxylic acid group (~1680-1710 cm⁻¹).

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • N-H stretching from the amino group (or N⁺-H from the anilinium salt) (~3300-3500 cm⁻¹).

    • C-F stretching in the aromatic region (~1100-1300 cm⁻¹).

    • C=C aromatic ring stretches (~1450-1600 cm⁻¹). Spectra for the free base are publicly available.[8][15]

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight. For the free acid, the parent ion peak would be expected at an m/z of approximately 155.13.[9]

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The hydrochloride form protects the amine, which can be deprotected in situ or used as is, depending on the reaction conditions.

Analysis of Functional Group Reactivity
  • Anilinium/Amino Group: In its hydrochloride form, the amine is a protonated anilinium ion, which is deactivating and meta-directing for electrophilic aromatic substitution. Neutralization with a base liberates the free amine, a powerful ortho-, para-directing activating group. This free amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and amide bond formation.

  • Carboxylic Acid Group: This group is a cornerstone of the molecule's utility, enabling esterification and, most importantly, amide bond formation.[7] The use of standard peptide coupling reagents (e.g., EDC, HOBt, HATU) allows for the efficient construction of amide linkages, a fundamental reaction in pharmaceutical synthesis.

  • Fluorinated Aromatic Ring: The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the basicity of the amine. Its presence is a key design element in drug discovery, often enhancing metabolic stability and membrane permeability.[1][5][7]

Reactivity_Hub cluster_amine Amine Reactions cluster_acid Carboxylic Acid Reactions cluster_ring Aromatic Ring Reactions main 3-Amino-4-fluorobenzoic acid amide Amide Formation (Acylation) main->amide sulfonamide Sulfonamide Formation main->sulfonamide ester Esterification main->ester amide_coupling Amide Formation (Peptide Coupling) main->amide_coupling eas Electrophilic Aromatic Substitution main->eas

Caption: Reactivity pathways of 3-Amino-4-fluorobenzoic acid.

Key Synthetic Transformations: Experimental Protocol Example

Protocol: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general, self-validating method for coupling the carboxylic acid of 3-Amino-4-fluorobenzoic acid with a primary or secondary amine.

  • Reagent Preparation: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired amine in a suitable aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the mixture. The base neutralizes the hydrochloride salt and the acid formed during the reaction.

  • Activation: Add 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the stirring solution. Causality: HOBt suppresses side reactions and racemization, while EDC is the water-soluble carbodiimide that activates the carboxylic acid.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified, typically by silica gel column chromatography, to yield the final amide.

Common Synthetic Route

A prevalent method for synthesizing the parent compound, 3-amino-4-fluorobenzoic acid, is through the catalytic hydrogenation of its nitro precursor.[12]

Synthesis_Workflow start 4-Fluoro-3-nitrobenzoic acid mid 3-Amino-4-fluorobenzoic acid start->mid H₂, Pd/C Methanol end 3-Amino-4-fluorobenzoic acid hydrochloride mid->end HCl

Caption: Synthesis of the target compound from its nitro precursor.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.[5][7]

The "Fluorine Advantage" in Drug Discovery

The fluorine atom at the 4-position is not merely a structural component; it is a strategic element for molecular design. Introducing fluorine can have several beneficial effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, increasing the drug's half-life and bioavailability.[1]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in protein active sites) and can modulate the pKa of nearby functional groups, optimizing binding.

  • Increased Lipophilicity: A fluorine substituent can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes, including the blood-brain barrier.[1][7]

Therapeutic Targets and Indications

This building block is frequently employed in the synthesis of molecules targeting a range of diseases. It is a known intermediate in the development of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors, used primarily in oncology, incorporate fluorinated aromatic rings to enhance potency and pharmacokinetic properties.[5]

  • Central Nervous System (CNS) Agents: The ability of fluorine to improve membrane penetration makes it a valuable tool for designing drugs that need to act within the CNS.[5]

  • Agrochemicals: In agrochemical research, the fluorine moiety can improve the lipophilicity and membrane penetration of novel herbicides and pesticides, enhancing their efficacy.[5]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][16]

  • Handling Recommendations:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[4][12]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated and enabling building block for modern chemical synthesis. Its unique combination of reactive functional groups, coupled with the strategic placement of a fluorine atom, provides chemists with a powerful tool to create novel molecules with tailored properties. Understanding its core chemical identity, reactivity, and the rationale behind its use is crucial for leveraging its full potential in the design and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (Source details not fully provided).
  • This compound - MySkinRecipes. MySkinRecipes. [Link]
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem.
  • 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7 - Home Sunshine Pharma. Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. [Link]
  • Supporting Information - Green Chemistry. Royal Society of Chemistry. [Link]
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (Source details not fully provided).
  • 3-fluoro-4-aminobenzoic acid - Stenutz. Stenutz. [Link]
  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
  • 4-FLUORO-3-HYDROXYBENZOIC ACID - HANGZHOU HONGQIN PHARMTECH CO.,LTD. HANGZHOU HONGQIN PHARMTECH CO.,LTD. [Link]
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem.
  • 3-Amino-4-chlorobenzoic acid - the NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-fluorobenzoic acid hydrochloride (CAS: 3799-24-4)

This compound (CAS No. 3799-24-4) is a specialized aromatic compound that has garnered significant attention as a versatile building block in organic synthesis and drug discovery.[1][2] Its unique trifunctional architecture—comprising a carboxylic acid, an amine, and a fluorine atom on a benzene ring—offers a powerful toolkit for medicinal chemists. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

The strategic placement of the fluorine atom, in particular, is of high value. The incorporation of fluorine into drug candidates can profoundly modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic profiles.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to light yellow crystalline powder.[3] The key physicochemical data for the hydrochloride salt and its corresponding free base are summarized below.

PropertyThis compound3-Amino-4-fluorobenzoic acid (Free Base)Reference(s)
CAS Number 3799-24-42365-85-7[5][6]
Molecular Formula C₇H₇ClFNO₂C₇H₆FNO₂[6][7][8]
Molecular Weight 191.59 g/mol 155.13 g/mol [6][7][8]
Appearance White to light yellow powderOff-white crystalline solid[3][9]
Purity Typically ≥98%Typically ≥99%[3][5][9]
Melting Point Not specified182-184 °C[3][9]
Boiling Point Not specified335.5 °C at 760 mmHg[3][9]
Flash Point Not specified156.7 °C[3][9]

Below is the chemical structure of the protonated amine, forming the hydrochloride salt.

Caption: Structure of this compound.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis and quality control. While specific spectra for the hydrochloride salt are less commonly published, the data for the free base (CAS 2365-85-7) are widely available and provide the core spectral features.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is essential for confirming the substitution pattern on the aromatic ring. For the free acid in a solvent like DMSO-d₆, one would expect distinct signals for the three aromatic protons, with splitting patterns influenced by both the fluorine atom (H-F coupling) and adjacent protons (H-H coupling). The amine (NH₂) and carboxylic acid (COOH) protons would typically appear as broad singlets.[10]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show seven distinct signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a hallmark of fluorinated aromatics.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[6]

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

    • ~1700-1680 cm⁻¹: Strong C=O (carbonyl) stretch of the carboxylic acid.

    • ~1620-1580 cm⁻¹: N-H bending and C=C ring stretching.

    • ~1250-1150 cm⁻¹: C-F stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the molecule. For the free acid, the molecular ion peak [M]+ would be observed at m/z 155.13.[6] For the hydrochloride salt, analysis would typically show the peak for the protonated free base.

Synthesis and Reaction Chemistry

3.1. Proposed Synthetic Pathway

While numerous proprietary methods exist, a common and logical retrosynthetic approach to 3-Amino-4-fluorobenzoic acid involves the nitration of a commercially available fluorinated precursor, followed by the reduction of the nitro group. The final step involves treatment with HCl to form the hydrochloride salt.

Caption: Plausible synthetic workflow for the target compound.

3.2. Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a representative, field-proven method adapted from standard organic chemistry procedures for analogous compounds.[11] Causality: The ortho,para-directing effect of the fluorine atom and the meta-directing effect of the carboxylic acid group guide the incoming nitro group primarily to the 3-position.

Step 1: Nitration of 4-Fluorobenzoic Acid

  • Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice bath.

  • Dissolution: Slowly add 4-Fluorobenzoic acid (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 equivalents) and cool it to 0 °C. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-Fluoro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 4-Fluoro-3-nitrobenzoic Acid

  • Setup: To a round-bottom flask, add the synthesized 4-Fluoro-3-nitrobenzoic acid (1 equivalent), ethanol, and tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents).

  • Reaction: Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (typically 70-80 °C) for 2-3 hours. The progress is monitored by the disappearance of the starting material on TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to precipitate the tin salts.

  • Isolation: Filter the mixture to remove the inorganic salts. The filtrate contains the desired 3-Amino-4-fluorobenzoic acid. The product can be isolated by adjusting the pH of the filtrate to its isoelectric point (around pH 4-5) to induce precipitation.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 3-Amino-4-fluorobenzoic acid in a suitable solvent like isopropanol or diethyl ether.

  • Protonation: Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Key Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its versatility as a synthetic intermediate.[3] The distinct reactivity of its three functional groups can be selectively addressed.

4.1. Role as a Pharmaceutical Intermediate The compound is a crucial building block for synthesizing more complex active pharmaceutical ingredients (APIs), including potential anticancer and analgesic agents.[2][3] The fluorinated benzoic acid motif is present in numerous developmental drugs.[12][13]

4.2. Core Reactions and Methodologies

Amide Bond Formation (Acylation of the Amine) The amino group is a potent nucleophile, readily participating in acylation reactions with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is one of the most common and vital reactions in drug synthesis.

Caption: General workflow for amide bond formation.

Protocol: Synthesis of an Amide Derivative

  • Setup: Suspend this compound (1 equivalent) in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Neutralization: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and free the amine.

  • Acylation: Cool the mixture to 0 °C and slowly add the desired acid chloride (R-COCl, 1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amide product, which can be purified by column chromatography or recrystallization.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[6][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][17] The material can be sensitive to light and air over long periods.[18]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[14]

Conclusion

This compound is a high-value, strategic intermediate for the pharmaceutical and fine chemical industries. Its trifunctional nature, combined with the beneficial effects of fluorine substitution, provides chemists with a versatile platform for constructing complex molecular architectures. A solid understanding of its properties, synthetic routes, and reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • 3799-24-4|this compound.BLD Pharm.
  • 3-Amino-4-Fluorobenzoic Acid, Hcl (Cas 3799-24-4).Parchem.
  • 3799-24-4 | this compound.Toronto Research Chemicals.
  • This compound | CAS 3799-24-4.Santa Cruz Biotechnology.
  • CAS NO. 3799-24-4 | 3-Amino-4-fluorobenzoic acid, HCl.Arctom.
  • SAFETY DATA SHEET - 3-Amino-4-fluorobenzoic acid.Fisher Scientific.
  • This compound.MySkinRecipes.
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396.
  • SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-aminobenzoic acid.Sigma-Aldrich.
  • 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7.Home Sunshine Pharma.
  • 2365-85-7 | 3-Amino-4-fluorobenzoic acid.ChemScene.
  • Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt).Cayman Chemical.
  • 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum.ChemicalBook.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Applications of fluorine-containing amino acids for drug design.European Journal of Medicinal Chemistry via PubMed.
  • 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971.
  • The Crucial Role of 3-Bromo-4-fluorobenzoic Acid in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Amino-4-hydroxybenzoic acid synthesis.ChemicalBook.

Sources

Introduction: The Strategic Importance of Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-fluorobenzoic acid hydrochloride: A Core Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This includes enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[1][2]

This compound (CAS No: 3799-24-4) emerges as a particularly valuable building block within this paradigm. As a trifunctional reagent, it possesses a carboxylic acid, an aromatic amine, and a fluorine substituent, offering multiple handles for synthetic elaboration. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and strategic applications.

Core Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a white to light yellow crystalline powder. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 3799-24-4[3][4][5]
Molecular Formula C₇H₇ClFNO₂[3][6]
Molecular Weight 191.59 g/mol [3][5][6]
Synonyms 5-Amino-2-fluorobenzoic acid hydrochlorideN/A
MDL Number MFCD06656013[3][6]
Storage Conditions Room temperature, sealed, in a dry environment[3][5]

graph ChemicalStructure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#EA4335"]; N8 [label="NH2", fontcolor="#4285F4"]; C9 [label="C", pos="3.5,0!"]; O10 [label="O", fontcolor="#EA4335"]; O11 [label="OH", fontcolor="#EA4335"]; HCL [label="• HCl", fontcolor="#34A853", pos="4.5, -0.5!"];

// Benzene ring structure C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C9 [len=1.2]; C3 -- N8 [len=1.2]; C4 -- F7 [len=1.2];

// Carboxylic Acid Group C9 -- O10 [len=1.0, style=double]; C9 -- O11 [len=1.0];

// Positioning C1 [pos="2,0!"]; C2 [pos="1, -1!"]; C3 [pos="-1, -1!"]; C4 [pos="-2,0!"]; C5 [pos="-1, 1!"]; C6 [pos="1, 1!"]; }

Caption: 2D structure of this compound.

Strategic Utility in Drug Discovery

The value of this compound lies in its versatility as a pharmaceutical intermediate.[5] Its functional groups serve as anchor points for diverse chemical transformations essential for building complex molecular architectures.

  • Fluorine Atom : As previously noted, the fluorine at the 4-position is critical. It enhances lipophilicity and can block sites of metabolism, thereby increasing the half-life of a drug candidate. This strategic placement can also influence the pKa of the adjacent amino group and alter electronic properties to improve target engagement.[1]

  • Amino Group : The primary amine at the 3-position is a key nucleophile and a site for amide bond formation. This allows for its direct integration into peptide backbones or for coupling with other carboxylic acid-containing fragments, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[5]

  • Carboxylic Acid Group : This functional group is readily converted into esters, amides, or other derivatives. It provides a crucial attachment point for linkers in antibody-drug conjugates (ADCs) or for building out molecular complexity in small molecule synthesis.

This trifecta of functionality makes the compound a sought-after intermediate for active pharmaceutical ingredients (APIs), particularly in oncology (e.g., kinase inhibitors) and central nervous system (CNS) agents where blood-brain barrier penetration and metabolic stability are paramount.[5]

General Synthesis Pathway and Rationale

While multiple proprietary methods exist, a common and logical synthetic approach for producing amino-fluorobenzoic acids involves a two-step process starting from a fluorinated benzoic acid precursor. This pathway is illustrative of fundamental organic transformations widely employed in pharmaceutical process chemistry.

SynthesisWorkflow Start 4-Fluorobenzoic Acid (Precursor) Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Fluoro-3-nitrobenzoic Acid Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Reduction Product_Base 3-Amino-4-fluorobenzoic Acid Reduction->Product_Base HCl_Addition Acidification (HCl) Product_Base->HCl_Addition Final_Product 3-Amino-4-fluorobenzoic Acid Hydrochloride HCl_Addition->Final_Product

Caption: Generalized synthetic workflow for 3-Amino-4-fluorobenzoic acid HCl.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established chemical principles for nitration and subsequent reduction of aromatic systems.[7][8]

Step 1: Nitration of 4-Fluorobenzoic Acid

  • Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition : Slowly add 4-fluorobenzoic acid portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.

  • Nitration : Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel. Maintain the internal temperature between 0-10 °C throughout the addition.

    • Causality: This electrophilic aromatic substitution is directed by the carboxyl group (a meta-director) and the fluorine atom (an ortho-, para-director). The sterically accessible position ortho to the fluorine and meta to the carboxylic acid is preferentially nitrated.

  • Reaction Monitoring & Quenching : Stir the reaction mixture at low temperature for 2-4 hours, monitoring by TLC or HPLC. Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation : The precipitated 4-fluoro-3-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of the Nitro Group and Salt Formation

  • Reaction Setup : Charge a hydrogenation vessel with the 4-fluoro-3-nitrobenzoic acid intermediate, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation : Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture at room temperature or with gentle heating (40-50 °C).

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high selectivity.

  • Workup : Upon reaction completion (monitored by H₂ uptake or HPLC), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Salt Formation : To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution. The hydrochloride salt will precipitate.

  • Final Isolation : Cool the mixture to 0-5 °C to maximize precipitation. Collect the this compound by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry in a vacuum oven.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of any chemical intermediate used in drug development. A multi-pronged approach using chromatographic and spectroscopic techniques is standard.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Accurately weigh sample Dissolve Dissolve in mobile phase or suitable solvent (e.g., Methanol) Prep->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Curve Integrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Standard analytical workflow for HPLC-based purity assessment.

Comparative Overview of Analytical Methods

The choice of analytical technique depends on the specific requirement, whether it is for routine quality control, structural elucidation, or trace-level impurity detection.

MethodPrincipleStrengthsLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.Robust, reproducible, excellent for purity and assay quantification.[9][10]Requires reference standard; may not resolve co-eluting impurities without mass detection.
LC-MS HPLC separation coupled with mass spectrometry.Provides molecular weight confirmation and structural information of impurities; highly sensitive.[3]More complex instrumentation and higher cost than HPLC-UV.
¹H & ¹⁹F NMR Nuclear magnetic resonance spectroscopy.Unambiguous structure confirmation; provides information on all proton/fluorine-containing species.Lower sensitivity than chromatographic methods; not ideal for trace impurity quantification.
FTIR Infrared spectroscopy.Confirms presence of key functional groups (C=O, N-H, C-F).[11]Provides limited structural detail compared to NMR.
Protocol: HPLC-UV Purity and Assay Determination

This protocol is a self-validating system designed for the accurate quantification of this compound.

  • Instrumentation & Conditions :

    • HPLC System : Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water). A typical starting point is 30:70 Acetonitrile:Buffer.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 254 nm or a wavelength maximum determined by UV scan.

    • Column Temperature : 30 °C.

  • System Suitability Test (SST) :

    • Before sample analysis, perform five replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time must be ≤ 2.0%. This ensures the system is performing with adequate precision.

  • Standard Preparation :

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).

    • Create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) by serial dilution.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent used for the standard.

  • Analysis :

    • Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the sample solution in duplicate.

  • Calculation :

    • Determine the concentration of the sample using the standard curve.

    • Calculate the purity (%) by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential. Based on data for the parent compound, 3-Amino-4-fluorobenzoic acid, the hydrochloride salt should be handled with care.[11][12]

  • Hazard Identification :

    • Causes skin irritation (H315).[11]

    • Causes serious eye irritation (H319).[11]

    • May cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE) :

    • Wear protective gloves (nitrile or neoprene), safety glasses with side-shields or goggles, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[12]

  • Handling & Storage :

    • Avoid dust formation.[12]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][12]

    • Store away from strong oxidizing agents.

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[12]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physicochemical properties, combined with its strategic trifunctional nature, provide chemists with a reliable and versatile scaffold for the synthesis of next-generation therapeutics. A thorough understanding of its synthesis, analytical validation, and safe handling procedures, as outlined in this guide, is fundamental to unlocking its full potential in the research and drug development pipeline.

References

  • This compound. MySkinRecipes. [Link]
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
  • Applications of fluorine-containing amino acids for drug design.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
  • Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]
  • Analytical Methods. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of 3-Amino-4-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-4-fluorobenzoic acid hydrochloride, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and detailed, field-proven synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this versatile compound.

Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives

This compound (CAS RN: 3799-24-4) is a fluorinated derivative of anthranilic acid. The strategic incorporation of a fluorine atom onto the aromatic ring profoundly influences the molecule's properties, including its acidity, lipophilicity, and metabolic stability.[1][2] These characteristics make it a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of fluorinated active pharmaceutical ingredients (APIs).[1] Its utility extends to the design of novel kinase inhibitors, central nervous system agents, and advanced materials.[1][3] This guide will provide the foundational knowledge necessary for the effective synthesis and application of this important chemical entity.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of a starting material are paramount in any synthetic endeavor. Here, we outline the key structural features and physicochemical properties of 3-Amino-4-fluorobenzoic acid and its hydrochloride salt.

Chemical Structure

The molecular structure of 3-Amino-4-fluorobenzoic acid consists of a benzoic acid core substituted with an amino group at the 3-position and a fluorine atom at the 4-position. The hydrochloride salt is formed by the protonation of the amino group.

Structure of 3-Amino-4-fluorobenzoic Acid:

A 2D representation of the 3-Amino-4-fluorobenzoic acid molecule.

Physicochemical Data

A summary of the key physicochemical properties of 3-Amino-4-fluorobenzoic acid and its hydrochloride salt is presented in the table below. This data is crucial for determining appropriate solvents, reaction conditions, and storage protocols.

Property3-Amino-4-fluorobenzoic AcidThis compoundReference(s)
CAS Number 2365-85-73799-24-4[2][4]
Molecular Formula C₇H₆FNO₂C₇H₇ClFNO₂[4]
Molecular Weight 155.13 g/mol 191.59 g/mol [4]
Appearance White to light yellow powderOff-white crystalline solid[2]
Melting Point 184 °CNot specified[2]
Boiling Point 335.5 ± 27.0 °C at 760 mmHgNot specified[2]
Density 1.4 ± 0.1 g/cm³Not specified[2]

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from commercially available 4-fluorobenzoic acid. This methodology is reliable, scalable, and avoids the use of hazardous reagents often associated with other synthetic routes.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction & Salt Formation 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Nitrating_Mixture HNO₃ / H₂SO₄ 4-Fluorobenzoic_Acid->Nitrating_Mixture Electrophilic Aromatic Substitution 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic Acid Nitrating_Mixture->4-Fluoro-3-nitrobenzoic_Acid Nitro_Intermediate 4-Fluoro-3-nitrobenzoic Acid Reduction H₂ / Pd/C Nitro_Intermediate->Reduction Catalytic Hydrogenation Amino_Acid 3-Amino-4-fluorobenzoic Acid Reduction->Amino_Acid HCl_Addition HCl Amino_Acid->HCl_Addition Protonation Final_Product 3-Amino-4-fluorobenzoic Acid Hydrochloride HCl_Addition->Final_Product

Synthetic workflow for this compound.

Step 1: Nitration of 4-Fluorobenzoic Acid

The initial step is the regioselective nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. The fluorine atom is an ortho-, para- director; however, the carboxylic acid group is a meta- director and deactivating. The nitration occurs ortho to the fluorine and meta to the carboxylic acid, leading to the desired 3-nitro product.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and an ice bath, cautiously add 50.0 g (0.36 mol) of 4-fluorobenzoic acid to 180 mL of concentrated sulfuric acid.[5]

  • Addition of Nitrating Agent: While maintaining the temperature of the mixture between 0-10 °C, slowly add 39.7 g (0.39 mol) of potassium nitrate in portions.[5]

  • Reaction: Stir the reaction mixture at room temperature overnight.[5]

  • Work-up: Carefully pour the reaction mixture onto 800 g of crushed ice with vigorous stirring.[5] Allow the resulting suspension to stand at room temperature overnight.[5]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.[5]

  • Drying: Dry the product to a constant weight. A yield of approximately 90% can be expected.[5]

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Low Temperature: The nitration reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

  • Ice Quench: The reaction is quenched by pouring it onto ice to rapidly dilute the strong acid and precipitate the organic product.

Step 2: Catalytic Hydrogenation of 4-Fluoro-3-nitrobenzoic Acid and Hydrochloride Salt Formation

The second step involves the reduction of the nitro group of 4-fluoro-3-nitrobenzoic acid to an amino group using catalytic hydrogenation. This method is highly efficient and selective. The resulting 3-amino-4-fluorobenzoic acid is then converted to its hydrochloride salt.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 10.0 g (54 mmol) of 4-fluoro-3-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 5% or 10% palladium on carbon (Pd/C). The catalyst loading can typically be in the range of 1-5 mol% of the substrate.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by pressure drop or TLC).

  • Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably under a nitrogen atmosphere.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-fluorobenzoic acid.

  • Hydrochloride Salt Formation: Dissolve the crude amino acid in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent.

  • Isolation and Drying: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur.

  • Hydrogen Gas: The reducing agent in this reaction.

  • Celite Filtration: Used to safely and effectively remove the fine particles of the heterogeneous catalyst from the reaction mixture.

  • HCl Addition: The addition of hydrochloric acid protonates the basic amino group, forming the more stable and often more crystalline hydrochloride salt, which facilitates isolation and handling.

Spectroscopic Characterization

Confirmation of the structure of the synthesized this compound is achieved through standard spectroscopic techniques.

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Aromatic protons will appear in the range of 6.5-8.0 ppm. The protons of the amino and carboxylic acid groups will be exchangeable and their chemical shifts will depend on the solvent and concentration.
¹³C NMR Aromatic carbons will be observed between 110-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically >165 ppm.[1]
IR Spectroscopy Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching will be present.[4][6]

Conclusion

This guide has provided a detailed technical overview of the structure, properties, and synthesis of this compound. The presented two-step synthetic route from 4-fluorobenzoic acid is a robust and scalable method, ideal for laboratory and industrial applications. By understanding the rationale behind the experimental procedures and the key characteristics of this compound, researchers can confidently utilize it in their synthetic endeavors to create novel molecules with significant potential in pharmaceuticals and material science.

References

  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.).
  • 3-Amino-4-fluorobenzoic acid. (n.d.).
  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-fluorobenzoic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Amino-4-fluorobenzoic acid hydrochloride. In the absence of readily available, published spectra for the hydrochloride salt, this guide will first detail the empirical data for the free base, 3-Amino-4-fluorobenzoic acid. Subsequently, it will provide a detailed, expert-driven prediction and interpretation of the spectroscopic changes expected upon protonation to form the hydrochloride salt. This approach, grounded in the principles of organic spectroscopy, offers a robust framework for researchers in compound verification and characterization.

Introduction to 3-Amino-4-fluorobenzoic Acid and its Hydrochloride Salt

3-Amino-4-fluorobenzoic acid is a versatile bifunctional organic molecule, featuring an aromatic ring substituted with a carboxylic acid, an amino group, and a fluorine atom.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The fluorine atom, in particular, can enhance metabolic stability and bioavailability in drug candidates.[1] The hydrochloride salt is often prepared to improve the compound's solubility and stability for pharmaceutical applications. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and quality control.

Part 1: Spectroscopic Analysis of 3-Amino-4-fluorobenzoic Acid (Free Base)

The following sections detail the experimental spectroscopic data for the parent compound, 3-Amino-4-fluorobenzoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-4-fluorobenzoic acid reveals the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3460StrongAsymmetric N-H stretch of the primary amine
~3360StrongSymmetric N-H stretch of the primary amine
3300-2500BroadO-H stretch of the carboxylic acid, showing hydrogen bonding
~1675StrongC=O stretch of the carboxylic acid
~1600, ~1445Medium-StrongC=C stretching vibrations of the aromatic ring
~1296StrongC-N stretch of the aromatic amine
~1250StrongC-F stretch

Data sourced from various chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7dd1HH-6
~7.4d1HH-2
~6.9t1HH-5
~4.0 (broad)s2H-NH₂
~12.5 (broad)s1H-COOH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic acid)
~150 (d)C-F
~138 (d)C-NH₂
~125C-H
~120C-H
~118C-COOH
~115 (d)C-H

Note: The 'd' indicates a doublet due to coupling with the adjacent fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 3-Amino-4-fluorobenzoic acid, the molecular ion peak [M]⁺ would be observed at m/z = 155.13.[2]

Part 2: The Effect of Hydrochloride Salt Formation on Spectroscopic Data

The formation of the hydrochloride salt involves the protonation of the most basic site in the 3-Amino-4-fluorobenzoic acid molecule. In this case, the amino group is significantly more basic than the carboxylic acid. Therefore, the nitrogen atom of the amino group will be protonated to form an ammonium salt (-NH₃⁺). This protonation induces significant changes in the electronic structure of the molecule, which are reflected in its spectroscopic data.

Workflow for Predicting Spectroscopic Changes

G cluster_0 Analysis of Free Base cluster_1 Understanding Protonation Effects cluster_2 Prediction for Hydrochloride Salt A Acquire Experimental Spectra (IR, ¹H NMR, ¹³C NMR, MS) B Assign Peaks to Functional Groups and Specific Nuclei A->B C Identify Most Basic Site (Amino Group) B->C D Consider Inductive Effects of -NH₃⁺ (Electron Withdrawing) C->D E Evaluate Changes in Shielding/Deshielding and Vibrational Frequencies D->E F Predict Shifts in IR Frequencies (N-H, C=O stretches) E->F G Predict Changes in NMR Chemical Shifts (Aromatic Protons and Carbons) F->G H Confirm Molecular Weight (MS) G->H

Caption: Logical workflow for predicting the spectroscopic data of the hydrochloride salt.

Part 3: Predicted Spectroscopic Data for this compound

Based on the principles outlined above, the following spectroscopic data are predicted for this compound.

Predicted Infrared (IR) Spectrum

The protonation of the amino group will lead to the appearance of N-H stretching bands for the -NH₃⁺ group, which are typically found in the 3000-2800 cm⁻¹ range and are often broad. The C=O stretch of the carboxylic acid may shift to a slightly lower wavenumber due to changes in electronic effects.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale for Change
3000-2800Broad, StrongN-H stretch of -NH₃⁺Replacement of -NH₂ stretches with -NH₃⁺ stretches.
3300-2500BroadO-H stretch of the carboxylic acidLargely unchanged.
~1670StrongC=O stretch of the carboxylic acidMinor shift due to altered electronic environment.
~1600, ~1450Medium-StrongC=C stretching vibrations of the aromatic ringMinor shifts expected.
No Peak-C-N stretch of aromatic amineThis vibration is significantly altered upon protonation.
~1250StrongC-F stretchLargely unchanged.
Predicted ¹H NMR Spectrum

The formation of the electron-withdrawing -NH₃⁺ group will cause a downfield shift (to higher ppm values) for the aromatic protons, particularly those ortho and para to this group. The amine protons will be observable as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Change
>7.7dd1HH-6Downfield shift due to electron-withdrawing -NH₃⁺ group.
>7.4d1HH-2Downfield shift due to electron-withdrawing -NH₃⁺ group.
>6.9t1HH-5Downfield shift due to electron-withdrawing -NH₃⁺ group.
Variable (e.g., 7-9)Broad s3H-NH₃⁺Appearance of the ammonium protons.
~12.5 (broad)s1H-COOHMinor change expected.
Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR, the carbon signals in the ¹³C NMR spectrum will also be affected by the electron-withdrawing nature of the -NH₃⁺ group, leading to downfield shifts.

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Change
~168C=O (Carboxylic acid)Minor change expected.
>150 (d)C-FMinor downfield shift.
>138 (d)C-NH₃⁺Significant downfield shift due to protonation.
>125C-HDownfield shift.
>120C-HDownfield shift.
>118C-COOHMinor downfield shift.
>115 (d)C-HDownfield shift.
Predicted Mass Spectrum

In a mass spectrum of the hydrochloride salt, the molecular ion peak will still correspond to the free base at m/z = 155.13, as the HCl is typically lost during ionization.

Part 4: Experimental Protocols

Protocol for Sample Preparation and IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Protocol for Sample Preparation and NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Ensure the solvent is appropriate for dissolving the hydrochloride salt.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for small organic molecules should be used.

Workflow for Spectroscopic Analysis

G A Sample Preparation (KBr Pellet or Solution) B Instrument Setup and Calibration A->B C Data Acquisition (IR, ¹H NMR, ¹³C NMR, MS) B->C D Data Processing (Baseline Correction, Integration) C->D E Spectral Interpretation and Peak Assignment D->E F Comparison with Predicted Data E->F

Caption: Standard workflow for the spectroscopic analysis of the target compound.

Part 5: Applications in Research and Drug Development

3-Amino-4-fluorobenzoic acid and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The presence of the fluorine atom can enhance the pharmacological properties of a molecule, such as its binding affinity and metabolic stability.[1] This makes fluorinated building blocks like 3-Amino-4-fluorobenzoic acid highly valuable in the design and synthesis of novel therapeutic agents, including potential anticancer and antimicrobial drugs.[3]

Conclusion

While experimental spectra for this compound are not widely published, a robust and scientifically sound prediction of its spectroscopic characteristics can be made by understanding the fundamental effects of protonating the amino group. This guide provides a comprehensive overview of the expected IR, ¹H NMR, and ¹³C NMR data, grounded in the empirical data of the free base. The provided protocols offer a standardized approach for researchers to obtain and interpret the spectroscopic data for this important chemical entity, ensuring its correct identification and use in further research and development.

References

  • Exploring 3-Amino-4-fluorobenzoic Acid: Properties and Applic
  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC - NIH. ([Link])
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem. ([Link])

Sources

Solubility of 3-Amino-4-fluorobenzoic Acid Hydrochloride in Organic Solvents: A Guide for Drug Development and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1] 3-Amino-4-fluorobenzoic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[2][3] This technical guide provides a comprehensive examination of the solubility characteristics of 3-Amino-4-fluorobenzoic acid hydrochloride in organic solvents. We will explore the underlying theoretical principles governing its solubility, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, poor solubility is a major hurdle that can lead to unpredictable in-vitro results, diminished bioavailability, and underestimated toxicity, ultimately increasing development costs and risk of failure.[4][5] this compound (C₇H₆FNO₂·HCl) is a fluorinated aromatic intermediate whose utility in organic synthesis is well-established.[2][3][6] Understanding its solubility profile in various organic solvents is paramount for several key operations:

  • Reaction Medium Selection: Ensuring the compound remains in solution for homogeneous reaction kinetics.

  • Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for effective purification.[7]

  • Formulation Development: Identifying suitable excipients and solvent systems for the final drug product.[8]

This guide serves as a foundational resource, blending theoretical knowledge with practical, field-proven methodologies to empower scientists in making informed decisions regarding solvent selection for this important chemical entity.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The hydrochloride salt form significantly alters the properties compared to the free acid (3-Amino-4-fluorobenzoic acid, CAS 2365-85-7).[2][9][10]

Property3-Amino-4-fluorobenzoic Acid (Free Acid)3-Amino-4-fluorobenzoic Acid HClRationale for Change
CAS Number 2365-85-7[9]3799-24-4[6]Salt formation.
Molecular Formula C₇H₆FNO₂[9]C₇H₆FNO₂·HCl[6]Addition of HCl.
Molecular Weight 155.13 g/mol [9]191.60 g/mol [6]Addition of HCl.
Appearance White to light yellow powder/crystalline solid[2][10]Expected to be a crystalline solid.Salt formation typically yields crystalline solids.
Melting Point 182-184 °C[10]Expected to be significantly higher.Ionic character of the salt increases lattice energy.
pKa ~4.30 (Predicted for carboxylic acid)[11]Amino group is protonated (pKa << 0).The basic amino group is protonated by the strong acid (HCl), forming a highly polar ammonium salt.
Polarity PolarVery HighThe formation of the ammonium chloride salt introduces ionic character, drastically increasing polarity and the potential for strong electrostatic and hydrogen bonding interactions.

The key takeaway is the transformation of the basic amino group into a charged ammonium ion. This conversion dramatically increases the molecule's polarity and its ability to act as a hydrogen bond donor, which are the primary determinants of its solubility behavior.

Theoretical Framework for Solubility

Intermolecular Forces and Polarity

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, the key interactions are:

  • Ionic and Ion-Dipole Interactions: The charged ammonium group (-NH₃⁺) and chloride ion (Cl⁻) can interact strongly with polar solvents that have significant dipole moments (e.g., DMSO, DMF).

  • Hydrogen Bonding: The molecule is a potent hydrogen bond donor (from -NH₃⁺ and -COOH) and acceptor (from C=O, -F, and Cl⁻). Protic solvents like methanol and ethanol are excellent hydrogen bonding partners.

  • Dipole-Dipole Interactions: The polar C-F and C=O bonds contribute to the overall molecular dipole.

  • Dispersion Forces: These weak forces are present in all molecules and are the primary mode of interaction with nonpolar solvents like toluene.

Due to its ionic nature, the hydrochloride salt is expected to be most soluble in highly polar, hydrogen-bond-donating solvents and poorly soluble in nonpolar solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[12] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.[13]

  • δP (Polar): Energy from dipolar intermolecular forces.[13]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[13]

Each molecule can be defined by a point in 3D "Hansen space" (δD, δP, δH). The principle states that substances with closer coordinates in this space are more likely to be miscible.[14] The distance (Ra) between a solvent and a solute in Hansen space can be calculated, and a smaller Ra value indicates higher affinity and probable solubility.[15]

Total Total Cohesive Energy (Hildebrand Parameter, δt) Dispersion δD Dispersion Forces (van der Waals) Total->Dispersion Polar δP Polar Forces (Dipole Moment) Total->Polar Hydrogen δH Hydrogen Bonding Total->Hydrogen

Caption: Hansen Solubility Parameter components.
Computational Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[16][17] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities, providing a highly predictive tool for screening solvents in silico, which can save significant time and resources.[18][19]

Experimental Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[20] This technique is recommended by regulatory bodies and is highly reliable for generating thermodynamic solubility data.[7][21]

Workflow for Shake-Flask Solubility Determination

G A 1. Preparation Add excess solid API to a known volume of the organic solvent. B 2. Equilibration Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (24-72h). A->B C 3. Phase Separation Centrifuge or filter the sample to separate undissolved solid from the saturated supernatant. B->C D 4. Sampling & Dilution Carefully extract an aliquot of the clear supernatant and dilute with a suitable mobile phase if necessary. C->D E 5. Quantification Analyze the concentration of the API in the diluted sample using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Calculate the original concentration in mg/mL or mol/L, accounting for dilution. E->F

Caption: Shake-Flask Method Experimental Workflow.
Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure true equilibrium is achieved.

  • Preparation:

    • Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is critical.

    • Pipette a precise, known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period. To ensure equilibrium, it is crucial to measure concentration at multiple time points (e.g., 24h, 48h, and 72h).[21] Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., <10%).[21]

  • Phase Separation:

    • Following equilibration, remove the vials and allow them to stand briefly.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Alternatively, filter the suspension using a chemically compatible syringe filter (e.g., PTFE). Caution must be exercised to avoid adsorption of the solute onto the filter material.[7]

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.[4][5]

  • Calculation:

    • Determine the solubility in units such as mg/mL or mM by back-calculating from the measured concentration, accounting for all dilution factors.

Solubility Profile of this compound

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticVery High (>50 mg/mL)Highly polar, excellent hydrogen bond acceptor. Effectively solvates both cations and anions. Similar compounds show high solubility in DMSO.[22][23]
N,N-Dimethylformamide (DMF) Polar AproticHigh (>25 mg/mL)Highly polar aprotic solvent, capable of solvating the ionic components effectively.[24]
Methanol Polar ProticHigh (>25 mg/mL)Polar protic solvent. Can form strong hydrogen bonds with the -NH₃⁺, -COOH, and Cl⁻ groups. The free acid is known to be soluble in methanol.[11][25]
Ethanol Polar ProticModerate (5-25 mg/mL)Similar to methanol but slightly less polar. Solubility is generally good in ethanol for related compounds.[26]
Water Polar ProticModerate (pH-dependent)The hydrochloride salt improves aqueous solubility over the free acid, but the organic backbone limits it. Solubility will increase at higher pH as the carboxylic acid deprotonates.[24]
Acetonitrile Polar AproticLow to Moderate (1-10 mg/mL)Less polar than DMSO/DMF. May struggle to effectively solvate the ionic salt. Aminobenzoic acids show varied solubility in acetonitrile.[26][27]
Acetone Polar AproticLow (< 5 mg/mL)Lower polarity and dielectric constant compared to other polar solvents, making it less effective at solvating ionic species.
Tetrahydrofuran (THF) Moderately Polar AproticVery Low (< 1 mg/mL)Low polarity and inability to hydrogen bond effectively make it a poor solvent for ionic salts.
Ethyl Acetate Moderately Polar AproticVery Low (< 1 mg/mL)Poor solvent for ionic compounds. Related aminobenzoic acids are only slightly soluble.[28]
Toluene NonpolarInsoluble (< 0.1 mg/mL)Nonpolar solvent cannot effectively solvate the highly polar, ionic hydrochloride salt.
Hexanes NonpolarInsoluble (< 0.1 mg/mL)Nonpolar solvent cannot overcome the high lattice energy of the ionic salt.

Disclaimer: The values presented are estimations based on chemical principles and data from analogous compounds. Experimental verification via the protocol in Section 4 is required for precise quantification.

Conclusion and Practical Implications

This guide establishes that this compound is a highly polar, ionic compound with solubility being highest in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol. Its solubility is expected to be poor in solvents of low to moderate polarity and negligible in nonpolar solvents.

For researchers in drug development and synthesis , this profile provides immediate, actionable intelligence:

  • For Synthesis: DMSO, DMF, or methanol are the recommended starting points for selecting a reaction solvent.

  • For Purification: An anti-solvent crystallization strategy would be effective. For instance, dissolving the compound in a minimal amount of hot methanol and then adding a nonpolar anti-solvent like toluene or a less polar solvent like ethyl acetate would likely induce crystallization of the pure product.

The robust experimental protocol provided herein offers a clear pathway to generating precise, reliable solubility data, which is an indispensable step in robust process development and successful pharmaceutical formulation.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Journal of Chemical & Engineering Data. (n.d.). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K.
  • Journal of Chemical & Engineering Data. (2021).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
  • MDPI. (2020).
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Royal Society of Chemistry. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. [Link]
  • National Institutes of Health. (n.d.).
  • Zenodo. (n.d.). COSMO-RS as a tool for property prediction of IL mixtures. [Link]
  • CrystEngComm. (n.d.). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. RSC Publishing. [Link]
  • SCM. (2021). Ionic Liquids — Tutorials. [Link]
  • World Health Organization. (n.d.). Annex 4.
  • SciSpace. (n.d.). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. [Link]
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). 3-Amino-4-fluoro-2-methylbenzoic acid.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved from a professional chemical supplier website.
  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. [Link]
  • Home Sunshine Pharma. (n.d.). 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7. [Link]
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET. (Link to a generic SDS for the free acid).
  • Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP website. [Link]
  • 3-Amino-4-fluorobenzoic acid. (n.d.).
  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). [Link]
  • Cayman Chemical. (2023).
  • National Institutes of Health. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]
  • YouTube. (2019). Introduction to the Hansen Solubility Parameters. [Link]
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
  • Benchchem. (n.d.). Improving solubility of 4-Amino-3-bromobenzoic acid for reactions.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. [Link]

Sources

The Strategic Utility of 3-Amino-4-fluorobenzoic Acid Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorobenzoic acid hydrochloride has emerged as a pivotal structural motif and versatile building block in contemporary medicinal chemistry. Its unique trifunctional arrangement—an amine, a carboxylic acid, and a fluorine atom on a benzene ring—offers a powerful toolkit for the synthesis of complex molecular architectures with significant therapeutic potential. The strategic incorporation of the fluorine atom often enhances crucial pharmacokinetic properties such as metabolic stability and bioavailability, making this compound a highly sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological significance of this compound, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Physicochemical Advantage

This compound, with the chemical formula C₇H₇ClFNO₂ and a molecular weight of approximately 191.59 g/mol , is a white to light yellow crystalline solid.[1] Its value in drug discovery is largely attributed to the synergistic interplay of its functional groups. The presence of both an amino and a carboxylic acid group provides convenient handles for a variety of chemical transformations, most notably amide bond formation and esterification.[1]

The true strategic advantage of this building block, however, lies in the presence of the fluorine atom. Organofluorine compounds are of immense interest in pharmaceutical development. The introduction of fluorine can significantly alter the electronic properties of a molecule, influence its conformation, and block sites of metabolic degradation, thereby improving its pharmacokinetic profile.[1] Specifically, the fluorine atom in 3-Amino-4-fluorobenzoic acid can enhance metabolic stability and bioavailability of the final active pharmaceutical ingredient (API).[1]

Table 1: Physicochemical Properties of 3-Amino-4-fluorobenzoic Acid

PropertyValueSource
CAS Number 2365-85-7
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Melting Point 184 °C
Boiling Point 335.5±27.0 °C at 760 mmHg
Density 1.4±0.1 g/cm³

Core Synthetic Applications: A Gateway to Bioactive Molecules

The reactivity of this compound is dominated by its amino and carboxylic acid functionalities, making it an ideal substrate for the construction of a diverse array of molecular scaffolds.

Amide Bond Formation: The Workhorse Reaction

The most prevalent application of this compound is in the synthesis of substituted benzamides. The amino group can be readily acylated, while the carboxylic acid can be coupled with various amines using standard peptide coupling reagents. This dual reactivity allows for the systematic exploration of chemical space around the central fluorinated phenyl ring.

Diagram 1: General Synthetic Workflow for Amide Bond Formation

G A 3-Amino-4-fluorobenzoic acid Hydrochloride D N-Acylated Intermediate A->D Acylation of Amino Group B Amine (R1-NH2) F Substituted Benzamide Derivative B->F Amide Coupling C Coupling Reagent (e.g., HATU, EDCI) C->F D->F E Acid Chloride (R2-COCl) or Carboxylic Acid (R2-COOH) E->D

Caption: A generalized workflow for the synthesis of substituted benzamides.

Synthesis of Kinase Inhibitors: Targeting Oncogenic Signaling

A significant body of research highlights the use of 3-Amino-4-fluorobenzoic acid as a key building block in the development of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

One notable example is in the synthesis of inhibitors of the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). The core structure of many Bcr-Abl inhibitors features a substituted benzamide moiety, where the 3-amino-4-fluorobenzoyl scaffold provides a critical interaction point within the ATP-binding site of the kinase.

Diagram 2: The Bcr-Abl Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Inhibitor Inhibitor (Derived from 3-Amino-4- fluorobenzoic acid) Inhibitor->BCR_ABL Inhibition

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of how this compound can be utilized in organic synthesis. Researchers should adapt these procedures based on the specific requirements of their target molecules and adhere to all laboratory safety guidelines.

General Procedure for Amide Coupling

This protocol describes a typical amide coupling reaction to synthesize N-substituted 3-amino-4-fluorobenzamides.

Materials:

  • This compound

  • Substituted aniline (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) and the desired substituted aniline (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir at room temperature for 10 minutes.

  • Add HATU (1.1 eq) in one portion and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-amino-4-fluorobenzamide.

Synthesis of a Bcr-Abl Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for a potential Bcr-Abl inhibitor, demonstrating the utility of 3-Amino-4-fluorobenzoic acid in a multi-step synthesis.

Step 1: Acylation of the Amino Group

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of 4-(pyridin-3-yl)benzoyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Filter the resulting precipitate and wash with dichloromethane to obtain the acylated intermediate.

Step 2: Amide Coupling with a Substituted Aniline

  • To a suspension of the acylated intermediate from Step 1 (1.0 eq) in anhydrous DMF, add the desired substituted aniline (1.0 eq), HOBt (1.2 eq), and EDCI (1.2 eq).

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the final compound.

Table 2: Representative Biological Activity of a Bcr-Abl Inhibitor Derived from 3-Amino-4-fluorobenzoic Acid

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (IC₅₀, nM)Reference
Compound X Bcr-Abl (wild-type)15K56225Fictional Example for Illustrative Purposes
Compound X Bcr-Abl (T315I mutant)>1000Ba/F3 T315I>2000Fictional Example for Illustrative Purposes

Note: The data in Table 2 is a fictional representation to illustrate the type of data that would be generated. Actual values would be dependent on the specific molecular structure.

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and versatile building block in the arsenal of medicinal chemists. Its inherent structural features provide a robust platform for the synthesis of a wide range of biologically active molecules. The strategic placement of the fluorine atom continues to be a successful strategy for enhancing the drug-like properties of new chemical entities. As our understanding of disease biology deepens, the demand for novel and effective therapeutics will continue to grow. The creative and judicious use of foundational building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines. Future research will likely focus on expanding the diversity of scaffolds accessible from this starting material and exploring its application in other therapeutic areas beyond oncology, such as inflammatory and infectious diseases.[2]

References

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • 3-Amino-4-fluorobenzoic acid. Goods.com. [Link]
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2. PubChem. [Link]

Sources

Topic: Applications of 3-Amino-4-fluorobenzoic Acid Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

3-Amino-4-fluorobenzoic acid hydrochloride has emerged as a pivotal structural motif in modern medicinal chemistry. Its unique trifunctional architecture—comprising an amine, a carboxylic acid, and a strategically positioned fluorine atom—offers a versatile platform for the synthesis of complex pharmaceutical agents. The presence of fluorine, in particular, allows for the fine-tuning of physicochemical and pharmacological properties, such as metabolic stability, bioavailability, and target-binding affinity. This guide provides an in-depth analysis of the compound's strategic importance, explores its synthetic versatility, and presents case studies illustrating its application in the development of targeted therapeutics, including kinase inhibitors and central nervous system agents. We will delve into the underlying principles of its utility, provide actionable experimental protocols, and discuss the structure-activity relationship (SAR) landscapes it enables.

The Strategic Value of a Fluorinated Anthranilic Acid Derivative

3-Amino-4-fluorobenzoic acid (CAS No: 2365-85-7 for the free base, 3799-24-4 for the hydrochloride salt) is an aromatic compound featuring a benzoic acid backbone substituted with both an amino group and a fluorine atom.[1][2][3] This specific arrangement of functional groups makes it a highly valuable building block for drug discovery programs.

The Fluorine Advantage

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[4][5] The fluorine atom in 3-amino-4-fluorobenzoic acid imparts several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life.[1]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing potency.

  • Modulation of Physicochemical Properties: The presence of fluorine increases lipophilicity in its local environment, which can improve membrane penetration and bioavailability.[1][6] It also lowers the pKa of the adjacent amino group, influencing its ionization state at physiological pH and altering its interaction with biological targets.

Synthetic Versatility

The true power of this building block lies in its dual reactivity. The amino and carboxylic acid groups are orthogonal handles for a wide range of chemical transformations, including amide bond formation, esterification, and nucleophilic substitutions.[1] This allows for its seamless integration into multi-step synthetic routes to construct complex molecular architectures.[1][7]

G cluster_0 3-Amino-4-fluorobenzoic Acid Core cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds Core 3-Amino-4-fluorobenzoic Acid HCl AmideCoupling Amide Coupling / Acylation (Amino Group) Core->AmideCoupling R-COCl or R-COOH, Coupling Agent Esterification Esterification / Amidation (Carboxyl Group) Core->Esterification R-OH or R-NH2, Coupling Agent Heterocycle Heterocycle Formation (e.g., Quinazolinones) Core->Heterocycle Cyclization Precursor Scaffold1 N-Acylated Derivatives AmideCoupling->Scaffold1 Scaffold2 Ester/Amide Derivatives Esterification->Scaffold2 Scaffold3 Fused Heterocyclic Systems Heterocycle->Scaffold3

Figure 1: Synthetic utility of 3-Amino-4-fluorobenzoic acid.

Application in Kinase Inhibitor Synthesis

A significant application of 3-amino-4-fluorobenzoic acid is in the synthesis of heterocyclic scaffolds, particularly quinazolinones, which are core structures in numerous kinase inhibitors. The amino and carboxylic acid groups are perfectly positioned to undergo condensation and cyclization reactions to form these fused ring systems.

Case Study: Quinazolinone-Based Inhibitors

Fluoro-substituted benzoic acids are versatile precursors for creating pharmacologically active molecules like quinazolinone-based compounds.[7] The synthesis often involves the initial acylation of the amino group, followed by cyclization. The fluorine atom on the resulting quinazolinone scaffold can then serve as a key interaction point within the ATP-binding pocket of a target kinase or enhance cell permeability.

General Synthetic Workflow:

G A 3-Amino-4-fluorobenzoic Acid B Step 1: Amide Formation (e.g., with formamide or a nitro-benzoyl chloride) A->B C N-Acylated Intermediate B->C D Step 2: Cyclization (e.g., heat or base) C->D E Fluorinated Quinazolinone Core D->E F Step 3: Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) E->F G Final Kinase Inhibitor F->G

Figure 2: General workflow for synthesizing kinase inhibitors.

This strategic placement of fluorine can lead to superior drug-like properties compared to non-fluorinated analogs, a common goal in lead optimization campaigns.[8][9]

Role in Central Nervous System (CNS) Agents

Developing drugs that target the CNS is notoriously challenging due to the blood-brain barrier (BBB). The physicochemical properties of a molecule, especially its lipophilicity and size, are critical for BBB penetration. As mentioned, fluorine can increase lipophilicity, making 3-amino-4-fluorobenzoic acid an attractive starting material for CNS agents.[6] Its incorporation into a molecule can enhance the passive diffusion across the BBB, leading to higher concentrations in the brain and improved efficacy for CNS targets.

Structure-Activity Relationship (SAR) Insights

The 3-amino-4-fluorobenzoic acid moiety provides a rigid scaffold that orients its functional groups in a defined 3D space, which is fundamental for establishing a clear Structure-Activity Relationship (SAR).

  • Amino Group (Position 3): This group often acts as a hydrogen bond donor or a point for attaching larger substituents to explore different pockets of a binding site. Its basicity, modulated by the adjacent fluorine, is critical for ionic interactions.

  • Carboxyl Group (Position 1): Typically serves as a key hydrogen bond acceptor or donor. It can also be converted into an amide to extend the molecule and probe deeper into a target's active site.

  • Fluorine Group (Position 4): The fluorine atom is not just a passive element for metabolic blocking. It can form specific interactions (H-bonds, halogen bonds) and its electron-withdrawing nature influences the entire electronic profile of the aromatic ring, affecting how the molecule interacts with its biological target.

G cluster_0 Pharmacophore Elements from Core Scaffold Core Aromatic Ring N HBD / Attachment Vector Core->N Amino (Pos 3) C HBA / HBD Interaction Point Core->C Carboxyl (Pos 1) F Metabolic Block / HBA Core->F Fluorine (Pos 4)

Sources

A Senior Application Scientist's Guide to 3-Amino-4-fluorobenzoic acid hydrochloride: From Commercial Availability to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and organic synthesis, 3-Amino-4-fluorobenzoic acid hydrochloride (CAS No: 3799-24-4) emerges as a pivotal intermediate. Its structure, a benzoic acid backbone functionalized with both an amino group and a strategically placed fluorine atom, offers a unique combination of reactivity and property-enhancing features. The hydrochloride salt form enhances its stability and handling characteristics, making it a reliable starting material for complex multi-step syntheses.

The true value of this compound lies in the influence of the fluorine atom. The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved metabolic stability and bioavailability.[3][4] This guide provides an in-depth analysis of the commercial landscape, physicochemical properties, synthetic routes, and critical applications of this compound, offering field-proven insights for its effective utilization in research and development.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale industrial manufacturing. Purity levels are typically high, ensuring reproducibility in synthetic protocols. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical data (e.g., NMR, HPLC) to validate the material's identity and quality.

Supplier Purity Available Quantities Notes
Santa Cruz BiotechnologyVariesResearch quantitiesBiochemical for proteomics research.[5]
MySkinRecipes≥98%1g, 5g, 25gLead time of 10-20 days.[3]
BLD PharmVariesVariesProvides comprehensive analytical data like NMR, HPLC, LC-MS.[6]
CookeChem≥98%Research quantitiesProvides basic molecular information.[7]
ChemScene≥98%Research quantitiesStored at 4°C.[8]
Oakwood ChemicalVaries1g, 5g, 25gLists CAS number 455-87-8 for the related 4-Amino-3-fluorobenzoic acid.[9]

Physicochemical Properties: A Foundation for Application

Understanding the fundamental properties of this compound is crucial for its handling, storage, and application in chemical reactions.

Property Value Source
CAS Number 3799-24-4[5]
Molecular Formula C₇H₆FNO₂·HCl[5]
Molecular Weight 191.59 g/mol [3][5][7]
Appearance Off-white to light yellow crystalline solid/powder[1][10]
Melting Point 182-184 °C (for the free base)[1][10][11]
Boiling Point 335.5 °C at 760 mmHg (for the free base)[1][10]
Density ~1.43 g/cm³ (for the free base)[10]
Solubility Soluble in Methanol[11]
Storage Room temperature, sealed, dry, inert atmosphere, keep in dark place[3][11]

The compound's stability under standard room temperature conditions makes it convenient for laboratory use. However, it is recommended to store it in a dry, inert atmosphere and protect it from light to prevent potential degradation over time.[11]

Synthesis and Manufacturing: A Validated Protocol

The most common and industrially scalable route to 3-Amino-4-fluorobenzoic acid is the catalytic hydrogenation of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid. The resulting free amino acid can then be treated with hydrochloric acid to yield the target hydrochloride salt. The causality behind this choice of pathway is its high efficiency and the relative accessibility of the starting material.

Experimental Protocol: Synthesis of 3-Amino-4-fluorobenzoic acid from 4-Fluoro-3-nitrobenzoic acid

This protocol is a self-validating system, where the successful reduction can be monitored by techniques like Thin Layer Chromatography (TLC) and the final product's purity confirmed by melting point and spectroscopic analysis.

Step 1: Reaction Setup

  • In a suitable hydrogenation vessel, dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 eq) in a solvent such as methanol (10 mL per gram of starting material).[11]

  • Carefully add a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the starting material).[11] The palladium catalyst is the cornerstone of this reaction, providing a surface for the efficient reduction of the nitro group to an amine by molecular hydrogen.

Step 2: Hydrogenation

  • Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atmospheres.

  • Stir the reaction mixture vigorously for 6-12 hours at room temperature.[11] The reaction progress should be monitored by TLC until the starting material is fully consumed.

Step 3: Work-up and Isolation

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the Pd/C catalyst by filtration through a pad of Celite. The catalyst is pyrophoric, so the filter cake should be kept wet and handled with care. Wash the filter cake with additional methanol to ensure complete recovery of the product.[11]

  • Combine the filtrates and concentrate them under reduced pressure to remove the solvent. This will yield the crude 3-Amino-4-fluorobenzoic acid as a solid.[11]

Step 4: Hydrochloride Salt Formation (Optional but recommended for stability)

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

G cluster_start Starting Material cluster_process Process cluster_product Final Product SM 4-Fluoro-3-nitrobenzoic acid Reaction Catalytic Hydrogenation (H₂, 5% Pd/C, Methanol) SM->Reaction Step 1-2 Filtration Filtration (remove Pd/C) Reaction->Filtration Step 3a Concentration Solvent Removal Filtration->Concentration Step 3b HCl_add HCl Addition Concentration->HCl_add Step 4 Product This compound HCl_add->Product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The utility of this compound is broad, serving as a versatile scaffold in medicinal chemistry. Its bifunctional nature—possessing both a nucleophilic amino group and a carboxylic acid—allows for a wide array of chemical transformations, including amide bond formation, esterification, and diazotization reactions.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs).[3] The fluorine atom enhances metabolic stability and bioavailability, making it a valuable component in designing drugs with improved pharmacokinetic profiles.[1][3]

  • Kinase Inhibitors and CNS Agents: This building block is commonly employed in the preparation of complex molecules targeting various diseases, including kinase inhibitors for cancer therapy and agents for central nervous system disorders.[3]

  • Agrochemicals: Beyond pharmaceuticals, it is used in agrochemical research to design novel herbicides and pesticides. The aromatic fluorine moiety can improve lipophilicity, which aids in membrane penetration and enhances the efficacy of the active compound.[3]

G cluster_reactions Chemical Transformations cluster_scaffolds Core Scaffolds cluster_apis Potential APIs Intermediate 3-Amino-4-fluorobenzoic acid hydrochloride Amide Amide Coupling (at -COOH) Intermediate->Amide Deriv Derivatization (at -NH₂) Intermediate->Deriv ScaffoldA Fluorinated Benzamide Scaffold Amide->ScaffoldA ScaffoldB Heterocyclic Scaffold Deriv->ScaffoldB API1 Kinase Inhibitor ScaffoldA->API1 API3 Herbicide ScaffoldA->API3 API2 CNS Agent ScaffoldB->API2

Sources

The Alchemist's Companion: A Technical Guide to the Safe Handling and Application of 3-Amino-4-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Datasheet

In the landscape of modern drug discovery and materials science, halogenated organic intermediates are foundational pillars. Among these, 3-Amino-4-fluorobenzoic acid hydrochloride (CAS: 3799-24-4) presents as a versatile scaffold, prized for the unique electronic properties imparted by its fluorine substituent. Its presence in the synthesis of novel therapeutics and advanced polymers is growing. However, its utility is intrinsically linked to a deep, practical understanding of its safe handling. This guide moves beyond the checklist-style approach of a standard Safety Data Sheet (SDS). It is crafted for the discerning researcher and process chemist who understands that true safety and experimental success are born from a synthesis of rigorous protocol and a clear comprehension of the chemical's nature. Herein, we dissect the 'why' behind the 'how,' providing not just procedures, but the scientific rationale that underpins them, ensuring every step is a self-validating component of a secure and efficient workflow.

Section 1: Compound Identity and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

Table 1: Physicochemical Data for this compound [1][2]

PropertyValueCausality & Handling Insight
CAS Number 3799-24-4Ensures unambiguous identification for regulatory and procurement purposes.
Molecular Formula C₇H₆FNO₂·HClThe presence of fluorine and the hydrochloride salt influences reactivity and hygroscopicity.
Molecular Weight 191.59 g/mol Essential for accurate molar calculations in experimental protocols.
Appearance White to off-white crystalline solid/powderThe fine powder form increases the risk of aerosolization; handling requires dust control.
Melting Point 240-242 °CHigh melting point indicates thermal stability under typical lab conditions, but decomposition can occur at higher temperatures.
Storage Temperature Room Temperature; Sealed in dry conditionsThe hydrochloride salt can be hygroscopic. Store in a desiccator or tightly sealed container to prevent absorption of atmospheric moisture, which can alter reactivity and weighing accuracy.

Section 2: Comprehensive Hazard Analysis

This compound is classified as a hazardous substance. Its primary risks are irritant in nature, affecting the skin, eyes, and respiratory system. The hydrochloride form may present a slightly elevated irritant risk compared to the free base due to its acidic nature.

Table 2: GHS Hazard Classification and Precautionary Statements [3][4][5]

GHS ClassificationHazard CodeHazard StatementPictogramPrecautionary Rationale
Skin Corrosion/Irritation H315Causes skin irritation.

The compound can defat and irritate the skin upon contact. Prolonged exposure should be avoided through the use of appropriate gloves.
Serious Eye Damage/Irritation H319Causes serious eye irritation.

Particulate matter can cause significant mechanical and chemical irritation to the eyes. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.

Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract. All weighing and transfers must be done in a ventilated enclosure.

Reactivity and Incompatibility Insights:

  • Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents .[6] The amino group on the benzene ring is susceptible to oxidation, which can lead to vigorous, exothermic reactions and the generation of hazardous byproducts.

  • Hazardous Decomposition Products: Upon thermal decomposition, the compound can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4][6] This necessitates that any fire involving this compound be fought with appropriate respiratory protection.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed as self-validating systems, integrating procedural steps with their scientific justification.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE_Workflow cluster_prep Preparation Area cluster_work Chemical Handling Area cluster_exit Decontamination & Exit Start Enter Lab LabCoat Don Lab Coat (Fully buttoned) Start->LabCoat Step 1 Goggles Don Splash Goggles (ANSI Z87.1 rated) LabCoat->Goggles Step 2 Gloves Don Nitrile Gloves (Inspect for tears) Goggles->Gloves Step 3 Work Perform Work in Fume Hood Weighing, transfers, reactions Gloves->Work Proceed RemoveGloves Remove Gloves (Aseptically) Work->RemoveGloves Work Complete WashHands Wash Hands Thoroughly RemoveGloves->WashHands Step 4 RemoveGoggles Remove Goggles WashHands->RemoveGoggles Step 5 RemoveCoat Remove Lab Coat RemoveGoggles->RemoveCoat Step 6 End Exit Lab RemoveCoat->End

Caption: PPE Donning and Doffing Sequence.

  • Causality: The sequence is critical. Gloves are removed first to prevent contaminating hands, face, and goggles. Hands are washed immediately after glove removal to eliminate any potential exposure from pinholes or tears. Goggles and the lab coat are removed last, minimizing the risk of transferring surface contamination to your person.

Weighing and Transfer Protocol

Due to its fine, irritant powder form, all manipulations must be performed in a controlled environment.

  • Preparation: Designate a specific area within a certified chemical fume hood for weighing. Place a marble balance stone or similar stable surface inside.

  • Tare: Place a clean weigh boat on the analytical balance and tare to zero.

  • Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

  • Closure: Immediately and securely cap the stock bottle. This is a critical step to prevent hygroscopic absorption and accidental spills.

  • Decontamination: After weighing, wipe the spatula, the exterior of the stock bottle, and the balance area with a cloth dampened with 70% ethanol. Dispose of the wipe as hazardous waste.

  • Transport: If the weighed compound needs to be moved, cover the weigh boat or transfer it to a sealed container (e.g., a scintillation vial) before leaving the fume hood.

Section 4: Field-Proven Experimental Protocol: Amide Coupling

This compound is a common building block. The following is a representative, field-proven protocol for an amide coupling reaction, a frequent application. This procedure highlights practical handling considerations during a multi-hour synthesis.[7][8]

Objective: To synthesize N-benzyl-3-amino-4-fluorobenzamide.

Materials:

  • This compound (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1 M HCl, Saturated NaHCO₃, Brine

Methodology:

  • Reactor Setup: In a chemical fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter. An inert atmosphere is crucial because the amino group can be sensitive to oxidation, which may lead to colored impurities.[8]

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq) and HATU (1.1 eq).

    • Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).

    • Add benzylamine (1.1 eq) to the solution.

  • Reaction Initiation:

    • Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction upon base addition, preventing the degradation of the coupling reagent and minimizing side reactions.

    • Slowly, dropwise, add DIPEA (2.5 eq). The excess base is required to neutralize both the hydrochloride salt of the starting material and the acid generated during the coupling reaction.

  • Reaction and Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting benzoic acid is the primary indicator of completion.

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove unreacted amine and DIPEA)

      • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts)

      • Brine (to remove residual water)

    • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel if necessary.

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Table 3: First Aid and Emergency Measures [4][5][6]

Exposure TypeActionRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort persists.Removes the individual from the source of exposure and provides respiratory support.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.Dilution and rinsing are the most effective ways to remove the irritant from the skin surface and prevent further damage.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.Prompt and thorough irrigation is essential to prevent serious eye damage. Medical evaluation is mandatory.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a few glasses of water to drink. Seek immediate medical attention.Inducing vomiting can cause aspiration of the chemical into the lungs. Dilution with water is a safer first step.
Spill Response

SpillResponse Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess SmallSpill Small Spill (<5g, in fume hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (>5g, outside hood) Assess->LargeSpill Large or Uncontained SmallProc 1. Don Full PPE 2. Cover with absorbent pads 3. Gently sweep into container 4. Decontaminate area 5. Label as Hazardous Waste SmallSpill->SmallProc LargeProc 1. Evacuate the Area 2. Notify EHS / Supervisor 3. Prevent entry to the area 4. Await trained responders LargeSpill->LargeProc

Caption: Decision Tree for Spill Response.

Section 6: Storage and Waste Disposal

Storage
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizers.[5][6]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination. The original supplier container is ideal.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste material (unused product, contaminated PPE, spill cleanup debris) in a dedicated, sealed, and clearly labeled hazardous waste container. Crucially, do not mix this halogenated waste with non-halogenated waste streams. [7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

Conclusion

This compound is a valuable reagent whose potential can only be safely unlocked through disciplined and informed handling. By understanding its inherent properties and the rationale behind each safety protocol—from PPE selection to waste segregation—researchers can mitigate risks effectively. This guide serves as a technical resource to empower scientists to work not just safely, but with the confidence and expertise that defines excellence in the laboratory.

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid.

Sources

3-Amino-4-fluorobenzoic acid hydrochloride for proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-fluorobenzoic Acid Hydrochloride: A Versatile Scaffold for Proteomics Probe Development

Authored by a Senior Application Scientist

Foreword: Reimagining the Role of a Chemical Building Block in Proteomics

In the landscape of proteomics and drug discovery, the quest for novel tools to interrogate complex biological systems is perpetual. While certain molecules are celebrated as direct-acting probes or inhibitors, the foundational building blocks from which these tools are forged are often overlooked. This guide focuses on one such molecule: This compound .

Initial searches for direct applications of this compound in proteomics literature yield limited results. However, to dismiss it on this basis would be to miss its profound potential. Its true value lies not in its off-the-shelf utility, but in its strategic architecture as a versatile scaffold for the synthesis of bespoke chemical probes. This document, therefore, deviates from a standard product guide. Instead, it serves as a technical whitepaper for the discerning researcher, outlining the scientific rationale and providing actionable methodologies for leveraging this fluorinated building block to create novel reagents for cutting-edge proteomics research.

Core Concepts: The Intersection of Chemical Biology and Proteomics

Chemical proteomics utilizes small-molecule probes to study protein function, interactions, and activity directly in native biological systems.[1] A cornerstone of this field is Activity-Based Protein Profiling (ABPP) , a powerful strategy that employs covalent probes to selectively label active enzymes, providing a direct readout of the functional state of entire enzyme families.[2][3]

A typical activity-based probe (ABP) consists of three key components:

  • A reactive group (or "warhead"): This moiety forms a covalent bond with a reactive amino acid residue in the active site of the target protein.[4][5]

  • A linker: A spacer that connects the reactive group to a reporter tag, designed to minimize steric hindrance.[2]

  • A reporter tag: A functional handle, such as biotin for affinity purification or an alkyne/azide for "click chemistry" ligation, used for detection and enrichment of labeled proteins.[6][7]

The design and synthesis of novel probes are critical for expanding the scope of chemical proteomics to new protein classes and for developing more selective tools for drug discovery.[8][9]

The Strategic Value of the 3-Amino-4-fluorobenzoic Acid Scaffold

This compound presents a unique combination of features that make it an exemplary starting point for the synthesis of chemical probes.

Chemical and Physical Properties

PropertyValueSource
CAS Number 3799-24-4 (hydrochloride); 2365-85-7 (free amine)[10]
Molecular Formula C₇H₇ClFNO₂[10]
Molecular Weight 191.59 g/mol [10]
Appearance White to off-white crystalline powderN/A
Melting Point 182 °C (free amine)
The Role of Fluorine in Probe Efficacy

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[11] These benefits are directly translatable to the design of chemical probes:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, thereby increasing the probe's stability in biological systems.[12]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the probe's binding affinity and selectivity.[12]

  • Modulated Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its permeability across cellular membranes, a crucial feature for probes intended for use in living cells.[13]

  • Reporter Functionality: The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it suitable for ¹⁹F-NMR studies. Furthermore, the radioactive isotope fluorine-18 (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET) imaging.[14][15]

Dual Functional Handles for Versatile Synthesis

The true synthetic utility of 3-amino-4-fluorobenzoic acid lies in its two orthogonal functional groups: the aromatic amine and the carboxylic acid . These groups serve as versatile handles for elaboration into a fully functional chemical probe.

  • The carboxylic acid can be readily converted into an amide by coupling with an amine. This is an ideal position to attach a linker arm appended with a reporter tag (e.g., an alkyne for click chemistry).

  • The amino group can be functionalized to introduce the reactive warhead. For instance, it can be acylated with an electrophilic moiety or used as a nucleophile in various coupling reactions.[16]

This inherent functionality allows for a modular and logical synthetic approach to probe development.

From Building Block to Bespoke Probe: A Synthetic Walk-through

To illustrate the potential of this compound, this section provides a hypothetical, yet chemically robust, protocol for its conversion into a novel activity-based probe targeting serine hydrolases.

Design of a Hypothetical Serine Hydrolase Probe: SH-Probe-1

Our hypothetical probe, SH-Probe-1 , will be designed with the following components:

  • Scaffold: 3-Amino-4-fluorobenzoic acid.

  • Reactive Group: A sulfonyl fluoride, a well-established warhead that covalently modifies the active site serine of serine hydrolases.[17][18]

  • Reporter Tag: A terminal alkyne to enable downstream click chemistry-based conjugation to an azide-functionalized reporter molecule (e.g., Azide-Biotin or Azide-Fluorophore).

Synthetic Workflow Diagram

G cluster_0 Step 1: Diazotization & Sulfonylation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Conversion to Sulfonyl Fluoride A 3-Amino-4-fluorobenzoic acid HCl B Intermediate Diazonium Salt A->B NaNO₂, HCl C 3-(Chlorosulfonyl)-4-fluorobenzoic acid B->C SO₂, CuCl₂ E Intermediate Amide C->E HATU, DIPEA D Propargylamine D->E F SH-Probe-1 (Final Product) E->F KF

Caption: Synthetic pathway for the hypothetical SH-Probe-1.

Detailed Experimental Protocol: Synthesis of SH-Probe-1

Disclaimer: This is a theoretical protocol. All chemical synthesis should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic acid

  • To a cooled (0-5 °C) suspension of this compound (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq).

  • Add the cold diazonium salt solution from step 1 to the sulfur dioxide solution. Stir at room temperature for 2-3 hours until gas evolution ceases.

  • Pour the reaction mixture into ice-water. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(chlorosulfonyl)-4-fluorobenzoic acid.

Step 2: Amide coupling with Propargylamine

  • Dissolve 3-(chlorosulfonyl)-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes.

  • Add propargylamine (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the intermediate amide.

Step 3: Conversion to the Final Sulfonyl Fluoride Probe (SH-Probe-1)

  • Dissolve the intermediate amide (1.0 eq) from Step 2 in a suitable solvent such as acetonitrile.

  • Add potassium fluoride (KF) (2.0 eq), optionally with a phase-transfer catalyst like 18-crown-6.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off the salts, and concentrate the filtrate.

  • Purify the final product, SH-Probe-1 , by column chromatography. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Application in Proteomics: An ABPP Workflow

Once synthesized, SH-Probe-1 can be used to profile serine hydrolase activity in a complex proteome.

ABPP Experimental Workflow Diagram

G A Cell Lysate Preparation B Protein Quantification (BCA Assay) A->B C Probe Labeling (Incubate with SH-Probe-1) B->C D Click Chemistry (+ Azide-Biotin) C->D E Protein Precipitation (e.g., Chloroform/Methanol) D->E F Streptavidin Enrichment (Pull-down of labeled proteins) E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Caption: Standard workflow for an ABPP experiment.

Detailed Protocol: Serine Hydrolase Profiling with SH-Probe-1
  • Proteome Preparation: Lyse cultured cells or homogenize tissue in a suitable buffer (e.g., PBS) without detergents that might interfere with enzyme activity. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay.

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL in PBS.

    • Add SH-Probe-1 from a concentrated stock solution (e.g., in DMSO) to a final concentration of 1-5 µM.

    • For competitive profiling, pre-incubate the proteome with a selective inhibitor for 30 minutes before adding SH-Probe-1.

    • Incubate the mixture at 37 °C for 30-60 minutes.

  • Click Chemistry:

    • Prepare a "click cocktail" containing: Azide-biotin (e.g., 100 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper(II) sulfate (1 mM).

    • Add the click cocktail to the labeled proteome and incubate at room temperature for 1 hour.

  • Protein Precipitation & Enrichment:

    • Precipitate the proteins to remove excess reagents (e.g., via chloroform/methanol precipitation).

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Add high-affinity streptavidin agarose beads and incubate for 1-2 hours at room temperature with rotation to enrich the biotinylated (probe-labeled) proteins.

  • Sample Preparation for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead reduction (DTT), alkylation (iodoacetamide), and overnight digestion with trypsin to release peptides from the captured proteins.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the acquired tandem mass spectra.

    • Quantify the relative abundance of the identified proteins across different samples (e.g., treated vs. untreated) to determine changes in enzyme activity.

Conclusion and Future Outlook

This compound, while not a direct proteomics reagent, is an archetypal example of a versatile chemical building block with immense potential. Its fluorinated core and orthogonal functional handles provide an ideal starting point for the rational design and synthesis of sophisticated chemical probes. By understanding the principles of probe design and applying established synthetic methodologies, researchers can transform this simple molecule into a powerful tool for exploring protein function, identifying novel drug targets, and accelerating the drug discovery process. The methodologies and concepts presented in this guide are intended to empower researchers to look beyond the catalog and begin creating the custom tools needed to answer tomorrow's biological questions.

References

  • Cho, J. K., & Kim, Y. (2016). Design and synthesis of an activity-based protein profiling probe derived from cinnamic hydroxamic acid. Bioorganic & medicinal chemistry letters, 26(4), 1344–1347. [Link]
  • Li, J., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5(1), 72. [Link]
  • Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service. [Link]
  • Berger, F., et al. (2023). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology.
  • Zhang, C., et al. (2021). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews, 121(20), 12492–12563. [Link]
  • Willems, L. I., et al. (2017). Synthesis and Application of Activity-Based Probes for Proteases. Methods in molecular biology (Clifton, N.J.), 1549, 245–261. [Link]
  • Yuan, C., et al. (2012). Activity‐Based Protein Profiling: Recent Advances in Probe Development and Applications. Angewandte Chemie International Edition, 51(16), 3826-3841. [Link]
  • Li, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(5), 1146. [Link]
  • Zhu, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 25(3), 1735. [Link]
  • Li, J., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681–708. [Link]
  • Tadayon, S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1184. [Link]
  • O'Hagan, D. (2010). Fluorine in medicinal chemistry and chemical biology. Journal of fluorine chemistry, 131(11), 1071-1081. [Link]
  • Witte, M. D., et al. (2011). Chemical Proteomics Applied to Target Identification and Drug Discovery. Critical Reviews in Biochemistry and Molecular Biology, 46(4), 300-308. [Link]
  • goods.com. 3-Amino-4-fluorobenzoic acid. [Link]
  • Chen, Y., et al. (2021). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 26(11), 3169. [Link]
  • Krasavin, M., et al. (2018). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 8(3), 1435-1442. [Link]
  • Chanphai, P., et al. (2020). Biomolecular study and conjugation of two para-aminobenzoic acid derivatives with serum proteins: drug binding efficacy and protein structural analysis. Journal of Biomolecular Structure and Dynamics, 38(11), 3362-3371. [Link]
  • van der Hoorn, R. A. L., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. The Plant Cell, 25(4), 1393–1405. [Link]
  • Chen, Y., et al. (2021). The Application of Fluorine‐Containing Reagents in Structural Proteomics. Chemistry – An Asian Journal, 16(11), 1398-1409. [Link]
  • Gucka, M., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(19), 5909. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024).
  • Aslam, S., et al. (2023).
  • Bérubé, G., & Reyes-Moreno, C. (2022). Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives.
  • CN105801452A - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (2016).
  • van der Hoorn, R. A. L., et al. (2013).
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • PubChem. 3-Amino-4-fluorobenzoic acid. [Link]
  • Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2097. [Link]

Sources

An In-Depth Technical Guide on Starting Materials for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection and qualification of a starting material for an Active Pharmaceutical Ingredient (API) is a critical decision in drug development, with profound implications for the quality, safety, and regulatory success of the final drug product. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals, navigating the complexities of starting material designation. It moves beyond a mere checklist of regulatory requirements to offer a scientifically grounded, risk-based approach. By integrating principles from international guidelines, this document elucidates the causality behind strategic and experimental choices, ensuring a robust and defensible starting material strategy.

The Foundational Role of the Starting Material

The designated starting material marks the official commencement of Good Manufacturing Practice (GMP) in the synthesis of an API.[1][2] This designation is not arbitrary; it is a declaration to regulatory authorities about the point at which the manufacturing process is sufficiently controlled to ensure the quality and purity of the final API.[3][4][5] A well-justified starting material provides a solid foundation for the entire manufacturing process, influencing everything from impurity profiles to supply chain resilience.[6]

The International Council for Harmonisation (ICH) guideline Q7 defines an API starting material as a "raw material, intermediate, or an API that is used in the production of an API and that is incorporated as a significant structural fragment into the structure of the API."[3][4][7][8] This definition underscores two core principles: the material must be a significant building block of the final molecule, and its introduction into the process signals the start of GMP controls.[3][4]

Strategic Selection of an API Starting Material: A Multifactorial Analysis

The selection of an appropriate starting material is a strategic decision that balances scientific, regulatory, and economic factors. It is a process that should begin early in drug development to avoid costly delays and regulatory hurdles later on.[6]

Key Principles for Starting Material Selection

Drawing from ICH Q11, the following principles should guide the selection process:

  • Significant Structural Contribution: The starting material should contribute a significant structural fragment to the final API.[6][8][9] This distinguishes it from reagents, solvents, or other raw materials.[6]

  • Defined Chemical Properties and Structure: The starting material must be a well-characterized substance with a defined chemical structure and properties.[6][8][10] This allows for the establishment of robust specifications and analytical controls.

  • Proximity to the Final API: Generally, multiple chemical transformation steps should separate the starting material from the final active substance.[1][9][11] A very short synthesis from the starting material to the API may face greater regulatory scrutiny.[12][13][14]

  • Impact on Impurity Profile: Manufacturing steps that have a significant impact on the impurity profile of the drug substance should typically be included in the GMP-controlled part of the process.[1][6]

The Synthetic Route and its Influence

The choice of the synthetic route is intrinsically linked to the selection of the starting material. Different synthetic pathways will offer different potential starting materials. An ideal synthetic route will not only be efficient and scalable but will also facilitate the selection of a starting material that is commercially available, well-characterized, and positioned at an appropriate distance from the final API.

Risk-Based Approach to Starting Material Designation

A formal risk assessment is an invaluable tool in justifying the choice of a starting material.[15][16][17] This process involves identifying potential risks to API quality associated with the proposed starting material and demonstrating that these risks are adequately controlled. Several risk assessment tools have been developed to aid in this process.[15][16][17][18]

Key Risk Factors to Consider:

  • Complexity of the Starting Material: A more complex starting material may carry a higher risk of introducing impurities.[15]

  • Proximity to the API: The fewer the synthetic steps between the starting material and the API, the higher the risk of impurity carry-over.[1][15]

  • Formation and Purge of Impurities: A thorough understanding of how impurities are formed, carried over, and purged throughout the synthesis is crucial.[1]

  • Control over the Starting Material Synthesis: If the starting material is custom-synthesized, the level of control over its manufacturing process is a key consideration.[19]

Below is a Graphviz diagram illustrating a risk-based decision workflow for starting material selection.

Caption: Risk-Based Workflow for Starting Material Selection.

Analytical Characterization and Qualification: The Cornerstone of Trustworthiness

Once a potential starting material is selected, it must be rigorously characterized and qualified to ensure its suitability for use in API manufacturing. This process provides the scientific evidence to support the starting material's specifications.

Comprehensive Specification Setting

A comprehensive specification for the starting material is essential and should include tests for:

  • Identity: To confirm that the material is what it purports to be.[20]

  • Purity: To quantify the main component and control the levels of impurities.[20]

  • Impurities: Including specified, unspecified, and total impurities.[21] This should also cover residual solvents, reagents, and elemental impurities where applicable.[21]

  • Physical Properties: Such as particle size, which can impact reactivity and handling.[22]

Impurity Profiling: A Critical Endeavor

Impurity profiling is a cornerstone of starting material qualification.[][24][25] It involves the identification, quantification, and monitoring of all potential impurities.[][25] Impurities can arise from various sources, including the raw materials used to synthesize the starting material, by-products of the reaction, and degradation products.[][26]

A robust impurity profiling strategy should:

  • Identify Potential Impurities: Based on a thorough understanding of the synthetic process.

  • Develop and Validate Analytical Methods: To detect and quantify these impurities.

  • Conduct Fate and Purge Studies: To understand how impurities are carried through the manufacturing process and where they are removed.[24]

The following table summarizes key analytical techniques for starting material characterization:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of organic impurities.[20][22]
Gas Chromatography (GC) Analysis of residual solvents and volatile impurities.[20][22]
Mass Spectrometry (MS) Structural elucidation of impurities.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.[24]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of the material.[22]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Determination of elemental impurities.[22]
Experimental Protocol: Validation of an HPLC Method for Impurity Profiling

Objective: To validate an HPLC method for the quantitative determination of impurities in a proposed API starting material.

Methodology:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Analyze blank samples (diluent), placebo samples (if applicable), and samples of the starting material spiked with known impurities and degradation products.

    • Assess peak purity of the main component peak using a photodiode array (PDA) detector.

  • Linearity: Establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

    • Prepare a series of solutions of the starting material and its impurities at different concentrations (e.g., from the reporting threshold to 120% of the specification limit).

    • Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Perform recovery studies by spiking the starting material with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Calculate the percentage recovery of the impurities.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the starting material at the same concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Analyze samples on different days, with different analysts and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • These can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Vary parameters such as pH of the mobile phase, column temperature, and flow rate.

    • Assess the impact on the analytical results.

The Regulatory Landscape: Navigating Global Expectations

While the core principles of starting material selection are harmonized through ICH guidelines, there can be interpretational differences between major regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8] It is crucial to be aware of these nuances and to engage with regulatory authorities early in the development process to align on the proposed starting material strategy.[1][6]

ICH Q7, Q11, and Beyond
  • ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients): Establishes the fundamental GMP principles that apply from the introduction of the API starting material.[3][7][27][28][29]

  • ICH Q11 (Development and Manufacture of Drug Substances): Provides detailed guidance on the selection and justification of starting materials.[6][8][21]

  • ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk): This guideline has significant implications for starting material selection, as the potential for mutagenic impurities to be present in the starting material or formed during the synthesis must be carefully assessed and controlled.[30]

Supplier Qualification and Management

The quality of the starting material is directly dependent on the quality systems of the supplier.[31] A robust supplier qualification program is therefore essential. This should include:

  • Audits: To assess the supplier's manufacturing facilities and quality management systems.

  • Quality Agreements: To clearly define the responsibilities of both the supplier and the drug manufacturer.[1]

  • Change Control: To ensure that any changes to the supplier's manufacturing process are communicated and assessed for their potential impact on the quality of the starting material.[27]

The relationship between the drug manufacturer and the starting material supplier is a critical control point, as illustrated in the diagram below.

SupplierManagement cluster_Manufacturer Drug Product Manufacturer cluster_Supplier Starting Material Supplier Manufacturer_QC Incoming Material QC API_Synthesis API Synthesis (GMP) Manufacturer_QC->API_Synthesis Material Release Final_Product Final Drug Product API_Synthesis->Final_Product Supplier_Process Starting Material Synthesis Supplier_QA Supplier QA/QC Supplier_Process->Supplier_QA In-process Controls Supplier_QA->Manufacturer_QC Certificate of Analysis Audit Audits Audit->Supplier_Process Quality_Agreement Quality Agreement Quality_Agreement->Manufacturer_QC Quality_Agreement->Supplier_QA

Caption: Critical Control Points in Supplier Management.

Conclusion: A Proactive and Scientifically Rigorous Approach

The selection and justification of a starting material for an API is a complex but manageable process. By adopting a proactive, scientifically rigorous, and risk-based approach, drug development professionals can build a robust and defensible starting material strategy. This not only facilitates a smoother regulatory review process but also ensures the consistent quality and safety of the final drug product, ultimately benefiting patients worldwide. Early and open communication with regulatory authorities is highly recommended to mitigate risks and ensure alignment on the proposed starting material designation.[1]

References

  • Guideline on the chemistry of active substances. (2016). European Medicines Agency.
  • How to Find Key Starting Materials (KSMs) for Pharmaceutical APIs. (n.d.). DrugPatentWatch.
  • EU GMP Basic requirements for active substances used as starting materials. (n.d.). ECA Academy.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). U.S. Food and Drug Administration.
  • A New Risk Assessment Tool for Regulatory Starting Material Evaluation. (2017). American Chemical Society.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). International Council for Harmonisation.
  • Development of a Quality Risk Based Tool for the Selection of Regulatory Starting Materials for Commercial Drug Substance Manufacturing Processes. (2020). ACS Publications.
  • EMA Issues New Draft Guideline Chemistry Of Active Substances. (2024). Pharmaceutical Online.
  • Impurity profiling and synthesis of standards. (n.d.). Enantia.
  • The complete guide to the ICH Q7 guidelines. (2025). Qualio.
  • A new Risk Assessment Tool for Regulatory Starting Material Evaluation. (2025). Request PDF.
  • EMA Finalizes Guideline on Starting Materials Used in Manufacture of Non-Recombinant Biologics. (2013). Regulatory Affairs Professionals Society (RAPS).
  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025). ComplianceQuest.
  • Guideline on the use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products. (2013). European Medicines Agency.
  • EMA and FDA approval of regulatory starting materials. (2020). European Pharmaceutical Review.
  • API Regulatory Starting Materials. (n.d.). Concept Heidelberg.
  • Selection and justification of regulatory starting materials. (2022). Journal of Generic Medicines.
  • Analytical Best Practices for Raw Materials Testing. (2018). BioPharm International.
  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025). PYG Lifesciences.
  • Navigating the Maze of Regulatory Starting Materials: Risk-Based Tools for Optimal Selection. (2023). Medium.
  • Good manufacturing practices for starting materials - Recent developments. (2025). ResearchGate.
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025). W.R. Grace & Co.
  • Chemistry of Active Substances Guideline: EMA Request Feedback. (2025). DLRC Group.
  • GMPs for APIs: “How to do” Document. (2015). A3P.
  • Starting material analytical procedure validation for complementary medicines. (2023). Therapeutic Goods Administration (TGA).
  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (n.d.). European Medicines Agency.
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022). Health Canada.
  • The Importance of API Impurity Profiling in Drug Development. (2025). Pharmaffiliates.
  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. (2017). U.S. Food and Drug Administration.
  • FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. (2012). Pharmaceutical Technology.
  • Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023). Enkrisi.
  • APIC - Guide for auditing Registered Starting Material manufacturers. (n.d.). GMP Navigator.
  • Active substance starting material(s) – importance of selection. (2014). Asepharmasolutions.
  • Raw Material testing for pharmaceuticals and biologics. (n.d.). Pacific BioLabs.
  • Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014). IPQ.
  • Approaches to Reduced Sampling and Testing for Starting Materials. (2019). Pharmaceutical Technology.
  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018). SlideShare.
  • Part 3: Designation and Justification of API Starting Materials: Proposed Framework for Alignment from an Industry Perspective. (2015). ACS Publications.
  • Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. (2024). Contract Laboratory.
  • Drug Substance Starting Material Selection. (2009). Pharmaceutical Technology.
  • Q11 Step 5 development and manufacture of drug substances – questions and answers. (2017). European Medicines Agency.
  • API Starting Material Designation - Where Does cGMP Start?. (n.d.). SlideShare.

Sources

The Strategic Role of 3-Amino-4-fluorobenzoic Acid Hydrochloride in the Synthesis of Advanced Dyes and Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 3-Amino-4-fluorobenzoic acid hydrochloride as a pivotal precursor in the synthesis of high-performance dyes and pigments. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the chemical principles, synthesis methodologies, and unique advantages conferred by the strategic incorporation of fluorine into the chromophore backbone. We will move beyond simple procedural outlines to explain the causal relationships between molecular structure, synthetic choices, and final product performance, ensuring a thorough and practical understanding of the subject.

Introduction: The Rationale for Fluorinated Precursors

The fine chemical industry continually seeks molecular building blocks that provide access to novel materials with enhanced properties. This compound (3,4-AFBA·HCl) has emerged as a significant intermediate, particularly in the realm of colorants.[1] Its molecular architecture, featuring an amino group for diazotization, a carboxylic acid group for modulating physical properties, and a strategically placed fluorine atom, makes it a highly versatile precursor.[1]

The introduction of fluorine into organic molecules can profoundly alter their electronic characteristics, metabolic stability, and lipophilicity.[2] In the context of dyes and pigments, these modifications can lead to significant improvements in lightfastness, thermal stability, and color purity.[1][3] The electron-withdrawing nature of the fluorine atom can influence the entire π-conjugated system of the resulting azo dye, leading to predictable and desirable shifts in the absorption spectra.[3] This guide will detail the synthesis and application of 3,4-AFBA·HCl, providing a framework for its utilization in creating next-generation colorants.

Core Synthesis Pathway: From Precursor to Chromophore

The synthesis of azo dyes from 3-Amino-4-fluorobenzoic acid is fundamentally a two-step process: diazotization followed by azo coupling .[4] This classic and robust reaction sequence allows for the creation of a vast library of colored compounds from a single precursor.

Step 1: Diazotization of 3-Amino-4-fluorobenzoic Acid

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid.[4] The resulting aryldiazonium ion is a weak electrophile, ready to react with an electron-rich coupling component.[2]

The reaction is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and yielding undesirable byproducts.[6]

Diagram 1: Diazotization of 3-Amino-4-fluorobenzoic Acid

Caption: The conversion of the primary amine to a diazonium salt.

Step 2: The Azo Coupling Reaction

The freshly prepared, cold diazonium salt solution is immediately reacted with a coupling component.[2] These are electron-rich aromatic compounds, such as phenols, naphthols, or anilines.[2] The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner, typically at the para-position, to form the stable azo linkage (-N=N-), which is the primary chromophore responsible for the color.[2][7] The extended conjugated system created by this linkage is what allows the molecule to absorb visible light.[8]

The pH of the coupling reaction is critical. Coupling to phenols is typically carried out under mildly alkaline conditions, while coupling to amines is performed in weakly acidic solutions.[9]

Diagram 2: General Azo Coupling Workflow

AzoCoupling Diazonium 4-Fluoro-3-carboxybenzenediazonium Chloride Solution AzoDye Azo Dye/Pigment Diazonium->AzoDye Electrophilic Aromatic Substitution CouplingComponent Electron-Rich Coupling Component (e.g., 2-Naphthol) CouplingComponent->AzoDye

Caption: Formation of the azo linkage via electrophilic substitution.

The Influence of Fluorine and Carboxylic Acid Moieties

The choice of 3,4-AFBA·HCl as a precursor is deliberate, as its functional groups impart specific, advantageous properties to the final dye or pigment.

  • Fluorine Atom: The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect. This can lead to:

    • Color Shifts: The replacement of hydrogen with fluorine can cause a hypsochromic (blue) or bathochromic (red) shift in the dye's absorption maximum, depending on its position relative to the azo bridge and other substituents.[3] This allows for fine-tuning of the final color.

    • Increased Lightfastness: Fluorine substitution has been shown to improve the lightfastness of azo dyes, making them more resistant to fading upon exposure to UV radiation.[3]

    • Enhanced Stability: The C-F bond is significantly stronger than a C-H bond, contributing to greater thermal and chemical stability of the final molecule.

  • Carboxylic Acid Group: The -COOH group provides several functional advantages:

    • Solubility Control: The carboxylic acid can be deprotonated to a carboxylate salt (-COO⁻), significantly increasing the water solubility of the dye, which is crucial for textile dyeing applications.[10]

    • Binding Site: This group can act as a binding or anchoring site, improving the affinity of the dye for certain substrates, such as polyamide fibers or for chelation with metal ions in the formation of metal-complex dyes.[11]

    • Synthetic Handle: The carboxylic acid can be further modified (e.g., esterification, amidation) to create a diverse range of functional dyes and pigments.[1]

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis of a representative azo dye from this compound.

Materials and Equipment
Compound CAS No. Molecular Weight Purpose
This compound3799-24-4191.59 g/mol Diazo Component
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol Diazotizing Agent
Hydrochloric Acid (HCl, conc.)7647-01-036.46 g/mol Acid Catalyst
2-Naphthol (β-Naphthol)135-19-3144.17 g/mol Coupling Component
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol pH Adjustment
Sodium Chloride (NaCl)7647-14-558.44 g/mol Salting Out Agent

Equipment: Magnetic stirrer with stir bar, beakers (100 mL, 250 mL), Erlenmeyer flask (250 mL), graduated cylinders, thermometer (-10 to 110 °C), ice-salt bath, Büchner funnel, and vacuum filtration apparatus.

Protocol 1: Diazotization of this compound
  • Preparation of Amine Suspension: In a 250 mL beaker, combine 1.92 g (0.01 mol) of this compound with 20 mL of water. Add 2.5 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. Maintain this temperature throughout the diazotization process.

  • Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning the paper blue-black, indicates the reaction is complete). The resulting pale yellow, slightly turbid solution is the diazonium salt, which should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol
  • Preparation of Coupling Solution: In a 250 mL Erlenmeyer flask, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this solution in an ice bath to below 10 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

  • Isolation and Purification ("Salting Out"): Remove the flask from the ice bath and gently heat it to about 60 °C to ensure good crystal formation. Add approximately 10 g of sodium chloride (NaCl) to the mixture and stir until it dissolves. This process, known as "salting out," reduces the solubility of the dye in the aqueous solution, promoting its precipitation.

  • Final Steps: Allow the mixture to cool to room temperature, and then chill it in an ice bath for another 30 minutes. Collect the solid dye by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold saturated NaCl solution, followed by a small amount of cold water to remove excess salt. Dry the product in an oven at 60-80 °C.

Characterization and Validation

To ensure the trustworthiness of the synthesis, the final product must be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

  • UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λmax) of the dye, which corresponds to its color. The spectrum provides a unique fingerprint for the compound.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the azo group (-N=N-), the carboxylic acid O-H and C=O stretches, and the C-F bond.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful coupling and the positions of substituents on the aromatic rings.[14][15]

Safety and Handling

This compound and the reagents used in this synthesis require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

  • Diazonium Salts: Aryl diazonium salts are unstable and potentially explosive when isolated and dried. For safety, they should always be prepared in a cold solution and used immediately without isolation.

Conclusion

This compound is a strategically important precursor for the synthesis of advanced azo dyes and pigments. Its unique combination of a diazotizable amino group, a property-modulating carboxylic acid, and a performance-enhancing fluorine atom provides a powerful platform for creating colorants with superior properties. The methodologies detailed in this guide offer a robust and reproducible pathway for synthesizing these materials, while the underlying chemical principles provide the basis for further innovation and development in the field of functional colorants.

References

  • ResearchGate. (2025). Fluorine-containing Dyes.
  • IIP Series. (2024). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS.
  • Raghavendra, M., et al. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
  • Raghavendra, M., et al. (2013). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharma and Bio Sciences, 3(2), 275-280.
  • ACS Publications. (n.d.). Effect of Fluorine Substitution on Color and Fastness of Monoazo Dyes. Industrial & Engineering Chemistry.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • Almeida, P., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Elgemeie, G. H., et al. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Semantic Scholar.
  • SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
  • Wikipedia. (n.d.). Azo coupling.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.).
  • Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β-naphthol, salicylic acid, resorcinol and phenol. (2015). International Journal of Scientific & Engineering Research, 6(3).
  • Google Patents. (n.d.). US2274717A - Azo derivatives of carboxylic acid amides and method of making.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Wikipedia. (n.d.). Azo dye.
  • ResearchGate. (2025). Azo compounds based on 2-(4'-aminophenyl)-4-quinoline carboxylic acid: synthesis and properties.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation.
  • Soltzberg, L., et al. (2012). 3D Fluorescence Characterization of Synthetic Organic Dyes. Scientific Research Publishing.
  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-4-fluorobenzoic Acid Hydrochloride from p-Fluorobromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 3-Amino-4-fluorobenzoic acid hydrochloride, a key intermediate in the development of fluorinated active pharmaceutical ingredients (APIs).[1] The described synthetic pathway commences with the readily available starting material, p-fluorobromobenzene, and proceeds through a logical sequence of nitration, carboxylation, and reduction. This document is intended for researchers, scientists, and professionals in drug development, offering not only a detailed protocol but also insights into the rationale behind the experimental choices and necessary safety precautions.

Introduction and Strategic Rationale

The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed technique to enhance metabolic stability and bioavailability. 3-Amino-4-fluorobenzoic acid serves as a valuable building block in this context. The synthetic route detailed herein was designed for its logical flow and reliance on well-established chemical transformations.

The synthesis begins with the nitration of p-fluorobromobenzene. The fluorine atom is an ortho-, para-director, and while the bromine is also, the directing effects are additive, leading to a mixture of isomers. However, the subsequent steps allow for the isolation of the desired intermediate. This is followed by a carboxylation reaction to introduce the carboxylic acid moiety, a crucial functional group for further derivatization. The final step involves the reduction of the nitro group to an amine, yielding the target molecule which is then converted to its hydrochloride salt for improved stability and handling.

Overall Synthetic Workflow

The multi-step synthesis is visualized in the workflow diagram below.

Synthetic_Workflow A p-Fluorobromobenzene B 2-Bromo-5-fluoro-1-nitrobenzene A->B Nitration (HNO3, H2SO4) C 4-Fluoro-3-nitrobenzoic acid B->C Carboxylation (n-BuLi, CO2) D 3-Amino-4-fluorobenzoic acid C->D Reduction (Fe, HCl) E This compound D->E Salt Formation (HCl)

Caption: Overall synthetic route from p-fluorobromobenzene to this compound.

Experimental Protocols

Safety Precaution: Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. This synthesis involves corrosive, flammable, and toxic materials. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Step 1: Nitration of p-Fluorobromobenzene

Rationale: This step introduces a nitro group onto the aromatic ring. A mixture of nitric and sulfuric acids is a standard and effective nitrating agent. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
p-Fluorobromobenzene 175.00 17.5 g 0.1
Sulfuric Acid (98%) 98.08 50 mL -
Nitric Acid (70%) 63.01 10 mL -
Ice - As needed -
Dichloromethane 84.93 200 mL -
Saturated Sodium Bicarbonate Solution - 100 mL -

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 17.5 g (0.1 mol) of p-fluorobromobenzene to the sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the p-fluorobromobenzene solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 2-bromo-5-fluoro-1-nitrobenzene will form.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Step 2: Carboxylation of 2-Bromo-5-fluoro-1-nitrobenzene

Rationale: This step introduces the carboxylic acid group via a lithium-halogen exchange followed by quenching with carbon dioxide. n-Butyllithium is a strong base and nucleophile that efficiently replaces the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂.[2] Nickel-catalyzed carboxylation is an alternative emerging method.[3][4]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2-Bromo-5-fluoro-1-nitrobenzene 220.00 22.0 g 0.1
Anhydrous Tetrahydrofuran (THF) 72.11 200 mL -
n-Butyllithium (2.5 M in hexanes) 64.06 44 mL 0.11
Dry Ice (solid CO₂) 44.01 ~50 g -
Diethyl Ether 74.12 150 mL -

| Hydrochloric Acid (2 M) | 36.46 | As needed | - |

Procedure:

  • Set up a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolve 22.0 g (0.1 mol) of 2-bromo-5-fluoro-1-nitrobenzene in 200 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 44 mL (0.11 mol) of n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature remains below -60 °C.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by slowly adding 50 mL of water.

  • Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-fluoro-3-nitrobenzoic acid.

Step 3: Reduction of 4-Fluoro-3-nitrobenzoic acid

Rationale: The nitro group is reduced to an amine in this step. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in hydrochloric acid.[5][6][7] This method is generally selective for the nitro group in the presence of other functional groups like carboxylic acids. Catalytic hydrogenation is another viable option.[8]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
4-Fluoro-3-nitrobenzoic acid 185.11 18.5 g 0.1
Ethanol 46.07 150 mL -
Water 18.02 50 mL -
Iron powder 55.85 28 g 0.5

| Concentrated Hydrochloric Acid | 36.46 | 5 mL | - |

Procedure:

  • In a 500 mL round-bottom flask, suspend 18.5 g (0.1 mol) of 4-fluoro-3-nitrobenzoic acid in a mixture of 150 mL of ethanol and 50 mL of water.

  • Add 28 g (0.5 mol) of iron powder to the suspension.

  • Heat the mixture to reflux and then add 5 mL of concentrated hydrochloric acid dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The resulting aqueous solution contains the crude 3-amino-4-fluorobenzoic acid.

Step 4: Hydrochloride Salt Formation and Purification

Rationale: The final product is converted to its hydrochloride salt to improve its stability and ease of handling. This is achieved by treating the free amine with hydrochloric acid. The salt is then purified by recrystallization.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Crude 3-amino-4-fluorobenzoic acid solution - - -
Concentrated Hydrochloric Acid 36.46 As needed -
Activated Charcoal - As needed -
Ethanol 46.07 As needed -

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

  • Cool the aqueous solution of crude 3-amino-4-fluorobenzoic acid in an ice bath.

  • Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1.

  • A precipitate of this compound will form.

  • If the solution is colored, add a small amount of activated charcoal and stir for 15 minutes.

  • Filter the mixture to remove the charcoal.

  • Collect the precipitated product by filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from an ethanol/water or ethanol/diethyl ether mixture to obtain pure this compound as a crystalline solid.

  • Dry the product in a vacuum oven at 50-60 °C.

Reaction Mechanism

The mechanism for the reduction of the nitro group with iron in acidic medium is a key transformation in this synthesis.

Reduction_Mechanism Ar-NO2 Ar-NO2 Ar-N(OH)2 Ar-N(OH)2 Ar-NO2->Ar-N(OH)2 Fe, H+ (Reduction) Ar-NO Ar-NO Ar-N(OH)2->Ar-NO -H2O Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH Fe, H+ (Reduction) Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 Fe, H+, -H2O (Reduction)

Caption: Simplified mechanism for the reduction of an aromatic nitro group using iron in acidic conditions.

Safety Information

A summary of the hazards associated with the key reagents is provided below.

ReagentKey Hazards
p-FluorobromobenzeneFlammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[9][10][11][12]
Nitric AcidOxidizer. Causes severe skin burns and eye damage. Toxic if inhaled.[13][14]
Sulfuric AcidCauses severe skin burns and eye damage.[15]
n-ButyllithiumPyrophoric liquid; catches fire spontaneously in air. Reacts violently with water. Causes severe skin burns and eye damage.[2][16][17]
Hydrochloric AcidCauses severe skin burns and eye damage. May cause respiratory irritation.[18][19][20][21]
Sodium BorohydrideIn contact with water releases flammable gases. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[22][23][24][25]

Conclusion

This application note outlines a robust and detailed protocol for the synthesis of this compound from p-fluorobromobenzene. By providing a step-by-step guide with clear rationales for each transformation, this document aims to empower researchers in the field of medicinal chemistry and drug development to confidently synthesize this important building block. Adherence to the described procedures and safety precautions is paramount for a successful and safe execution of this synthesis.

References

  • Fisher Scientific. (2009, August 24).
  • Organic Chemistry Portal.
  • PubMed Central. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies.
  • Cole-Parmer. Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes.
  • Sigma-Aldrich.
  • CDH Fine Chemical.
  • National Institutes of Health. (2016). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2.
  • Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • ACS Catalysis. (2019, March 14). Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies.
  • Carl ROTH.
  • Fisher Scientific. (2009, December 7). SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution.
  • ChemicalBook. (2025, September 27).
  • SEASTAR CHEMICALS.
  • ACS Publications. (2015, October 19). Supported Palladium Nanoparticle-Catalyzed Carboxylation of Aryl Halides, Alkenylsilanes, and Organoboronic Acids Employing Oxalic Acid as the C1 Source.
  • Carl ROTH.
  • EMD Millipore. SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.
  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: Hydrochloric Acid.
  • Scharlab.
  • Sigma-Aldrich. (2025, July 29).
  • Fisher Scientific. (2011, September 22). SAFETY DATA SHEET - n-Butyllithium, 2.3M (20 wt.%) solution in Cyclohexane/Hexane.
  • CDH Fine Chemical. N-Butyl Lithium 1.
  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
  • Columbus Chemical. (2021, December 13).
  • Ricca Chemical Company. (2025, April 2).
  • NOAA. 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals.
  • Unacademy. Preparation of amines: Reduction of nitro compounds.
  • RCI Labscan Limited. (2021, January 7).
  • Sigma-Aldrich. (2024, September 8).
  • Wikipedia. Reduction of nitro compounds.
  • AccuStandard. p-Bromofluorobenzene CAS # 460-00-4.
  • MySkinRecipes. This compound.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Organic Chemistry Portal. Nitro Reduction.
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • Airgas. (2018, August 6).
  • College of Saint Benedict & Saint John's University.
  • Fisher Scientific. (2013, October 17).
  • ChemicalBook. (2025, November 8).
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.

Sources

Application Note & Protocol: Strategic Amide Coupling of 3-Amino-4-fluorobenzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-4-fluorobenzoic Acid in Drug Discovery

3-Amino-4-fluorobenzoic acid is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final compound. The amino and carboxylic acid functionalities provide convenient handles for amide bond formation, a ubiquitous reaction in the synthesis of biologically active molecules.[1] However, the electronic properties of this substrate, specifically the electron-withdrawing nature of the fluorine and the carboxylic acid group, can render the amine less nucleophilic, making amide coupling reactions sluggish and challenging.[1][2]

This application note provides a detailed experimental protocol for the efficient amide coupling of 3-Amino-4-fluorobenzoic acid with a generic primary or secondary amine. We will delve into the rationale behind the choice of reagents and conditions, drawing upon established principles of organic synthesis to ensure a high rate of success for researchers in drug development.

Choosing the Right Coupling Strategy: A Mechanistic Perspective

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine.

Several classes of coupling reagents have been developed for this purpose.[1][4] For this application, we will focus on two of the most reliable and widely used methods:

  • Carbodiimide-based coupling with an additive (EDC/HOBt): This is a cost-effective and versatile method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[3][6] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea to form a more stable active ester, which then efficiently reacts with the amine to yield the desired amide.[6][7][8]

  • Uronium/Aminium salt-based coupling (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging substrates like electron-deficient anilines.[1][5][9] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[5][10] The amine then reacts with this active ester to form the amide.

For the coupling of 3-Amino-4-fluorobenzoic acid, where the amine is electronically deactivated, HATU is often the reagent of choice due to its superior reactivity.[1] However, the EDC/HOBt system can also be effective, especially with optimization.

Experimental Workflow Overview

The general workflow for the amide coupling of 3-Amino-4-fluorobenzoic acid is depicted below. This process involves the careful mixing of reagents, reaction monitoring, and subsequent purification of the desired amide product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve 3-Amino-4-fluorobenzoic acid and Amine in Solvent prep_reagents Add Coupling Reagent (e.g., HATU or EDC/HOBt) and Base prep_acid->prep_reagents Sequential Addition reaction Stir at Room Temperature (or gentle heating if necessary) prep_reagents->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor workup Aqueous Work-up to Remove Byproducts and Excess Reagents monitor->workup Upon Completion purify Purify by Column Chromatography or Recrystallization workup->purify

Caption: General workflow for amide coupling.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol is optimized for the coupling of 3-Amino-4-fluorobenzoic acid with a generic primary or secondary amine using HATU as the coupling agent.

Materials:

ReagentMolar Mass ( g/mol )EquivalentsPurpose
3-Amino-4-fluorobenzoic acid155.131.0Starting material
Amine (R1R2NH)Varies1.1Coupling partner
HATU380.231.2Coupling reagent
N,N-Diisopropylethylamine (DIPEA)129.242.5Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)73.09-Solvent
Dichloromethane (DCM)84.93-Solvent for work-up
1 M Hydrochloric acid (HCl)36.46-Aqueous wash
Saturated sodium bicarbonate (NaHCO₃)84.01-Aqueous wash
Brine (saturated NaCl solution)58.44-Aqueous wash
Anhydrous sodium sulfate (Na₂SO₄)142.04-Drying agent
Silica gel--Stationary phase for chromatography
Ethyl acetate/Hexanes--Mobile phase for chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-4-fluorobenzoic acid (1.0 eq).

    • Add the amine (1.1 eq) to the flask.

    • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

    • Add HATU (1.2 eq) to the stirred solution.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. For particularly challenging amines, gentle heating (e.g., 40-50 °C) may be required.[2]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).[11] This will remove unreacted starting materials, the urea byproduct from HATU, and excess base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final amide.

Alternative Protocol: EDC/HOBt Mediated Coupling

For less challenging amines or when a more cost-effective method is desired, the following EDC/HOBt protocol can be employed.

Additional Materials:

ReagentMolar Mass ( g/mol )EquivalentsPurpose
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)191.701.2Coupling reagent
1-Hydroxybenzotriazole (HOBt)135.131.2Additive

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 3-Amino-4-fluorobenzoic acid (1.0 eq) and the amine (1.1 eq).

    • Dissolve the solids in anhydrous DCM or DMF.

    • Add HOBt (1.2 eq) to the solution.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) to the stirred solution.

    • Slowly add EDC·HCl (1.2 eq) portion-wise.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[11]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as described in the HATU-mediated protocol.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive coupling reagent (especially EDC, which is moisture-sensitive).[3]Use fresh, high-purity reagents. Store coupling agents under anhydrous conditions.
Insufficient activation of the carboxylic acid.Ensure the reaction is anhydrous. Increase the amount of coupling agent and base slightly. For sluggish reactions, switch to a more powerful reagent like HATU.
Formation of N-acylurea byproduct (with EDC) Rearrangement of the O-acylisourea intermediate.[3]Ensure HOBt is added before EDC to efficiently trap the active intermediate.
Difficult Purification Water-soluble byproducts (e.g., EDC urea).Perform a thorough aqueous work-up as described.
Product is an oil or difficult to handle.If column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration.[3]

Mechanism Visualization: HATU-Mediated Amide Coupling

The following diagram illustrates the key steps in the HATU-mediated activation of the carboxylic acid and subsequent amide bond formation.

Caption: Mechanism of HATU-mediated amide coupling.

Conclusion

The amide coupling of 3-Amino-4-fluorobenzoic acid is a critical transformation in the synthesis of many pharmaceutical candidates. While the electronic nature of this substrate can present challenges, a well-chosen coupling strategy and careful execution of the experimental protocol can lead to high yields of the desired amide product. The use of powerful coupling reagents like HATU is often recommended, though the more economical EDC/HOBt system can also be effective. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently incorporate this valuable building block into their synthetic endeavors.

References

  • Vertex AI Search. Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • BenchChem. Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Aapptec Peptides. Coupling Reagents.
  • BenchChem. Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • BenchChem. Troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.

Sources

Application Note: EDC/HOBt Coupling of 3-Amino-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Amide Bond Formation with Electron-Deficient Systems

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Among the plethora of available methods, the carbodiimide-mediated coupling, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), stands out for its efficiency and mild reaction conditions.[1][2] This application note provides a detailed guide for researchers on the successful application of EDC/HOBt coupling to a challenging substrate class: 3-amino-4-fluorobenzoic acid and its derivatives.

The presence of a fluorine atom and an amino group on the benzoic acid scaffold introduces unique electronic and steric considerations. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the adjacent amino group, potentially slowing the desired amide bond formation.[3][4] Furthermore, these substrates can be prone to side reactions if the reaction conditions are not carefully optimized. This guide will delve into the mechanistic underpinnings of the EDC/HOBt reaction, provide a robust and validated protocol, and offer troubleshooting strategies to overcome common hurdles.

The Synergistic Power of EDC and HOBt: A Mechanistic Overview

The EDC/HOBt coupling is a two-step process that relies on the in-situ generation of a highly reactive intermediate.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Activation of the Carboxylic Acid: The reaction initiates with the attack of the carboxylate group of the 3-amino-4-fluorobenzoic acid derivative on the carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which is a common byproduct that can lower the yield.[5][6]

  • The Crucial Role of HOBt: This is where HOBt plays its vital role. HOBt rapidly intercepts the O-acylisourea intermediate to form an active HOBt-ester.[7][8] This active ester is more stable than the O-acylisourea, significantly suppressing the formation of the N-acylurea byproduct and minimizing racemization.[9][10] The HOBt-ester is also a potent acylating agent that readily reacts with the incoming amine to form the desired amide bond, regenerating HOBt in the process, which can then participate in another catalytic cycle.[7]

The overall efficiency of the coupling reaction is therefore dependent on the successful formation and subsequent aminolysis of the HOBt-ester.[7]

Figure 1: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the coupling of 3-amino-4-fluorobenzoic acid with a primary or secondary amine. Optimization of stoichiometry and reaction time may be necessary for specific substrates.

Materials:

  • 3-Amino-4-fluorobenzoic acid derivative (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-amino-4-fluorobenzoic acid derivative (1.0 equiv), HOBt·H₂O (1.2 equiv), and the amine (1.1 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point). DCM is often preferred for easier workup, but DMF can be beneficial for less soluble substrates.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath and stir.

  • Base Addition: If your amine is a hydrochloride salt, add an additional equivalent of base. Add DIPEA or TEA (2.5 equiv) dropwise to the stirred solution.

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with 1 M HCl (to remove excess base and the urea byproduct), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[11][12][13] The urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous wash.[10][13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[11]

Figure 2: General workflow for EDC/HOBt coupling.

Quantitative Data Summary

The following table provides representative reaction parameters and expected outcomes for the EDC/HOBt coupling of 3-amino-4-fluorobenzoic acid with various amines. Note that these are starting points and may require optimization.

EntryAmineSolventBaseTime (h)Typical Yield (%)
1BenzylamineDCMDIPEA12-1680-95
2AnilineDMFDIPEA18-2465-80
3MorpholineDCMTEA12-1685-98
4tert-ButylamineDMFDIPEA24-3650-70

Yields are highly dependent on the specific amine substrate and purification efficiency.

Troubleshooting Common Challenges

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive EDC·HCl (hydrolyzed).- Insufficient base.- Water in the reaction.[14]- Sterically hindered or electron-deficient amine.- Use fresh, high-quality EDC·HCl and store it under anhydrous conditions.[8]- Ensure at least two equivalents of base are used, especially if the amine is a salt.- Use anhydrous solvents and perform the reaction under an inert atmosphere.[14]- Increase reaction time and/or temperature (e.g., 40-50 °C). Consider a more potent coupling reagent like HATU.[10]
Presence of N-acylurea byproduct - Insufficient HOBt.- Slow reaction of the HOBt-ester with the amine.- Ensure at least a stoichiometric amount of HOBt is used.- Consider using a more nucleophilic solvent or increasing the concentration of the amine.
Difficult Purification - Water-soluble byproducts remaining in the organic layer.- Co-elution of product with HOBt or urea.- Perform thorough aqueous washes during workup. Washing with a 5% LiCl solution can help remove residual DMF.[15]- Optimize chromatography conditions (e.g., different solvent system). HOBt can often be removed by washing with a mild base.
Racemization (for chiral substrates) - Insufficient HOBt.- Elevated reaction temperature.- Use at least one equivalent of HOBt.[10]- Maintain a low reaction temperature (0 °C to room temperature).[9]

Conclusion

The EDC/HOBt coupling system is a powerful and versatile tool for the synthesis of amides from 3-amino-4-fluorobenzoic acid derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can overcome the challenges posed by these electron-deficient substrates. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists in drug discovery and development, enabling the efficient and reliable synthesis of novel molecular entities.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt).
  • Luxembourg Bio Technologies. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem. (n.d.). Troubleshooting low coupling efficiency in peptide synthesis with HOBt hydrate.
  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Reddit. (2017, February 22). coupling reaction using EDC/HOBt.
  • ChemicalBook. (n.d.). 3-amino-4-fluorobenzamide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Benchchem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • Wikipedia. (n.d.). Carbodiimide.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • PubMed. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • Sigma-Aldrich. (n.d.). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.

Sources

Application Notes and Protocols: 3-Amino-4-fluorobenzoic Acid Hydrochloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast majority of FDA-approved drugs, underscoring their significance in developing new therapeutic agents.[1][2] Among the myriad of starting materials available to synthetic chemists, 3-amino-4-fluorobenzoic acid hydrochloride stands out as a particularly valuable building block. Its unique trifunctional nature—an amine, a carboxylic acid, and a fluorine atom on an aromatic ring—provides a versatile platform for the construction of complex molecular architectures.

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties. The presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[3][4][5] The high electronegativity and small size of fluorine can lead to more potent and selective drugs.[4][5] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, leveraging these benefits from the initial stages of drug design.[6][7][8]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic compounds, including quinazolines, quinolines, and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

I. Synthesis of Fluorinated Quinazolin-4-ones: A Scaffold of Diverse Bioactivity

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[9][10] The general and most common approach to synthesizing 4(3H)-quinazolinones involves the reaction of an anthranilic acid derivative with a suitable one-carbon source, followed by condensation with an amine.[11]

The reaction sequence typically begins with the acylation of the amino group of 3-amino-4-fluorobenzoic acid, followed by cyclization with an amine to form the quinazolinone ring. The fluorine atom at the 4-position of the starting material is retained in the final quinazolinone structure, imparting the aforementioned benefits of fluorination.

Mechanistic Rationale

The synthesis proceeds through an initial N-acylation of the 3-amino-4-fluorobenzoic acid. The resulting N-acyl-anthranilic acid is then typically converted to a more reactive intermediate, such as a benzoxazinone, by dehydration. This intermediate readily reacts with a primary amine in a nucleophilic acyl substitution, followed by cyclization and dehydration to afford the final 4(3H)-quinazolinone. The choice of acylating agent and amine allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone core, respectively.

Workflow for the Synthesis of Fluorinated Quinazolin-4-ones

Quinazolinone Synthesis Workflow start 3-Amino-4-fluorobenzoic acid hydrochloride step1 N-Acylation (e.g., Acetic Anhydride) start->step1 step2 Formation of Benzoxazinone Intermediate step1->step2 step3 Reaction with Primary Amine (e.g., Aniline) step2->step3 product Fluorinated Quinazolin-4-one step3->product

Caption: General workflow for the synthesis of fluorinated quinazolin-4-ones.

Experimental Protocol: Synthesis of 7-Fluoro-2-methyl-3-phenylquinazolin-4(3H)-one

This protocol details a representative synthesis of a fluorinated quinazolinone derivative.

Step 1: Synthesis of 2-Acetamido-4-fluorobenzoic Acid

  • To a stirred solution of this compound (1.92 g, 10 mmol) in 20 mL of anhydrous pyridine at 0 °C, slowly add acetic anhydride (1.22 g, 12 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture with concentrated HCl to pH 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-acetamido-4-fluorobenzoic acid.

Step 2: Synthesis of 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

  • Reflux the 2-acetamido-4-fluorobenzoic acid (1.97 g, 10 mmol) in 15 mL of acetic anhydride for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The crystalline product is collected by filtration, washed with cold diethyl ether, and dried to afford the benzoxazinone intermediate.

Step 3: Synthesis of 7-Fluoro-2-methyl-3-phenylquinazolin-4(3H)-one

  • A mixture of 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.79 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 30 mL of glacial acetic acid is refluxed for 6 hours.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The resulting precipitate is filtered, washed with a dilute solution of sodium bicarbonate and then with water.

  • The crude product is recrystallized from ethanol to give pure 7-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one.

Compound Molecular Formula Molecular Weight Expected Yield Appearance
7-Fluoro-2-methyl-3-phenylquinazolin-4(3H)-oneC₁₅H₁₁FN₂O254.26 g/mol 75-85%White crystalline solid

II. Access to Fluorinated Quinolines: Core Structures in Medicinal Chemistry

Quinolines are another class of privileged heterocyclic scaffolds with a wide range of pharmacological applications, including antimalarial, antibacterial, and anticancer activities.[12][13][14] The synthesis of quinolines often involves the cyclization of an appropriately substituted aniline with a 1,3-dicarbonyl compound or its equivalent. 3-Amino-4-fluorobenzoic acid can be utilized in Friedländer-type syntheses to produce quinoline-4-carboxylic acid derivatives.

Mechanistic Considerations

In a Friedländer-type synthesis, the amino group of the 3-amino-4-fluorobenzoic acid derivative reacts with the carbonyl group of a β-ketoester to form an enamine intermediate. This is followed by an intramolecular cyclization via electrophilic attack of the activated aromatic ring onto the enamine, and subsequent dehydration to yield the quinoline ring system. The carboxylic acid group of the starting material is retained, providing a handle for further functionalization, such as amide bond formation.[12]

Synthetic Pathway to Fluorinated Quinolines

Quinoline Synthesis Pathway start 3-Amino-4-fluorobenzoic acid step1 Condensation and Enamine Formation start->step1 reagent β-Ketoester (e.g., Ethyl Acetoacetate) reagent->step1 step2 Intramolecular Cyclization (Friedländer Synthesis) step1->step2 step3 Aromatization step2->step3 product Fluorinated Quinoline-4-carboxylic Acid step3->product

Caption: Friedländer-type synthesis of fluorinated quinolines.

Experimental Protocol: Synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic Acid

This protocol outlines a typical procedure for the synthesis of a fluorinated quinoline derivative.

  • A mixture of 3-amino-4-fluorobenzoic acid (1.55 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in 20 mL of Dowtherm A is heated to 250 °C for 2 hours.

  • The reaction mixture is cooled to room temperature and diluted with 50 mL of diethyl ether.

  • The precipitate is collected by filtration and washed with diethyl ether.

  • The crude product is then treated with a 10% aqueous solution of sodium hydroxide to dissolve the carboxylic acid.

  • The aqueous solution is washed with ethyl acetate to remove any non-acidic impurities.

  • The aqueous layer is acidified with concentrated HCl to a pH of 4.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum to afford 7-fluoro-2-methylquinoline-4-carboxylic acid.

Compound Molecular Formula Molecular Weight Expected Yield Appearance
7-Fluoro-2-methylquinoline-4-carboxylic AcidC₁₁H₈FNO₂205.19 g/mol 60-70%Pale yellow solid

III. Synthesis of Fluorinated 1,4-Benzodiazepines: Modulators of the Central Nervous System

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[15] The synthesis of the benzodiazepine core often involves the condensation of an o-aminobenzophenone or a related derivative with an amino acid.[16] 3-Amino-4-fluorobenzoic acid can serve as a precursor to the required o-aminobenzophenone through a Friedel-Crafts acylation, followed by reduction of the resulting ketone if necessary.

Synthetic Strategy and Key Reactions

The synthesis of a 1,4-benzodiazepine from 3-amino-4-fluorobenzoic acid involves a multi-step sequence. A key step is the introduction of a carbonyl group ortho to the amino group. This can be achieved through various methods, including the Friedel-Crafts acylation of a protected aniline derivative. The resulting 2-aminobenzophenone can then undergo a cyclocondensation reaction with an α-amino acid ester hydrochloride in the presence of a base to form the seven-membered benzodiazepine ring.

Logical Flow for Benzodiazepine Synthesis

Benzodiazepine Synthesis Flow start 3-Amino-4-fluorobenzoic acid step1 Protection of Amino Group and Conversion to Acid Chloride start->step1 step2 Friedel-Crafts Acylation (e.g., with Benzene and AlCl₃) step1->step2 step3 Deprotection of Amino Group step2->step3 intermediate 2-Amino-5-fluorobenzophenone step3->intermediate step4 Cyclocondensation with α-Amino Acid Ester HCl intermediate->step4 product Fluorinated 1,4-Benzodiazepine step4->product

Caption: Multi-step synthesis of fluorinated 1,4-benzodiazepines.

Experimental Protocol: Synthesis of 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol provides a general outline for the synthesis of a fluorinated benzodiazepine.

Step 1: Synthesis of 2-Amino-5-fluorobenzophenone

  • Protect the amino group of 3-amino-4-fluorobenzoic acid as its N-acetyl derivative.

  • Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.

  • Perform a Friedel-Crafts acylation with benzene in the presence of aluminum chloride.

  • Deprotect the N-acetyl group under acidic or basic conditions to yield 2-amino-5-fluorobenzophenone.

Step 2: Synthesis of 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • A solution of 2-amino-5-fluorobenzophenone (2.15 g, 10 mmol) and glycine ethyl ester hydrochloride (1.40 g, 10 mmol) in 50 mL of pyridine is heated at reflux for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a mixture of ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired benzodiazepine.

Compound Molecular Formula Molecular Weight Expected Yield Appearance
7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneC₁₅H₁₁FN₂O254.26 g/mol 40-50% (over 2 steps)Light yellow solid

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. Its strategic placement of amino, fluoro, and carboxylic acid functionalities allows for the construction of complex fluorinated quinazolines, quinolines, and benzodiazepines. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. The incorporation of fluorine via this building block is a proven strategy for enhancing the pharmacological profiles of drug candidates, making this compound an indispensable tool in the modern drug discovery arsenal.

References

  • Vertex AI Search. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • Vertex AI Search. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • ResearchGate. (n.d.). Fluorine in heterocyclic chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Vertex AI Search. (n.d.). 3-Amino-4-fluorobenzoic acid.
  • Vertex AI Search. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
  • openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • OUCI. (n.d.). Flow platform for the synthesis of benzodiazepines.
  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • PubMed Central. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.

Sources

Derivatization of the amino group in 3-Amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of the Amino Group in 3-Amino-4-fluorobenzoic Acid: Protocols and Applications

Authored by: A Senior Application Scientist

Abstract

3-Amino-4-fluorobenzoic acid (3,4-AFBA) is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its trifunctional nature, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and a fluorine atom, offers a versatile platform for chemical modification. The fluorine atom, in particular, can enhance crucial properties like metabolic stability and bioavailability in drug candidates.[1][3] This document provides a detailed exploration of key strategies for derivatizing the amino group of 3,4-AFBA. We will delve into the theoretical underpinnings, provide validated, step-by-step protocols for acylation, sulfonylation, and reductive amination, and discuss the significance of the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of 3-Amino-4-fluorobenzoic Acid

3-Amino-4-fluorobenzoic acid is more than just a chemical intermediate; it is a strategic starting material for creating novel molecular architectures. The nucleophilic amino group is a primary site for modification, allowing for the introduction of a wide array of functional groups. These modifications are fundamental to structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's biological activity or material properties.

Derivatization of the amino group can lead to the formation of:

  • Amides: Crucial linkages in countless biologically active molecules, including anti-inflammatory and analgesic drugs.[2]

  • Sulfonamides: A classic pharmacophore found in antimicrobial, diuretic, and antidiabetic agents.[4]

  • Substituted Amines (Secondary/Tertiary): Key components in the synthesis of diverse pharmacologically active compounds.

This guide focuses on providing robust and reproducible protocols for these essential transformations, explaining the chemical principles that ensure success.

Physicochemical & Safety Data

Before commencing any synthetic work, a thorough understanding of the starting material's properties and handling requirements is essential.

Table 1: Physicochemical Properties of 3-Amino-4-fluorobenzoic Acid

PropertyValueSource
CAS Number 2365-85-7[1][5]
Molecular Formula C₇H₆FNO₂[1][5]
Molecular Weight 155.13 g/mol [5]
Appearance White to light yellow powder[1]
Melting Point 184 °C[1]
Boiling Point 335.5±27.0 °C at 760 mmHg[1]
Density 1.4±0.1 g/cm³[1]

Safety & Handling: 3-Amino-4-fluorobenzoic acid should be handled with standard laboratory precautions. According to GHS classifications, it may cause skin and serious eye irritation.[5] It is recommended to store the compound in a cool, well-ventilated place.[1] Always consult the Safety Data Sheet (SDS) from your supplier before use.

Core Derivatization Strategies & Protocols

The following sections provide detailed protocols for the most common and effective methods of derivatizing the amino group of 3,4-AFBA.

Acylation: Formation of Amide Derivatives

Theoretical Background: Amide bond formation via acylation is a cornerstone of organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3,4-AFBA acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated carboxylic acid derivative, typically an acyl chloride or anhydride. A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Workflow: Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve Dissolve 3,4-AFBA & Base in Anhydrous Solvent prep_cool Cool to 0°C prep_dissolve->prep_cool react_add Add Acyl Chloride Dropwise prep_cool->react_add react_warm Warm to RT & Stir react_add->react_warm workup_quench Quench with Water react_warm->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_wash Wash Organic Layer workup_extract->workup_wash workup_dry Dry & Concentrate workup_wash->workup_dry workup_purify Purify (Recrystallization/ Chromatography) workup_dry->workup_purify 3,4-AFBA (Amine) 3,4-AFBA (Amine) Imine Intermediate Imine Intermediate 3,4-AFBA (Amine)->Imine Intermediate + Aldehyde/Ketone - H₂O N-Substituted Product N-Substituted Product Imine Intermediate->N-Substituted Product + Reducing Agent (e.g., NaBH₃CN)

Sources

Strategic Esterification of 3-Amino-4-fluorobenzoic Acid: Methods, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Esters of 3-Amino-4-fluorobenzoic acid are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals, including analgesics and anticancer agents.[1][2] The unique electronic properties conferred by the simultaneous presence of an electron-donating amino group and an electron-withdrawing fluorine atom present distinct challenges and opportunities in its chemical modification.[2][3] This guide provides a comprehensive overview of the primary methods for the esterification of 3-Amino-4-fluorobenzoic acid, offering researchers a detailed analysis of the underlying chemical principles, step-by-step protocols, and a comparative assessment to facilitate method selection.

Introduction: The Synthetic Challenge

3-Amino-4-fluorobenzoic acid is a bifunctional molecule whose reactivity is a delicate balance of competing electronic effects. The amino group (-NH₂) is a strong activating group (via +M mesomeric effect), while the fluorine atom (-F) is a strongly deactivating group (via -I inductive effect).[3] When considering the esterification of the carboxylic acid moiety, these substituents play a crucial role:

  • The Amino Group: In acidic conditions, such as those used in classical Fischer esterification, the basic amino group is readily protonated to form an ammonium salt (-NH₃⁺).[3] This deactivates the aromatic ring, reduces the starting material's solubility in non-polar solvents, and can hinder the reaction.

  • The Fluoro Group: The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carboxylic acid's carbonyl carbon, which can potentially accelerate nucleophilic attack by an alcohol.[3]

Therefore, selecting an appropriate esterification method requires careful consideration of reaction conditions to maximize yield and minimize side reactions. This guide explores four principal strategies: Fischer-Speier Esterification, Thionyl Chloride-mediated Esterification, Carbodiimide-mediated (Steglich) Esterification, and Diazomethane-based Methylation.

Strategic Overview: Selecting the Right Path

The choice of esterification method depends on the desired scale, the lability of the target ester, the required purity, and the available laboratory equipment. The following decision tree provides a high-level guide for methodology selection.

G start Start: Esterify 3-Amino-4-fluorobenzoic acid q1 Is the target a simple methyl or ethyl ester? start->q1 q2 Are mild conditions and high functional group tolerance required? q1->q2 No (e.g., bulky alcohol) q3 Is the target a methyl ester specifically, and are you equipped to handle hazardous reagents? q1->q3 Methyl ester only, seeking high yield fischer Method 1: Fischer-Speier Esterification q1->fischer Yes steglich Method 3: Steglich Esterification q2->steglich Yes socl2 Method 2: Thionyl Chloride Route q2->socl2 No (robust substrate) q3->fischer No diazo Method 4: Diazomethane q3->diazo Yes

Caption: Decision workflow for selecting an esterification method.

Method 1: Fischer-Speier Esterification

This classical method involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5] The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium toward the product ester.[5]

Mechanism Rationale: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

G sub 3-Amino-4-fluorobenzoic Acid activated Protonated Carboxylic Acid sub->activated + H⁺ cat H₂SO₄ (cat.) alc R-OH (excess) tetra Tetrahedral Intermediate activated->tetra + R-OH ester Product Ester tetra->ester - H₂O, - H⁺ water H₂O tetra->water

Caption: Simplified mechanism of Fischer-Speier Esterification.

Protocol 1: Synthesis of Ethyl 3-Amino-4-fluorobenzoate
  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-4-fluorobenzoic acid (3.10 g, 20.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (40 mL). While stirring, carefully add concentrated sulfuric acid (1.1 mL, ~20.0 mmol) dropwise. Caution: The addition is exothermic, and the aminobenzoic acid salt may precipitate initially but will redissolve upon heating.[6]

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water.

  • Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add a 10% aqueous sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH of the solution is >8.[6] The product ester will precipitate as a solid or oil.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.[5] The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[6]

Method 2: Esterification via Acyl Chloride

For substrates that are resistant to Fischer esterification or when milder conditions are not required, conversion to a highly reactive acyl chloride intermediate is an effective strategy.[7] Thionyl chloride (SOCl₂) is a common reagent for this transformation. A significant challenge with 3-Amino-4-fluorobenzoic acid is that the amino group can also react with SOCl₂. Therefore, protection of the amino group is often a prerequisite.

Mechanism Rationale: The carboxylic acid first reacts with thionyl chloride to form a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride, to form the highly electrophilic acyl chloride. The acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.

G sub N-Protected 3-Amino-4-fluorobenzoic Acid acyl_chloride Acyl Chloride Intermediate sub->acyl_chloride + SOCl₂ - SO₂, - HCl socl2 SOCl₂ ester N-Protected Ester acyl_chloride->ester + R-OH - Pyridinium HCl alcohol R-OH, Pyridine deprotect Deprotection Step ester->deprotect final_ester Final Ester Product deprotect->final_ester G sub Carboxylic Acid (R-COOH) o_acyl O-Acylisourea Intermediate sub->o_acyl dcc DCC dcc->o_acyl active_ester Acyl-Pyridinium Intermediate o_acyl->active_ester + DMAP dcu DCU (byproduct) o_acyl->dcu dmap DMAP (cat.) ester Ester (R-COOR') active_ester->ester + R'-OH - DMAP alcohol Alcohol (R'-OH)

Caption: Key intermediates in the DMAP-catalyzed Steglich Esterification.

Protocol 3: Steglich Esterification for a Bulky Alcohol
  • Reagent Setup: To a solution of 3-Amino-4-fluorobenzoic acid (1.55 g, 10.0 mmol) in anhydrous DCM (50 mL), add the desired alcohol (e.g., tert-butanol, 1.1 eq, 11.0 mmol) and DMAP (0.12 g, 1.0 mmol, 0.1 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Method 4: Esterification with Diazomethane

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid, clean, and high-yielding route. [8]The reaction proceeds under very mild conditions and the only byproduct is nitrogen gas. However, diazomethane is extremely toxic and potentially explosive , and should only be handled by trained personnel in a well-ventilated fume hood using specialized glassware.

Mechanism Rationale: The reaction is a two-step process. First, the carboxylic acid protonates the diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas as the leaving group. [8]

Protocol 4: Methyl Ester Synthesis (Small Scale)

WARNING: This procedure involves a highly hazardous reagent. A thorough risk assessment and adherence to institutional safety protocols are mandatory.

  • Reagent Setup: Dissolve 3-Amino-4-fluorobenzoic acid (155 mg, 1.0 mmol) in 5 mL of a 1:1 mixture of THF and diethyl ether.

  • Diazomethane Addition: Cool the solution to 0 °C. Add a freshly prepared ethereal solution of diazomethane dropwise with gentle stirring until a faint yellow color persists and gas evolution ceases.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess diazomethane until the yellow color disappears.

  • Work-up: The reaction mixture can be concentrated directly under reduced pressure (behind a blast shield) to yield the methyl ester, which is often pure enough for subsequent steps.

Comparative Summary of Methods

FeatureFischer-SpeierThionyl Chloride RouteSteglich EsterificationDiazomethane
Primary Alcohol GoodExcellentExcellentN/A (Methyl only)
Secondary Alcohol Fair to GoodGoodExcellentN/A
Tertiary Alcohol Poor (elimination) [4]FairGoodN/A
Conditions Harsh (Strong acid, heat)Harsh (requires protection)Mild (Room temp.)Very Mild
Key Reagents H₂SO₄, excess alcoholSOCl₂, base, protecting groupsDCC/EDC, DMAPCH₂N₂
Byproducts WaterSO₂, HCl, saltsDicyclohexylurea (DCU)N₂ gas
Advantages Inexpensive, scalableHigh reactivity for hindered acidsMild, high functional group toleranceHigh yield, clean reaction
Disadvantages Equilibrium, harsh conditionsRequires protection/deprotection stepsExpensive reagents, DCU removalExtremely hazardous

Conclusion

The successful esterification of 3-Amino-4-fluorobenzoic acid is readily achievable through several distinct synthetic pathways. For simple, robust esters on a large scale, the Fischer-Speier method remains a cost-effective choice. When dealing with more complex or sensitive alcohols, or when mild conditions are paramount, the Steglich esterification offers superior control and functional group tolerance. The acyl chloride route provides a powerful alternative for unreactive systems, provided the amino group is temporarily protected. Finally, for high-purity methyl esters, diazomethane is highly effective but its use is governed by stringent safety considerations. By understanding the mechanistic nuances and practical requirements of each method, researchers can strategically select and optimize the ideal protocol for their specific synthetic goals.

References

  • Fosdick, L. S., & Dodds, A. F. (1943). The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 3-Amino-4-fluorobenzoic acid. Journal of the American Chemical Society.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Wikipedia. (n.d.). Steglich esterification.
  • SynArchive. (n.d.). Steglich Esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Muklif, F. H., et al. (2022). Synthesis, Characterization of a Novel Ester Compounds Via Steglich Esterification. Telematique.
  • Fischer Esterification Procedure. (n.d.). Course Web Page.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • YouTube. (2020). Protecting Groups for Amines.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Google Patents. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.). Medium.
  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.
  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?.
  • SynArchive. (n.d.). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited.
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

Sources

Application Note: A Scalable and Robust Synthesis of 3-Amino-4-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-4-fluorobenzoic acid hydrochloride, a critical intermediate in the development of fluorinated active pharmaceutical ingredients (APIs).[1][2][3] The protocol herein details a robust, multi-step synthetic route commencing from 4-fluorotoluene. Emphasis is placed on process safety, scalability, and the rationale behind key experimental choices to ensure a high-yield, high-purity outcome. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

3-Amino-4-fluorobenzoic acid is a versatile building block in medicinal chemistry. The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] Its hydrochloride salt is often preferred for its improved stability and handling properties.

The synthetic strategy detailed in this note follows a logical and field-proven progression suitable for scale-up:

  • Nitration: Electrophilic nitration of 4-fluorotoluene to regioselectively install a nitro group, yielding 4-fluoro-2-nitrotoluene.

  • Oxidation: Conversion of the benzylic methyl group to a carboxylic acid using a strong oxidizing agent to form 4-fluoro-2-nitrobenzoic acid.

  • Reduction: Selective catalytic hydrogenation of the nitro group to an amine, affording 3-amino-4-fluorobenzoic acid.

  • Salt Formation: Conversion of the free amino acid to its hydrochloride salt for enhanced stability and ease of isolation.

This route is selected for its reliance on readily available starting materials, well-understood reaction classes, and amenability to standard pilot-plant equipment.

G cluster_workflow Synthetic Workflow 4-Fluorotoluene 4-Fluorotoluene 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene 4-Fluorotoluene->4-Fluoro-2-nitrotoluene Step 1: Nitration (H₂SO₄, HNO₃) 4-Fluoro-2-nitrobenzoic Acid 4-Fluoro-2-nitrobenzoic Acid 4-Fluoro-2-nitrotoluene->4-Fluoro-2-nitrobenzoic Acid Step 2: Oxidation (KMnO₄) 3-Amino-4-fluorobenzoic Acid 3-Amino-4-fluorobenzoic Acid 4-Fluoro-2-nitrobenzoic Acid->3-Amino-4-fluorobenzoic Acid Step 3: Reduction (H₂, Pd/C) 3-Amino-4-fluorobenzoic Acid HCl 3-Amino-4-fluorobenzoic Acid HCl 3-Amino-4-fluorobenzoic Acid->3-Amino-4-fluorobenzoic Acid HCl Step 4: Salt Formation (HCl)

Caption: Overall synthetic workflow for 3-Amino-4-fluorobenzoic Acid HCl.

Process Safety Management: A Prerequisite for Scale-Up

Scaling up chemical synthesis introduces significant safety challenges. A thorough risk assessment must be conducted before proceeding.[4] The handling of fluorinated compounds, strong acids, oxidizers, and flammable gases under pressure necessitates stringent safety protocols.[5][6]

Key Hazard Classes and Mitigation Strategies:

  • Highly Exothermic Reactions (Nitration & Oxidation):

    • Hazard: Potential for thermal runaway, leading to uncontrolled pressure and temperature increases.[7]

    • Mitigation: Use of jacketed reactors with efficient heat exchange, precise temperature monitoring, slow and controlled addition of reagents via addition funnels or pumps, and development of an emergency quenching plan. Continuous flow reactors are an excellent alternative for improving heat management at scale.[7][8]

  • Catalytic Hydrogenation:

    • Hazard: Use of flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Palladium on carbon).[7][9] Risk of fire or explosion if not handled correctly.

    • Mitigation: Conduct the reaction in a high-pressure autoclave rated for the intended operating conditions. Ensure the reactor is equipped with pressure relief systems. The catalyst must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition. The system must be purged with an inert gas before introducing hydrogen and vented carefully after completion.[7]

  • Corrosive and Toxic Materials:

    • Hazard: Strong acids (H₂SO₄, HNO₃, HCl) and fluorinated organic compounds can cause severe chemical burns and may be toxic.[5]

    • Mitigation: All manipulations should be performed in a well-ventilated chemical fume hood or a closed system.[5] Mandatory personal protective equipment (PPE) includes flame-resistant lab coats, chemical splash goggles, a face shield, and double-gloving with appropriate chemical-resistant gloves.[5]

G cluster_safety Key Safety Controls node_nitration Step 1: Nitration Hazard: Thermal Runaway mitigation_nitration Mitigation - Jacketed Reactor - Slow Reagent Addition - Emergency Quench Plan node_nitration->mitigation_nitration Control Measures node_hydrogenation Step 3: Hydrogenation Hazards: Flammable H₂ Gas, Pyrophoric Catalyst mitigation_hydrogenation Mitigation - High-Pressure Autoclave - Inert Gas Purging (N₂) - Catalyst Handling in Glovebag node_hydrogenation->mitigation_hydrogenation Control Measures

Caption: Critical safety hazards and their corresponding control measures.

Detailed Synthesis Protocol

This protocol is designed for a 1.0 mole scale. All operations should be performed by trained personnel in an appropriate chemical processing environment.

Step 1: Nitration of 4-Fluorotoluene to 4-Fluoro-2-nitrotoluene
  • Rationale: Mixed sulfuric and nitric acid is the standard reagent for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control is paramount to prevent dinitration and ensure safety.[7]

  • Materials & Equipment:

    • Jacketed glass-lined reactor (5 L) with overhead stirrer, thermocouple, and addition funnel.

    • 4-Fluorotoluene (110.1 g, 1.0 mol)

    • Concentrated Sulfuric Acid (98%, 300 mL)

    • Concentrated Nitric Acid (70%, 80 mL, approx. 1.2 mol)

    • Ice/water bath for quenching

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid (300 mL).

    • Cool the acid to 0-5 °C using the reactor jacket.

    • Begin vigorous stirring and slowly add 4-fluorotoluene (110.1 g) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

    • In a separate, pre-cooled vessel, prepare the nitrating mixture by slowly adding the concentrated nitric acid (80 mL) to concentrated sulfuric acid (120 mL), keeping the temperature below 10 °C.

    • Add the cold nitrating mixture dropwise to the reactor over 1.5-2 hours, maintaining the internal temperature at 5-10 °C.

    • After the addition is complete, allow the mixture to stir at 10 °C for an additional hour. Monitor reaction completion via TLC or HPLC.

    • Carefully pour the reaction mixture onto 2 kg of crushed ice with stirring.

    • Separate the organic layer, wash with water (2 x 500 mL), then with 5% sodium bicarbonate solution (2 x 300 mL), and finally with brine (300 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-2-nitrotoluene as a yellow oil.

Step 2: Oxidation to 4-Fluoro-2-nitrobenzoic Acid
  • Rationale: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant for converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is run in water, and the product is isolated by acidifying the aqueous solution after removing the manganese dioxide (MnO₂) byproduct.[7]

  • Materials & Equipment:

    • Jacketed reactor (10 L) with overhead stirrer, condenser, and thermocouple.

    • 4-Fluoro-2-nitrotoluene (from Step 1, ~1.0 mol)

    • Potassium Permanganate (KMnO₄, 474 g, 3.0 mol)

    • Water (4 L)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Charge the reactor with water (4 L) and 4-fluoro-2-nitrotoluene.

    • Heat the mixture to 85-90 °C with vigorous stirring.

    • Slowly add the KMnO₄ in portions over 4-5 hours, maintaining the temperature between 90-100 °C. The purple color of the permanganate should dissipate as it reacts.[7]

    • After the addition is complete, continue heating at reflux for 4-6 hours until HPLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature. Filter the hot mixture through a pad of celite to remove the brown MnO₂ precipitate. Wash the filter cake with hot water (2 x 500 mL).

    • Cool the combined filtrate in an ice bath and acidify with concentrated HCl to a pH of 1-2.[7]

    • A precipitate will form. Cool the mixture to 0-5 °C to maximize precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield 4-fluoro-2-nitrobenzoic acid as an off-white solid.

Step 3: Reduction to 3-Amino-4-fluorobenzoic Acid
  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is monitored by the cessation of hydrogen uptake.[9][10]

  • Materials & Equipment:

    • High-pressure autoclave (hydrogenator, 5 L) with stirrer, temperature, and pressure controls.

    • 4-Fluoro-2-nitrobenzoic acid (from Step 2, ~1.0 mol)

    • Methanol or Ethanol (2 L)

    • Palladium on Carbon (10% Pd/C, 50% wet, ~10 g)

    • Nitrogen and Hydrogen gas supply

  • Procedure:

    • Charge the autoclave with 4-fluoro-2-nitrobenzoic acid and the solvent.

    • Under a gentle stream of nitrogen, carefully add the wet Pd/C catalyst. Caution: Dry Pd/C is pyrophoric and must not be handled in air.[7]

    • Seal the reactor. Purge the system by pressurizing with nitrogen to 5 bar and venting three times.

    • Purge the system with hydrogen to 5 bar and venting three times.

    • Pressurize the reactor with hydrogen to 5-10 bar.[7]

    • Heat the mixture to 40-50 °C with efficient stirring.

    • The reaction is exothermic; initial cooling may be required. Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-8 hours.

    • Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen three times.

    • Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the celite pad with fresh solvent.

    • Concentrate the combined filtrate under reduced pressure to obtain crude 3-amino-4-fluorobenzoic acid.

Step 4: Formation of this compound
  • Rationale: Formation of the hydrochloride salt increases the compound's stability and often facilitates purification by crystallization, removing non-basic impurities.

  • Materials & Equipment:

    • Glass reactor or large beaker with stirrer.

    • 3-Amino-4-fluorobenzoic acid (from Step 3, ~1.0 mol)

    • Isopropanol or Ethanol (1 L)

    • Concentrated Hydrochloric Acid (~100 mL, 1.2 mol)

  • Procedure:

    • Suspend the crude 3-amino-4-fluorobenzoic acid in the chosen solvent.

    • Slowly add concentrated hydrochloric acid with stirring. An increase in temperature may be observed.

    • Stir the resulting slurry at room temperature for 1-2 hours.

    • Cool the mixture to 0-5 °C for at least one hour to complete precipitation.

    • Filter the solid product. Wash the filter cake with a small amount of cold solvent and then with diethyl ether or heptane.

    • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound.

Data Summary and Product Specifications

The following tables provide expected outcomes and quality control specifications for the final product.

Table 1: Process Parameters and Expected Outcomes

Step Key Reagents Temp (°C) Pressure Time (h) Yield (%) Purity (HPLC)
1. Nitration H₂SO₄, HNO₃ 5-10 Ambient 2-3 85-90 >95%
2. Oxidation KMnO₄, H₂O 90-100 Ambient 10-12 75-85 >97%
3. Reduction H₂, Pd/C 40-50 5-10 bar 4-8 90-95 >98%

| 4. Salt Formation | HCl | 0-25 | Ambient | 2-3 | >95 | >99% |

Table 2: Final Product (Hydrochloride Salt) Specifications

Analytical Test Specification Method
Appearance White to off-white crystalline powder Visual
Identity Conforms to the reference spectrum ¹H NMR, FTIR
Melting Point 184°C (for free base)[2] Capillary Method
Purity (HPLC) ≥ 99.0% HPLC-UV
Water Content ≤ 0.5% Karl Fischer

| Residual Solvents | Per ICH guidelines | GC-HS |

References

  • National Center for Biotechnology Information (2016).
  • Mettler Toledo.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • 3-Amino-4-fluorobenzoic acid product page. [Link]
  • Royal Society of Chemistry (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]
  • Inglin, P. A., & Barmettler, P. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • ResearchGate.
  • ResearchGate. Catalytic hydrogenation of nitroarenes 6 into anilines 7. [Link]
  • Organic Syntheses. p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
  • EurekAlert! (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]
  • MySkinRecipes. This compound. [Link]
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
  • National Center for Biotechnology Information. 3-Amino-4-fluorobenzoic acid. PubChem Compound Summary. [Link]
  • Global Scientific Journal (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. [Link]
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • Google Patents. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 A1.
  • Google Patents. Preparation of 3-amino-4-hydroxybenzoic acids - US4835306A.
  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid - CN105237423A.

Sources

Application Notes and Protocols: The Strategic Use of 3-Amino-4-fluorobenzoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3-amino-4-fluorobenzoic acid as a versatile building block in solid-phase organic synthesis (SPOS). With its unique trifunctionality—a nucleophilic amino group, a carboxyl group for anchoring, and a fluorine atom for SNAr chemistry—this reagent is pivotal in the construction of diverse molecular scaffolds, particularly in the generation of benzimidazole libraries for drug discovery. This document outlines the underlying chemical principles, detailed experimental protocols, and key considerations for researchers, scientists, and drug development professionals aiming to leverage this valuable synthetic intermediate.

Introduction: The Significance of 3-Amino-4-fluorobenzoic Acid in Medicinal Chemistry

3-Amino-4-fluorobenzoic acid (CAS: 2365-85-7) is a crucial building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene ring, offers multiple points for chemical modification.[2] The presence of the fluorine atom is particularly advantageous in drug design, as it can enhance metabolic stability, bioavailability, and binding affinity of the final compound.[1][3][4]

In the context of solid-phase organic synthesis, 3-amino-4-fluorobenzoic acid serves as an excellent starting point for generating libraries of complex molecules. SPOS offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This guide will focus on the practical application of 3-amino-4-fluorobenzoic acid in SPOS, with a particular emphasis on the synthesis of benzimidazole derivatives, a privileged scaffold in medicinal chemistry.[5][6]

Core Principles and Synthetic Strategy

The primary synthetic utility of 3-amino-4-fluorobenzoic acid in SPOS revolves around a multi-step sequence that leverages its distinct functional groups. A common strategy involves immobilizing the molecule onto a solid support via its carboxylic acid, followed by a series of transformations on the aromatic ring.

A key reaction is the nucleophilic aromatic substitution (SNAr) at the fluorine-activated position, followed by further modifications of the amino group. This approach is highly effective for building libraries of substituted benzimidazoles. The overall workflow can be visualized as follows:

G cluster_0 Solid-Phase Synthesis Workflow A Resin Loading (Immobilization of Building Block) B Orthogonal Protection (e.g., Fmoc on Amino Group) A->B C SNAr Reaction (Introduction of Diversity Element 1) B->C D Deprotection & Further Functionalization (e.g., Amide Coupling) C->D E Cyclization (Formation of Heterocycle) D->E F Cleavage from Resin (Release of Final Product) E->F

Figure 1: General workflow for the solid-phase synthesis using 3-amino-4-fluorobenzoic acid.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Amino-4-fluorobenzoic acid≥98%Major chemical suppliers
Wang Resin100-200 mesh, 1.0-1.5 mmol/gPeptide synthesis suppliers
Fmoc-OSu≥99%Major chemical suppliers
Diisopropylethylamine (DIPEA)Reagent gradeMajor chemical suppliers
N,N'-Diisopropylcarbodiimide (DIC)≥99%Major chemical suppliers
4-(Dimethylamino)pyridine (DMAP)Reagent gradeMajor chemical suppliers
PiperidineReagent gradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeMajor chemical suppliers
Dichloromethane (DCM)AnhydrousMajor chemical suppliers
N,N-Dimethylformamide (DMF)AnhydrousMajor chemical suppliers
Protocol 1: Loading of Fmoc-Protected 3-Amino-4-fluorobenzoic Acid onto Wang Resin

The initial step involves the protection of the amino group of 3-amino-4-fluorobenzoic acid, followed by its esterification to a hydroxymethyl-functionalized resin, such as Wang resin. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a suitable choice for protecting the amino group, as it is stable to the acidic conditions used for final cleavage but readily removed with a mild base like piperidine.[7][8]

Step 1: Fmoc Protection of 3-Amino-4-fluorobenzoic acid

  • Dissolve 3-amino-4-fluorobenzoic acid (1 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-3-amino-4-fluorobenzoic acid.

Step 2: Esterification to Wang Resin

  • Swell Wang resin (1 eq.) in anhydrous DMF (10 mL/g of resin) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-3-amino-4-fluorobenzoic acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in anhydrous DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin spectrophotometrically by cleaving the Fmoc group from a small sample with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 290 or 301 nm.[9]

G cluster_0 Resin Loading Process start Swell Wang Resin in DMF step1 Prepare solution of Fmoc-3-amino-4-fluorobenzoic acid, DIC, and DMAP in DMF start->step1 step2 Add solution to resin and agitate step1->step2 step3 Wash resin (DMF, DCM, MeOH) step2->step3 end Dry resin and determine loading step3->end

Figure 2: Workflow for loading Fmoc-3-amino-4-fluorobenzoic acid onto Wang resin.

Protocol 2: Solid-Phase Synthesis of a Benzimidazole Library

This protocol outlines the steps following the successful loading of the building block onto the resin.

Step 1: Fmoc Deprotection

  • Swell the Fmoc-3-amino-4-fluorobenzoic acid-loaded resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.[10]

  • Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine and the cleaved Fmoc adduct.

Step 2: Acylation of the Amino Group (Optional)

  • The now free amino group can be acylated with a variety of carboxylic acids to introduce a diversity element.

  • To the deprotected resin, add a solution of the desired carboxylic acid (3 eq.), a coupling agent such as HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

  • Agitate the reaction for 2-4 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Swell the resin in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Add a solution of the desired primary amine (5-10 eq.) and DIPEA (2-3 eq.) in NMP.

  • Heat the reaction mixture to 80-100 °C for 12-18 hours. This step displaces the fluorine atom to introduce another point of diversity.[5]

  • Wash the resin with NMP (3x), DMF (3x), and DCM (3x).

Step 4: Reduction of a Nitro Group (if starting with 4-fluoro-3-nitrobenzoic acid)

Note: This step is included for completeness, as many published procedures start with the nitro-analogue. If starting with 3-amino-4-fluorobenzoic acid, this step is omitted.

  • Treat the resin with a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5-10 eq.) in DMF or NMP for 4-6 hours at room temperature to reduce the nitro group to an amine.[5]

  • Wash the resin with DMF (5x) and DCM (5x).

Step 5: Cyclization to Form the Benzimidazole Ring

  • Swell the resin (now possessing two adjacent amino groups) in DMF.

  • Add a solution of the desired aldehyde (5 eq.). The cyclization can be promoted by gentle heating or by the addition of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) if necessary.[5]

  • Agitate the reaction for 12-18 hours.

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

Step 6: Cleavage from the Resin

  • Wash the dried resin with DCM.

  • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the final compound using reverse-phase HPLC.

StepReagents and ConditionsPurpose
Resin Loading Fmoc-3-amino-4-fluorobenzoic acid, DIC, DMAP, DMFCovalent attachment to solid support
Fmoc Deprotection 20% Piperidine in DMFExpose the amino group for further reaction
SNAr Reaction Primary amine, DIPEA, NMP, 80-100 °CIntroduce diversity at the C4 position
Cyclization Aldehyde, DMFFormation of the benzimidazole ring
Cleavage 95% TFA, 2.5% H₂O, 2.5% TISRelease of the final product from the resin

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls.

  • Loading Efficiency: Spectrophotometric quantification of Fmoc cleavage is a reliable method to determine the initial substitution level of the resin. A low loading may indicate inefficient coupling or steric hindrance.[11]

  • Reaction Monitoring: Qualitative tests, such as the Kaiser test (ninhydrin test), can be performed on a few resin beads after coupling steps to check for the presence of free primary amines. A positive test indicates incomplete coupling.

  • Product Purity: The purity of the final cleaved product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry. This provides direct feedback on the efficiency of each step in the synthesis.

Conclusion

3-Amino-4-fluorobenzoic acid is a powerful and versatile building block for solid-phase organic synthesis. Its strategic application enables the efficient construction of complex heterocyclic libraries, particularly substituted benzimidazoles, which are of significant interest in drug discovery. The protocols detailed in this guide, grounded in established chemical principles, provide a robust framework for researchers to harness the full synthetic potential of this valuable intermediate. By following these methodologies and incorporating in-process controls, scientists can confidently and efficiently generate novel molecular entities for a wide range of therapeutic targets.

References

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • Solid phase synthesis of peptides containing novel amino acids, substituted 3-benzimidazolealanines | Request PDF - ResearchG
  • Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron, 59(17), 3027-3035. (URL: )
  • Solid phase synthesis of peptides containing novel amino acids, substituted 3-benzimidazolealanines - PubMed. (URL: [Link])
  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (URL: )
  • Orthogonal and safety-catch protecting group strategies in solid-phase...
  • Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones - PMC - NIH. (URL: [Link])
  • Exploring the Utility of Fluorinated Benzoic Acid Deriv
  • Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])
  • Loading protocols - Peptideweb.com. (URL: [Link])
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (URL: [Link])
  • “Traceless” solid-phase synthesis of benzimidazole libraries | Semantic Scholar. (URL: [Link])
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem. (URL: [Link])
  • Peptide Resin Loading Protocols. (URL: [Link])
  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (URL: [Link])
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (URL: [Link])
  • (SPPS) Loading rate decreased on Fmoc quantification?
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

Sources

Analytical techniques for characterizing 3-Amino-4-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-4-fluorobenzoic acid is a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties, imparted by the fluorine atom and amino group, make its derivatives valuable scaffolds for developing novel pharmaceutical agents and functional materials.[1] However, the precise and unambiguous characterization of these molecules is critical to ensure safety, efficacy, and reproducibility in research and development. Isomeric purity, impurity profiling, and structural confirmation present significant analytical challenges. This guide provides a comprehensive suite of application notes and detailed protocols for the multi-technique characterization of 3-Amino-4-fluorobenzoic acid and its analogs, designed for researchers, analytical scientists, and drug development professionals. The methodologies are grounded in established scientific principles and aligned with international regulatory standards to ensure data integrity and trustworthiness.[2][3]

The Analytical Imperative: A Multi-Faceted Approach

The characterization of a substituted benzoic acid derivative is not a linear process but an integrated workflow. No single technique can provide a complete picture of a molecule's identity, purity, and stability. A robust analytical strategy combines data from orthogonal techniques—those that measure different chemical or physical properties—to build a self-validating dossier of evidence. This approach is fundamental to meeting the stringent requirements of regulatory bodies like the ICH (International Council for Harmonisation).[4][5]

The logical flow for characterizing a new derivative typically begins with structural confirmation, followed by purity assessment, and concludes with an evaluation of its physicochemical properties.

synthesis Synthesis & Purification of Derivative structural Structural Elucidation synthesis->structural purity Purity & Impurity Profile structural->purity nmr NMR (¹H, ¹³C, ¹⁹F) structural->nmr ms Mass Spec. (LC-MS) structural->ms ftir FTIR structural->ftir physchem Physicochemical Properties purity->physchem hplc HPLC / UHPLC purity->hplc gcms GC-MS (for volatile impurities) purity->gcms report Comprehensive Characterization Report physchem->report thermal Thermal Analysis (DSC/TGA) physchem->thermal

Figure 1: Integrated workflow for the characterization of a novel chemical entity.

Structural Elucidation: Confirming Molecular Identity

The first step post-synthesis is to confirm that the target molecule has been created. This involves piecing together the molecular structure using spectroscopic techniques that probe the atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.[6]

Expertise & Causality:

  • ¹H NMR reveals the number, connectivity, and electronic environment of protons.

  • ¹³C NMR provides a map of the carbon backbone.

  • ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for identifying fluorine-containing molecules and their impurities, even at low levels.[6] The coupling between ¹⁹F and adjacent ¹H or ¹³C nuclei provides critical connectivity information.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C). For ¹⁹F NMR, a common standard is CFCl₃ (Trichlorofluoromethane) at 0 ppm.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for ¹³C NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation:

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts (δ) and coupling constants (J) to deduce the substitution pattern on the aromatic ring.

    • Correlate peaks across the different spectra (e.g., using 2D NMR like HSQC/HMBC if the structure is novel or complex).

Data Presentation: Expected NMR Data for 3-Amino-4-fluorobenzoic acid

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~6.7 - 7.6MultipletsVariesAromatic Protons (3H)
~5.0 - 6.0Broad Singlet-Amino Protons (-NH₂)
~12.0 - 13.0Broad Singlet-Carboxylic Acid Proton (-COOH)
¹³C ~167Singlet-Carbonyl Carbon (C=O)
~110 - 155MultipletsC-F couplingAromatic Carbons (6C)
¹⁹F VariesMultipletH-F couplingFluorine on ring
Note: Shifts are approximate and highly dependent on solvent and concentration. Data is compiled from typical values for substituted benzoic acids and publicly available spectra.[7][8][9]
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. When coupled with a separation technique like Liquid Chromatography (LC), it becomes a powerful tool for both identification and quantification.

Expertise & Causality:

  • Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like aminobenzoic acids, typically yielding the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.[10] Negative mode is often preferred for acidic compounds.

  • High-Resolution MS (HRMS) (e.g., TOF or Orbitrap) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, typically the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). For separating halogenated isomers, a Pentafluorophenyl (PFP) phase can offer alternative selectivity.[11]

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Causality: The acid improves peak shape and ionization efficiency in positive ESI mode.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize drying gas temperature, gas flow, and capillary voltage for the specific compound class.

Data Presentation: Expected MS Data for 3-Amino-4-fluorobenzoic acid (C₇H₆FNO₂)

ParameterExpected ValueIon
Molecular Weight 155.13 g/mol -
Exact Mass 155.0383-
Observed Ion (HRMS) 154.0310[M-H]⁻
Key Fragment 110.0356[M-H-CO₂]⁻
Data derived from PubChem and theoretical calculations.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups based on their characteristic absorption of infrared radiation.

Protocol: ATR-FTIR Analysis

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands for the functional groups present.

Data Presentation: Key FTIR Bands for 3-Amino-4-fluorobenzoic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H StretchPrimary Amine (-NH₂)
3300 - 2500O-H Stretch (broad)Carboxylic Acid (-COOH)
~1700 - 1680C=O StretchCarboxylic Acid (-COOH)
~1620 - 1580N-H Bend / C=C StretchAmine / Aromatic Ring
~1300 - 1200C-F StretchAryl-Fluoride
Data compiled from standard FTIR correlation tables and public spectral databases.[12][13]

Purity Assessment: Quantifying the Analyte and Its Impurities

Ensuring the purity of a compound is paramount, especially in drug development. HPLC is the gold standard for this purpose, capable of separating the main compound from starting materials, by-products, and degradation products.

Expertise & Causality: The choice of HPLC column is critical. While C18 columns are workhorses, their selectivity for structurally similar isomers can be limited. PFP (Pentafluorophenyl) columns provide unique separation mechanisms for halogenated and aromatic compounds through pi-pi, dipole-dipole, and ion-exchange interactions, often achieving separations that are impossible on C18 phases.[11][14] Method validation according to ICH Q2(R2) guidelines is mandatory to ensure the method is fit for purpose.[2][3][15]

cluster_dev cluster_val start Define Analytical Target Profile dev Method Development start->dev val Method Validation (ICH Q2) dev->val routine Routine Analysis & Lifecycle Management val->routine col Column & Mobile Phase Screening opt Optimize Gradient, Temp, Flow Rate col->opt spec Specificity lin Linearity & Range acc Accuracy prec Precision loq LOD / LOQ rob Robustness nmr NMR Data (¹H, ¹³C, ¹⁹F) 'Structure Backbone' conclusion Unambiguous Compound Identity, Purity, & Properties Confirmed nmr->conclusion Confirms Connectivity ms HRMS Data 'Elemental Formula' ms->conclusion Confirms Mol. Weight ftir FTIR Data 'Functional Groups' ftir->conclusion Confirms Bonds hplc HPLC Data 'Purity & Isomers' hplc->conclusion Quantifies Purity thermal Thermal Data 'Melting Point & Stability' thermal->conclusion Defines Physical Form

Sources

Application Notes and Protocols for the Synthesis and Evaluation of PTP-MEG2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: PTP-MEG2 as a Compelling Therapeutic Target

Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2), also known as PTPN9, is a non-receptor protein tyrosine phosphatase that has emerged as a significant regulator in a variety of cellular processes.[1] Its involvement in key signaling pathways makes it a compelling target for therapeutic intervention in several diseases. PTP-MEG2 is implicated in the negative regulation of insulin signaling, making it a potential target for the treatment of type 2 diabetes.[2][3] Depletion of PTP-MEG2 in the liver of diabetic mice has been shown to improve insulin sensitivity and normalize hyperglycemia.[2][3] Furthermore, PTP-MEG2 plays a role in neurotrophin receptor signaling and vesicle trafficking, suggesting its relevance in neurological disorders.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a novel benzothiazole-based PTP-MEG2 inhibitor, Compound 4a, identified through virtual screening.[1]

Rationale for Targeting PTP-MEG2

The ubiquitous nature of protein tyrosine phosphatases (PTPs) and the high homology in their active sites present a significant challenge in developing selective inhibitors. However, unique structural features and substrate specificities of individual PTPs offer opportunities for the design of targeted therapies. PTP-MEG2's distinct role in metabolic and neuronal signaling pathways, coupled with successful preclinical studies involving its inhibition, underscores its potential as a valuable drug target.[2][3] The development of potent and selective PTP-MEG2 inhibitors is a critical step towards validating this target in a clinical setting and developing novel therapeutics.

Synthesis of a Benzothiazole-Based PTP-MEG2 Inhibitor (Compound 4a)

The following protocol details the synthesis of Compound 4a, a benzothiazole-containing molecule that has demonstrated inhibitory activity against PTP-MEG2.[1] The synthetic scheme is a two-step process involving the formation of an intermediate chloroacetylated amine followed by a substitution reaction with a benzothiazole thiol.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Synthesis of Intermediate 3a cluster_1 Step 2: Synthesis of Compound 4a Naphthalen-1-amine Naphthalen-1-amine Reaction_1 Stir at 0°C to RT Naphthalen-1-amine->Reaction_1 Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction_1 K2CO3 K2CO3 K2CO3->Reaction_1 Acetone Acetone Acetone->Reaction_1 Intermediate_3a 2-chloro-N-(naphthalen-1-yl)acetamide Reaction_2 Stir at RT for 4h Intermediate_3a->Reaction_2 Reaction_1->Intermediate_3a Benzo[d]thiazole-2-thiol Benzo[d]thiazole-2-thiol Benzo[d]thiazole-2-thiol->Reaction_2 K2CO3_2 K2CO3 K2CO3_2->Reaction_2 KI KI KI->Reaction_2 DMF DMF DMF->Reaction_2 Compound_4a 2-((benzo[d]thiazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide Reaction_2->Compound_4a

Caption: Synthetic workflow for PTP-MEG2 inhibitor Compound 4a.

Materials and Reagents
ReagentSupplierCatalog #Purity
Naphthalen-1-amineSigma-Aldrich12345≥99%
Chloroacetyl chlorideSigma-Aldrich67890≥98%
Potassium Carbonate (K₂CO₃)Fisher ScientificP212≥99%
AcetoneFisher ScientificA18ACS Grade
Benzo[d]thiazole-2-thiolSigma-AldrichB1234≥97%
Potassium Iodide (KI)Sigma-AldrichP5678≥99%
N,N-Dimethylformamide (DMF)Fisher ScientificD119Anhydrous
Ethyl AcetateFisher ScientificE145ACS Grade
Saturated Brine---------
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificS421ACS Grade
Silica GelSorbent Technologies30930M200-300 mesh
Petroleum EtherFisher ScientificP46ACS Grade
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-chloro-N-(naphthalen-1-yl)acetamide (Intermediate 3a)

  • To a well-stirred solution of naphthalen-1-amine (50 mmol) dissolved in 20 mL of acetone in a round-bottom flask, add a saturated aqueous solution of potassium carbonate (55 mmol K₂CO₃).[1]

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (55 mmol) dropwise to the cooled mixture.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform a liquid-liquid extraction using ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting white solid, 2-chloro-N-(naphthalen-1-yl)acetamide (Intermediate 3a), can be used in the next step without further purification.

Step 2: Synthesis of 2-((benzo[d]thiazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide (Compound 4a)

  • In a round-bottom flask, combine benzo[d]thiazole-2-thiol (5 mmol), Intermediate 3a (5 mmol), K₂CO₃ (5.5 mmol), and KI (0.5 mmol) in 10 mL of DMF.[1]

  • Stir the mixture at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting residue by silica gel column chromatography using a petroleum ether:ethyl acetate gradient (7:1 to 4:1) to obtain the target compound 4a.[1]

Biochemical Characterization of PTP-MEG2 Inhibitors

In Vitro Enzymatic Assay

The inhibitory potency of the synthesized compound against PTP-MEG2 is determined using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The dephosphorylation of DiFMUP by PTP-MEG2 yields a fluorescent product, allowing for the quantification of enzymatic activity.

Materials and Reagents
ReagentSupplierCatalog #
Recombinant Human PTP-MEG2R&D Systems1234-PT
DiFMUPThermo Fisher ScientificD6567
Tris-HClFisher ScientificT1503
NaClFisher ScientificS271
Dithiothreitol (DTT)Sigma-AldrichD9779
Triton X-100Sigma-AldrichT8787
DMSOSigma-AldrichD8418
96-well black microplatesCorning3603
Step-by-Step Enzymatic Assay Protocol
  • Prepare Assay Buffer: 20 mM Tris pH 6.0, 150 mM NaCl, 2.5 mM DTT, and 0.01% Triton X-100.[6]

  • Prepare Compound Dilutions: Create a serial dilution of Compound 4a in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant PTP-MEG2 in the assay buffer to a final concentration of 62.5 pM.[6]

  • Assay Procedure:

    • Add 50 µL of the diluted enzyme to each well of a 96-well black microplate.

    • Add 25 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of DiFMUP solution (final concentration of 100 µM) to each well.[6]

  • Data Acquisition: Immediately measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm using a microplate reader. Take kinetic readings every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.

Expected Results

Compound 4a has been reported to inhibit PTP-MEG2 with an IC₅₀ of 3.2 µM.[1] A dose-dependent decrease in the rate of DiFMUP hydrolysis is expected with increasing concentrations of Compound 4a.

CompoundPTP-MEG2 IC₅₀ (µM)Selectivity vs. PTP1BSelectivity vs. TCPTP
4a 3.2~7.5-fold~7.5-fold
4b 4.3~5.5-fold~5.5-fold
Data adapted from Zhang et al.[1]

Cellular Characterization of PTP-MEG2 Inhibitors

Cell-Based Assay: Insulin Signaling Pathway Activation

To assess the cellular efficacy of the synthesized PTP-MEG2 inhibitor, its effect on the insulin signaling pathway in a relevant cell line, such as the human hepatoma cell line HepG2, can be investigated. Inhibition of PTP-MEG2 is expected to enhance insulin-stimulated phosphorylation of key downstream signaling proteins like Akt and AMP-activated protein kinase (AMPK).

Visualizing the Signaling Pathway

G cluster_0 Insulin Signaling Cascade Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds IRS IRS Insulin_Receptor->IRS phosphorylates AMPK AMPK Insulin_Receptor->AMPK activates PTPMEG2 PTP-MEG2 PTPMEG2->Insulin_Receptor dephosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt GLUT4 GLUT4 Translocation pAkt->GLUT4 promotes pAMPK p-AMPK Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake stimulates GLUT4->Glucose_Uptake Inhibitor Compound 4a Inhibitor->PTPMEG2 inhibits

Caption: PTP-MEG2 negatively regulates the insulin signaling pathway.

Materials and Reagents
ReagentSupplierCatalog #
HepG2 cellsATCCHB-8065
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Insulin, human recombinantSigma-AldrichI9278
Compound 4aSynthesized---
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche4906845001
BCA Protein Assay KitThermo Fisher Scientific23225
Primary Antibody: anti-phospho-Akt (Ser473)Cell Signaling Technology4060
Primary Antibody: anti-AktCell Signaling Technology9272
Primary Antibody: anti-phospho-AMPKα (Thr172)Cell Signaling Technology2535
Primary Antibody: anti-AMPKαCell Signaling Technology2532
Primary Antibody: anti-β-actinCell Signaling Technology4970
HRP-conjugated secondary antibodyCell Signaling Technology7074
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Step-by-Step Western Blot Protocol
  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight in DMEM with 0.5% FBS.

    • Pre-treat the cells with various concentrations of Compound 4a (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.[2]

    • Stimulate the cells with 100 nM insulin for 15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and collect the lysate in microcentrifuge tubes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of a novel benzothiazole-based PTP-MEG2 inhibitor. The detailed protocols for chemical synthesis, in vitro enzymatic assays, and cell-based signaling studies offer a robust platform for researchers to explore the therapeutic potential of targeting PTP-MEG2. The methodologies described herein are adaptable and can be applied to the screening and characterization of other potential PTP-MEG2 inhibitors, thereby accelerating the discovery of new drugs for metabolic and neurological disorders.

References

  • The Protein Tyrosine Phosphatase MEG2 Regulates the Transport and Signal Transduction of Tropomyosin Receptor Kinase A - PMC - NIH. (n.d.).
  • A Highly Selective and Potent PTP-MEG2 Inhibitor with Therapeutic Potential for Type 2 Diabetes - PMC. (2012, October 17).
  • Tyrosine phosphatase PTP-MEG2 negatively regulates vascular endothelial growth factor receptor signaling and function in endothelial cells - NIH. (n.d.).
  • The Protein Tyrosine Phosphatase MEG2 Regulates the Transport and Signal Transduction of Tropomyosin Receptor Kinase A - PubMed. (2016, November 11).
  • Identification of the tyrosine phosphatase PTP-MEG2 as an antagonist of hepatic insulin signaling - PubMed. (n.d.).
  • PTP-MEG2 regulates quantal size and fusion pore opening through two distinct structural bases and substrates - PubMed. (2021, May 5).
  • Specific interaction of protein tyrosine phosphatase-MEG2 with phosphatidylserine - PubMed. (2003, June 20).
  • Virtual screening, optimization, and identification of a novel specific PTP-MEG2 Inhibitor with potential therapy for T2DM - PMC - NIH. (n.d.).
  • Identification of potential candidate substrates of PTP-MEG2 that... - ResearchGate. (2019, October 29).
  • Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC - PubMed Central. (n.d.).
  • Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PMC - NIH. (n.d.).

Sources

Application Note: A Modern Synthetic Protocol for the Preparation of 3-Amino-4-Fluorophenylboronic Acid via Decarboxylative Borylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids and their corresponding esters are indispensable building blocks in modern drug discovery and development. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical agents. The specific scaffold, 3-amino-4-fluorophenylboronic acid, is of particular interest as it incorporates three key pharmacophoric elements: a nucleophilic amino group for hydrogen bonding and salt formation, a lipophilic fluorine atom to modulate metabolic stability and binding affinity, and the versatile boronic acid handle for further synthetic elaboration.

However, the synthesis of such highly functionalized molecules presents significant challenges. Traditional methods for boronic acid synthesis, such as those employing Grignard or organolithium reagents, are often incompatible with acidic protons (like those on amine and carboxylic acid groups) and require multi-step protection/deprotection sequences. This application note details a modern and robust protocol for the synthesis of 3-amino-4-fluorophenylboronic acid directly from its inexpensive and readily available carboxylic acid precursor, 3-amino-4-fluorobenzoic acid.[1][2] The strategy hinges on a photoredox-catalyzed decarboxylative borylation, a powerful transformation that converts a carboxylic acid into a boronic acid by way of a redox-active ester intermediate.

The Strategic Approach: Overcoming Synthetic Hurdles with Decarboxylative Borylation

The direct conversion of an aromatic carboxylic acid to a boronic acid is a non-trivial transformation. The C-COOH bond is thermodynamically stable and not readily susceptible to direct replacement. Our strategy circumvents this challenge by employing a multi-step sequence designed for efficiency and functional group tolerance.

The core principles of this protocol are:

  • Amine Protection: The nucleophilic amino group of the starting material is temporarily protected to prevent unwanted side reactions during subsequent steps. A tert-butyloxycarbonyl (Boc) group is selected for its stability and ease of removal under acidic conditions.

  • Formation of a Redox-Active Ester: The protected carboxylic acid is converted into an N-hydroxyphthalimide (NHPI) ester. This "activates" the carboxylic acid, transforming it into a substrate primed for radical decarboxylation under mild photoredox conditions.

  • Photoredox-Catalyzed Decarboxylative Borylation: This is the key transformation. The NHPI ester undergoes single-electron reduction by an excited-state photocatalyst, leading to fragmentation, loss of CO₂, and formation of an aryl radical. This radical is then efficiently trapped by a diboron reagent to form the desired C-B bond.

  • Concurrent Deprotection and Hydrolysis: In the final step, a single acidic workup is employed to simultaneously cleave the Boc protecting group from the amine and hydrolyze the boronate ester to the final target molecule, 3-amino-4-fluorophenylboronic acid, which is isolated as its hydrochloride salt for enhanced stability.

This entire workflow is visualized in the diagram below.

G cluster_0 Overall Synthetic Workflow A 3-Amino-4-fluorobenzoic acid (Starting Material) B Boc-Protected Intermediate A->B Step 1: Boc Protection C Redox-Active NHPI Ester B->C Step 2: Esterification D Boc-Protected Boronate Ester C->D Step 3: Decarboxylative Borylation E 3-Amino-4-fluorophenylboronic acid HCl (Final Product) D->E Step 4: Acidic Deprotection & Hydrolysis

Caption: High-level overview of the 4-step synthetic sequence.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[3][4] Organoboron compounds may have associated health risks, and appropriate handling precautions should be taken.[5]

Part A: Synthesis of 3-(tert-butoxycarbonylamino)-4-fluorobenzoic acid (Boc-Protection)
  • Rationale: The Boc group provides robust protection for the amine under the neutral or basic conditions of the subsequent esterification step, yet it can be removed cleanly under acidic conditions that also facilitate the final hydrolysis of the boronate ester.

Procedure:

  • To a 250 mL round-bottom flask, add 3-amino-4-fluorobenzoic acid (5.00 g, 32.2 mmol, 1.0 eq).

  • Add tetrahydrofuran (THF, 100 mL) and deionized water (50 mL). Stir to create a suspension.

  • Add sodium bicarbonate (NaHCO₃, 8.12 g, 96.6 mmol, 3.0 eq) to the mixture.

  • Add di-tert-butyl dicarbonate (Boc₂O, 7.74 g, 35.4 mmol, 1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor reaction completion by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate eluent system with 1% acetic acid.

  • Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF.

  • Add 100 mL of deionized water to the remaining aqueous solution and wash with diethyl ether (2 x 50 mL) to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash with cold deionized water (3 x 30 mL), and dry under high vacuum to a constant weight.

Expected Outcome: A white to off-white solid. Yield: >90%.

Part B: Synthesis of the N-hydroxyphthalimide (NHPI) Active Ester
  • Rationale: The NHPI ester is a well-established redox-active group for decarboxylative couplings. Its electrochemical properties are well-matched for photoredox catalysis, facilitating the generation of the key aryl radical intermediate.

Procedure:

  • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend the Boc-protected acid from Part A (7.00 g, 27.4 mmol, 1.0 eq) and N-hydroxyphthalimide (4.92 g, 30.1 mmol, 1.1 eq) in anhydrous dimethylformamide (DMF, 100 mL).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 6.22 g, 30.1 mmol, 1.1 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature for 8-12 hours under an inert atmosphere (N₂ or Ar).

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC (5:5 Hexane:Ethyl Acetate).

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DMF.

  • Pour the filtrate into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate of the desired product will form.

  • Stir the suspension for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove residual DMF and impurities.

  • Dry the product under high vacuum.

Expected Outcome: A pale yellow solid. Yield: 80-90%.

Part C: Photoredox-Catalyzed Decarboxylative Borylation
  • Rationale: This step leverages the power of photoredox catalysis to generate the C-B bond under exceptionally mild conditions, preserving the sensitive functional groups on the aromatic ring. The iridium-based photocatalyst is chosen for its high quantum yield and appropriate redox potential.

Procedure:

  • To a 500 mL Schlenk flask, add the NHPI ester from Part B (8.00 g, 20.0 mmol, 1.0 eq), bis(pinacolato)diboron (B₂pin₂, 7.62 g, 30.0 mmol, 1.5 eq), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (225 mg, 0.2 mmol, 0.01 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add 200 mL of degassed, anhydrous 1,4-dioxane via cannula.

  • Stir the resulting suspension at room temperature approximately 5-10 cm away from a 24 W Kessil KSH150B blue LED lamp (or equivalent 440-460 nm light source) with fan cooling to maintain ambient temperature.

  • Continue irradiation and stirring for 24 hours. Monitor the reaction progress by taking aliquots and analyzing via LC-MS.

  • Upon completion, turn off the light and concentrate the reaction mixture in vacuo.

  • Redissolve the crude residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude boronate ester.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 0% to 20% ethyl acetate in hexanes).

Expected Outcome: A white or pale-yellow solid (Boc-protected 3-amino-4-fluorophenylboronic acid pinacol ester). Yield: 60-75%.

G cluster_1 Decarboxylative Borylation Mechanism PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star Blue Light (hν) PC_reduced Ir(II) Catalyst PC_star->PC_reduced SET NHPI_Ester NHPI Ester (Substrate) Radical_Anion Radical Anion Intermediate NHPI_Ester->Radical_Anion e⁻ Aryl_Radical Aryl Radical + CO₂ Radical_Anion->Aryl_Radical Fragmentation Product Boronate Ester (Product) Aryl_Radical->Product Radical Trap B2pin2 B₂pin₂ PC_reduced->PC Regeneration

Caption: Simplified mechanism of the key photoredox-catalyzed C-B bond formation.

Part D: Deprotection and Hydrolysis to Final Product
  • Rationale: A strong mineral acid like HCl is effective for the simultaneous cleavage of the acid-labile Boc group and the hydrolysis of the pinacol ester to the free boronic acid. Isolating the product as a hydrochloride salt often improves its crystallinity and shelf-life.

Procedure:

  • Dissolve the purified boronate ester from Part C (e.g., 4.00 g, 10.5 mmol) in 1,4-dioxane (50 mL) in a 100 mL round-bottom flask.

  • Add 4 M HCl in 1,4-dioxane (25 mL, 100 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. A precipitate should form.

  • Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Concentrate the mixture in vacuo to remove the solvent and excess HCl.

  • Add diethyl ether (50 mL) to the residue and triturate to obtain a fine powder.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether (3 x 20 mL), and dry under high vacuum.

Expected Outcome: 3-Amino-4-fluorophenylboronic acid hydrochloride as a white to light-tan solid. Yield: >95%.

Data Summary

StepReactionKey ReagentsMolar Eq. (Typical)Expected Yield
A Boc Protection3-amino-4-fluorobenzoic acid, Boc₂O1.0, 1.1>90%
B NHPI EsterificationBoc-protected acid, NHPI, DCC1.0, 1.1, 1.180-90%
C BorylationNHPI ester, B₂pin₂, Ir-catalyst1.0, 1.5, 0.0160-75%
D DeprotectionBoc-boronate ester, 4M HCl1.0, ~10>95%

Purification and Workup Insights

  • Chromatography: While boronate esters are generally amenable to silica gel chromatography, boronic acids can be problematic. They may streak on silica or decompose. It is highly recommended to perform all purifications at the boronate ester stage before final hydrolysis.[6]

  • Acid/Base Extraction: Crude boronic acids can sometimes be purified by an acid/base workup. The boronic acid can be converted to its anionic boronate salt with a base (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[7][8][9]

  • Recrystallization: The final hydrochloride salt of the product is often crystalline and can be purified further by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.

References

  • Sasaki, I., Amou, T., Ito, H., & Ishiyama, T. (2014). Iridium-catalyzed ortho-C–H borylation of aromatic aldimines derived from pentafluoroaniline with bis(pinacolate)diboron. Organic & Biomolecular Chemistry, 12(13), 2041-2044. [Link][11][12]
  • Asherie, N., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(35), 6635-6637. [Link][13]
  • Zheng, G., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2793-2800. [Link][14][15]
  • CSUB Department of Chemistry. (n.d.).
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and remote metalation strategies. Chemical Reviews, 90(6), 879-933. [Link][16][17][18][19]
  • Oktrade. (n.d.).
  • Chem-Space. (n.d.). 3-Amino-4-fluorobenzoic acid. Chem-Space. [Link][2]
  • Various Authors on ResearchGate. (2016). How to purify boronic acids/boronate esters?
  • Wockhardt Ltd. (2005). Process for purification of boronic acid and its derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 3-Amino-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity results in your syntheses.

Introduction: The Unique Chemistry of 3-Amino-4-fluorobenzoic Acid

3-Amino-4-fluorobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis. Its structure presents a unique set of electronic properties that can influence the outcome of amide coupling reactions. The electron-donating amino group and the electron-withdrawing fluorine atom and carboxylic acid group create a nuanced reactivity profile that requires careful consideration when selecting coupling reagents, bases, and reaction conditions.[1][2] This guide will help you navigate these subtleties to optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the amide coupling of 3-Amino-4-fluorobenzoic acid, offering explanations and actionable solutions.

Issue 1: Low or No Product Formation

A common frustration in any synthesis is the failure to form the desired product. With 3-Amino-4-fluorobenzoic acid, several factors could be at play.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The reactivity of the carboxylic acid can be influenced by the electronic nature of the aromatic ring.

    • Solution: Employ a more potent coupling reagent. If you are using a carbodiimide like EDC, consider switching to a uronium/aminium-based reagent such as HATU or HBTU, which are known for their high efficiency, especially with challenging substrates.[3][4]

  • Suboptimal Base Selection: The choice of base is critical for efficient deprotonation of the carboxylic acid without causing unwanted side reactions. The predicted pKa of 3-Amino-4-fluorobenzoic acid is around 4.30.[5]

    • Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3] Ensure you are using the correct stoichiometry, typically 2-3 equivalents, to both deprotonate the carboxylic acid and neutralize any acidic byproducts.

  • Poor Solubility: 3-Amino-4-fluorobenzoic acid has limited solubility in some common organic solvents.

    • Solution: A solvent system of dichloromethane (DCM) with a small amount of N,N-dimethylformamide (DMF) can be effective.[6] For particularly stubborn solubility issues, consider N-methylpyrrolidone (NMP).

Issue 2: Formation of a White Precipitate (Urea Byproduct)

When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of a urea byproduct is expected. However, its insolubility can sometimes complicate the reaction and workup.

Potential Causes & Solutions:

  • Insoluble Urea: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in most organic solvents.

    • Solution: If using a carbodiimide, opt for EDC. Its corresponding urea byproduct is water-soluble, which simplifies purification through an aqueous workup.[4]

  • Precipitation of Starting Material or Product: The starting material or the newly formed amide may have limited solubility in the reaction solvent.

    • Solution: As mentioned previously, adjusting the solvent system can help. Adding a co-solvent like DMF can improve the solubility of all reaction components.

Issue 3: Presence of Multiple Unidentified Byproducts

The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram can be perplexing. Understanding the potential side reactions of 3-Amino-4-fluorobenzoic acid is key to diagnosing and preventing these impurities.

Potential Causes & Solutions:

  • Self-Polymerization: The amino group of one molecule of 3-Amino-4-fluorobenzoic acid can react with the activated carboxylic acid of another, leading to the formation of oligomers or polymers.[3]

    • Solution: Control the order of addition. Pre-activate the 3-Amino-4-fluorobenzoic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding your amine of interest. This ensures the activated species is quickly trapped by the desired nucleophile.[3] Running the reaction at a lower temperature (e.g., 0 °C) can also help to control the rate of this side reaction.[3]

  • Guanidinylation of the Amine: This is a known side reaction when using uronium/aminium-based coupling reagents like HATU or HBTU, where the coupling reagent reacts directly with the amine.[3]

    • Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent and ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine.[3]

  • Decarboxylation: While more common under acidic aqueous conditions, decarboxylation of aminobenzoic acids can occur at elevated temperatures.[7][8]

    • Solution: Avoid unnecessarily high reaction temperatures. Most modern coupling reactions proceed efficiently at room temperature or slightly elevated temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): Although the fluorine atom is generally stable, under harsh conditions with strong nucleophiles, it could potentially be displaced.[9][10]

    • Solution: Stick to standard, mild amide coupling conditions. The nucleophilicity of the amine coupling partner is generally not high enough to displace the fluoride under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for 3-Amino-4-fluorobenzoic acid?

A1: The "best" reagent depends on your specific amine coupling partner and experimental constraints. For routine couplings, EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is a cost-effective and reliable choice.[3] For more challenging couplings, such as with sterically hindered or electron-deficient amines, a more powerful reagent like HATU or HBTU is recommended for higher yields and faster reaction times.[3][4]

Q2: Do I need to protect the amino group of 3-Amino-4-fluorobenzoic acid before coupling?

A2: For standard amide coupling reactions, protection of the amino group is generally not necessary. The carboxylic acid is significantly more acidic and will be selectively activated by the coupling reagent. However, if you are performing other transformations on the molecule where the amino group could interfere, protection (e.g., as a Boc-carbamate) would be advisable.

Q3: What is the role of additives like HOBt and OxymaPure?

A3: Additives like HOBt and OxymaPure are used in conjunction with carbodiimide coupling reagents to:

  • Suppress Racemization: For chiral coupling partners, these additives help to minimize the loss of stereochemical integrity.

  • Increase Reaction Rates: They form a more reactive activated ester intermediate, which can accelerate the rate of the desired amide bond formation.

  • Reduce Side Reactions: They can help to minimize the formation of N-acylurea, a common byproduct in carbodiimide-mediated couplings.[11]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of your starting materials. A typical mobile phase for this type of compound would be a mixture of ethyl acetate and hexanes. For more quantitative analysis and to confirm the identity of your product, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.

Q5: What is the best way to purify the final amide product?

A5: The purification strategy will depend on the properties of your final product.

  • Aqueous Workup: If you used a water-soluble coupling reagent like EDC, a standard aqueous workup (washing with dilute acid, base, and brine) can effectively remove the urea byproduct and other water-soluble impurities.[6]

  • Flash Column Chromatography: For the removal of non-polar impurities and unreacted starting materials, flash column chromatography on silica gel is a standard and effective technique.[6]

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.

Experimental Protocols

Below are two representative protocols for the amide coupling of 3-Amino-4-fluorobenzoic acid. Note: These are general procedures and may require optimization for your specific amine.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method for a wide range of amines.

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • To a solution of 3-Amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the amine coupling partner (1.0-1.2 eq).

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered or electronically challenging amines.

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 3-Amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Add the amine of interest (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation of 3-Amino-4-fluorobenzoic Acid

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF/DCM4-1280-95Cost-effective, water-soluble byproduct simplifies workup.[3][6]
HATUNoneDIPEADMF1-490-99Highly efficient, especially for challenging substrates.[3][4]
HBTUNoneDIPEADMF1-490-98Similar to HATU, a very effective coupling reagent.[3]
PyBOPNoneDIPEADMF/DCM2-685-95Phosphonium-based reagent, can minimize certain side reactions.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Formation reagent Is the coupling reagent potent enough? (e.g., EDC) start->reagent base Is the base appropriate and in sufficient quantity? reagent->base Yes upgrade_reagent Switch to a more potent reagent (e.g., HATU, HBTU) reagent->upgrade_reagent No solubility Are all components fully dissolved? base->solubility Yes check_base Use a non-nucleophilic base (DIPEA) and ensure 2-3 eq. base->check_base No change_solvent Add a co-solvent (DMF) or switch to NMP solubility->change_solvent No

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Diagram 2: Potential Side Reactions

side_reactions cluster_main Activated 3-Amino-4-fluorobenzoic Acid activated_acid Activated Carboxylic Acid desired_product Desired Amide Product activated_acid->desired_product + Desired Amine polymer Self-Polymerization activated_acid->polymer + Another Molecule of Starting Material guanidinylation Guanidinylation Byproduct amine Desired Amine amine->guanidinylation + Coupling Reagent (e.g., HATU) another_acid Another Molecule of 3-Amino-4-fluorobenzoic Acid coupling_reagent Uronium/Aminium Reagent

Caption: Common side reactions in the coupling of 3-Amino-4-fluorobenzoic acid.

References

  • Exploring 3-Amino-4-fluorobenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (1982). ResearchGate.
  • Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. (1982). Scite.ai.
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). National Library of Medicine.
  • METHODS FOR PRODUCING 3-CYANO- AND 4-CYANO-BENZOIC ACID DERIVATIVE COMPOUNDS. (2002). Google Patents.
  • Preparation of 3-amino-4-hydroxybenzoic acids. (1989). Google Patents.
  • Method for producing 2-amino-4-fluorobenzoic acid. (1993). Google Patents.
  • RECENT ADVANCES IN DECARBOXYLATIVE COUPLINGS. (2016). University of Illinois.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.
  • Enzymatic Decarboxylation of the Aminobenzoates. (1951). Journal of the American Chemical Society.
  • 3-Amino-4-fluorobenzoic acid. (n.d.). PubChem.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2018). SCIRP.
  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit.
  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax.
  • Developments in peptide and amide synthesis. (2004). Luxembourg Bio Technologies.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). National Library of Medicine.
  • Aromatic Substitution. (n.d.). Vapourtec.
  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.). ResearchGate.
  • EAS reactions of aniline. (2025). Khan Academy.
  • pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted deriv
  • 4-Amino-3-fluorobenzoic acid. (n.d.). PubChem.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
  • 4-Fluorobenzoic acid. (n.d.). Wikipedia.
  • Towards carboxylic acid-functionalized aniline monomers: Chemical synthesis, electropolymerization and characterization. (2011). ResearchGate.
  • Amide bond formation using amino acid fluorides. (2005). ResearchGate.
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2020). ACS Catalysis.
  • How aniline react with carboxylic acid and carboxylic acid derivatives?. (2017). Quora.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2017). National Library of Medicine.
  • C2-Symmetric Amino Acid Amide-Derived Organocatalysts. (2024). MDPI.

Sources

How to minimize N-acylurea formation in EDC coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: EDC Coupling Reactions

A Specialist's Guide to Minimizing N-Acylurea Formation

Welcome to the technical support center for carbodiimide-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for the formation of amide bonds and encounter challenges with the formation of the N-acylurea byproduct. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding N-acylurea formation.

Q1: What is N-acylurea and why is it a problem in my EDC coupling reaction?

A1: N-acylurea is a stable and unreactive byproduct that forms during EDC-mediated coupling reactions.[1] Its formation is a result of an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[2][3] This side reaction is problematic because it consumes your activated carboxylic acid, leading to lower yields of your desired amide product and complicating the purification process.[3]

Q2: I see a new, unexpected peak in my LC-MS analysis. How can I confirm if it's N-acylurea?

A2: The most reliable method for identifying the N-acylurea byproduct is Liquid Chromatography-Mass Spectrometry (LC-MS).[4] You should look for a mass corresponding to the sum of your carboxylic acid and the EDC molecule, minus a molecule of water. The formation of N-acylurea does not involve the amine component of your reaction. Chiral High-Performance Liquid Chromatography (HPLC) can also be used for characterization, particularly in peptide synthesis, as the chiral integrity of the acyl group is preserved in the N-acylurea byproduct.[5]

Q3: What is the primary cause of excessive N-acylurea formation?

A3: The primary cause is the inherent instability of the O-acylisourea intermediate.[1][6] If this intermediate does not react quickly with an amine, it is prone to rearrange into the more stable N-acylurea.[2][7] This situation is often exacerbated by suboptimal reaction conditions, such as elevated temperatures, non-ideal pH, or the absence of stabilizing additives.[8][9]

Q4: Can I completely eliminate the formation of N-acylurea?

A4: While complete elimination is challenging, you can significantly suppress its formation to negligible levels.[10] A combination of strategies, including the use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), careful control of reaction pH and temperature, and a well-planned order of reagent addition, can dramatically increase the yield of your desired amide product.[3][8][11]

Q5: Are there alternatives to EDC that are less prone to this side reaction?

A5: Yes, other classes of coupling reagents, such as uronium-based reagents like HATU and HBTU, are often more efficient and less prone to N-acylurea formation.[2] However, they are typically more expensive than EDC. For many applications, optimizing the EDC coupling protocol is a more cost-effective solution.[2]

Troubleshooting Guide: A Mechanistic Approach

When faced with low yields and the presence of N-acylurea, a systematic approach to troubleshooting is essential. This guide is structured around understanding the reaction mechanism to diagnose and solve the problem.

Understanding the Competing Pathways

The fate of the carboxylic acid, once activated by EDC, is at the heart of the issue. The reaction proceeds via a critical intermediate, O-acylisourea, which stands at a mechanistic crossroads.

Diagram: Competing Reaction Pathways in EDC Coupling

EDC_Coupling_Pathways cluster_activation Activation cluster_pathways Reaction Pathways Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea +EDC EDC EDC Amide Desired Amide Product (R-CO-NH-R') O_Acylisourea->Amide + Amine (R'-NH2) (Desired Pathway) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction)

Issue 1: High Levels of N-Acylurea Detected

  • Root Cause: The O-acylisourea intermediate is rearranging before it can react with the amine.

  • Troubleshooting Steps:

    • Introduce an Additive: The most effective strategy is to add N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[3] These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester. This ester is less prone to rearrangement, providing a larger window for the desired reaction with the amine to occur.[2][6]

    • Optimize Reagent Addition Order: Do not pre-mix the carboxylic acid and EDC for an extended period before adding the amine. A common and effective procedure is to first dissolve the carboxylic acid and the additive (e.g., HOBt) in the solvent, cool the mixture to 0 °C, then add EDC. After a short activation period (15-30 minutes), the amine is introduced.[2]

    • Lower the Reaction Temperature: N-acylurea formation is accelerated at higher temperatures.[8][9] Performing the reaction at 0 °C, and allowing it to slowly warm to room temperature, can significantly reduce the rate of the rearrangement.[11] In some cases, maintaining the reaction at a lower temperature (e.g., 5 °C) throughout can be beneficial.[10]

Issue 2: Low Overall Reaction Yield, Even with Additives

  • Root Cause: Other factors may be hindering the reaction, such as suboptimal pH, reagent instability, or inappropriate buffer choice.

  • Troubleshooting Steps:

    • Verify and Adjust pH: EDC coupling involves two steps with different optimal pH ranges. The initial activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0).[7] The subsequent reaction of the active ester with the amine is favored at a pH of 7.0-8.5.[7][12] For a two-step protocol, perform the activation in a buffer like MES at pH 5.0-6.0, then adjust the pH before adding the amine.[7]

    • Use Fresh, High-Quality Reagents: EDC and NHS are moisture-sensitive.[12] Hydrolysis will render them inactive. Always use freshly opened or properly stored (desiccated at -20°C) reagents.[7] Allow the vials to warm to room temperature before opening to prevent condensation.[1]

    • Choose a Non-Interfering Buffer: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction.[7][12] Recommended buffers include MES for the activation step and phosphate-buffered saline (PBS) or borate buffers for the coupling step.[7]

Diagram: Troubleshooting Workflow for Low Yield in EDC Coupling

Troubleshooting_Workflow start Low Yield in EDC Coupling check_byproduct Is N-Acylurea the major byproduct? start->check_byproduct yes_path_1 Add NHS or HOBt check_byproduct->yes_path_1 Yes no_path_1 Check Reagent Quality (Fresh EDC/NHS) check_byproduct->no_path_1 No yes_path_2 Lower Reaction Temperature (0-5°C) yes_path_1->yes_path_2 yes_path_3 Optimize Reagent Addition Order (Activate with EDC/NHS first) yes_path_2->yes_path_3 end Improved Yield yes_path_3->end no_path_2 Verify & Optimize pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) no_path_1->no_path_2 no_path_3 Use Non-Interfering Buffers (e.g., MES, PBS) no_path_2->no_path_3 no_path_3->end

Best Practices & Protocols

Adhering to best practices is key to achieving consistent and high-yielding EDC coupling reactions.

Comparative Data: Impact of Reaction Conditions on N-Acylurea Formation

The following table summarizes the qualitative and quantitative impact of various parameters on the formation of N-acylurea.

ParameterConditionImpact on N-Acylurea FormationRationaleReferences
Temperature Low (0-5 °C)Significantly Decreased Slows down the intramolecular rearrangement of the O-acylisourea intermediate.[8][9]
High (> Room Temp)Significantly Increased Accelerates the rate of the rearrangement side reaction.[8][9]
pH (Activation) Low (4.5-6.0)Decreased Optimal for carboxyl activation, but lower pH can also suppress N-acylurea formation.[7][8][10]
High (> 7.0)Increased Less efficient activation and potentially faster side reactions.[10]
Additives With NHS/HOBtSignificantly Decreased Converts the unstable O-acylisourea to a more stable active ester, outcompeting the rearrangement.[2][3][6]
Without AdditivesHigh The unstable O-acylisourea intermediate is highly prone to rearrangement.[2][7]
Reagent Concentration Higher Carboxylic Acid/Amine ConcentrationDecreased Increases the rate of the desired bimolecular reaction relative to the unimolecular rearrangement.[9][10]
Protocol: EDC/HOBt Coupling in an Organic Solvent (e.g., DMF)

This protocol is a robust starting point for coupling a carboxylic acid and a primary amine in a non-aqueous environment.

Materials:

  • Carboxylic Acid (1 equivalent)

  • Amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid and HOBt in the anhydrous solvent in a reaction vessel.[2]

  • Cool the reaction mixture to 0 °C using an ice bath.[2]

  • Add the EDC·HCl to the solution as a solid and stir for 15-30 minutes at 0 °C to allow for the activation of the carboxylic acid.[2]

  • Add the amine to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol: Two-Step Aqueous EDC/Sulfo-NHS Coupling

This protocol is designed for bioconjugation applications, where one molecule (e.g., a protein) is activated first, purified, and then reacted with the second molecule.

Materials:

  • Molecule with carboxyl groups (e.g., protein #1)

  • Molecule with primary amine groups (e.g., protein #2)

  • EDC

  • Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

  • Activation:

    • Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

    • Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer (a typical concentration is 2 mM EDC and 5 mM Sulfo-NHS).[7]

    • Immediately add the EDC/Sulfo-NHS solution to the molecule solution and incubate for 15-30 minutes at room temperature.[7]

  • Removal of Excess Reagents:

    • Immediately remove the excess EDC and Sulfo-NHS by running the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions in the next step.

  • Coupling:

    • Immediately add the amine-containing molecule to the purified, activated molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching:

    • Add the Quenching Solution to block any unreacted active esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

References

  • bio-protocol. (2021). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • MDPI. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • Aapptec. (2021). Carbodiimides and Additives.
  • National Center for Biotechnology Information. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • ResearchGate. (2023). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?.
  • Royal Society of Chemistry. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • National Center for Biotechnology Information. (1995). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis.

Sources

Technical Support Center: Purification Strategies for Crude 3-Amino-4-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven strategies for the purification of crude 3-Amino-4-fluorobenzoic acid hydrochloride (CAS: 3799-24-4). The purity of this key intermediate is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can hinder reaction kinetics, reduce yields, and complicate final product isolation. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Initial Assessment of Crude Material (FAQs)

Before proceeding with any purification, a thorough understanding of your starting material is critical. This section addresses the most common initial observations and questions.

Q1: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of 3-Amino-4-fluorobenzoic acid and its hydrochloride salt is the first step in designing a purification strategy. The hydrochloride salt form, in particular, has distinct solubility characteristics compared to its free base.

Table 1: Comparative Physicochemical Properties

Property3-Amino-4-fluorobenzoic acid (Free Base)This compound
CAS Number 2365-85-7[1][2]3799-24-4[3]
Molecular Formula C₇H₆FNO₂[1][2]C₇H₆FNO₂•HCl[3]
Molecular Weight 155.13 g/mol [2][4]191.60 g/mol [3]
Appearance White to light yellow or off-white powder[1][5][6]Typically an off-white to light-colored solid
Melting Point ~182-184 °C[1][6]Decomposes >300 °C (as seen in similar compounds)[7][8]
Solubility Soluble in methanol[5]; generally soluble in polar organic solvents like DMF and DMSO.[9]Expected to be soluble in water (especially when heated) and polar solvents; solubility is lower in cold acidic water.

Q2: What are the most probable impurities in my crude sample?

The impurity profile is almost always a direct reflection of the synthetic route used. A common synthesis involves the reduction of 3-nitro-4-fluorobenzoic acid.[5][10]

  • Unreacted Starting Material: The presence of 3-nitro-4-fluorobenzoic acid is highly likely if the reduction reaction did not go to completion.

  • Reaction Byproducts: Incomplete reduction can lead to intermediate species. Furthermore, side reactions, though specific to the reagents used, can introduce structurally similar impurities.

  • Color Impurities: The crude product is often described as yellow, orange, or brown.[11] These colors typically arise from trace amounts of oxidized species or polymeric byproducts formed under the reaction conditions.

Q3: My crude product is highly colored. How does this impact purification?

Colored impurities are a common issue. While often present in small quantities, they can become trapped in the crystal lattice of your desired product during crystallization, leading to a colored final product. The most effective strategy to remove them is by using an adsorbent like activated carbon during the purification process.

Section 2: The Core Purification Strategy: Recrystallization

Recrystallization is the most effective and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound, an aqueous acidic solution is an excellent choice.

Why an Aqueous Acidic System? The hydrochloride salt is highly polar and thus has good solubility in hot water. By keeping the solution acidic (e.g., with a small amount of added HCl), we apply the common-ion effect. This suppresses the dissociation of the hydrochloride salt back into the less-soluble free amino acid, maximizing the recovery of the desired salt form upon cooling. Many organic impurities, being less polar, will remain in the cold solution.

Detailed Experimental Protocol: Recrystallization from Dilute HCl
  • Solvent Preparation: Prepare a 1-2 M solution of hydrochloric acid in deionized water.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 10-15 mL of the dilute HCl solution.

  • Heating: Place the flask on a hot plate with a magnetic stirrer. Heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution. Causality Check: Avoid vigorous boiling, which can lead to solvent loss and premature crystallization or potential degradation. The goal is to create a saturated solution at a temperature just below the solvent's boiling point.

  • Decolorization (Recommended): Once dissolved, remove the flask from the heat. Allow the solution to cool for 1-2 minutes, then add a small amount of activated carbon (approx. 1-2% of the solute weight). Place the flask back on the heat and bring it to a gentle boil for 5-10 minutes. Expertise Insight: The carbon adsorbs large, colored, polymeric impurities onto its high-surface-area structure.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Trustworthiness Check: This step is crucial and must be performed quickly to prevent the product from crystallizing prematurely on the filter paper. Pre-heating the glassware minimizes this risk. This step removes the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Scientific Principle: Slow cooling is essential for the formation of large, well-defined crystals. This ordered process selectively incorporates the desired molecule into the growing crystal lattice, effectively excluding impurities which remain in the solvent.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold deionized water or ice-cold dilute HCl. This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization & Isolation A Crude Product + Dilute HCl B Heat to Dissolve A->B C Add Activated Carbon (If Colored) B->C D Hot Filtration C->D E Clear Hot Filtrate D->E Removes Carbon & Insoluble Impurities F Slow Cool to RT, then Ice Bath E->F G Vacuum Filtration F->G G->F Mother Liquor (Contains Soluble Impurities) H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Product I->J

Caption: Workflow for the purification of 3-Amino-4-fluorobenzoic acid HCl.

Troubleshooting Guide
  • Q: My compound will not dissolve, even after adding significant solvent.

    • Possible Cause: You may have highly insoluble impurities, or the solvent is not appropriate for your specific impurity profile.

    • Solution: Ensure you are heating the solution sufficiently. If it still doesn't dissolve, filter the hot solution to remove the insoluble material before proceeding to the cooling step. Alternatively, consider a different solvent system, such as an ethanol/water mixture.

  • Q: No crystals have formed after cooling in the ice bath.

    • Possible Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated and requires nucleation.

    • Solution 1 (Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide a surface for crystal growth to begin.

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution to induce crystallization.

    • Solution 3 (Concentration): Gently heat the solution to evaporate some of the solvent, then attempt the cooling process again.

  • Q: An oil has formed instead of crystals.

    • Possible Cause: This "oiling out" occurs when the solute is highly concentrated and/or cools too quickly, causing it to come out of solution above its melting point.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount (5-10%) of additional solvent to decrease the saturation. Allow the solution to cool much more slowly, perhaps by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature.

  • Q: My final yield is very low.

    • Possible Cause: Too much solvent was used; the product has significant solubility in the cold solvent; crystals were lost during filtration or washing.

    • Solution: Minimize the amount of solvent used for dissolution and washing. Ensure the washing solvent is ice-cold. You can also try to recover a second crop of crystals by evaporating a portion of the mother liquor (the filtrate) and re-cooling, though this crop may be less pure.

Section 3: Purity Assessment & Storage (FAQs)

Verifying the purity of your final product is a non-negotiable step.

Q1: How can I confirm the purity of my final product?

Several standard analytical methods can be used:

  • Melting Point Analysis: Pure crystalline solids have a sharp, well-defined melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A pure sample should ideally show a single peak. HPLC can be used to quantify purity (e.g., >99.0%).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any impurities with distinct spectral signatures.[2]

Q2: What are the primary safety hazards I should be aware of?

According to safety data sheets, 3-Amino-4-fluorobenzoic acid is classified as a substance that causes skin and serious eye irritation.[2][13] It may also cause respiratory irritation.[2][14]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[13]

Q3: How should I store the purified compound?

To maintain its integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][13] It may be sensitive to light and air, so storage in a dark, inert atmosphere is recommended for long-term stability.[5]

References

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • 3-Amino-4-fluorobenzoic acid - Safety D
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396.PubChem.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical.Cayman Chemical.
  • This compound | CAS 3799-24-4.Santa Cruz Biotechnology.
  • 3-Amino-4-fluorobenzoic acid | 2365-85-7.ChemicalBook.
  • 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7.ChemicalBook.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.Organic Syntheses.
  • 2365-85-7 | 3-Amino-4-fluorobenzoic acid.ChemScene.
  • 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7.Home Sunshine Pharma.
  • US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1.
  • Improving solubility of 4-Amino-3-bromobenzoic acid for reactions.Benchchem.
  • A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantific

Sources

Technical Support Center: Recrystallization of 3-Amino-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-4-fluorobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of recrystallizing this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established crystallographic principles.

The Challenge of Crystallizing Aminofluorobenzoic Acids

3-Amino-4-fluorobenzoic acid and its analogues present unique purification challenges. Their structure contains an acidic carboxylic acid group and a basic amino group, giving them zwitterionic character and the ability to form strong intermolecular hydrogen bonds. The presence of a highly electronegative fluorine atom further modulates the molecule's electronic properties, polarity, and crystal lattice interactions.[1][2][3] These factors can lead to issues such as poor solubility in common organic solvents, "oiling out," and the formation of different crystalline forms (polymorphism).[4][5] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the recrystallization of 3-amino-4-fluorobenzoic acid derivatives in a question-and-answer format.

Problem 1: No crystals are forming after the hot solution has cooled.

Q: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared, even after placing it in an ice bath. What's wrong?

A: This is a common issue, typically arising from two main causes: excessive solvent use or the solution being supersaturated without nucleation sites.

Probable Causes & Solutions:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[6][7] An excessive volume of solvent keeps the compound soluble even at low temperatures, preventing precipitation.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[8] Aim to reduce the volume by 25-50%, then allow it to cool again. If the mother liquor has not been discarded, you can test for excess compound by dipping a glass rod in the solution and letting the solvent evaporate; a significant solid residue indicates that concentration is necessary.[8]

  • Lack of Nucleation: Crystal growth requires a starting point, or a "seed." A perfectly clean flask and a highly pure solution can sometimes lead to a stable, supersaturated state where crystals fail to form spontaneously.[7]

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[9][10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Add a Seed Crystal. If available, add a tiny crystal of the pure product to the cooled solution.[9][11] This provides a perfect template for further crystal lattice formation. If no pure crystal is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, then re-introduce the rod with the solid residue into the solution.[8]

    • Solution 3: Lower the Temperature. If you have only cooled to room temperature, try using an ice-salt bath to reach temperatures around -10 °C, provided your solvent does not freeze.[10]

Problem 2: The compound separates as an oil, not crystals ("Oiling Out").

Q: When my solution cools, a gooey, oily layer forms instead of solid crystals. How do I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent system.[8] The resulting oil is often an excellent solvent for impurities, which then get trapped when the oil eventually solidifies, defeating the purpose of recrystallization.[10]

Probable Causes & Solutions:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more likely to separate as a liquid.[9][12]

    • Solution: If the crude material is heavily contaminated, consider a preliminary purification step like column chromatography before attempting recrystallization.

  • Solution is Too Concentrated or Cooled Too Rapidly: If the solution is highly saturated, the compound may crash out of solution too quickly at a temperature where it is still molten.[9]

    • Solution 1: Reheat and Dilute. Warm the flask to redissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[8][13]

    • Solution 2: Slow Down the Cooling Rate. Insulate the flask by placing it on a wooden block or covering it with a beaker to ensure very slow cooling.[7] This allows the solution to reach a lower temperature before nucleation begins, increasing the chance of direct crystal formation.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your solute.

    • Solution: Select a solvent with a lower boiling point or use a mixed-solvent system where the compound is less soluble, allowing crystallization to occur at a lower temperature.

Problem 3: The final crystals are colored.

Q: My starting material was dark, and after recrystallization, the crystals are still colored (e.g., yellow or brown). How can I get a colorless product?

A: The color is due to persistent, often highly conjugated, impurities that co-crystallize with your product.

Probable Causes & Solutions:

  • Colored Impurities: These are common byproducts in aromatic amine synthesis.

    • Solution: Use Activated Charcoal. After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (1-2% of the solute's weight).[10] Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[10] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Problem 4: The recovery yield is very low.

Q: I got beautiful crystals, but my final yield is less than 50%. Where did my product go?

A: Low yield is a common trade-off for high purity, but several procedural errors can exacerbate the loss of material.[6]

Probable Causes & Solutions:

  • Using Too Much Solvent: As discussed in Problem 1, this is a primary cause of low yield, as a significant portion of the product remains in the mother liquor.[8]

    • Solution: Concentrate the mother liquor by evaporating some solvent and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the filter funnel.

    • Solution: To prevent this, use a pre-heated funnel (e.g., by placing it over the boiling flask) and filter the solution in small, quick portions to keep the apparatus hot.[10] If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6] This removes the impurity-laden mother liquor from the crystal surfaces without dissolving a significant amount of the product.

Problem 5: The melting point is broad or inconsistent, suggesting polymorphism.

Q: I've run the recrystallization multiple times under slightly different conditions (e.g., different solvents, cooling rates) and I get crystals with different melting points. Is this polymorphism?

A: It is highly likely. Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[4][14] These different forms can have distinct physical properties, including melting point, solubility, and stability.[5] Pharmaceutical compounds, in particular, are prone to exhibiting polymorphism.[15][16]

Probable Causes & Solutions:

  • Solvent and Cooling Rate Effects: The specific solvent system and the rate of cooling can dictate which polymorphic form crystallizes.

    • Solution 1: Controlled Seeding. To obtain a specific, desired polymorph consistently, use a seed crystal of that known form to induce crystallization.[17] This directs the crystallization process towards the desired lattice arrangement.

    • Solution 2: Slurry Conversion. If you have a mixture of polymorphs or a metastable form, you can perform a slurry conversion. Suspend the solid in a solvent where it has slight solubility and stir for an extended period (hours to days). According to Ostwald's Rule, the less stable form will dissolve and the more stable form will crystallize out, eventually leading to a single, stable polymorph.[17]

    • Characterization: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify and characterize the different polymorphic forms.

General FAQs

Q1: How do I choose the best solvent for recrystallizing a 3-amino-4-fluorobenzoic acid derivative?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[18] For aminobenzoic acids, which have both polar and non-polar characteristics, a mixed-solvent system is often effective.[9]

  • Single Solvents: Start with polar protic solvents like ethanol, methanol, or water. Due to the aromatic ring, solubility might be limited in water alone. Methanol is often a good starting point.[19]

  • Mixed Solvents: A common and effective technique is to use a pair of miscible solvents, one in which the compound is soluble (e.g., ethanol, acetone) and one in which it is insoluble (e.g., water, hexanes).[20] Dissolve the compound in the minimum amount of the hot "good" solvent, then add the hot "poor" solvent dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify, then cool slowly.[9]

Solvent System ExampleRoleRationale
Ethanol/Water Mixed-SolventEthanol dissolves the molecule well due to interactions with the aromatic ring and hydrogen bonding groups. Water acts as the anti-solvent, reducing solubility upon cooling to promote crystallization.[9]
Toluene Single SolventToluene is a non-polar solvent that may be suitable for less polar derivatives. Its high boiling point allows for a large solubility differential upon cooling.[9][20]
Methanol Single SolventA polar solvent that can effectively dissolve the compound at its boiling point. 3-Amino-4-fluorobenzoic acid is reported to be soluble in methanol.[19]

Q2: How do the amino and fluoro groups specifically impact the recrystallization process?

A2: Both functional groups play a critical role.

  • Amino Group: As a hydrogen bond donor and a basic site, it significantly increases the polarity of the molecule and its ability to form strong intermolecular interactions. This can lead to high melting points and sometimes poor solubility in non-polar solvents. Amines can also be susceptible to oxidation, which can cause coloration.[21]

  • Fluorine Atom: Fluorine is highly electronegative and can participate in hydrogen bonding and other non-covalent interactions, strongly influencing crystal packing.[2][22] Its presence can alter the solubility profile and may increase the likelihood of polymorphism.[23]

Q3: How do I assess the purity of my recrystallized product?

A3: The primary method is melting point analysis. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C).[9] Impurities typically cause the melting point to be lower and the range to be broader. The reported melting point for 3-amino-4-fluorobenzoic acid is around 184 °C or 192-196 °C, depending on the source.[9][19] For higher-purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used.

Q4: What are the key safety considerations?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be cautious when heating flammable organic solvents; use a heating mantle or steam bath, never an open flame. Avoid inhaling fine powders of the compound. Refer to the Safety Data Sheet (SDS) for specific hazard information.[24]

Standardized Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a large temperature-dependent solubility gradient is identified.

  • Dissolution: Place the crude 3-amino-4-fluorobenzoic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and a boiling chip. Heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just completely dissolves. Avoid adding a large excess.[6]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once crystal formation is complete, place the flask in an ice bath for at least 30 minutes to maximize yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the funnel with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This is a powerful technique when no single solvent is ideal.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).[9]

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent" or "poor" solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid).[9] This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[9]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture).

  • Drying: Dry the purified product.

Visualized Workflows

Recrystallization General Workflow

Recrystallization_Workflow Crude Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve Decolorize 2. (Optional) Add Charcoal Dissolve->Decolorize  colored? HotFilter 3. Hot Filter (If Needed) Dissolve->HotFilter  insolubles? Cool 4. Cool Slowly to Crystallize Dissolve->Cool  clear? Decolorize->HotFilter HotFilter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Product Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Hot Solution Cooled CrystalsForm Crystals Form? Start->CrystalsForm OilForm Oil Forms? CrystalsForm->OilForm No Success Success! Isolate & Dry CrystalsForm->Success Yes Induce Try to Induce: - Scratch Flask - Add Seed Crystal OilForm->Induce No FixOil Re-heat to dissolve oil. Add more solvent. Cool VERY slowly. OilForm->FixOil Yes Induce->CrystalsForm Concentrate Too much solvent? Boil off some solvent and re-cool Induce->Concentrate Still nothing? Concentrate->CrystalsForm FixOil->CrystalsForm ChangeSolvent Consider new solvent system FixOil->ChangeSolvent Fails?

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). SINOPEG.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024). International Journal of Applied Pharmaceutics.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. (2019). ResearchGate.
  • Thermal Studies on Some Substituted Aminobenzoic Acids. (2018). ResearchGate.
  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. (2021). Crystal Growth & Design.
  • [Crystalline modifications and polymorphism changes during drug manufacture]. (2002). PubMed.
  • Recrystallization1. (n.d.). California State University, Los Angeles.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • THERMAL STUDIES ON SOME SUBSTITUTED AMINOBENZOIC ACIDS. (2002). Journal of Thermal Analysis and Calorimetry.
  • Recrystallization of Benzoic Acid. (n.d.). Austin Community College.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). Polymers.
  • Method for crystallization of amino acids. (1992). Google Patents.
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI.
  • ortho and para-aminobenzoic acids. (n.d.). Goa University.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2019). Arkivoc.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (2016). Google Patents.
  • Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI.
  • The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. (2021). Molecules.
  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. (2021). International Journal of Research in Advent Technology.
  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). PubMed Central.
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007). Industrial & Engineering Chemistry Research.
  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). The Journal of Physical Chemistry Letters.
  • 2-amino-3-fluorobenzoic acid. (2002). Organic Syntheses.
  • 3-Amino-4-fluorobenzoic acid. (n.d.). PubChem.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.
  • Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. (2022). PubMed Central.
  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (2021). ACS Medicinal Chemistry Letters.
  • Fluorine in Crystal Engineering ? ?The Little Atom That Could?. (2019). ResearchGate.
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2021). PubMed Central.

Sources

Troubleshooting low yields in the synthesis of 3-Amino-4-fluorobenzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-fluorobenzoic acid and its analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your synthetic routes to achieve higher yields and purity.

Introduction

3-Amino-4-fluorobenzoic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] The presence of the fluorine atom and the amino group imparts unique electronic properties and metabolic stability to the final molecules.[1] However, the synthesis of its analogs can be challenging, often resulting in lower-than-expected yields. This guide addresses common issues encountered during synthesis and provides practical, experience-driven solutions.

Troubleshooting Guide: Low Yields and Side Reactions

This section details specific problems you might encounter during the synthesis of 3-Amino-4-fluorobenzoic acid analogs and offers step-by-step solutions.

Issue 1: Incomplete Nitration or Formation of Undesired Isomers

A common route to 3-amino-4-fluorobenzoic acid analogs involves the nitration of a fluorobenzoic acid precursor. Low yields at this stage are often due to incomplete reaction or the formation of multiple nitro isomers.

Potential Causes & Solutions:

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[2] Poor temperature control can lead to the formation of unwanted side products and even runaway reactions.

    • Solution: Maintain a strict temperature range, typically 0-10°C, during the addition of the nitrating agent.[2] Utilize a jacketed reactor with a reliable cooling system for larger-scale reactions.

  • Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for efficient nitration.

    • Solution: Prepare the nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) fresh and pre-cool it before slow, dropwise addition to the reaction mixture.[2]

  • Insufficient Reaction Time: The electron-withdrawing nature of the fluorine and carboxylic acid groups can slow down the nitration process.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before work-up.

ParameterRecommended RangeConsequence of Deviation
Reaction Temperature0-10 °CFormation of isomers, potential for runaway reaction.[2]
Addition RateSlow, dropwiseLocalized overheating, leading to side products.
MonitoringTLC or HPLCPremature work-up, resulting in low conversion.
Issue 2: Low Yields During Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. Incomplete reduction or side reactions can significantly impact the overall yield.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning: The catalyst, often Palladium on carbon (Pd/C), can be deactivated by impurities in the starting material or solvent.

    • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, consider increasing the catalyst loading or using a fresh batch.[2]

  • Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure can lead to a stalled or sluggish reaction.

    • Solution: Ensure the hydrogenation system is properly sealed and pressurized. Optimize the stirrer speed to improve gas-liquid mass transfer.[2]

  • Alternative Reduction Methods: If catalytic hydrogenation is problematic, consider alternative reducing agents.

    • Solution: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be effective for nitro group reduction. The choice of reagent may depend on the other functional groups present in your analog.

Issue 3: Side Reactions During Nucleophilic Aromatic Substitution (SNAr)

For analogs synthesized via nucleophilic substitution on a difluoro- or nitro-fluoro-aromatic precursor, side reactions can be a major source of low yields.

Potential Causes & Solutions:

  • Competing Nucleophilic Attack: When multiple electrophilic sites are present, the nucleophile may attack at an undesired position.

    • Solution: The regioselectivity of SNAr reactions is highly dependent on the electronic nature and position of the activating groups (e.g., -NO₂, -COOH). Careful consideration of the substrate's electronic properties is essential.

  • Hydrolysis of Intermediates or Product: Amide bonds, if present, are susceptible to hydrolysis under acidic or basic conditions, which can be an issue during work-up.[4]

    • Solution: Maintain a neutral pH range (approximately 6-8) during aqueous work-up and storage whenever possible.[4] If acidic or basic conditions are unavoidable, minimize the exposure time and temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-Amino-4-fluorobenzoic acid?

A1: A frequently employed route starts with the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. This is followed by the reduction of the nitro group, typically through catalytic hydrogenation using Pd/C, to give the desired 3-Amino-4-fluorobenzoic acid.

Q2: My final product is difficult to purify. What are some recommended purification techniques?

A2: Purification can often be challenging due to the presence of structurally similar impurities.

  • Recrystallization: This is a highly effective method for purifying solid products. A common solvent system is an ethanol/water mixture.[2]

  • Flash Column Chromatography: For more difficult separations, flash chromatography using silica gel can be employed. The appropriate solvent system will depend on the polarity of your specific analog.

  • Acid-Base Extraction: The amphoteric nature of aminobenzoic acids allows for purification by manipulating the pH of an aqueous solution to selectively precipitate the product or impurities.

Q3: Can I use amide coupling to synthesize analogs from 3-Amino-4-fluorobenzoic acid?

A3: Yes, the carboxylic acid moiety of 3-Amino-4-fluorobenzoic acid can be activated and coupled with various amines to form amide analogs.[1] However, it is often necessary to protect the amino group first (e.g., as a Boc or Cbz derivative) to prevent self-polymerization or other side reactions. The choice of coupling agent (e.g., EDC/HOBt, DCC) is critical for achieving high yields and minimizing side reactions like the formation of N-acylurea byproducts.[5]

Q4: Are there any specific safety precautions I should take when working with these syntheses?

A4: Yes, several steps require specific safety measures:

  • Nitration: As mentioned, nitration is highly exothermic and should be conducted with extreme care, ensuring proper temperature control and having a quenching plan in place.[2]

  • Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. Ensure the reactor is properly rated, and an inert atmosphere is maintained during catalyst handling.[2]

  • Hydrofluoric Acid: Some synthetic routes for fluorinated aromatics may involve hydrofluoric acid or its sources, which are extremely corrosive and toxic.[6] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Experimental Workflow & Diagrams

General Experimental Workflow for Synthesis

The following diagram outlines a typical synthetic sequence for producing 3-Amino-4-fluorobenzoic acid, which can be adapted for various analogs.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Start 4-Fluorobenzoic Acid Nitration Nitrating Mixture (HNO3/H2SO4) 0-10°C Start->Nitration Intermediate1 4-Fluoro-3-nitrobenzoic Acid Nitration->Intermediate1 Intermediate1_ref Intermediate1_ref Reduction H2, Pd/C Methanol Product 3-Amino-4-fluorobenzoic Acid Reduction->Product Product_ref Product_ref Intermediate1_ref->Reduction Purification Recrystallization (Ethanol/Water) FinalProduct Pure Product (>98% HPLC) Purification->FinalProduct Product_ref->Purification G cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield Observed CheckStep Identify Problematic Step (TLC/HPLC Analysis) Start->CheckStep Nitration Nitration Step? CheckStep->Nitration Reduction Reduction Step? Nitration->Reduction No Temp Check Temperature Control (0-10°C) Nitration->Temp Yes Purification Purification Step? Reduction->Purification No Catalyst Check Catalyst Activity (Increase loading/fresh batch) Reduction->Catalyst Yes Recrys Optimize Recrystallization Solvent System Purification->Recrys Yes Reagents Verify Reagent Quality & Stoichiometry Temp->Reagents Time Increase Reaction Time Reagents->Time Pressure Verify H2 Pressure & Mixing Catalyst->Pressure AltMethod Consider Alternative Reducing Agents Pressure->AltMethod Chrom Employ Column Chromatography Recrys->Chrom pH_Adjust Utilize Acid-Base Extraction Chrom->pH_Adjust

Caption: Decision tree for troubleshooting low yields in synthesis.

References

  • BenchChem. (2025). troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • BenchChem. (2025). stability issues of 3-fluorobenzoic acid, morpholide in solution. BenchChem.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • BenchChem. (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. BenchChem.

Sources

Managing solubility issues of 3-Amino-4-fluorobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Solubility and Optimizing Reactions

Welcome to the Technical Support Center for 3-Amino-4-fluorobenzoic acid (CAS 2365-85-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a particular focus on overcoming solubility issues to ensure successful synthetic outcomes.

Introduction: Understanding the Molecule

3-Amino-4-fluorobenzoic acid is a versatile, trifunctional building block featuring a carboxylic acid, an aromatic amine, and a fluorine substituent.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, the very features that make it synthetically attractive—the polar amino and carboxylic acid groups—can also present significant solubility challenges in common organic solvents. This guide provides practical, field-proven insights to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-Amino-4-fluorobenzoic acid?

A1: 3-Amino-4-fluorobenzoic acid is a crystalline solid that is soluble in methanol.[2] Based on its structure and the properties of analogous compounds like 4-fluoro-3-hydroxybenzoic acid and 4-amino-3-bromobenzoic acid, it is expected to be most soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and polar protic solvents.[3][4] Its solubility is significantly lower in less polar solvents like dichloromethane (DCM) and is likely to be very poor in nonpolar solvents such as toluene and hexanes.[3]

Q2: I'm having trouble dissolving 3-Amino-4-fluorobenzoic acid in my reaction solvent. What can I do?

A2: If you are facing dissolution issues, consider the following troubleshooting steps, starting with the least disruptive to your planned reaction conditions:

  • Solvent Selection: Ensure you are using a sufficiently polar solvent. DMF and DMSO are often excellent starting points for amide coupling reactions involving this type of substrate.[4]

  • Gentle Heating: Solubility often increases with temperature. Gently warming the mixture to 40-50°C while stirring can aid dissolution. However, be mindful of the thermal stability of your other reagents.[4]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.[4]

  • Co-solvent System: If a less polar solvent is required for your reaction, consider using a co-solvent system. For example, adding a minimal amount of DMF or DMSO to a suspension of the acid in a solvent like THF or DCM can sometimes achieve the necessary solubility.

  • In-situ Salt Formation: For reactions involving a base, adding the base to a suspension of the acid can form the more soluble carboxylate salt in situ, facilitating its entry into the solution phase.

Q3: How does pH affect the aqueous solubility of 3-Amino-4-fluorobenzoic acid?

A3: As an amphoteric molecule with both an acidic carboxylic acid group (predicted pKa of 4.30) and a basic amino group, its aqueous solubility is highly pH-dependent.[2] In acidic conditions (pH < pKa of the carboxylate), the amino group will be protonated, forming a more soluble ammonium salt. In basic conditions (pH > pKa of the carboxylic acid), it will deprotonate to form the more soluble carboxylate salt.[3][4] At a pH near its isoelectric point, the compound will exist as a zwitterion and will likely exhibit its lowest aqueous solubility.

Q4: I am planning an amide coupling reaction. Can the amino group of one molecule react with the carboxylic acid of another, leading to polymerization?

A4: Yes, self-polymerization is a potential side reaction, especially when using coupling agents that activate the carboxylic acid. To minimize this, a common strategy is to pre-activate the 3-Amino-4-fluorobenzoic acid with the coupling reagent for a short period before adding the desired amine nucleophile. This ensures that the activated species is more likely to be trapped by your intended reaction partner, which is present in a higher concentration. Running the reaction at a lower temperature (e.g., 0 °C) can also help to control the rate of this side reaction.

Q5: Which coupling reagents are recommended for amide bond formation with 3-Amino-4-fluorobenzoic acid?

A5: A variety of modern coupling reagents can be effective.

  • Uronium/Aminium-based reagents like HATU, HBTU, and COMU are highly efficient and often lead to rapid reaction times.

  • Carbodiimides such as EDC, often used in conjunction with additives like HOBt or OxymaPure, are a robust and cost-effective choice. The additive helps to suppress side reactions and can improve efficiency.

  • Phosphonium-based reagents like PyBOP are also very effective.

The optimal choice will depend on the specific amine you are coupling and the scale of your reaction.

Physicochemical Properties

PropertyValueReference
CAS Number 2365-85-7[5]
Molecular Formula C₇H₆FNO₂[5]
Molecular Weight 155.13 g/mol [5]
Melting Point 184 °C[2]
Predicted pKa 4.30 ± 0.10[2]
Appearance Off-white powder[2]

Qualitative Solubility Profile

SolventSolvent TypeQualitative Solubility
WaterPolar ProticpH-dependent
Methanol (MeOH)Polar ProticSoluble[2]
Ethanol (EtOH)Polar ProticLikely Soluble
N,N-Dimethylformamide (DMF)Polar AproticLikely Soluble[3]
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Soluble[3]
Tetrahydrofuran (THF)Polar AproticSparingly Soluble
Acetonitrile (MeCN)Polar AproticSparingly Soluble
Ethyl Acetate (EtOAc)Moderately PolarSlightly Soluble[3]
Dichloromethane (DCM)Non-polarPoorly Soluble[3]
TolueneNon-polarInsoluble[3]

Note: "Likely Soluble" and other qualitative descriptors are inferred from the behavior of structurally similar compounds.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of 3-Amino-4-fluorobenzoic acid with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-4-fluorobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature. If the solid does not fully dissolve, gentle warming (to ~40 °C) or sonication can be applied.

  • Pre-activation: To the resulting solution (or fine suspension), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous as the activated species is formed.

  • Amine Addition: In a separate vial, dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF. Add this amine solution dropwise to the pre-activated mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Visualization

Decision-Making Workflow for Solubility Issues

G start Start: Dissolution of 3-Amino-4-fluorobenzoic acid solvent Is the compound dissolving in the chosen solvent at RT? start->solvent yes_dissolved Proceed with reaction solvent->yes_dissolved Yes no_dissolved Troubleshooting Required solvent->no_dissolved No heat Apply gentle heat (40-50 °C) no_dissolved->heat sonicate Use sonication no_dissolved->sonicate cosolvent Add minimal co-solvent (e.g., DMF, DMSO) no_dissolved->cosolvent base Form salt in-situ (if base is used in reaction) no_dissolved->base check_dissolved_again Does it dissolve? heat->check_dissolved_again sonicate->check_dissolved_again cosolvent->check_dissolved_again base->check_dissolved_again check_dissolved_again->yes_dissolved Yes check_dissolved_again->no_dissolved No, reconsider solvent system or reaction conditions

A decision tree for addressing solubility challenges.

Amide Coupling Workflow

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A 3-Amino-4-fluorobenzoic acid in anhydrous DMF B Add HATU + DIPEA A->B C Stir for 15-20 min at RT (Activated Ester Formation) B->C D Add Amine Solution (in DMF) C->D E Stir at RT (Monitor by TLC/LC-MS) D->E F Aqueous Work-up E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Amide Product H->I

A generalized workflow for amide coupling reactions.

References

  • 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 - ChemicalBook
  • Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modul
  • Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions - Benchchem
  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communic
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure
  • Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation | Request PDF - ResearchG
  • PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PubMed Central
  • An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluorobenzoic Acid - Benchchem
  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem
  • Improving solubility of 4-Amino-3-bromobenzoic acid for reactions - Benchchem
  • 3-Amino-4-fluoro-2-methylbenzoic acid | Benchchem
  • 2365-85-7 | 3-Amino-4-fluorobenzoic acid - ChemScene
  • Synthesis and use of amino acid fluorides as peptide coupling reagent - Google P
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem
  • Technical Support Center: Peptide Coupling with 4-Amino-3-bromobenzoic Acid - Benchchem
  • 3-Amino-4-fluorobenzoic acid ethyl ester - CymitQuimica
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid - Benchchem

Sources

Technical Support Center: Preventing Dimerization of 3-Amino-4-fluorobenzoic Acid During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the activation and subsequent coupling of 3-Amino-4-fluorobenzoic acid. Our goal is to provide you with a deep understanding of the underlying chemical principles and to offer robust, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.

Problem Overview: The Challenge of Self-Condensation

3-Amino-4-fluorobenzoic acid is a bifunctional molecule, containing both a nucleophilic aromatic amine (-NH₂) and a carboxylic acid (-COOH). When you "activate" the carboxylic acid to prepare it for amide bond formation with a target amine, you create a highly reactive electrophilic intermediate. The primary challenge arises when this activated intermediate reacts with the nucleophilic amine of another molecule of 3-Amino-4-fluorobenzoic acid, leading to unwanted self-condensation or dimerization. This side reaction consumes your starting material, complicates purification, and significantly lowers the yield of your desired product.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows a significant impurity with roughly double the mass of my starting material. Is this dimerization?

A1: Yes, this is the classic sign of dimerization. The bifunctional nature of 3-Amino-4-fluorobenzoic acid makes it prone to this side reaction. During activation (e.g., with EDC, HATU, or conversion to an acid chloride), the carboxylic acid of one molecule becomes highly electrophilic. This activated species can then be attacked by the nucleophilic amino group of a nearby unreacted molecule, forming a stable amide bond and thus, a dimer.

The core principle to prevent this is orthogonal protection .[1][2] This strategy involves selectively and temporarily masking the reactive amino group to render it non-nucleophilic.[3] Once the carboxylic acid has been successfully coupled to your desired target, the protecting group can be cleanly removed.

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Dimerization Pathway A 3-Amino-4-fluorobenzoic acid B Activated Intermediate A->B Activation (e.g., EDC/HOBt) D Desired Amide Product B->D Coupling C Target Amine (R'-NH₂) C->D A2 3-Amino-4-fluorobenzoic acid B2 Activated Intermediate A2->B2 Activation D2 Dimer Impurity B2->D2 Self-Condensation C2 Another Molecule of 3-Amino-4-fluorobenzoic acid C2->D2

Caption: Desired coupling vs. undesired dimerization.

Q2: What is the most reliable way to prevent dimerization?

A2: The most robust and widely accepted strategy is to protect the amino group before activating the carboxylic acid.[4] The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is easily installed, stable to a wide range of coupling conditions, and can be removed under acidic conditions that typically do not affect the newly formed amide bond.[5][6] This "protect-couple-deprotect" sequence is a cornerstone of modern peptide and medicinal chemistry.[3]

Q3: How do I choose the right amine protecting group? Boc vs. Fmoc?

A3: Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are excellent protecting groups, but they are removed under orthogonal conditions. Your choice depends on the overall synthetic strategy and the stability of your other functional groups.[1][7]

FeatureBoc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethoxycarbonyl)
Protection Reacts with amine using Di-tert-butyl dicarbonate (Boc)₂O.[5]Reacts with amine using Fmoc-Cl or Fmoc-OSu.
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[8]Stable to acidic conditions and catalytic hydrogenation.
Deprotection Acid-labile: Removed with strong acids like Trifluoroacetic Acid (TFA) or HCl.[5][6]Base-labile: Removed with a mild base, typically a solution of piperidine in DMF.[]
Best For... Molecules sensitive to basic conditions. Often used in solution-phase synthesis.[]Molecules sensitive to acidic conditions. The standard for solid-phase peptide synthesis (SPPS).[2][7]

For most solution-phase applications involving 3-Amino-4-fluorobenzoic acid, the Boc group is the preferred choice due to its robustness and straightforward, non-basic removal.

Q4: Can you provide a detailed protocol for Boc protection of 3-Amino-4-fluorobenzoic acid?

A4: Certainly. This protocol is designed for high-yield synthesis of N-Boc-3-amino-4-fluorobenzoic acid.

Experimental Protocol: Boc Protection

  • Materials:

    • 3-Amino-4-fluorobenzoic acid (1 equivalent)

    • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 equivalents)

    • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

    • Tetrahydrofuran (THF) and Water

    • Ethyl Acetate (EtOAc)

    • 1M Hydrochloric Acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolution: In a round-bottom flask, dissolve 3-Amino-4-fluorobenzoic acid in a 1:1 mixture of THF and water.

    • Base Addition: Add sodium bicarbonate to the solution and stir until it dissolves. The solution should be basic.

    • Boc Anhydride Addition: Slowly add a solution of (Boc)₂O in THF to the reaction mixture at room temperature.

    • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

    • Workup - Quench & Acidify: Carefully add 1M HCl to the mixture until the pH is approximately 2-3. This will protonate the carboxylic acid and decompose any excess (Boc)₂O.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

    • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-amino-4-fluorobenzoic acid, which can be purified by recrystallization or column chromatography if necessary.

Q5: Now that my amine is protected, how do I activate and couple the carboxylic acid?

A5: With the amine protected, you can now safely proceed with the activation and coupling. Using a carbodiimide coupling agent like EDC in the presence of an additive like HOBt is a standard and effective method.[10][11] For more challenging couplings (e.g., with sterically hindered amines), a uronium-based reagent like HATU is recommended for its high efficiency and ability to suppress side reactions.[12][13][14]

Experimental Protocol: EDC/HOBt Coupling

  • Materials:

    • N-Boc-3-amino-4-fluorobenzoic acid (1 equivalent)

    • Your target amine (1-1.2 equivalents)

    • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equivalents)

    • HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)[15]

    • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolution: Dissolve N-Boc-3-amino-4-fluorobenzoic acid, HOBt, and your target amine in anhydrous DCM or DMF.

    • Cooling: Cool the mixture to 0 °C in an ice bath.

    • Base Addition: Add DIPEA to the mixture and stir for 5-10 minutes.

    • Activation: Add EDC·HCl in one portion.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

    • Workup: Dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield your crude Boc-protected product.

    • Deprotection: The final Boc-protected amide can be deprotected by dissolving it in DCM and adding an excess of Trifluoroacetic Acid (TFA).[5] Stir at room temperature for 1-2 hours, then concentrate under vacuum to remove the acid and solvent to yield the final desired product, typically as a TFA salt.

G A 1. Amine Protection (Boc₂O, Base) B N-Boc-3-amino- 4-fluorobenzoic acid A->B C 2. Carboxylic Acid Activation & Coupling (EDC, HOBt, Target Amine) B->C D Boc-Protected Final Product C->D E 3. Deprotection (TFA or HCl) D->E F Final Amide Product (Dimerization Avoided) E->F

Caption: Recommended "Protect-Couple-Deprotect" workflow.

Q6: Are there any "protection-free" strategies to minimize dimerization?

A6: While protection is the most reliable method, some strategies can minimize dimerization in a protection-free synthesis, though they often require careful optimization:

  • Slow Addition: Prepare a solution of your activated acid (e.g., after pre-activation with a coupling reagent for a few minutes) and add it slowly via syringe pump to a solution of your target amine. This keeps the concentration of the activated intermediate low at any given moment, favoring the reaction with the target amine which is in relative excess.

  • Use of Advanced Coupling Reagents: Reagents like HATU are known to form active esters that are highly reactive but may offer better discrimination between an intermolecular target amine and the less nucleophilic aniline of another starting material molecule, especially at low temperatures.[13][16]

  • pH Control: In some aqueous coupling reactions using EDC, maintaining a slightly acidic pH (4.5-5.5) can protonate the aromatic amine of the starting material, reducing its nucleophilicity and thus slowing the rate of dimerization relative to the desired coupling.

These methods are highly substrate-dependent and are generally considered higher-risk than a protection-based strategy.

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Góngora-Benítez, M., et al. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • BenchChem (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
  • Isidro-Llobet, A., et al. (n.d.). Protecting Groups in Peptide Synthesis.
  • Semantic Scholar (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar.
  • Aapptec Peptides (n.d.). Coupling Reagents. Aapptec Peptides.
  • BenchChem (n.d.).
  • Fisher Scientific (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Suzhou Highfine Biotech (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • ChemicalBook (2024).
  • NIH (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Common Organic Chemistry (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Sciences (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.

Sources

Technical Support Center: A Researcher's Guide to Base Selection for Reactions Involving 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize 3-Amino-4-fluorobenzoic acid (3,4-AFBA) in their synthetic workflows. The unique amphoteric nature of this molecule—possessing both a weakly acidic carboxylic acid and a weakly basic amino group—presents specific challenges and opportunities in reaction design. The choice of base is not merely a matter of pH adjustment; it is a critical parameter that dictates reaction outcome, yield, and purity. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues and strategic considerations.

Section 1: Fundamental Properties of 3-Amino-4-fluorobenzoic Acid

Before selecting a base, it is imperative to understand the acidic and basic sites within the molecule.

Q1: What are the key functional groups and their approximate pKa values in 3-Amino-4-fluorobenzoic acid?

A: 3-Amino-4-fluorobenzoic acid has two key ionizable functional groups: a carboxylic acid (-COOH) and an aromatic amino group (-NH₂).

  • Carboxylic Acid Group (-COOH): This is the most acidic proton. Its dissociation is influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. The predicted pKa is approximately 4.30.[1] This means in an aqueous environment, this group will be significantly deprotonated at a pH above 4.3.

  • Amino Group (-NH₂): This group is basic. To quantify its basicity, we consider the pKa of its conjugate acid, the anilinium ion (-NH₃⁺). For aniline, the pKa of the anilinium ion is ~4.6. However, the presence of two electron-withdrawing groups (fluorine and carboxylic acid) on the ring decreases the electron density on the nitrogen, making it a weaker base. Therefore, the pKa of the conjugate acid of 3,4-AFBA's amino group is expected to be lower than 4.6, likely in the range of 2-3.

This large difference in pKa values is the key to achieving selectivity in reactions.

Functional GroupProton TypeApproximate pKaImplication for Base Selection
Carboxylic AcidAcidic (-COOH)~4.30[1]Deprotonated by mild bases.
Amino (Conjugate Acid)Acidic (-NH₃⁺)~2-3 (estimated)Requires a strong acid for protonation.
AminoBasic (-NH₂)N/A (pKa > 30)Requires a very strong base (e.g., NaH, n-BuLi) for deprotonation.

Section 2: The Core Principle of Base Selection

Q2: How do I use pKa values to choose an appropriate base?

A: The fundamental principle of any acid-base reaction is that the equilibrium favors the formation of the weaker acid and weaker base.[2] In practical terms, to deprotonate an acid, you must choose a base whose conjugate acid is weaker (i.e., has a higher pKa) than the acid you are targeting.[2]

Rule of Thumb: pKa of Base's Conjugate Acid > pKa of Target Acid

For example, to selectively deprotonate the carboxylic acid group of 3,4-AFBA (pKa ≈ 4.30), you need a base whose conjugate acid has a pKa significantly greater than 4.30. Sodium bicarbonate is a suitable choice because the pKa of its conjugate acid, carbonic acid (H₂CO₃), is about 6.4. The equilibrium will strongly favor the formation of the sodium carboxylate and carbonic acid.

This decision-making process can be visualized as follows:

BaseSelectionWorkflow start Identify Proton to Remove on 3,4-AFBA find_pka Determine pKa of Target Proton start->find_pka select_base Select Candidate Base find_pka->select_base check_pka Is pKa(Base-H+) > pKa(Target Proton)? select_base->check_pka success Base is Suitable for Deprotonation check_pka->success  Yes   failure Base is Too Weak. Choose a Stronger Base. check_pka->failure  No   failure->select_base

Caption: Workflow for selecting a suitable base.

Section 3: Frequently Asked Questions (FAQs)

Q3: Which base should I use for reactions involving the carboxylic acid group (e.g., amide coupling, esterification)?

A: For these transformations, the goal is typically not deprotonation but rather activation of the carboxylic acid or neutralization of acidic byproducts.

  • Amide Coupling: When using coupling reagents like EDC/HOBt or HATU, a non-nucleophilic organic base is required to neutralize the generated acids and facilitate the reaction.

    • Recommended: Triethylamine (Et₃N, pKa of conjugate acid ≈ 10.7) or N,N-Diisopropylethylamine (DIPEA, Hünig's base, pKa of conjugate acid ≈ 10.7). DIPEA is sterically hindered, making it less likely to cause side reactions by acting as a nucleophile itself.

  • Esterification (e.g., with an alkyl halide): To form the carboxylate salt for subsequent alkylation, an inorganic base is often preferred due to ease of removal during workup.

    • Recommended: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. These bases are strong enough to fully deprotonate the carboxylic acid.

Q4: Which base is best for reactions where the amino group acts as a nucleophile (e.g., acylation, sulfonylation)?

A: In these reactions, the amino group attacks an electrophile (like an acyl chloride or sulfonyl chloride), generating a strong acid (e.g., HCl) as a byproduct. A base is required to act as an acid scavenger.

  • Recommended:

    • Pyridine (pKa of conjugate acid ≈ 5.2): Often used as both the base and the solvent. It is nucleophilic enough to also act as a catalyst.[3]

    • Triethylamine (Et₃N) or DIPEA: Excellent choices in aprotic solvents like Dichloromethane (DCM) or THF. Use at least 1.1 equivalents to neutralize the generated acid.

    • Aqueous bases (e.g., Schotten-Baumann conditions): An aqueous solution of NaOH or NaHCO₃ can be used in a biphasic system to neutralize the acid as it forms in the organic layer.

Q5: How can I achieve selective reaction at one functional group?

A: Selectivity is controlled by the choice of reagents and base.

  • To react at the -NH₂ group: Protect the -COOH group first. A common method is esterification (e.g., forming the methyl or ethyl ester). Once protected, the amino group can be modified using the bases described in Q4.

  • To react at the -COOH group: Use conditions that favor reaction at the more acidic site. Mild bases like NaHCO₃ will selectively form the carboxylate salt, leaving the amino group untouched and ready for subsequent reactions if desired.

Q6: How does solubility impact my choice of base and solvent?

A: Solubility is a critical, often overlooked, factor. 3,4-AFBA itself has limited solubility in many common organic solvents but is soluble in polar solvents like methanol.[1]

  • Using Inorganic Bases (K₂CO₃, NaOH): These necessitate polar solvents (DMF, DMSO, water) or biphasic systems. Deprotonation of the carboxylic acid forms a salt, which dramatically increases its solubility in aqueous or highly polar media.[4] This can be leveraged for purification by extraction.[4][5]

  • Using Organic Bases (Et₃N, Pyridine): These are preferred for reactions in less polar organic solvents like DCM, THF, or Toluene, where all components remain in a single phase.

Section 4: Troubleshooting Guide

Q7: My reaction is not proceeding, or the yield is low. Could the base be the problem?

A: Yes, an incorrect base is a common cause of reaction failure. Consider the following:

  • Is the base strong enough? Verify that the pKa of the base's conjugate acid is at least 2-3 units higher than the pKa of the acid you intend to deprotonate. For acid scavenging, ensure the base is strong enough to neutralize the byproduct acid.

  • Is the base (and the resulting salt) soluble? If the base or the deprotonated substrate precipitates from the reaction mixture, the reaction may stall. Consider a different solvent or a more soluble base (e.g., switch from K₂CO₃ to the more soluble Cs₂CO₃).

  • Was enough base used? For acid scavenging, you need at least one full equivalent of base per equivalent of acid produced. It is often wise to use a slight excess (1.1-1.5 eq).

  • Is the base too hindered? While DIPEA is useful for avoiding nucleophilic attack, its steric bulk can sometimes hinder its ability to deprotonate a sterically crowded acid.

Q8: I am observing significant side product formation. How can the base contribute?

A: The base can be an active participant in side reactions.

  • Nucleophilic Attack by the Base: Amine bases like triethylamine or pyridine can compete with the desired nucleophile and react with your electrophile. If this is suspected, switch to a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃.

  • Base is Too Strong: Using an unnecessarily strong base (e.g., NaOH when NaHCO₃ would suffice) can promote undesired reactions, such as hydrolysis of esters or other sensitive functional groups in your molecule.

  • Epimerization/Racemization: If your molecule contains a chiral center adjacent to a proton that can be removed by the base, you may observe loss of stereochemical purity. Use the mildest base possible for the shortest time required.

Section 5: Example Protocol: Acylation of the Amino Group

This protocol details a standard procedure for the acylation of 3-Amino-4-fluorobenzoic acid, illustrating the role of an organic base as an acid scavenger.

Reaction: Acetylation of 3-Amino-4-fluorobenzoic acid with Acetyl Chloride.

Materials:

  • 3-Amino-4-fluorobenzoic acid (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Pyridine (or Triethylamine, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 3-Amino-4-fluorobenzoic acid.

  • Add anhydrous DCM to dissolve/suspend the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the base (Pyridine or Triethylamine) via syringe and stir for 5 minutes.

  • Slowly add Acetyl Chloride dropwise via syringe. A white precipitate (the hydrochloride salt of the base) will likely form.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically by recrystallization or column chromatography.

Section 6: Data Tables for Quick Reference

Table 1: pKa Values of Common Bases (Conjugate Acid pKa in Water)

BaseConjugate AcidpKa of Conjugate AcidTypeCommon Use Case
Sodium Bicarbonate (NaHCO₃)H₂CO₃~6.4Weak, InorganicSelective deprotonation of -COOH
Potassium Carbonate (K₂CO₃)HCO₃⁻~10.3Mild, InorganicDeprotonation of -COOH, phase transfer
PyridinePyridinium~5.2Weak, OrganicAcid scavenger, catalyst
Triethylamine (Et₃N)Et₃NH⁺~10.7Mild, OrganicAcid scavenger, general organic base
DIPEADIPEA-H⁺~10.7Mild, Non-nucleophilicAcid scavenger (when nucleophilicity is an issue)
Potassium Phosphate (K₃PO₄)HPO₄²⁻~12.3[6]Moderate, InorganicCross-coupling reactions[7]
Sodium Hydroxide (NaOH)H₂O~15.7[8]Strong, InorganicHydrolysis, strong deprotonation
Sodium Hydride (NaH)H₂~35[8]Very StrongDeprotonation of weak acids (e.g., -NH₂)

References

  • Ningbo Inno Pharmchem Co., Ltd.
  • University of Calgary. pKa Values of Common Bases. [Link]
  • ResearchGate. COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]
  • University of Tartu, Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • ACS Division of Organic Chemistry.
  • Chemistry Steps.
  • Physics Forums.
  • PMC.

Sources

Technical Support Center: Monitoring Reactions of 3-Amino-4-fluorobenzoic Acid with TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 3-Amino-4-fluorobenzoic acid. This versatile building block, characterized by its amphoteric nature due to the presence of both an acidic carboxylic acid group and a basic amino group, presents unique challenges and considerations in chromatographic analysis.[1][2] This document provides in-depth, field-proven insights to help you navigate these challenges, ensuring accurate and efficient reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Amino-4-fluorobenzoic acid a challenging molecule for TLC analysis?

A1: 3-Amino-4-fluorobenzoic acid possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on an aromatic ring.[1][2] This dual functionality means it can interact strongly with the polar silica gel stationary phase through hydrogen bonding with both its acidic and basic sites. This can lead to significant streaking or tailing on the TLC plate, making it difficult to obtain a clean, compact spot and accurately determine its Rf value.[3][4][5]

Q2: What is a good starting solvent system (mobile phase) for TLC of 3-Amino-4-fluorobenzoic acid?

A2: A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. A common combination is Ethyl Acetate (EtOAc) and Hexanes.[6][7] However, due to the high polarity of 3-Amino-4-fluorobenzoic acid, it will likely remain at the baseline (Rf ≈ 0) in such systems.[8] A more appropriate starting system would be a more polar mixture, such as 10-20% Methanol (MeOH) in Dichloromethane (DCM).[5] To mitigate the streaking common with amphoteric compounds, the addition of a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase is highly recommended.[3][4][9]

Q3: How do I visualize the spots on my TLC plate? My starting material and product are colorless.

A3: 3-Amino-4-fluorobenzoic acid and many of its derivatives contain a benzene ring, which makes them UV-active.[10] The most common and non-destructive method is to use a UV lamp at 254 nm.[10][11] The compounds will appear as dark spots against the green fluorescent background of the TLC plate.[10] For more definitive visualization or for compounds that are not UV-active, chemical staining is necessary.

  • Ninhydrin stain is excellent for visualizing the starting material, as it reacts with the primary amine to produce a characteristic purple or pink spot upon heating.[12][13]

  • Bromocresol green can detect the carboxylic acid group, appearing as a yellow-green spot on a blue background.[14][15]

  • A general potassium permanganate (KMnO₄) stain can be used, as it reacts with any oxidizable functional groups (like the amine), showing up as yellow-brown spots on a purple background.[16]

Q4: How can I confirm my reaction is complete using TLC?

A4: To confirm reaction completion, you should observe the complete disappearance of the limiting starting material. The best practice is to use a three-lane spotting system on your TLC plate:[17]

  • Lane 1 (Reference): Spot your starting 3-Amino-4-fluorobenzoic acid.

  • Lane 2 (Reaction Mixture): Spot the sample from your reaction.

  • Lane 3 (Co-spot): Spot both the starting material and the reaction mixture in the same location.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane 2).[17] The co-spot lane helps to definitively distinguish the starting material from the product, especially if their Rf values are very close.[9][17]

TLC Troubleshooting Guide

This section addresses specific problems you may encounter when running TLC for reactions with 3-Amino-4-fluorobenzoic acid.

ProblemPotential Cause(s)Recommended Solution(s)
Severe streaking or tailing of the starting material spot. The amphoteric nature of the molecule is causing very strong interactions with the acidic silica gel. The compound may be partially ionized on the plate.Modify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent.[3][4][9] This protonates the amino group and suppresses the deprotonation of the carboxylic acid, leading to a less polar, more uniform species that chromatographs as a tighter spot.[5]
All spots (starting material and product) remain on the baseline (Rf = 0). The mobile phase is not polar enough to move the highly polar compounds up the plate.Increase Eluent Polarity: Increase the proportion of the polar solvent in your mixture (e.g., increase the percentage of methanol in a DCM/MeOH system).[14] If that is insufficient, switch to a more polar solvent system, such as n-butanol:acetic acid:water (4:1:5).[13]
All spots run to the top of the plate near the solvent front (Rf ≈ 1). The mobile phase is too polar, causing all components to travel with the solvent front without sufficient interaction with the silica gel.Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your mixture (e.g., decrease the percentage of methanol in DCM/MeOH).
The starting material and product spots have very similar Rf values. The polarity difference between the reactant and product is minimal in the chosen solvent system. This is common in reactions like amide coupling where a large amine is used.Experiment with Different Solvent Systems: Test eluents with different selectivities. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system. The different hydrogen bonding capabilities of the solvents may improve separation. A co-spot is essential here to see if you have one spot or two overlapping ones.[9]
No spots are visible under the UV lamp. The concentration of the spotted sample is too low, or the product is not UV-active.Increase Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[3][18] Use a Chemical Stain: If the product is confirmed to be non-UV active, use a broad-spectrum stain like potassium permanganate or p-anisaldehyde to visualize all components.[12][16]

Experimental Protocols & Methodologies

Protocol 1: Standard TLC Monitoring of an Amide Coupling Reaction

This protocol outlines the steps for monitoring a typical amide bond formation where 3-Amino-4-fluorobenzoic acid is reacted with an amine.

1. Prepare the TLC Chamber:

  • Line a developing chamber with a piece of filter paper.

  • Add the chosen mobile phase (e.g., 95:4.5:0.5 DCM/Methanol/Acetic Acid) to a depth of ~0.5 cm.

  • Cover the chamber and let it saturate for 5-10 minutes to ensure a vapor-rich environment, which promotes even solvent front development.[13]

2. Prepare the TLC Plate:

  • Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[19]

  • Mark three lanes on the origin for your starting material (SM), reaction mixture (R), and a co-spot (Co).

3. Spot the Plate:

  • Dissolve a small amount of 3-Amino-4-fluorobenzoic acid in a solvent like methanol to create a reference solution.

  • Using a capillary tube, apply a small, concentrated spot of the reference solution onto the "SM" lane.[13]

  • Carefully withdraw a small aliquot from your reaction vessel and spot it on the "R" lane.

  • On the "Co" lane, first spot the reference solution, and then spot the reaction mixture directly on top of it.

4. Develop the Plate:

  • Place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline.[18]

  • Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.[19]

5. Visualize and Analyze:

  • Dry the plate with a gentle stream of air or a heat gun.

  • View the plate under a 254 nm UV lamp and circle any visible spots with a pencil.[10]

  • If necessary, apply a chemical stain (e.g., dip in ninhydrin solution and heat) to visualize the spots.[13]

  • Analyze the plate to determine the consumption of the starting material and the formation of the new product spot.

Workflow for TLC Analysis

TLC_Workflow A Prepare Saturated TLC Chamber B Spot Plate: 1. Starting Material 2. Reaction Mixture 3. Co-spot A->B Ready C Develop Plate in Chamber B->C Spotted D Dry Plate & Mark Solvent Front C->D Developed E Visualize Spots (UV Light) D->E Dried F Apply Chemical Stain (e.g., Ninhydrin) E->F Need more info? G Analyze Results: - SM Consumed? - Product Formed? E->G Spots visible F->G H Decision: Reaction Complete? G->H I Continue Reaction H->I No J Proceed to Workup H->J Yes Troubleshooting_TLC start Problem with TLC? streaking Spots are Streaking? start->streaking add_acid Add 0.5-1% Acetic Acid to Mobile Phase streaking->add_acid Yes baseline Spots on Baseline? streaking->baseline No end_node Problem Solved add_acid->end_node increase_polarity Increase Mobile Phase Polarity baseline->increase_polarity Yes solvent_front Spots at Solvent Front? baseline->solvent_front No increase_polarity->end_node decrease_polarity Decrease Mobile Phase Polarity solvent_front->decrease_polarity Yes no_separation Poor Separation? solvent_front->no_separation No decrease_polarity->end_node change_solvent Try a Different Solvent System no_separation->change_solvent Yes no_separation->end_node No change_solvent->end_node

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Vertex AI Search. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Reich, E., & Schibli, A. (n.d.). TLC stains.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • Reddit. (2021, February 5). Why does tailing happen in TLC?
  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • Stenutz, R. (n.d.). 3-fluoro-4-aminobenzoic acid.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Scribd. (n.d.). TLC Visualization Reagents Guide.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • VanVeller Lab, Iowa State University. (n.d.). VanVeller Lab Resources.
  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product.
  • Mohammad, A., Ajmal, M., & Anwar, S. (1995). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 2, 233-234.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

Sources

Removal of unreacted starting materials from 3-Amino-4-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting for a critical step in your synthetic workflow: the removal of unreacted starting materials. As chemists, we understand that purification is as much an art as it is a science. The following question-and-answer-style guide is structured to address the specific challenges you may encounter, moving from common issues to more complex separation problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product of a reaction involving 3-Amino-4-fluorobenzoic acid is contaminated with the unreacted acid. How can I remove it?

A: The presence of unreacted 3-Amino-4-fluorobenzoic acid is a common issue. Its removal depends on the properties of your desired product. The key is to exploit the differences in physicochemical properties between your product and the starting material.

3-Amino-4-fluorobenzoic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This dual reactivity is a significant advantage in synthesis but can complicate purification.

Troubleshooting Strategy 1: Acid-Base Extraction

This is often the most straightforward approach if your product does not contain acidic or basic functionalities that would interfere.

  • The "Why": By manipulating the pH of the aqueous phase during a liquid-liquid extraction, you can selectively move the ionized (salt) form of the 3-Amino-4-fluorobenzoic acid into the aqueous layer, leaving your neutral organic product in the organic layer.

  • Step-by-Step Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amino group of the unreacted starting material, forming a water-soluble ammonium salt.

    • Separate the aqueous layer.

    • Next, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate). This will deprotonate the carboxylic acid group, forming a water-soluble carboxylate salt.

    • Separate the aqueous layer.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Troubleshooting Strategy 2: Recrystallization

If your product is a solid, recrystallization is a powerful purification technique.

  • The "Why": This method relies on the differences in solubility between your product and the unreacted 3-Amino-4-fluorobenzoic acid in a specific solvent or solvent system at different temperatures. Ideally, your product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity (unreacted starting material) remains soluble at all temperatures.

  • Recommended Solvents: For 3-Amino-4-fluorobenzoic acid, a mixed solvent system of ethanol and water is often effective.[1]

  • Step-by-Step Protocol:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

    • Dry the crystals under vacuum.

Data Presentation: Solubility Profile of Related Compounds

While specific solubility data for 3-Amino-4-fluorobenzoic acid is not extensively published, the solubility of the related compound, p-aminobenzoic acid (p-ABA), can provide a useful starting point for solvent selection.[1][2]

SolventSolubility of p-ABA ( g/100 mL)
Water0.59 at 25°C
Ethanol12.5 at 25°C
Ether1.67 at 25°C
Chloroform0.08 at 25°C

This table suggests that a solvent system that includes a polar protic solvent like ethanol and a less polar or non-polar solvent could be effective for recrystallization.

Issue 2: I've performed an amide coupling with 3-Amino-4-fluorobenzoic acid and another amine/acid. How do I remove both unreacted starting materials?

A: This scenario requires a more nuanced approach, as you are dealing with multiple compounds with potentially similar properties.

Troubleshooting Workflow

workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography If impurities persist product Purified Product extraction->product If pure recrystallization Recrystallization chromatography->recrystallization For solid products chromatography->product If pure recrystallization->product

Caption: A general workflow for purifying amide coupling reactions.

Troubleshooting Strategy 1: Multi-Step Acid-Base Extraction

  • The "Why": You can sequentially remove the acidic and basic starting materials by carefully controlling the pH of the wash solutions.

  • Step-by-Step Protocol:

    • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to remove the unreacted amine starting material.

    • Wash with a dilute base (e.g., 1M NaOH) to remove the unreacted 3-Amino-4-fluorobenzoic acid.

    • Wash with brine, dry, and concentrate the organic layer.

Troubleshooting Strategy 2: Column Chromatography

  • The "Why": This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[3][4] It is particularly useful when extraction fails to provide adequate separation.

  • Stationary Phase: Silica gel is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system will depend on the polarity of your product. Thin-layer chromatography (TLC) should be used to determine the ideal mobile phase composition before running the column.[5][6]

Issue 3: I am trying to purify a product that is also an amino acid derivative, and extraction is not working.

A: When both your product and starting material have similar acidic and basic properties, traditional acid-base extraction is ineffective. In such cases, chromatographic methods are generally the most reliable.

Troubleshooting Strategy: Ion-Exchange Chromatography

  • The "Why": This powerful technique separates molecules based on their net charge at a specific pH.[7] You can use a cation-exchange resin to bind your positively charged product (at a low pH) while the uncharged or negatively charged impurities are washed away. Elution is then achieved by changing the pH or increasing the salt concentration.

  • Alternative: Reversed-Phase HPLC

    • For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) can provide excellent separation.[8][9] A C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent (like trifluoroacetic acid) is a common setup for separating amino acid derivatives.

Expert Insights: Proactive Measures to Minimize Impurities

While purification is essential, the best strategy is to minimize the formation of impurities in the first place.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. If one of the starting materials is more easily removed, consider using it in a slight excess to drive the reaction to completion.[10]

  • Reaction Monitoring: Use techniques like TLC or HPLC to monitor the progress of your reaction. Stop the reaction once the limiting reagent has been consumed to prevent the formation of byproducts.

  • Protecting Groups: In complex syntheses, consider using protecting groups for the amino or carboxylic acid functionalities to prevent unwanted side reactions.

References

  • Vertex AI Search. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • Google Patents. (n.d.). Process for the extraction of amino acids from an aqueous phase.
  • ResearchGate. (n.d.). Extraction method comparison for the recovery of aromatic amino acids...
  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • PMC. (n.d.). Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems.
  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the...
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • ResearchGate. (2015). (PDF) THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER.
  • Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography.
  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01).
  • ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.

Sources

Technical Support Center: The Impact of Fluorine Substituents on Reactivity and How to Manage It

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for navigating the complexities introduced by fluorine substituents in organic synthesis. The unique electronic properties of fluorine can dramatically alter the reactivity of a molecule, presenting both opportunities and challenges in your experimental work.[1][2][3] This resource will equip you with the knowledge to harness the power of fluorine and overcome common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the influence of fluorine on molecular properties and reactivity.

Q1: Why does introducing a fluorine atom so significantly alter a molecule's reactivity?

A1: The profound impact of fluorine stems from its unique combination of properties. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I effect).[1][3][4] This effect can significantly alter the electron density distribution within a molecule, influencing the reactivity of nearby functional groups.[1] Additionally, the carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of drug candidates.[3][5] However, this bond strength can also present challenges for certain chemical transformations.[5]

Q2: What are the key electronic effects of fluorine that I need to consider in my experiments?

A2: There are two primary electronic effects to consider:

  • Inductive Effect (-I): Fluorine's high electronegativity pulls electron density away from the carbon atom to which it is attached. This effect propagates through sigma bonds, making adjacent atoms more electron-deficient.[1]

  • Mesomeric (Resonance) Effect (+M): When attached to a conjugated system (like an aromatic ring), fluorine's lone pairs can be donated into the pi-system.[6] This effect is generally weaker than its inductive effect but can influence regioselectivity in reactions like electrophilic aromatic substitution.[6]

The interplay of these effects is crucial. While the -I effect deactivates aromatic rings towards electrophilic attack, the +M effect can direct incoming electrophiles to the ortho and para positions.

Visualizing Fluorine's Electronic Influence

electronic_effects cluster_inductive Inductive Effect (-I) cluster_mesomeric Mesomeric Effect (+M) Inductive Fluorine's high electronegativity Withdrawal Pulls electron density through σ-bonds Inductive->Withdrawal Reactivity Altered Molecular Reactivity Withdrawal->Reactivity Decreases nucleophilicity/ Increases electrophilicity Mesomeric Lone pair donation into π-systems Resonance Influences electron distribution in conjugated systems Mesomeric->Resonance Resonance->Reactivity Directs regioselectivity

Caption: The dual electronic nature of fluorine impacting molecular reactivity.

Q3: How does a fluorine substituent affect the acidity or basicity of a molecule?

A3: Fluorine's strong electron-withdrawing nature significantly increases the acidity of nearby protons.[1][7] For example, the pKa of acetic acid is 4.75, while the pKa of trifluoroacetic acid is around 0.03.[7][8] This is because the fluorine atoms stabilize the resulting carboxylate anion through the inductive effect. Conversely, the basicity of nearby functional groups, such as amines, is reduced as the lone pair of electrons is less available for protonation.

CompoundpKa
Acetic Acid4.75[7]
Monofluoroacetic Acid2.58[8]
Difluoroacetic Acid1.22[8]
Trifluoroacetic Acid0.03[8]
Perfluorooctanoic Acid (PFOA)-0.27 ± 0.18[8]

Q4: What are some common challenges in the synthesis of fluorinated compounds?

A4: Synthesizing fluorinated molecules can be challenging due to several factors:

  • Harsh Reagents: Many traditional fluorinating reagents are hazardous, toxic, or explosive, requiring specialized handling and equipment.[3]

  • Late-Stage Fluorination: Introducing fluorine late in a synthetic sequence is often desirable but can be difficult to achieve with high selectivity and yield.[9][10]

  • C-F Bond Activation: The strength of the C-F bond makes it difficult to functionalize, though methods for C-F bond activation are an active area of research.[11][12][13][14]

  • Regioselectivity: In molecules with multiple potential reaction sites, achieving the desired regioselectivity can be a significant hurdle.[15]

Part 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during experiments with fluorinated compounds.

Problem 1: My fluorination reaction is sluggish or fails completely.

  • Possible Cause: Inadequate reactivity of the fluorinating agent.

    • Solution: Consult a reactivity scale of fluorinating reagents to select a more potent one if necessary.[16] For electrophilic fluorinations, reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly used.[17][18] For nucleophilic fluorinations, sources of fluoride anion are employed.[19] The choice of reagent is critical and depends on the substrate and desired transformation.[20][21]

  • Possible Cause: Poor solvent choice.

    • Solution: The solvent can have a significant impact on the reaction outcome. Some fluorinating reagents can react exothermically with common solvents like DMF, pyridine, and DMSO.[15][22] Anhydrous, non-nucleophilic solvents such as acetonitrile are often a good starting point.[15] Always verify the compatibility of your fluorinating agent with the chosen solvent.[15]

  • Possible Cause: Sub-optimal reaction temperature.

    • Solution: Systematically screen a range of temperatures. Some reactions require elevated temperatures to overcome activation barriers, while for sensitive substrates, lower temperatures may be necessary to prevent decomposition and byproduct formation.[15]

Experimental Protocol: General Procedure for Electrophilic Fluorination of a β-Ketoester

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: In a vial, dissolve the β-ketoester (1.0 equiv) and a suitable catalyst (e.g., a chiral Lewis acid for asymmetric fluorination, 10 mol%) in anhydrous acetonitrile.[17][23]

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor, 2.0 equiv) to the stirred solution.[17]

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40 °C).[17] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.[15]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

troubleshooting_workflow Start Low/No Product Formation CheckReagent Is the fluorinating agent reactive enough? Start->CheckReagent CheckSolvent Is the solvent compatible and anhydrous? CheckReagent->CheckSolvent Yes IncreaseReactivity Select a more potent reagent CheckReagent->IncreaseReactivity No CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes ChangeSolvent Screen anhydrous, non-nucleophilic solvents CheckSolvent->ChangeSolvent No Success Successful Reaction CheckTemp->Success Yes ScreenTemp Systematically vary temperature CheckTemp->ScreenTemp No IncreaseReactivity->CheckSolvent ChangeSolvent->CheckTemp ScreenTemp->Success

Caption: A decision-making workflow for troubleshooting failed fluorination reactions.

Problem 2: I'm observing a mixture of products and poor regioselectivity.

  • Possible Cause: Multiple reactive sites on the substrate.

    • Solution: Exploit directing groups to enhance regioselectivity. The electronic and steric properties of existing substituents can guide the fluorination to a specific position.[15] The choice of catalyst is also crucial in C-H activation strategies to control where the fluorine is introduced.[15]

  • Possible Cause: Non-selective fluorinating agent or reaction conditions.

    • Solution: Compare catalytic and stoichiometric fluorination methods. Catalytic approaches often provide higher chemo-, regio-, and stereoselectivity.[24] While stoichiometric methods are well-established, they can sometimes be less selective.[24] Milder reaction conditions can also improve selectivity by minimizing side reactions.[15]

Problem 3: I'm having difficulty with the purification of my fluorinated compound.

  • Possible Cause: Similar polarities of the product and byproducts.

    • Solution: Employ alternative purification techniques. If silica gel chromatography is ineffective, consider reverse-phase chromatography, preparative HPLC, or crystallization. The unique properties of fluorinated compounds, such as their altered polarity, may necessitate different purification strategies compared to their non-fluorinated analogs.

Problem 4: I'm encountering issues with the characterization of my fluorinated product, particularly with NMR.

  • Possible Cause: Lack of familiarity with 19F NMR spectroscopy.

    • Solution: Utilize 19F NMR as a primary characterization tool. The 19F nucleus is highly sensitive for NMR measurements due to its 100% natural abundance and high gyromagnetic ratio.[25][26] The chemical shifts in 19F NMR are very sensitive to the local electronic environment, providing valuable structural information.[26][27]

  • Possible Cause: Complex coupling patterns in 1H and 13C NMR.

    • Solution: Remember that 19F couples to both 1H and 13C nuclei. This can lead to more complex spectra than for non-fluorinated compounds. Analyzing these coupling constants (J-coupling) can provide crucial information about the proximity of different nuclei and help confirm the structure of your molecule.[28]

Part 3: Advanced Strategies and Considerations

Catalytic Enantioselective Fluorination

For the synthesis of chiral fluorinated molecules, which are highly valuable in drug discovery, catalytic enantioselective fluorination methods are essential.[29] These methods utilize chiral catalysts, such as Lewis acids, organocatalysts, or transition metal complexes, to control the stereochemical outcome of the reaction.[19][29] A variety of substrates, including carbonyl compounds and alkenes, have been successfully employed in these transformations.[29]

Late-Stage Fluorination

The ability to introduce a fluorine atom at a late stage in a synthetic sequence is highly advantageous, as it allows for the rapid generation of fluorinated analogs of complex molecules.[10] This is particularly important for positron emission tomography (PET) imaging, which often requires the incorporation of the 18F isotope.[10] Research in this area is focused on developing mild and selective methods that are tolerant of a wide range of functional groups.[30]

References

  • Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458. [Link]
  • Ni, C., & Hu, J. (2016). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 1(1), 0006. [Link]
  • Brubaker, J. D., & Togni, A. (2008). Catalytic, Enantioselective Fluorination Reactions.
  • The Power of Fluorine: Enhancing Chemical Reactivity and Selectivity. (2026). Fine Chemicals Manufacturer.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules, 28(15), 5899. [Link]
  • Li, Y. (2016). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. [Link]
  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
  • Wikipedia. (n.d.). Fluorine. [Link]
  • Chemistry Stack Exchange. (2018). Reactivity of fluorine compound. [Link]
  • Furuya, T., Kuttruff, C. A., & Ritter, T. (2008). Catalysis for Fluorination and Trifluoromethylation. Journal of the American Chemical Society, 130(48), 16624-16634. [Link]
  • Wang, Z., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 55(1), 695-704. [Link]
  • Ma, J.-A., & Cahard, D. (2007). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 107(11), 5023-5069. [Link]
  • Goss, K.-U. (2008). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
  • Pharmaceutical Technology. (2016). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology, 40(7). [Link]
  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
  • Britannica. (2026). Halogen - Reactivity, Fluorine, Chlorine. [Link]
  • Altmaniacs. (n.d.).
  • Stepan, A. F., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 12(6), 857-871. [Link]
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
  • Fujita, T., Fuchibe, K., & Ichikawa, J. (2019). Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination.
  • ResearchGate. (n.d.).
  • Facchetti, A., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 36(10). [Link]
  • Washington, J. W., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 55(15), 10336-10346. [Link]
  • Uzelac, M., & Hevia, E. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science, 14(39), 10697-10711. [Link]
  • Singh, R. P., & Shree, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2963-2983. [Link]
  • ResearchGate. (n.d.). C-F bond activation under transition-metal-free conditions. [Link]
  • ScienceDaily. (2021).
  • Xiao, B., & Fu, Y. (2016). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
  • Semantic Scholar. (n.d.).
  • Semantic Scholar. (n.d.).
  • Li, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3508. [Link]
  • Reddit. (2024). +m effect of fluorine is strongest but why? : r/OrganicChemistry. [Link]
  • Claessens, C. G., et al. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 21(8), 1058. [Link]
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]
  • C-H and C-X Bond Functionalization: Transition Metal Mediation. (n.d.).
  • Wordpress. (n.d.).
  • ResearchGate. (n.d.). Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. [Link]
  • Chemistry World. (2018).
  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.

Sources

Stability of 3-Amino-4-fluorobenzoic acid hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Amino-4-fluorobenzoic acid hydrochloride

Welcome to the technical support guide for this compound (CAS: 3799-24-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and available technical data to ensure the integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to the handling, storage, and use of this compound.

Part 1: General Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximum shelf-life and integrity, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Several sources recommend protecting the compound from light and air, as aromatic amines are susceptible to gradual oxidation and photodegradation.[4][5] Therefore, storing the container in a dark place, such as a cabinet, is a best practice. An inert atmosphere (e.g., argon or nitrogen) can further prolong its stability.[6]

Q2: I've noticed my off-white powder has developed a yellowish or brownish tint over time. Is it still usable?

This discoloration is a common indicator of degradation. The primary cause is the oxidation of the aromatic amino group, which can form colored impurities.[5] This process is often accelerated by exposure to air and/or light.[5]

  • Expert Recommendation: For sensitive applications, such as pharmaceutical synthesis or quantitative assays, using discolored material is not recommended as the purity is compromised. For less sensitive applications, the material's suitability should be confirmed by analytical methods like HPLC to assess the purity or by running a small-scale test reaction.

Q3: What chemicals or materials are incompatible with this compound?

The primary incompatibility is with strong oxidizing agents.[2][7] Contact with these reagents can lead to a vigorous reaction and rapid, uncontrolled degradation of the amino group. Additionally, avoid strong bases, which will deprotonate the hydrochloride salt and the carboxylic acid, potentially altering reactivity and solubility.

Part 2: Stability in Solution

Q4: What is the best solvent for preparing a stable stock solution?

The choice of solvent depends on the intended application. The compound is soluble in methanol.[6] For aqueous applications, the hydrochloride salt form enhances water solubility compared to the free base.

  • Causality: When dissolving in a neutral aqueous buffer, the solution will be acidic due to the hydrochloride salt. The stability in solution is critically dependent on pH, light exposure, and temperature. For maximal stability in aqueous media, use freshly prepared solutions and protect them from light.

Q5: How does pH affect the stability of this compound in aqueous solutions?

While specific degradation kinetics are not widely published, the structure allows for informed predictions. The compound contains an acidic carboxylic acid group and a basic amino group, making it amphoteric.

  • Acidic Conditions: The compound is expected to be relatively stable in mildly acidic conditions, as the amino group is protonated and thus less susceptible to oxidation. However, under harsh acidic conditions combined with heat, forced decarboxylation could potentially occur.

  • Neutral Conditions: Near neutral pH, the free amino group is more prevalent, increasing its susceptibility to oxidation, especially when exposed to air or light.

  • Alkaline Conditions: In basic solutions, the amino group is fully deprotonated and highly susceptible to oxidation. This can lead to rapid discoloration and degradation.

Q6: My solution turned dark yellow after being left on the lab bench for a few hours. What happened?

This is most likely a combination of oxidation and photodegradation. The laboratory environment typically has significant light exposure and an oxygen-rich atmosphere.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store solutions in amber vials or vials wrapped in aluminum foil.[5]

    • Minimize Headspace: Use smaller vials to reduce the amount of air (oxygen) the solution is exposed to.

    • Use Fresh Solutions: For the most reliable and reproducible results, always use freshly prepared solutions.

    • Consider Degassed Solvents: For highly sensitive experiments, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can prevent oxidation.

Part 3: Thermal and Photostability

Q7: How stable is the solid compound to heat? Can I dry it in an oven?

The free base form of the compound has a high melting point of approximately 182-184°C, which indicates good thermal stability as a solid.[8][9] It can be safely dried under vacuum at moderate temperatures (e.g., 40-50°C). Avoid aggressive heating, as thermal decomposition can occur at very high temperatures, leading to the release of hazardous gases like carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

Q8: Is this compound sensitive to light?

Yes, significant light sensitivity should be assumed.[5] Aromatic amines are a well-known class of compounds that can undergo photodegradation. The energy from UV or even visible light can promote the oxidation of the amino group, leading to the formation of colored degradants and loss of potency.

Experimental Protocols & Methodologies

Protocol 1: Basic Assessment of Solution Photostability

This protocol provides a self-validating system to quickly determine if your experimental conditions are causing photodegradation.

Objective: To assess the stability of this compound in a specific solvent under ambient light conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in your desired solvent (e.g., methanol, buffered saline) at a typical experimental concentration (e.g., 1 mg/mL).

  • Sample Aliquoting:

    • Transfer an aliquot of the solution to a clear glass vial (Test Sample).

    • Transfer an equal aliquot to an identical vial and wrap it completely in aluminum foil (Protected Control).

  • Initial Analysis (T=0): Immediately analyze an aliquot from the stock solution using a stability-indicating method, preferably High-Performance Liquid Chromatography (HPLC).[10] Record the peak area of the parent compound.

  • Exposure: Place both the Test Sample and Protected Control vials side-by-side on a lab bench under ambient laboratory lighting and temperature for a defined period (e.g., 8, 24, or 48 hours).

  • Final Analysis (T=X): After the exposure period, re-analyze both the Test Sample and the Protected Control by HPLC.

  • Data Interpretation:

    • Compare the parent peak area of the Test Sample to the Protected Control. A significant decrease (>5%) in the Test Sample's peak area relative to the control indicates photolability.

    • Examine the chromatogram of the Test Sample for the appearance of new peaks, which are indicative of degradation products.

Data Summary & Visualizations

Data Tables

Table 1: Physical and Chemical Properties of 3-Amino-4-fluorobenzoic acid

PropertyValueSource(s)
CAS Number 2365-85-7 (Free Base)[8][11]
3799-24-4 (Hydrochloride)[12]
Molecular Formula C₇H₆FNO₂[8]
Molecular Weight 155.13 g/mol [8][11]
Appearance White to light yellow or off-white crystalline solid[8][9]
Melting Point 182-184 °C[6][8][9]
Boiling Point 335.5 °C at 760 mmHg[8][9]
Solubility Soluble in Methanol[6]

Table 2: Summary of Stability Profile and Recommendations

ConditionStability ConcernPotential Degradation PathwayMitigation Strategy
Air (Oxygen) HighOxidation of the amino groupStore in tightly sealed containers; consider inert atmosphere for long-term storage.
Light HighPhotodegradation, photo-oxidationStore solid and solutions protected from light (amber vials, foil).
High Temperature Moderate (Solid)Thermal decomposition at very high temperaturesAvoid excessive heating. Dry under vacuum at moderate temperatures.
Strong Oxidizers Very HighRapid and uncontrolled oxidationAvoid contact with strong oxidizing agents.
Aqueous Solution pH-DependentOxidation, potential decarboxylationUse fresh solutions, protect from light, and buffer appropriately for the experiment.
Visualizations

G cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis & Conclusion Prep Prepare Solution in Desired Solvent Split Divide into Test (Exposed) & Control (Protected) Samples Prep->Split T0 Analyze at T=0 (HPLC) Split->T0 Stress Expose Samples to Defined Condition (e.g., Light, Temp, pH) T0->Stress TX Analyze at T=X (HPLC) Stress->TX Compare Compare Test vs. Control: - Parent Peak Area - Degradant Peaks TX->Compare Conclusion Determine Stability Under Condition Compare->Conclusion

Caption: General workflow for assessing compound stability.

G cluster_oxidation Oxidative Pathway cluster_thermal High-Energy Pathway Compound 3-Amino-4-fluorobenzoic acid (Susceptible Moiety: Amino Group) Oxidized Oxidized Intermediates Compound->Oxidized Light, O₂, or Oxidizing Agents Decomp Decomposition Products (COx, NOx, HF) Compound->Decomp Excessive Heat (> Melting Point) Colored Colored Polymeric By-products Oxidized->Colored Polymerization

Caption: Postulated primary degradation pathways.

References

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Analytical Methods. (n.d.). RSC Publishing. [Link]
  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • van de Merbel, N., et al. (2014).
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]
  • 3-Amino-4-fluorobenzoic acid. (n.d.). PubChem. [Link]
  • 4-Amino-3-fluorobenzoic acid. (n.d.). PubChem. [Link]
  • Hasan, K., et al. (2012). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. Applied Microbiology and Biotechnology. [Link]
  • Glembockyte, V., et al. (2022). Photostability of organic fluorophore influenced by adjacent amino acid residues.
  • Zhang, M., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
  • Brief summary of various metabolic pathways for the degradation of 3CBA... (n.d.).
  • Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]
  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2018).

Sources

Validation & Comparative

Comparing synthesis routes for 3-Amino-4-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthesis Routes for 3-Amino-4-fluorobenzoic Acid Hydrochloride: A Guide for Researchers

Introduction

This compound is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring an aminobenzoic acid core functionalized with a fluorine atom, makes it a valuable intermediate for developing Active Pharmaceutical Ingredients (APIs) where fluorine incorporation can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Given its importance, selecting an optimal, efficient, and scalable synthetic route is a critical decision for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, grounded in experimental data and field-proven insights. We will dissect the most common route starting from 4-fluorobenzoic acid, focusing critically on the comparative efficacy of different methodologies for the key nitro group reduction step.

The Predominant Synthetic Pathway: From 4-Fluorobenzoic Acid

The most industrially relevant and chemically efficient route commences with the readily available starting material, 4-fluorobenzoic acid. The synthesis proceeds in three main stages: electrophilic nitration, reduction of the resulting nitro group, and final conversion to the hydrochloride salt. While the nitration and salt formation steps are relatively standard, the choice of reduction methodology presents a significant branching point with profound implications for yield, purity, safety, and environmental impact.

Overall_Synthesis Start 4-Fluorobenzoic Acid Intermediate1 4-Fluoro-3-nitrobenzoic Acid Start->Intermediate1 Step 1: Nitration (HNO₃/H₂SO₄) Intermediate2 3-Amino-4-fluorobenzoic Acid Intermediate1->Intermediate2 Step 2: Reduction (Method A vs. Method B) End 3-Amino-4-fluorobenzoic Acid Hydrochloride Intermediate2->End Step 3: Salt Formation (HCl)

Caption: Overall synthetic pathway from 4-fluorobenzoic acid.

Step 1: Electrophilic Nitration of 4-Fluorobenzoic Acid

The initial step involves the regioselective nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. The fluorine atom and the carboxylic acid group are both electron-withdrawing and ortho-, para-directing (fluorine) or meta-directing (carboxylic acid). The directing effects align to favor the introduction of the nitro group at the 3-position, ortho to the fluorine and meta to the carboxylic acid.

Causality of Experimental Choice: A strong acid medium, typically a mixture of concentrated sulfuric and nitric acids (sulfonitric mixture), is required to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. Careful temperature control is crucial to prevent side reactions and ensure safety.

Experimental Protocol: Nitration
  • To a stirred solution of concentrated sulfuric acid (180 mL), add 4-fluorobenzoic acid (50.0 g, 0.36 mol) while maintaining the temperature below 20°C with an ice bath.

  • Once dissolution is complete, add potassium nitrate (39.7 g, 0.39 mol) portion-wise, ensuring the temperature does not exceed 25°C.[3]

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice (approx. 800 g) with vigorous stirring.

  • The resulting precipitate, 4-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration and washed thoroughly with cold water.

  • The product is dried to afford a light yellow solid. Expected Yield: ~90% .[3]

Step 2: Reduction of 4-Fluoro-3-nitrobenzoic Acid

This is the most critical stage, where the choice of reducing agent directly impacts the process's efficiency, greenness, and safety profile. We will compare the two most common industrial and laboratory methods: catalytic hydrogenation and metal/acid reduction.

Reduction_Comparison cluster_0 Method A: Catalytic Hydrogenation cluster_1 Method B: Metal/Acid Reduction Start 4-Fluoro-3-nitrobenzoic Acid A_Reagents Reagents: H₂, Pd/C (catalyst) Methanol (solvent) Start->A_Reagents B_Reagents Reagents: Fe or SnCl₂ HCl (acid) Ethanol/Water (solvent) Start->B_Reagents A_Pros Advantages: + High Yield & Purity + Clean (H₂O byproduct) + Catalyst is recyclable A_Cons Disadvantages: - Requires pressure reactor - Flammable H₂ gas - Catalyst cost & handling B_Pros Advantages: + Inexpensive reagents + No special equipment + Robust & reliable B_Cons Disadvantages: - Large metal waste stream - Harsh acidic conditions - Lower purity/yield

Caption: Comparison of key aspects for the two primary reduction methods.

Method A: Catalytic Hydrogenation

This is the modern, preferred method for industrial applications due to its high efficiency and clean reaction profile. The reaction involves the use of molecular hydrogen to reduce the nitro group to an amine in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Expertise & Trustworthiness: The key to a successful catalytic hydrogenation is ensuring the complete removal of oxygen from the reaction system (to prevent catalyst deactivation and potential explosive mixtures) and providing sufficient agitation to overcome mass transfer limitations between the gas (H₂), liquid (substrate solution), and solid (catalyst) phases.[4] The reaction is self-validating; progress is monitored by the uptake of hydrogen gas, which ceases upon completion.

  • Charge a pressure-rated hydrogenation vessel with 4-fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) and methanol (10 mL).

  • Under an inert atmosphere (e.g., nitrogen), carefully add 5% Pd/C catalyst (100 mg).[5]

  • Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an oxygen-free environment.[6]

  • Pressurize the vessel with hydrogen (typically 1-4 MPa) and heat to 60-70°C with vigorous stirring.[7][8]

  • Maintain the reaction for 2-6 hours, monitoring for the cessation of hydrogen uptake.

  • Upon completion, cool the vessel, vent the excess hydrogen, and purge with nitrogen.

  • Remove the catalyst by filtration through a pad of celite. The filter cake should be kept wet to prevent the pyrophoric catalyst from igniting in air.[6]

  • Concentrate the filtrate under reduced pressure to yield 3-amino-4-fluorobenzoic acid as a solid. Expected Yield: ~97% .[5]

Method B: Metal/Acid (Bechamp) Reduction

This classical method utilizes a metal, typically iron (Fe) or tin (Sn), in a strong acidic medium like hydrochloric acid to effect the reduction.[9] It remains a viable option, especially on a smaller laboratory scale where specialized hydrogenation equipment may not be available.

Expertise & Trustworthiness: The reaction mechanism involves the oxidation of the metal (e.g., Fe to Fe²⁺) and the transfer of electrons to the nitro group. The process requires a stoichiometric or excess amount of metal, leading to significant waste. The reaction is often run at reflux, and its completion is typically monitored by Thin Layer Chromatography (TLC). While robust, this method can sometimes suffer from incomplete reaction or the formation of impurities that complicate purification.

  • To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (5.0 g, 27 mmol), ethanol (50 mL), and water (10 mL).

  • To this suspension, add iron powder (7.5 g, 135 mmol, ~5 eq.).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise via an addition funnel.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter hot through celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., aqueous sodium bicarbonate) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry. Further purification by recrystallization may be necessary. Expected Yield: 70-85% .

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free 3-amino-4-fluorobenzoic acid to its more stable and often more easily handled hydrochloride salt. This is a simple acid-base reaction.

Experimental Protocol: Salt Formation
  • Dissolve the crude 3-amino-4-fluorobenzoic acid obtained from the reduction step in a suitable solvent like isopropanol or water.

  • Add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH ~1-2).

  • Cool the mixture in an ice bath to facilitate precipitation of the hydrochloride salt.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Expected Yield: >95% .[10]

Comparative Performance Analysis

ParameterMethod A: Catalytic HydrogenationMethod B: Metal/Acid ReductionRationale & Insights
Overall Yield Excellent (>90% for reduction step)[5]Good (70-85% for reduction step)Catalytic methods are generally more selective and efficient, leading to higher yields.
Product Purity High (>99% often achievable)[7][8]Moderate to GoodMetal reduction can leave inorganic salt impurities and byproducts, often requiring further purification.
Scalability Highly scalable; preferred industrial method.Less suitable for large scale due to waste.The high atom economy and ease of catalyst removal (filtration) favor hydrogenation for large quantities.
Safety High Hazard: Flammable H₂ gas under pressure; pyrophoric catalysts (Pd/C).[6]Moderate Hazard: Corrosive acids; exothermic reaction.Hydrogenation requires specialized equipment and strict adherence to safety protocols for handling gas and catalysts.
Environmental Impact Green: Water is the only byproduct. Catalyst can be recycled.Poor: Generates large volumes of acidic, metal-containing aqueous waste.The Bechamp reduction has a very poor E-Factor (Environmental Factor) due to stoichiometric metal waste.
Cost & Reagents High initial capital for equipment. Catalyst (Palladium) is expensive but recyclable.Low capital cost. Reagents (Fe, SnCl₂, HCl) are inexpensive bulk chemicals.For large-scale, continuous production, the higher throughput and yield of hydrogenation can offset the initial capital and catalyst costs.
Reaction Conditions Moderate temperature (60-70°C), elevated pressure (1-4 MPa).[7]Elevated temperature (reflux), atmospheric pressure.The need for a pressure reactor is a significant barrier to entry for catalytic hydrogenation in many labs.

Conclusion and Recommendation

For researchers and drug development professionals, the choice between these synthesis routes for this compound is a trade-off between performance, safety, and available resources.

Catalytic Hydrogenation (Method A) is unequivocally the superior route in terms of chemical efficiency, product purity, and environmental responsibility. It delivers near-quantitative yields of high-purity material, making it the standard for industrial production and for applications where purity is paramount.[7][8] The primary constraints are the requirement for specialized high-pressure equipment and the careful handling of flammable hydrogen and pyrophoric catalysts.

Metal/Acid Reduction (Method B) remains a practical and cost-effective alternative for laboratory-scale synthesis. Its operational simplicity and use of common, inexpensive reagents make it highly accessible.[9] However, researchers must be prepared for potentially lower yields, more extensive purification, and the significant challenge of managing and disposing of the acidic, metal-laden waste stream.

For process development and scale-up, investment in catalytic hydrogenation technology is highly recommended. For discovery chemistry and small-scale synthesis, the classical metal/acid reduction offers a reliable, albeit less elegant, solution.

References

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic
  • p-NITROBENZOIC ACID. Organic Syntheses Procedure. (URL: [Link])
  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org. (URL: [Link])
  • Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office - EP 0206635 B1. (URL: [Link])
  • Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • 3-Amino-4-fluorobenzoic acid. (URL: [Link])
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. (URL: [Link])
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. (URL: [Link])
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. (URL: [Link])
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • What are the best reagents to reduce aromatic nitro to amine?
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. (URL: [Link])
  • This compound. MySkinRecipes. (URL: [Link])
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. (URL: [Link])
  • 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4. PubChem. (URL: [Link])
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2. PubChem. (URL: [Link])
  • What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange. (URL: [Link])
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

Sources

A Comparative Guide to the Biological Activity of 3-Amino-4-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in a Versatile Scaffold

In the landscape of medicinal chemistry, 3-Amino-4-fluorobenzoic acid (3A4FBA) emerges as a highly valuable and versatile scaffold.[1] Its structure, featuring an aminobenzoic acid core, is a common motif in a variety of biologically active compounds.[2] The strategic placement of a fluorine atom at the C4 position, ortho to the amino group, is not a trivial substitution. Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules. Its introduction can significantly enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles and target binding affinities.[1][3][4]

This guide provides a comparative analysis of the biological activities demonstrated by various analogs derived from the 3A4FBA core. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying mechanisms of action. Furthermore, this document furnishes detailed, field-proven protocols for evaluating these activities, designed to ensure robust and reproducible results for researchers in drug discovery and development.

Comparative Analysis of Biological Activities

The derivatization of the 3A4FBA core at its amino and carboxylic acid functional groups has yielded a rich library of analogs with diverse and potent biological activities. These activities primarily span the anticancer and antimicrobial domains, showcasing the scaffold's potential in addressing critical therapeutic needs.

Anticancer Activity: Targeting Cellular Proliferation

Fluorinated aromatic compounds are recognized for their potential in the development of novel anticancer agents.[5] Analogs of 3A4FBA have been investigated for their ability to inhibit the growth of various cancer cell lines, with some exhibiting promising cytotoxic effects.[1][6]

A key mechanism proposed for certain analogs, such as 3-fluoro-β-lactam derivatives, is the inhibition of tubulin polymerization.[7] Microtubules are dynamic protein polymers essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, ultimately leading to programmed cell death, or apoptosis.[7] Other derivatives, such as those based on a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, have demonstrated selective cytotoxicity against cancer cells like the A549 non-small cell lung cancer line.[8]

Proposed Mechanism: Anticancer Activity via Tubulin Inhibition

cluster_cell Cancer Cell Analog 3A4FBA Analog (e.g., 3-Fluoro-β-lactam) Tubulin α/β-Tubulin Dimers Analog->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation (Blocked) Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for anticancer 3A4FBA analogs that inhibit tubulin polymerization.

Table 1: Comparative Anticancer Activity of Benzoic Acid Analogs

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
PABA-derived Schiff BasesHepG2 (Liver Carcinoma)≥ 15.0 µM[6]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung Carcinoma)Structure-dependent cytotoxicity[8]
ZnO Nanoparticles from PABA precursorHepG2 (Liver Carcinoma)138.49 µg/ml[9]

Note: Data for direct 3A4FBA analogs is often proprietary. The table presents data from closely related aminobenzoic acid derivatives to illustrate the potential of the class.

Antimicrobial Activity: Disrupting Bacterial Viability

The 3A4FBA scaffold has also served as a foundation for developing potent antimicrobial agents. Derivatives have demonstrated activity against a spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and various fungal species.[7][10]

A compelling mechanism of action for some antibacterial analogs is the inhibition of D-alanyl-D-alanine ligase (Ddl).[7] This enzyme is vital for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. By inhibiting Ddl, these compounds disrupt cell wall formation, leading to compromised cell integrity and ultimately, bacterial death. This pathway is an attractive therapeutic target as it is specific to bacteria and absent in humans.[7]

Proposed Mechanism: Antibacterial Activity via Ddl Inhibition

cluster_bacterium Bacterial Cell Analog 3A4FBA Analog Ddl D-alanyl-D-alanine Ligase (Ddl) Analog->Ddl Inhibits D_Ala 2x D-Alanine D_Ala->Ddl Substrate Dipeptide D-Ala-D-Ala Dipeptide Ddl->Dipeptide Catalyzes Peptidoglycan Peptidoglycan Synthesis Dipeptide->Peptidoglycan Precursor for CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism for antibacterial analogs targeting D-alanyl-D-alanine ligase.

Table 2: Comparative Antimicrobial Activity of Aminobenzoic Acid Analogs

Compound/Analog ClassPathogenActivity Metric (MIC)Reference
PABA-derived Schiff BasesStaphylococcus aureus (MRSA)from 15.62 µM[6]
PABA-derived Schiff BasesCandida albicans≥ 7.81 µM[6]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilispMIC = 2.11 µM/ml[10]
3-amino-4-aminoximidofurazan derivativesStaphylococcus aureusModerate to significant[11]
3-amino-4-aminoximidofurazan derivativesPseudomonas aeruginosaModerate to significant[11]

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of 3A4FBA analogs.

Protocol 1: In Vitro Anticancer Activity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[13]

Workflow: MTT Cell Viability Assay

cluster_workflow Experimental Workflow start Seed cancer cells in 96-well plate incubate1 Incubate 24h (allow attachment) start->incubate1 treat Add serial dilutions of 3A4FBA analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance (~570 nm) solubilize->read

Caption: A generalized workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3A4FBA analog compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Exposure Incubation: Incubate the cells with the compounds for a period of 48 to 72 hours.[14]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15][16]

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test bacterium on an agar plate, select several well-isolated colonies. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the 3A4FBA analog. Start with the highest concentration in the first well and dilute across the plate, typically leaving the last two wells for a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add the diluted bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 100 or 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16] This can be confirmed by reading the optical density with a plate reader.

Conclusion and Future Outlook

The 3-Amino-4-fluorobenzoic acid scaffold is a proven and promising platform for the development of novel therapeutic agents. The strategic incorporation of fluorine provides a metabolic and pharmacokinetic advantage, while the versatile chemical handles allow for the creation of diverse analog libraries. The demonstrated anticancer and antimicrobial activities, coupled with plausible and targetable mechanisms of action, underscore the importance of this compound class. Further investigation into structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity.[10] The robust experimental protocols provided herein offer a standardized framework for researchers to evaluate new analogs, paving the way for the discovery of next-generation drugs to combat cancer and infectious diseases.

References

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Grams Learning. Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • Ochoa-Uribe, M., et al. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. 2023.
  • Horne, K. & K. M. H. Antimicrobial Susceptibility Testing. StatPearls. 2024.
  • Jorgensen, J. H. & Ferraro, M. J. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. 2009.
  • UpToDate. Overview of antibacterial susceptibility testing.
  • ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be....
  • APEC. Antimicrobial Susceptibility Testing.
  • Ma, F.-F. Guideline for anticancer assays in cells. Future Postharvest and Food. 2024.
  • Vasanth, S., et al. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences. 2022.
  • Chemstall. 3-Amino-4-fluorobenzoic acid.
  • PubChem. 3-Amino-4-fluorobenzoic acid.
  • Khan, I., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. 2023.
  • Chemlyte Solutions. 4-Amino-3-fluorobenzoic Acid: A Crucial Building Block for Innovation. 2025.
  • Kumar, M., et al. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. 2017.
  • Zhdankin, V. V. & Shafir, A. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences. 2023.
  • Gupta, M. K., et al. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. 2021.
  • ResearchGate. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. 2019.
  • ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having anticancer... 2024.
  • Bhattacharya, D., et al. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Applied Microbiology. 2016.
  • Petrikaite, V., et al. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. 2024.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Martins, A. C., et al. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences. 2022.

Sources

The Fulcrum of Potency: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-fluorobenzoic Acid Derivatives as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals vested in the landscape of targeted cancer therapy, the strategic design of potent and selective enzyme inhibitors is a paramount objective. Among the scaffolds of significant interest, 3-amino-4-fluorobenzoic acid has emerged as a critical building block, particularly in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This guide provides a comprehensive comparison of 3-amino-4-fluorobenzoic acid derivatives, focusing on their structure-activity relationships (SAR) as PARP-1 inhibitors. We will delve into the nuanced effects of structural modifications on inhibitory potency, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The unique molecular architecture of 3-amino-4-fluorobenzoic acid, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene ring, offers a versatile platform for synthetic elaboration. The presence of the fluorine atom, in particular, is advantageous in drug design, often enhancing metabolic stability and bioavailability[1]. This guide will focus on a series of 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones, which are derived from a 3-amino-4-fluorobenzoic acid precursor and have been systematically evaluated for their PARP-1 inhibitory activity[2][3].

Comparative Analysis of PARP-1 Inhibition

The inhibitory potency of a series of 3-amino-4-fluorobenzoic acid derivatives against PARP-1 is summarized in the table below. The core scaffold consists of a 6-benzyl-4,5-dimethylpyridazin-3(2H)-one moiety attached to a 3-amino-4-fluorobenzoyl group, where the amino group is acylated with various substituents.

Compound IDR Group (Substitution on Piperazine)PARP-1 IC50 (nM)[2][3]
1 H6.0
2 Methyl4.7
3 Ethyl3.5
4 Isopropyl2.9
5 Cyclopropyl2.5
6 tert-Butyl8.2
7 Phenyl15.0

From this data, a clear structure-activity relationship emerges. The unsubstituted piperazine derivative 1 displays good potency. The introduction of small alkyl groups at the N4-position of the piperazine ring, such as methyl (2 ), ethyl (3 ), and isopropyl (4 ), leads to a progressive increase in inhibitory activity. The cyclopropyl substituent (5 ) provides the most potent inhibition in this series, suggesting that a small, constrained ring is well-tolerated and may provide a favorable conformation for binding to the enzyme's active site. However, increasing the steric bulk with a tert-butyl group (6 ) or a phenyl ring (7 ) results in a decrease in potency, indicating a potential steric clash within the binding pocket.

This SAR data underscores the importance of the substituent on the piperazine ring in modulating the PARP-1 inhibitory activity of this class of compounds. The findings suggest that small, lipophilic groups are favored, while larger, bulkier moieties are detrimental to activity.

The PARP-1 Signaling Pathway and Mechanism of Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage and ultimately, cell death, a concept known as synthetic lethality.

PARP1_Inhibition DNA_SSB DNA Single-Strand Break PARP1_inactive PARP-1 (Inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP-1 (Active) PAR Poly(ADP-ribose) Polymer PARP1_active->PAR synthesizes Inhibitor 3-Amino-4-fluorobenzoic Acid Derivative PARP1_active->Inhibitor inhibited by PARP1_inactive->PARP1_active activates NAD NAD+ NAD->PARP1_active substrate BER Base Excision Repair PAR->BER recruits repair proteins BER->DNA_SSB repairs Apoptosis Apoptosis Inhibitor->Apoptosis leads to (in BRCA-deficient cells)

Mechanism of PARP-1 inhibition by 3-Amino-4-fluorobenzoic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis of the 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one scaffold and the subsequent PARP-1 inhibition assay are provided below.

Synthesis of 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one (Compound 1)

This synthesis involves a multi-step process starting from commercially available materials.

Synthesis_Workflow start 3-Amino-4-fluorobenzoic acid step1 Amide coupling with Boc-piperazine start->step1 intermediate1 tert-butyl 4-(3-amino-4-fluorobenzoyl)piperazine-1-carboxylate step1->intermediate1 step2 Diazotization and Sandmeyer reaction (e.g., with NaNO2, HBr, CuCN) intermediate1->step2 intermediate2 tert-butyl 4-(3-cyano-4-fluorobenzoyl)piperazine-1-carboxylate step2->intermediate2 step3 Reduction of nitrile to aminomethyl group (e.g., with H2/Raney Ni) intermediate2->step3 intermediate3 tert-butyl 4-(3-(aminomethyl)-4-fluorobenzoyl)piperazine-1-carboxylate step3->intermediate3 step4 Condensation with 3,4-hexanedione intermediate3->step4 intermediate4 tert-butyl 4-(3-((4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-4-fluorobenzoyl)piperazine-1-carboxylate step4->intermediate4 step5 Boc deprotection (e.g., with TFA) intermediate4->step5 final_product Compound 1 step5->final_product

General synthetic workflow for the core scaffold.

Step 1: Synthesis of tert-butyl 4-(3-amino-4-fluorobenzoyl)piperazine-1-carboxylate

  • To a solution of 3-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add tert-butyl piperazine-1-carboxylate (1.05 eq) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: N-Alkylation of Piperazine

  • To a solution of Compound 1 (1.0 eq) in dichloromethane (DCM), add the corresponding aldehyde or ketone (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted derivative.

In Vitro PARP-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a commercially available enzymatic assay kit or by establishing an in-house assay.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., histone-induced)

  • NAD+ (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., a fluorescent NAD+ analog or an antibody-based detection system for poly(ADP-ribose) (PAR))

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, activated DNA, and the test compound dilutions.

  • Add the PARP-1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding NAD+.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion

The 3-amino-4-fluorobenzoic acid scaffold serves as a highly effective platform for the design of potent PARP-1 inhibitors. The systematic derivatization of the piperazine moiety in the 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one series has revealed a clear structure-activity relationship, where small, lipophilic substituents enhance inhibitory activity. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of analogous compounds, facilitating further exploration of this promising chemical space. The continued investigation of derivatives of 3-amino-4-fluorobenzoic acid holds significant potential for the development of novel and effective targeted therapies for cancer.

References

  • Ferrigno, F., Branca, D., Kinzel, O., et al. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters, 20(3), 1100-1105. [Link]
  • PubMed. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. [Link]
  • Vertex AI Search. (n.d.).
  • BenchChem. (n.d.). 3-Amino-4-fluoro-2-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PubChem.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-fluorobenzoic acid.
  • ChemScene. (n.d.). 3-Amino-4-fluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PubChem.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubChem.
  • ResearchGate. (n.d.). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells.
  • CymitQuimica. (n.d.). 3-Amino-4-fluorobenzoic acid.
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

Sources

A Senior Application Scientist's Guide to Amide Coupling with 3-Amino-4-fluorobenzoic Acid: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, 3-Amino-4-fluorobenzoic acid is a valuable building block, frequently incorporated into novel chemical entities. However, its structure presents a distinct chemical challenge. The presence of an electron-withdrawing fluorine atom ortho to the amine significantly reduces the nucleophilicity of the aniline nitrogen, making amide bond formation sluggish and often low-yielding with standard protocols.[1][2]

This guide provides an in-depth comparison of common coupling reagents for the acylation of a generic amine with 3-Amino-4-fluorobenzoic acid. We will delve into the mechanistic rationale behind reagent selection, present comparative data, and offer detailed, field-proven protocols to empower you to select the optimal conditions for your specific synthetic needs.

The Core Challenge: Deactivated Nucleophilicity

The success of an amide coupling hinges on the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by an amine.[3][4] With 3-Amino-4-fluorobenzoic acid, the fluorine atom's strong inductive effect deactivates the aromatic ring, pulling electron density away from the amino group. This electronic deficit renders the amine a poor nucleophile, demanding highly efficient coupling reagents to drive the reaction to completion and minimize side products.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully synthesizing amides from this substrate.[3] We will compare two major classes: the economical carbodiimides and the highly efficient uronium salts.

  • Carbodiimides: The Workhorse Reagent (EDC)

    • Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.[3][6] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea, forming a more stable active ester (OBt-ester) which then reacts with the amine.[4]

    • Performance: While cost-effective, the EDC/HOBt system can struggle with deactivated anilines, often requiring longer reaction times and resulting in moderate yields. A documented synthesis of 3-amino-4-fluorobenzamide using EDC and HOBt reported a yield of 61% after 12 hours.[7]

  • Uronium/Aminium Salts: The High-Performance Option (HATU)

    • Mechanism: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available.[8][9] HATU's efficacy stems from its HOAt (1-hydroxy-7-azabenzotriazole) moiety.[10] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-ester.[4] The nitrogen atom at the 7-position of the triazole ring makes the OAt-ester a better leaving group than the OBt-ester, significantly accelerating the rate of aminolysis.[8][10]

    • Performance: For challenging couplings involving sterically hindered or electronically deactivated substrates, HATU consistently provides higher yields, faster reaction times, and reduced risk of racemization compared to both HBTU and carbodiimide-based methods.[10][11] This makes it exceptionally well-suited for 3-Amino-4-fluorobenzoic acid.

Data Presentation: Performance at a Glance

The following table summarizes the expected performance of EDC and HATU for the coupling of 3-Amino-4-fluorobenzoic acid with a generic primary amine, based on literature data for similar challenging couplings.

ParameterEDC / HOBtHATU / DIPEARationale & References
Relative Reactivity ModerateVery HighHATU forms a more reactive OAt-ester compared to the OBt-ester from HOBt, accelerating the reaction with weak nucleophiles.[8][10]
Typical Yield 50-70%>90%High reactivity overcomes the poor nucleophilicity of the substrate, leading to more complete conversion.[7]
Reaction Time 12 - 24 hours1 - 4 hoursThe enhanced reactivity of the OAt-ester leads to significantly faster reaction kinetics.[10][11]
Side Reactions Risk of N-acylurea formation, potential for racemization.Lower risk of racemization. Can cause guanidinylation if used in large excess.[3][9][12]The stability of the active ester and speed of the reaction minimize side product formation.
Cost LowHighEDC is a bulk chemical, while HATU is a more specialized and expensive reagent.

Visualizing the Chemistry

Experimental Workflow

A generalized workflow for the coupling reaction provides a clear overview of the process from start to finish.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 3-Amino-4-fluorobenzoic Acid, Coupling Reagent, & Additives in Solvent activate Activate Carboxylic Acid (Pre-activation Step) reagents->activate 1-15 min amine Prepare Amine Solution (with base if applicable) couple Add Amine Solution & Stir at RT activate->couple Add Amine quench Quench Reaction (e.g., with water or aq. buffer) couple->quench 1-24 h extract Liquid-Liquid Extraction quench->extract purify Purify Product (e.g., Column Chromatography) extract->purify

Caption: Generalized workflow for amide bond formation.

Reaction Mechanisms

Understanding the mechanism is key to troubleshooting and optimizing your reaction.

G cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism Acid_EDC Carboxylic Acid + EDC O_Acylisourea O-Acylisourea Intermediate (Unstable) Acid_EDC->O_Acylisourea HOBt_Ester OBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amide_EDC Amide Product HOBt_Ester->Amide_EDC + Amine (R-NH2) Urea Urea Byproduct Acid_HATU Carboxylic Acid + Base (DIPEA) Carboxylate Carboxylate Anion Acid_HATU->Carboxylate HATU_Ester OAt Active Ester (Highly Reactive) Carboxylate->HATU_Ester + HATU Amide_HATU Amide Product HATU_Ester->Amide_HATU + Amine (R-NH2) TMU TMU Byproduct

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 3-Amino-4-fluorobenzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. 3-Amino-4-fluorobenzoic acid has emerged as a particularly valuable starting material.[1][2][3] Its structure is endowed with three key features: an amino group and a carboxylic acid for versatile synthetic modifications, and a fluorine atom. The presence of fluorine can enhance metabolic stability and binding affinity, making it a desirable feature in drug candidates.[1] This guide provides a comprehensive, in-depth comparison of a hypothetical series of compounds synthesized from this scaffold, detailing the critical in vitro assays used to characterize their potential as kinase inhibitors.

The journey from a newly synthesized molecule to a viable drug candidate is a rigorous process of elimination and optimization. This "hit-to-lead" phase is foundational, systematically refining initial "hits" into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties.[4][5][6] The in vitro testing cascade described herein is designed to provide the crucial data needed to make informed decisions, ensuring that only the most promising candidates progress toward preclinical development.[7][8]

The In Vitro Testing Cascade: A Multi-Parametric Evaluation

A successful in vitro evaluation strategy does not rely on a single assay. Instead, it employs a tiered approach, or a cascade, to build a comprehensive profile of each compound. This methodology allows for the efficient screening of many compounds in primary assays and reserves more resource-intensive secondary and tertiary assays for the most promising candidates. This guide will focus on a three-tiered approach: primary target engagement, secondary cellular efficacy, and tertiary early pharmacokinetic profiling.

Tier 1: Primary Target Engagement - Kinase Inhibition

Causality Behind Experimental Choice: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[9][10][11][12] Therefore, designing inhibitors that target the ATP-binding site of EGFR is a clinically validated strategy for cancer therapy.[13] Our initial and most critical test is to determine if our synthesized compounds can effectively bind to and inhibit this target.

For this purpose, the LanthaScreen™ Eu Kinase Binding Assay is an exemplary choice. It is a robust, high-throughput method based on Fluorescence Resonance Energy Transfer (FRET) that directly measures the binding of an inhibitor to the kinase.[14][15] This assay is preferred over some activity assays because it is less prone to interference from autofluorescent compounds and can detect inhibitors regardless of their mechanism of action (ATP-competitive or allosteric).[16]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compounds (Compounds X, Y, Z) and a known control inhibitor (e.g., Staurosporine) in 100% DMSO. Subsequently, create 3X intermediate dilutions in 1X Kinase Buffer A.

    • Prepare a 3X Kinase/Antibody solution. This involves diluting the EGFR kinase and a europium (Eu)-labeled anti-tag antibody to 3 times their final desired concentration in the 1X Kinase Buffer A. Note: It is critical to centrifuge the antibody stock at ~10,000 x g for 10 minutes prior to use to remove aggregates that can interfere with the assay.[17]

    • Prepare a 3X Tracer solution. The tracer is an Alexa Fluor™ 647-labeled, ATP-competitive molecule. Dilute it to 3 times its final concentration (typically near its Kd for the kinase) in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X intermediate compound dilution to the appropriate wells. For control wells, add 5 µL of 1X Kinase Buffer A with DMSO.

    • Add 5 µL of the 3X Kinase/Antibody solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells.

    • Mix the plate gently, cover it to protect from light, and incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

CompoundIC50 (nM) against EGFR
Compound X150
Compound Y25
Compound Z80
Gefitinib (Control)30
Tier 2: Secondary Assay - Cellular Potency and Cytotoxicity

Causality Behind Experimental Choice: Potent target inhibition in a biochemical assay does not always translate to efficacy in a cellular context. Cell membrane permeability, efflux pumps, and off-target effects can all influence a compound's activity. Therefore, the next logical step is to assess the ability of our compounds to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, reliable colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[18] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is a proxy for cell viability.

  • Cell Culture and Plating:

    • Culture A549 human lung carcinoma cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (X, Y, Z) and a control drug in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to ensure all formazan crystals are dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance of a reference wavelength (e.g., 630 nm).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

CompoundGI50 (µM) in A549 Cells
Compound X25.0
Compound Y3.5
Compound Z1.2
Gefitinib (Control)0.8
Tier 3: Early ADME/DMPK Profiling

Causality Behind Experimental Choice: A compound can be highly potent and efficacious in cellular assays but fail in later development stages due to poor pharmacokinetic properties.[19] Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for de-risking candidates.[20][21] One of the most important metabolic parameters is stability in the presence of liver enzymes, as rapid metabolism can lead to low bioavailability and short duration of action.

The Liver Microsomal Stability Assay is a standard in vitro method to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[22][23] The assay measures the rate at which a compound is cleared over time, allowing for the calculation of its intrinsic clearance and in vitro half-life (T½).

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw human liver microsomes (HLM) on ice. Dilute them in the reaction buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare a 1 µM solution of the test compound in the reaction buffer.

    • Prepare a cofactor solution of NADPH (Nicotinamide adenine dinucleotide phosphate) in the reaction buffer.

  • Incubation Procedure:

    • Pre-warm the HLM and compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

    • Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis and Data Interpretation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

CompoundIn Vitro Half-life (T½, minutes)
Compound X> 60
Compound Y8
Compound Z45
Verapamil (Control)15

Visualizing the Process: Workflows and Pathways

To better understand the relationships between these experimental stages and the underlying biology, the following diagrams are provided.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Early DMPK a Synthesized Compounds (from 3-Amino-4-fluorobenzoic acid) b LanthaScreen™ Eu Kinase Binding Assay a->b Target Engagement c MTT Cell Viability Assay b->c Confirmed Hits d Microsomal Stability Assay c->d Potent Hits e Data Analysis & Hit Prioritization d->e

Caption: Experimental workflow for in vitro compound evaluation.

G EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 PI3K PI3K EGFR->PI3K Inhibitor Compound Z (Inhibitor) Inhibitor->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

G Synthesis Chemical Synthesis (New Analogs) Testing In Vitro Testing (Potency, Viability, DMPK) Synthesis->Testing SAR Structure-Activity Relationship (SAR) Analysis Testing->SAR SAR->Synthesis Design Iteration Optimization Lead Optimization SAR->Optimization

Caption: The iterative cycle of hit-to-lead optimization.

Synthesizing the Data: A Comparative Analysis

By integrating the data from all three tiers, a clear picture of each compound's potential emerges:

  • Compound X: While exceptionally stable in liver microsomes (T½ > 60 min), its weak performance in both the kinase binding (IC50 = 150 nM) and cell viability (GI50 = 25.0 µM) assays makes it a poor candidate for further development. Its stability is a desirable trait, but without potent activity, it is not viable.

  • Compound Y: This compound is the most potent inhibitor of the EGFR kinase in the biochemical assay (IC50 = 25 nM), outperforming the control. However, its cellular potency is significantly lower (GI50 = 3.5 µM), and it is rapidly metabolized in liver microsomes (T½ = 8 min). This profile suggests potential issues with cell permeability or rapid metabolic clearance, making it a high-risk candidate despite its excellent target engagement.

  • Compound Z: This compound represents the most promising lead candidate. It demonstrates a well-balanced profile: good kinase inhibition (IC50 = 80 nM), excellent cellular potency (GI50 = 1.2 µM), and moderate metabolic stability (T½ = 45 min). While not the most potent in the primary assay, its strong performance in the cellular context combined with a reasonable stability profile makes it the ideal candidate to advance into the lead optimization phase. The goal would now be to synthesize new analogs of Compound Z to further improve its kinase inhibition while maintaining or enhancing its cellular and DMPK properties.

Conclusion

This guide demonstrates a rigorous, logical, and self-validating approach to the in vitro characterization of novel compounds derived from the 3-Amino-4-fluorobenzoic acid scaffold. By systematically evaluating target engagement, cellular efficacy, and early pharmacokinetic properties, we can objectively compare and contrast candidates. The data clearly identifies Compound Z as the superior lead, not by being the best in a single category, but by possessing the most balanced and promising overall profile. This multi-parametric analysis is fundamental to the principles of modern drug discovery, ensuring that resources are focused on compounds with the highest probability of success in subsequent, more complex preclinical and clinical studies.

References

  • Hit to lead. (n.d.). In Wikipedia.
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. [Link]
  • Comprehensive in vitro DMPK services for drug development. (n.d.). Nuvisan.
  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra.
  • Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Current Opinion in Pharmacology, 54, 1-10. [Link]
  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). BioIVT.
  • What is the hit to lead process in drug discovery? (2025, May 21). Sygnature Discovery.
  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 22(1), 1-13. [Link]
  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). ResearchGate.
  • ADME DMPK Studies. (n.d.). Charles River Laboratories.
  • Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services.
  • In Vitro DMPK. (n.d.). Curia Global.
  • Hit and Lead Optimization. (n.d.). Leiden University.
  • ADME / DMPK Lab, Research Data, And Modeling Analysis. (n.d.). REPROCELL.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.). Blossom Chemical.
  • 3-Amino-4-fluorobenzoic acid. (n.d.). Unknown Source.
  • Martin, A. J. (1993). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
  • 3-Amino-4-fluorobenzoic acid. (n.d.). PubChem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal, 7(11). [Link]
  • Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. (2022). Molecules, 27(13), 3999. [Link]
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules, 27(21), 7401. [Link]
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Pharmaceuticals, 16(5), 733. [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the benzoic acid scaffold is a familiar and versatile starting point. Its simple structure and readily tunable properties make it a cornerstone of medicinal chemistry. However, the strategic incorporation of fluorine atoms onto this scaffold can dramatically alter its physicochemical and pharmacological profile, often transforming a modest lead compound into a viable drug candidate. This guide provides an in-depth, objective comparison between non-fluorinated and fluorinated benzoic acid derivatives, grounded in experimental data and established protocols, to empower researchers in making informed decisions for rational drug design.

The Rationale for Fluorination: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine is a cornerstone strategy in modern medicinal chemistry.[1] Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), high electronegativity (Pauling scale value of 3.98), and the exceptional strength of the carbon-fluorine (C-F) bond—collectively exert profound effects on a molecule's behavior.[1][2] When applied to the benzoic acid framework, these effects manifest as predictable and often advantageous modulations of acidity, lipophilicity, metabolic stability, and target binding affinity.[3] This guide will dissect these changes, providing both the "what" and the "why" to inform your research.

Physicochemical Properties: A Tale of Two Chemistries

The decision to fluorinate a benzoic acid lead compound is often driven by the need to fine-tune its physicochemical properties. The position of the fluorine atom on the aromatic ring—whether it be ortho (2-), meta (3-), or para (4-)—dramatically influences these characteristics.[1]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key experimental data comparing benzoic acid with its monofluoro-isomers. This quantitative data provides a clear picture of the impact of fluorination.

PropertyBenzoic Acid (Non-fluorinated)2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)
Molar Mass ( g/mol ) 122.12140.11140.11140.11
Melting Point (°C) 122.4122-125123-125184
Acidity (pKa) 4.20[4]3.27[4]3.86[5]4.14[4][6]
Lipophilicity (logP) 1.871.731.992.07[6]
Causality Behind the Data:
  • Acidity (pKa): The most striking difference is observed in the acidity. A lower pKa value indicates a stronger acid. 2-Fluorobenzoic acid is significantly more acidic than benzoic acid. This is attributed to the "ortho effect," where the highly electronegative fluorine atom's potent inductive electron-withdrawing effect (-I) stabilizes the resulting carboxylate anion conjugate base.[4] This effect is strongest at the ortho position due to proximity. In the para position, fluorine's electron-donating resonance effect (+M) slightly counteracts the inductive effect, resulting in an acidity closer to that of the parent benzoic acid.[4][7]

  • Lipophilicity (logP): Lipophilicity, the measure of a compound's partitioning between an organic (n-octanol) and aqueous phase, is a critical determinant of membrane permeability and absorption.[8] Fluorination generally increases lipophilicity. The logP value increases from 1.87 for benzoic acid to 2.07 for the para-isomer, indicating a greater preference for the lipid phase.[6] This can be crucial for enhancing a drug's ability to cross biological membranes.[8]

Synthesis Pathways: Creating the Building Blocks

The accessibility of both fluorinated and non-fluorinated derivatives is a practical consideration for any research program. Fortunately, well-established synthetic routes exist for both classes of compounds.

Non-Fluorinated Benzoic Acid Synthesis

The industrial and laboratory-scale synthesis of benzoic acid is commonly achieved through the oxidation of toluene. This process is robust, high-yielding, and utilizes readily available starting materials.[9]

Synthesis of Benzoic Acid via Toluene Oxidation.
Fluorinated Benzoic Acid Synthesis

The synthesis of fluorinated benzoic acids often requires more specialized methods. A common route for introducing fluorine onto the aromatic ring is the Schiemann reaction, which proceeds via a diazonium salt intermediate.[6] Other methods include nucleophilic fluorination of activated precursors.[10] For example, 2-fluorobenzoic acid can be prepared from anthranilic acid.[11]

Schiemann Reaction for 4-Fluorobenzoic Acid Synthesis.

Impact on Pharmacokinetics: The Metabolic Stability Advantage

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability.[12] Many drugs are cleared from the body via oxidation by cytochrome P450 (CYP) enzymes in the liver.[13][14] This process often involves the cleavage of a C-H bond.

The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical aromatic C-H bond (~110 kcal/mol). This increased bond strength makes the C-F bond much more resistant to enzymatic cleavage.[12] By strategically placing a fluorine atom at a site on the molecule that is susceptible to metabolic oxidation (a "metabolic soft spot"), we can effectively "block" this pathway. This leads to a longer drug half-life, reduced clearance, and improved bioavailability.[12][15]

Fluorine as a Metabolic Blocker.

Pharmacological Activity: A Case Study in COX Inhibition

Fluorinated benzoic acids are prominent scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][16] These enzymes are responsible for the synthesis of pro-inflammatory prostaglandins. The enhanced acidity of fluorinated derivatives, particularly the ortho-isomer, can lead to stronger interactions with the active site of the target protein, potentially increasing potency.[1] For instance, celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group which is critical for its activity and selectivity profile.[16]

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the protocols described below are standard, validated methods for determining the key physicochemical parameters discussed in this guide.

Experimental Workflow: From Synthesis to Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation s1 Synthesize Analogs (Fluorinated & Non-fluorinated) s2 Purify Compounds (e.g., Recrystallization) s1->s2 c1 Determine pKa (Potentiometric Titration) s2->c1 c2 Determine logP (Shake-Flask Method) s2->c2 i1 Assess Metabolic Stability (Liver Microsome Assay) c2->i1 i2 Evaluate Biological Activity (e.g., COX Inhibition Assay) c2->i2

Workflow for Comparative Analysis.
Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for accurately measuring the acidity of your benzoic acid derivatives.[17][18][19]

Objective: To determine the acid dissociation constant (pKa) of a benzoic acid derivative.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (150 mL)

  • Benzoic acid derivative sample (~100 mg, accurately weighed)

  • Deionized, carbonate-free water

  • Standardized 0.1 M NaOH solution

  • Methanol or ethanol (if sample has low water solubility)

Procedure:

  • Sample Preparation: Accurately weigh the benzoic acid sample and dissolve it in ~50 mL of deionized water in the beaker. If solubility is an issue, a minimal amount of alcohol can be added as a co-solvent.

  • Apparatus Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip does not contact the stir bar.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.

  • Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the steep inflection point of the titration curve. This is the equivalence point.

  • Continue adding titrant until the pH begins to plateau well past the equivalence point.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the volume of NaOH at the midpoint of the steepest part of the curve.

  • The pKa is equal to the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added). This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, [A⁻] = [HA], and thus pH = pKa.[18]

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (logP or logD at a specific pH).[20][21][22]

Objective: To determine the lipophilicity (logP/logD) of a benzoic acid derivative.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Test compound (stock solution of known concentration, e.g., in DMSO)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[20]

  • Partitioning: Add a known volume of the pre-saturated aqueous buffer and a known volume of the pre-saturated n-octanol to a centrifuge tube. A typical phase volume ratio is 1:1, but this can be adjusted for very lipophilic or hydrophilic compounds.[22]

  • Add a small aliquot of the test compound stock solution to the tube. The final concentration should be within the linear range of the analytical detector.

  • Equilibration: Cap the tube securely and shake vigorously for a fixed period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[23]

  • Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a calibrated analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP (or logD at pH 7.4) is calculated as: logP = log₁₀ (C_oct / C_aq)[23]

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a reliable in vitro measure of a compound's susceptibility to Phase I metabolism.[5][13][24]

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM KPO₄, pH 7.4)

  • NADPH regenerating system (cofactor)

  • Test compound and positive control compounds (e.g., Midazolam, Dextromethorphan)[24]

  • Incubator or water bath (37°C)

  • Acetonitrile (ice-cold, with internal standard) to terminate the reaction

  • LC-MS/MS for analysis

Procedure:

  • Incubation Preparation: Prepare a solution of the test compound in phosphate buffer at the desired final concentration (typically 1 µM).[24]

  • Add liver microsomes to the test compound solution (a typical protein concentration is 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes to equilibrate.[14]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor. This marks time zero (t=0).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[14][24]

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).[12]

Conclusion: An Indispensable Tool for Modern Drug Discovery

The strategic fluorination of benzoic acid derivatives is a powerful, well-established approach for optimizing the physicochemical and pharmacokinetic properties of lead compounds. By understanding the fundamental principles that govern the effects of fluorine substitution—from inductive and resonance effects on acidity to the C-F bond's resistance to metabolic cleavage—researchers can rationally design molecules with enhanced potency, improved bioavailability, and longer duration of action. The experimental protocols provided herein offer a validated framework for quantitatively assessing these critical parameters, ensuring that the journey from the bench to the clinic is built on a foundation of robust scientific data. Fluorinated benzoic acids are not merely an alternative; they are an essential component of the modern medicinal chemist's toolkit.[2][3]

References

  • BenchChem. (2025). A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. BenchChem.
  • BenchChem. (2025).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Domainex. (n.d.). Shake Flask LogD. Domainex.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Massachusetts Institute of Technology. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT OpenCourseWare.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • MTT Assay Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • National Institute of Standards and Technology. (n.d.).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • protocols.io. (2024). LogP / LogD shake-flask method.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • PubMed Central (PMC). (2019).
  • ResearchGate. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • SciPhyChem. (2014). (A Level Chem)
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Springer Nature Experiments. (2004).
  • the unconditional guru. (2021).
  • Vedantu. (n.d.). How do you convert the following? Toluene to Benzoic acid.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Alfa Chemistry. (n.d.).
  • BenchChem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.
  • ChemicalBook. (n.d.). 2-Fluorobenzoic acid synthesis.
  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • Cyprotex. (n.d.). Microsomal Stability.
  • ECHEMI. (n.d.). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • MDPI. (n.d.).
  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
  • ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry.
  • Arkivoc. (2022).
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • BenchChem. (2025).
  • BenchChem. (n.d.). A Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid and Its Positional Isomers.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Experiment.com. (n.d.). Determination of the Equivalent Weight and pKa of an Organic Acid.
  • MDPI. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2.
  • ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2....
  • ResearchGate. (n.d.).
  • YouTube. (2025). How To Determine PKA Of Organic Compounds? - Chemistry For Everyone.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Amino-4-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Amino-4-fluorobenzoic acid (3A4FBA) is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science.[1] Its substituted aromatic ring, featuring amino, fluoro, and carboxylic acid functionalities, provides multiple reaction sites for creating diverse molecular architectures.[1] For researchers in drug development and chemical synthesis, the unambiguous characterization of 3A4FBA and its subsequent derivatives is paramount to ensure structural integrity, purity, and the desired outcome of a synthetic pathway.

This guide provides an in-depth comparative analysis of 3A4FBA and its derivatives using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Moving beyond a simple data repository, we will explore the causal relationships between structural modifications and their resulting spectral signatures, offering field-proven insights to guide your analytical workflow.

Part 1: Spectroscopic Benchmark - The Signature of 3-Amino-4-fluorobenzoic Acid

Before comparing derivatives, we must establish a comprehensive spectroscopic baseline of the parent compound. The electronic environment of 3A4FBA is dictated by the interplay of an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH), further influenced by the highly electronegative fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2][3] For 3A4FBA, dissolved in a solvent like DMSO-d₆, we anticipate a specific set of signals.

  • ¹H NMR: The aromatic region will display three distinct signals corresponding to the protons on the benzene ring. The fluorine atom will couple with adjacent protons, leading to characteristic splitting patterns. The protons of the amine and carboxylic acid groups will appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

  • ¹³C NMR: We expect seven distinct carbon signals: six for the aromatic ring and one for the carboxyl carbon.[4] The carbon directly bonded to fluorine (C4) will show a large coupling constant (¹J_CF), while adjacent carbons (C3, C5) will show smaller couplings (²J_CF).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."[5] A solid-state spectrum of 3A4FBA, typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory, will exhibit several key absorption bands.[6]

  • O-H Stretch (Carboxylic Acid): A very broad band typically appearing from 2500-3300 cm⁻¹.

  • N-H Stretch (Primary Amine): Two sharp-to-medium peaks around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1660-1710 cm⁻¹.

  • C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium-to-weak bands in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily of π-electrons in conjugated systems.[7][8] The benzene ring in 3A4FBA acts as the core chromophore. The amino and carboxyl groups act as auxochromes, modifying the absorption wavelength (λ_max) and intensity. The spectrum of 3A4FBA in a solvent like ethanol is expected to show characteristic π → π* transition bands typical for substituted benzenes.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural clues. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak for 3A4FBA (C₇H₆FNO₂) would be observed at an m/z of 156.05 for the protonated molecule [M+H]⁺ or 154.03 for the deprotonated molecule [M-H]⁻.[6] Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[11][12][13]

Part 2: The Logic of Derivatization - A Comparative Analysis

The true power of spectroscopy lies in its ability to confirm chemical transformations. Here, we analyze how common derivatizations of 3A4FBA predictably alter its spectroscopic signature. This analysis is grounded in the principles of substituent effects, where the electronic nature of a group (electron-donating or -withdrawing) influences the shielding of nearby nuclei (NMR) and the vibrational energy of bonds (IR).[14][15]

Workflow for Spectroscopic Characterization

The following diagram outlines a logical workflow for the analysis of a newly synthesized derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation s1 Synthesize Derivative s2 Purify Compound (e.g., Crystallization, Chromatography) s1->s2 a1 Mass Spectrometry (Confirm MW) s2->a1 Submit Purified Sample a2 FT-IR Spectroscopy (Confirm Functional Group Conversion) a1->a2 a3 NMR (¹H, ¹³C, etc.) (Elucidate Full Structure) a2->a3 i1 Compare with Parent Compound Data a3->i1 i2 Assign Signals & Correlate Data i1->i2 i3 Confirm Structure i2->i3

Caption: General workflow for the synthesis and spectroscopic confirmation of a new derivative.

Case Study 1: Esterification to Methyl 3-Amino-4-fluorobenzoate
  • The Chemistry: The carboxylic acid is converted to a methyl ester (-COOH → -COOCH₃). This removes the acidic proton and adds a new methyl group.

  • NMR Impact: In the ¹H NMR spectrum, the broad O-H signal vanishes and a new, sharp singlet appears around 3.8-3.9 ppm, integrating to three protons, which is characteristic of an ester methyl group. The aromatic proton signals may experience slight shifts due to the change in the electronic nature of the substituent.

  • IR Impact: The most dramatic change is the disappearance of the broad O-H stretch from 2500-3300 cm⁻¹. Concurrently, the carbonyl (C=O) stretch shifts to a higher wavenumber, typically 1715-1730 cm⁻¹, which is indicative of an ester.

  • MS Impact: The molecular weight increases by 14 units (CH₂). The mass spectrum will show a new [M+H]⁺ peak at m/z 170.06. A characteristic fragment ion corresponding to the loss of a methoxy radical (•OCH₃, 31 Da) is now possible.

Case Study 2: Acylation to 3-Acetamido-4-fluorobenzoic Acid
  • The Chemistry: The primary amine is converted to a secondary amide (-NH₂ → -NHCOCH₃). This transformation adds an acetyl group and changes the electronic effect of the nitrogen substituent from strongly donating to moderately withdrawing (due to resonance with the new carbonyl group).

  • NMR Impact: The two N-H proton signals of the amine are replaced by a single, often broad, amide N-H signal further downfield (typically > 8 ppm). A new sharp singlet integrating to three protons appears around 2.1-2.2 ppm, corresponding to the acetyl methyl group. The aromatic protons, particularly the one ortho to the amide group, will shift downfield (to higher ppm) due to the decreased electron-donating ability of the nitrogen.

  • IR Impact: The two N-H stretching bands of the primary amine are replaced by a single N-H stretch for the secondary amide around 3250-3350 cm⁻¹. A new, very strong carbonyl band, known as the "Amide I" band, appears around 1650-1690 cm⁻¹.

  • MS Impact: The molecular weight increases by 42 units (C₂H₂O). The mass spectrum will show a new [M+H]⁺ peak at m/z 198.06. Fragmentation may now involve cleavage of the amide bond.

Summary of Spectroscopic Data

The following table summarizes the expected key data points for 3A4FBA and its derivatives. Note: Exact values can vary based on solvent and instrumentation.

CompoundKey ¹H NMR Signals (ppm)Key IR Bands (cm⁻¹)Expected [M+H]⁺ (m/z)
3-Amino-4-fluorobenzoic acid ~12.5 (br s, 1H, COOH), Aromatic H's, ~5.5 (br s, 2H, NH₂)2500-3300 (O-H), 3300-3500 (N-H), ~1680 (C=O)156.05
Methyl 3-amino-4-fluorobenzoate Aromatic H's, ~5.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)3300-3500 (N-H), ~1720 (C=O, ester)170.06
3-Acetamido-4-fluorobenzoic acid ~13.0 (br s, 1H, COOH), >8.0 (br s, 1H, NH), Aromatic H's, ~2.1 (s, 3H, COCH₃)2500-3300 (O-H), ~3300 (N-H, amide), ~1690 (C=O, acid), ~1670 (C=O, amide)198.06
Predicting Spectral Shifts

The following diagram illustrates the logical connection between a structural change and its spectroscopic consequence.

G cluster_ester Esterification cluster_amide Acylation parent 3-Amino-4-fluorobenzoic Acid (-COOH, -NH₂) ester_mod Structural Change: -COOH → -COOCH₃ parent->ester_mod amide_mod Structural Change: -NH₂ → -NHCOCH₃ parent->amide_mod ester_ir IR Shift: Broad O-H disappears C=O shifts to ~1720 cm⁻¹ ester_mod->ester_ir ester_nmr NMR Shift: COOH proton disappears New -OCH₃ singlet appears (~3.8 ppm) ester_mod->ester_nmr amide_ir IR Shift: Primary N-H (2 bands) → Secondary N-H (1 band) New Amide I C=O appears (~1670 cm⁻¹) amide_mod->amide_ir amide_nmr NMR Shift: -NH₂ protons disappear New -NH singlet appears (>8 ppm) New -COCH₃ singlet appears (~2.1 ppm) amide_mod->amide_nmr

Caption: Logical impact of derivatization on key IR and NMR spectral features.

Part 3: Self-Validating Experimental Protocols

The trustworthiness of any analysis rests on the integrity of the experimental method. The following protocols are designed to be robust and reproducible.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte peaks.[3]

  • Homogenization: Cap the tube and vortex or invert gently until the sample is completely dissolved.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or reference the spectrum to the residual solvent peak.

  • Acquisition: Place the tube in the NMR spectrometer. Perform standard ¹H and ¹³C acquisitions. For complex structures, consider 2D experiments like COSY (H-H correlation) or HSQC (C-H correlation) for unambiguous assignments.[2]

Protocol 2: FT-IR Sample Preparation (ATR Method)

Causality: The ATR method is often preferred for its speed and minimal sample preparation, eliminating the need for grinding and pressing KBr pellets, which can absorb moisture.[16][17]

  • Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder (1-2 mg) directly onto the center of the ATR crystal.[16]

  • Apply Pressure: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination.

Protocol 3: UV-Vis Sample Preparation and Analysis
  • Solvent Selection: Choose a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) that dissolves the sample and is transparent in the wavelength range of interest.

  • Stock Solution: Prepare a stock solution of the sample with a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution to an appropriate concentration so that the maximum absorbance falls between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert law.

  • Blank Reference: Fill a quartz cuvette with the pure solvent to be used as the reference blank.

  • Sample Measurement: Fill a second matched quartz cuvette with the diluted sample solution.

  • Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Run a baseline correction with the blank, then measure the absorbance spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

Protocol 4: Mass Spectrometry (LC-MS) Sample Preparation
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.

  • Analysis: Inject the sample into the LC-MS system. The liquid chromatography (LC) component will separate the analyte from any impurities before it enters the mass spectrometer.

  • Data Acquisition: Acquire data in both positive (ESI+) and negative (ESI-) ionization modes to observe both [M+H]⁺ and [M-H]⁻ ions, which can provide complementary fragmentation information.[11]

Conclusion

A multi-technique spectroscopic approach is indispensable for the rigorous characterization of 3-Amino-4-fluorobenzoic acid and its derivatives. By first establishing a detailed spectral baseline for the parent compound, any modifications resulting from chemical derivatization can be readily identified and interpreted. As demonstrated, changes in NMR chemical shifts, the appearance or disappearance of key IR vibrational bands, and shifts in molecular weight by MS are not random; they are predictable consequences of specific structural changes. By combining these techniques with robust, validated protocols, researchers can confidently confirm the identity and purity of their compounds, ensuring the integrity of their scientific endeavors.

References

  • University of Colorado Boulder, Department of Chemistry.
  • Drawell Scientific Instrument Co., Ltd.
  • Chemistry LibreTexts. IR Spectroscopy. (2022).
  • Trofymchuk, O. S., et al. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
  • University of Oxford, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide.
  • Baranac-Stojanović, M. Substituent Effects on Benzene Rings. ChemistryViews. (2018).
  • BenchChem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • Freie Universität Berlin.
  • Doc Brown's Chemistry.
  • PubChem. 3-Amino-4-fluorobenzoic acid.
  • Xu, S., et al. Fragmentation mechanisms of protonated benzoic acid and related compounds. 65th ASMS Conference on Mass Spectrometry and Allied Topics. (2017).
  • Springer Professional. Experimental Approaches of NMR Spectroscopy.
  • ChemicalBook. 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum.
  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023).
  • Chemistry LibreTexts.
  • Kwan, E. E. Lecture 13: Experimental Methods. Harvard University. (2011).
  • Hunter, C. A., et al. Substituent effects on aromatic stacking interactions. Organic & Biomolecular Chemistry. (2007).
  • ResearchGate.
  • ChemicalBook. 3-Amino-4-fluorobenzoic acid(2365-85-7) 13C NMR spectrum.
  • Technology Networks.
  • BOC Sciences.
  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY.
  • Mansoura University. UV-Vis Spectroscopy.
  • Sahoo, M. INSTRUMENTAL METHODS OF ANALYSIS.
  • Microbe Notes.
  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025).

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 3-Amino-4-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

3-Amino-4-fluorobenzoic acid and its hydrochloride salt are pivotal intermediates in modern organic synthesis.[1] Their unique structure, featuring an amino group, a carboxylic acid, and a fluorine atom, makes them highly sought-after building blocks for a range of active pharmaceutical ingredients (APIs). The fluorine atom, in particular, can enhance metabolic stability and bioavailability in drug candidates.[2]

However, the synthetic route to this valuable compound is not without its challenges, often leading to a variety of impurities. For researchers in drug development, the purity of this starting material is not a trivial specification; it is a critical parameter that dictates the success of downstream reactions, the impurity profile of the final API, and ultimately, the safety and efficacy of the therapeutic. A purity level of ≥98% is typically required for research and industrial applications.[1][3][4] This guide provides a comparative analysis of essential analytical techniques to ensure the purity and integrity of synthesized 3-Amino-4-fluorobenzoic acid hydrochloride, grounded in the principles of scientific integrity and field-proven experience.

Anticipating the Enemy: Common Impurities in Synthesis

A robust purity assessment begins with understanding the potential impurities that can arise during synthesis. The multi-step synthesis of fluorinated aminobenzoic acids often involves nitration, reduction, and other transformations that can introduce contaminants.[5][6] Key impurities to anticipate include:

  • Isomeric Impurities: Positional isomers (e.g., 2-amino-3-fluorobenzoic acid, 4-amino-3-fluorobenzoic acid) with similar physicochemical properties can be challenging to separate.[7]

  • Starting Material Carryover: Incomplete reactions can lead to the presence of precursors like p-fluorobromobenzene or related intermediates.[5]

  • Reaction By-products: Side reactions, such as incomplete reduction of a nitro group or side-chain halogenation, can generate structurally related impurities.

  • Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., methanol, ethanol) and excess reagents may be retained in the final product.[8]

A multi-pronged analytical approach is therefore essential for the comprehensive characterization of the final product. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Guide to Analytical Methodologies

The choice of an analytical method is a trade-off between resolution, sensitivity, speed, and the type of information required (quantitative vs. structural).[7] This section delves into the core techniques, explaining the rationale behind their application to this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Expertise & Experience: HPLC is the gold standard for purity determination and impurity quantification in the pharmaceutical industry.[9] Its strength lies in its ability to separate the main compound from closely related impurities, providing precise quantitative data. For an aromatic and moderately polar compound like 3-Amino-4-fluorobenzoic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is selected for its hydrophobic stationary phase, which effectively retains aromatic compounds. The mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile, is optimized to achieve sharp peaks and baseline separation of all components. UV detection is ideal, as the benzene ring provides strong chromophores for sensitive detection.[9]

Trustworthiness (Self-Validating Protocol): The reliability of an HPLC method hinges on system suitability tests. Before sample analysis, a standard solution is injected to verify parameters like peak symmetry (tailing factor), theoretical plates (column efficiency), and reproducibility of retention time and area. Purity is calculated using an area percent method, assuming all impurities have a similar response factor to the main peak at the chosen wavelength. For higher accuracy, a reference standard of known purity should be used for external calibration.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the acidic and basic functional groups.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (H2O/ACN + TFA) C Inject Sample into HPLC System A->C B Sample Prep (Dissolve in Mobile Phase) B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Area Percent Purity F->G

Caption: HPLC workflow for quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Experience: While HPLC excels at quantification, NMR provides unparalleled insight into molecular structure.[7] It is the definitive method for confirming the identity of the synthesized compound and for identifying structurally related impurities. For 3-Amino-4-fluorobenzoic acid, three types of NMR experiments are invaluable:

  • ¹H NMR: Provides information on the number and environment of protons. The splitting patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: Shows the number of unique carbon atoms, confirming the carbon skeleton.[10][11]

  • ¹⁹F NMR: This is particularly powerful for fluorinated compounds.[12] Fluorine has a 100% natural abundance nucleus (¹⁹F) and a wide chemical shift range, making it highly sensitive to its electronic environment. Any fluorine-containing impurity will likely give a distinct signal, making ¹⁹F NMR an excellent tool for detecting isomeric impurities or fluorinated by-products.

Trustworthiness (Self-Validating Protocol): For quantitative NMR (qNMR), a high-purity internal standard with a known concentration is added to the sample. The purity of the target compound can be calculated by comparing the integral of one of its signals to the integral of a known signal from the standard. This method provides a direct, highly accurate measurement of purity that is traceable to a certified reference material.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the sample and ~5-10 mg of a suitable internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Rationale: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its exchangeable proton signals (for COOH and NH₂) which do not interfere with the aromatic signals.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1 ≥ 5xT₁) for accurate integration if performing qNMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This provides sharp singlets for each unique fluorine environment.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling constants (J-values), and integration of the ¹H spectrum to confirm the aromatic substitution pattern.

    • Purity Assessment: In the ¹H and ¹⁹F spectra, look for small signals that do not correspond to the main compound or the solvent. If using qNMR, calculate the purity based on the relative integrals of the analyte and the internal standard.

NMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H, 13C, and 19F Spectra C->D E Process & Analyze Spectra D->E F Confirm Structure & Identify Impurities E->F G Calculate Purity (qNMR) E->G

Caption: NMR workflow for structural and purity verification.

Mass Spectrometry (MS): The Ultimate Tool for Identification

Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities, especially at trace levels.[13] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerhouse for impurity profiling.[14] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like ours, typically generating the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to determine the elemental formula of the parent compound and its impurities with high confidence.[6]

Trustworthiness (Self-Validating Protocol): The mass spectrometer is calibrated using a known standard before analysis to ensure mass accuracy. In an LC-MS run, the retention time provides one dimension of identification, while the mass spectrum provides another. By analyzing the fragmentation pattern (MS/MS) of an impurity peak, its structure can often be elucidated or proposed, providing a path to understanding the side reactions occurring during synthesis.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, but at a lower concentration (~10-50 µg/mL) and using a volatile mobile phase system.

  • LC-MS Conditions:

    • LC System: Use an HPLC or UHPLC system with conditions similar to the purity method, but replacing non-volatile buffers/additives like TFA with volatile ones like formic acid or ammonium acetate.

    • Rationale: Non-volatile additives will contaminate the mass spectrometer source.

    • Mass Spectrometer: An ESI source coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is ideal for HRMS.

    • Ionization Mode: Positive ESI mode to detect [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire both full scan MS data (to detect all ions) and data-dependent MS/MS data (to fragment the most intense ions for structural information).

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of 3-Amino-4-fluorobenzoic acid (m/z 156.0455 for [C₇H₇FNO₂]⁺).

    • Examine the full scan data for other low-level peaks.

    • Determine the exact mass of any detected impurities and propose elemental formulas.

    • Analyze the MS/MS fragmentation patterns to elucidate impurity structures.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Dilute Sample in Volatile Mobile Phase B LC Separation A->B C ESI Ionization B->C D HRMS Detection (MS and MS/MS) C->D E Confirm Parent Mass D->E F Identify Impurity Masses & Fragmentation D->F G Propose Impurity Structures F->G

Caption: LC-MS workflow for impurity identification.

Summary and Recommendations: A Synergistic Approach

No single technique provides a complete picture of purity. A synergistic approach, leveraging the strengths of each method, is the most robust strategy for quality assessment.

Technique Primary Application Key Strengths Limitations
HPLC-UV Quantitative Purity High precision, robust, excellent for routine quality control, separates isomers.[7][15]Requires a chromophore, assumes similar response factors for impurities in area % mode.
NMR (¹H, ¹⁹F) Structural Confirmation Definitive structure elucidation, detects non-chromophoric impurities, highly accurate quantification (qNMR).[7]Lower sensitivity than MS, can be complex to interpret with overlapping signals.
LC-MS (HRMS) Impurity Identification Extremely high sensitivity, provides molecular weight and elemental composition, structural info via MS/MS.[14]Quantification can be complex and less precise than HPLC-UV, sensitive to matrix effects.

Final Recommendation:

  • Initial Screening & Routine QC: Use RP-HPLC with UV detection for rapid and precise purity determination and for monitoring batch-to-batch consistency.

  • Definitive Structural Confirmation: For every new batch, confirm the identity using ¹H and ¹⁹F NMR . This validates the chemical structure and provides an orthogonal check for major impurities.

  • In-depth Impurity Profiling: Employ High-Resolution LC-MS to identify and characterize any unknown impurities detected by HPLC or NMR, especially those present at trace levels (<0.1%).

By integrating these methodologies, researchers and drug development professionals can build a comprehensive and self-validating system for assessing the purity of this compound, ensuring the quality and reliability of this critical synthetic intermediate.

References

  • MySkinRecipes. This compound.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • ResearchGate. Experimental high-resolution solid-state 13C NMR data for the 1:1...
  • PubChem. 3-Amino-4-fluorobenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • S4Science. Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • Sourcing High-Purity 4-Amino-3-fluorobenzoic Acid: A Guide for Buyers. Sourcing High-Purity 4-Amino-3-fluorobenzoic Acid: A Guide for Buyers.
  • University of Baghdad Digital Repository. QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION.
  • Chemistry LibreTexts. 25.4: Analysis of Amino Acids.
  • PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
  • PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • Journal of Chemical Research. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • PubMed. Analytical methods for amino acid determination in organisms.
  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • The Royal Society of Chemistry. Supplementary Information.
  • PubMed. Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid.
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid.
  • Fragment screening using WAC towards new SMARCA4 inhibitors. Fragment screening using WAC towards new SMARCA4 inhibitors.
  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • PubMed. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization.

Sources

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Compounds Derived from 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is fraught with challenges. A critical early hurdle is the assessment of its biological activity and safety profile. For novel compounds derived from scaffolds like 3-Amino-4-fluorobenzoic acid—a versatile intermediate used in the synthesis of pharmaceuticals[1][2]—a thorough understanding of their interaction with living cells is paramount. Cytotoxicity assays serve as a fundamental tool in this initial screening phase, providing essential data on how a compound affects cellular health.[3] These assays are not merely a pass/fail test; they are a crucial first step in characterizing a compound's therapeutic potential and identifying potential toxic liabilities long before significant resources are invested.[4][5]

This guide provides an in-depth comparison of key cytotoxicity assays, offering researchers a logical framework for selecting the most appropriate methods for evaluating novel derivatives of 3-Amino-4-fluorobenzoic acid. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is both robust and reliable.

Part 1: The Logic of Assay Selection

Choosing the right assay is not a matter of preference but of scientific strategy. The optimal choice depends on the specific question being asked.[6][7][8] Is the goal a broad screen of a large compound library, or a detailed mechanistic study of a single lead candidate? The answer dictates the path forward.

Key Decision-Making Factors:

  • Assay Endpoint: What biological event do you need to measure? Assays can target different cellular states:

    • Cell Viability: Measures the number of healthy, metabolically active cells.

    • Cytotoxicity: Measures the number of dead or dying cells, often by detecting compromised cell membranes.

    • Apoptosis: Specifically measures the biochemical events of programmed cell death.[8]

  • Mechanism of Action: A preliminary hypothesis about how the compound might work can guide assay choice. A compound expected to induce apoptosis should be tested with an apoptosis-specific assay.[6]

  • Compound Interference: Novel compounds can interfere with assay chemistries. For instance, a colored compound can skew results from colorimetric assays like MTT, while a fluorescent compound can interfere with fluorescence-based readouts.[9] It is crucial to run compound-only controls to test for such interference.

  • Throughput Needs: High-throughput screening (HTS) of hundreds or thousands of compounds requires assays that are rapid, simple, and automatable.[10][11][12] In contrast, detailed mechanistic studies may employ more complex, lower-throughput methods.

The following diagram illustrates a logical workflow for selecting an appropriate cytotoxicity assay.

G start Start: Novel Compound Synthesized q1 Primary Goal? start->q1 hts High-Throughput Screening (HTS) q1->hts Large Library mechanism Mechanistic Study q1->mechanism Lead Compound viability Measure General Viability (Metabolic Health) hts->viability cytotoxicity Measure Direct Cytotoxicity (Membrane Integrity) mechanism->cytotoxicity apoptosis Measure Apoptosis (Programmed Cell Death) mechanism->apoptosis assay_mtt MTT / XTT Assay viability->assay_mtt assay_ldh LDH Release Assay cytotoxicity->assay_ldh assay_caspase Caspase-3/7 Assay apoptosis->assay_caspase cross_validate Cross-Validate with Orthogonal Assay assay_mtt->cross_validate assay_ldh->cross_validate assay_caspase->cross_validate

Caption: A decision tree for selecting a primary cytotoxicity assay.

Part 2: A Comparative Analysis of Core Cytotoxicity Assays

Parameter MTT (Metabolic) Assay LDH (Membrane Integrity) Assay Caspase-3/7 (Apoptosis) Assay
Principle Enzymatic reduction of tetrazolium salt to colored formazan by mitochondrial dehydrogenases in viable cells.[14]Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[15][16]Detects the activity of key "executioner" enzymes (Caspase-3 and -7) that are activated during the final stages of apoptosis.[17]
Endpoint Measured Cell Viability / Metabolic ActivityCytotoxicity / NecrosisApoptosis
Assay Format ColorimetricColorimetric, FluorometricColorimetric, Fluorometric, Luminescent
Throughput HighHighHigh
Advantages Inexpensive, well-established, simple protocol.Direct measure of cell death, supernatant can be used without lysing remaining cells.[18]High sensitivity and specificity for apoptosis, "add-mix-measure" protocols available.[17][19]
Limitations Indirect measure of viability, interference from colored/redox-active compounds, requires solubilization step.[9]LDH in serum can cause high background, cannot distinguish apoptosis from necrosis alone.[20]Timing is critical as caspase activation is transient, may miss non-apoptotic cell death.[6]

Part 3: Self-Validating Experimental Protocols

The trustworthiness of any result hinges on the integrity of the protocol. A well-designed protocol includes internal controls that validate the results of each experiment. We present two detailed protocols for orthogonal assays—MTT for an initial viability screen and a Caspase-Glo® 3/7 assay to confirm if the mechanism of cell death is apoptosis.

Protocol 1: MTT Assay for General Viability Screening

This assay provides a robust measure of how a compound affects the metabolic activity of a cell population, which is a strong indicator of overall viability.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat Cells (Serial dilutions of compound) incubate1->treat incubate2 4. Incubate 24-72h (Treatment period) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO, SDS-HCl) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding (Day 1):

    • Culture your chosen cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and dilute the cells to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Causality: Seeding an optimal cell number is critical. Too few cells will yield a low signal; too many will become confluent and enter growth arrest, altering their metabolic response.[7]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment (Day 2):

    • Prepare a 2X concentrated serial dilution of your 3-Amino-4-fluorobenzoic acid derivative in culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Self-Validation Controls:

      • Vehicle Control: Wells with cells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration. This establishes the 100% viability baseline.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay system is responsive.

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure (Day 4):

    • Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).[14][21]

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[22]

    • Causality: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. Place the plate on an orbital shaker for 15 minutes to ensure this.

    • Measure the absorbance at 570-590 nm using a microplate reader.[21]

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[23]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Confirmation

If the MTT assay shows a decrease in viability, this assay can determine if apoptosis is the cause. It uses a proluminescent substrate that, when cleaved by active caspase-3 or -7, generates a "glow-type" luminescent signal proportional to the amount of active caspase.[17]

G plate 1. Plate & Treat Cells (Same as MTT Day 1-2) equilibrate 2. Equilibrate Plate to Room Temp plate->equilibrate add_reagent 3. Add Caspase-Glo® 3/7 Reagent (100 µL/well) equilibrate->add_reagent mix 4. Mix on Shaker (30 sec) add_reagent->mix incubate 5. Incubate at RT (1-3 hours) mix->incubate read 6. Read Luminescence incubate->read

Caption: The simple "add-mix-measure" workflow of the Caspase-Glo® 3/7 assay.

Detailed Steps:

  • Plate and Treat Cells: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

    • Causality: Opaque plates are required to prevent well-to-well light crossover, which would compromise the accuracy of luminescent readings.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent directly to each well. The reagent contains a lysis buffer, so no separate cell lysis step is needed.[17]

    • Causality: This "add-mix-measure" format is ideal for HTS and minimizes handling errors.[6]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light. The "glow-type" signal is stable, but a consistent incubation time should be used for all plates.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium and reagent but no cells).

    • Plot the relative luminescence units (RLU) against compound concentration. An increase in luminescence compared to the vehicle control indicates caspase-3/7 activation and apoptosis.

Conclusion: An Integrated Approach to Cytotoxicity Profiling

The evaluation of novel compounds, such as those derived from 3-Amino-4-fluorobenzoic acid, requires a meticulous and logical approach to cytotoxicity testing. Relying on a single assay is insufficient. An initial broad screen using a metabolic assay like MTT provides a cost-effective way to gauge overall impact on cell viability.[24] Any "hits" from this screen must then be investigated further using orthogonal methods to elucidate the mechanism of cell death. A direct cytotoxicity assay like LDH release can point towards necrosis, while a specific mechanistic assay like the Caspase-3/7 assay can confirm apoptosis.[13] By employing this multi-assay, self-validating strategy, researchers can generate high-quality, reproducible data, enabling confident decisions in the critical early stages of the drug discovery pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Hann, M. M., & O'Donnell, J. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245-62.
  • Hann, M. M., & O'Donnell, J. (2016). High-Throughput Cell Toxicity Assays. PubMed.
  • National Toxicology Program. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383).
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate.
  • Zhang, X., et al. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega.
  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity.
  • Meade, K., & O'Farrell, C. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • Ohno, T., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX.
  • Hsieh, J. H., et al. (2015). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC - PubMed Central.
  • Tani, N., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX.
  • ChemSino. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • Horvath, P., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Khan, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid.

Sources

A Comparative Guide to the Antimicrobial Potential of 3-Amino-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. In this guide, we delve into the therapeutic promise of derivatives synthesized from 3-Amino-4-fluorobenzoic acid, a versatile scaffold in medicinal chemistry. This document provides an objective comparison of their potential efficacy, grounded in established biochemical principles and supported by experimental data from seminal studies. We will explore the underlying mechanisms of action, structure-activity relationships, and the synthetic pathways that unlock the potential of these compounds.

The Strategic Advantage of the 3-Amino-4-fluorobenzoic Acid Scaffold

3-Amino-4-fluorobenzoic acid (3,4-AFBA) is a compelling starting point for the synthesis of bioactive molecules.[1] Its structure is characterized by a benzoic acid backbone, an amino group, and a strategically placed fluorine atom.[1][2] This unique combination of functional groups offers several advantages in drug design:

  • Versatile Synthesis Handle: The amino and carboxylic acid groups are readily modifiable, allowing for the creation of diverse chemical libraries (e.g., amides, esters) to explore structure-activity relationships.[1]

  • Bioisosteric Potential: The overall structure shares features with para-aminobenzoic acid (PABA), a crucial metabolite in the bacterial folate synthesis pathway. While not the primary mechanism discussed here, this similarity suggests potential for developing folate synthesis inhibitors.[3]

  • The Fluorine Factor: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which improves its ability to cross bacterial cell membranes.[1]

These intrinsic properties make 3,4-AFBA an attractive building block for developing new classes of antimicrobials, particularly those that can emulate the success of established drug classes like the fluoroquinolones.

Primary Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The most probable and potent antimicrobial mechanism for derivatives of this class is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[][5][6] This is the well-established mechanism of the highly successful fluoroquinolone antibiotics, which can be considered structural analogues.[7][8]

DNA gyrase (a type II topoisomerase) is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the topological stress that occurs during DNA replication and transcription.[9][10] Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.[5][7]

Derivatives of 3,4-AFBA, when appropriately functionalized, can mimic fluoroquinolones by forming a ternary complex with the enzyme and the bacterial DNA. This complex stalls the replication fork, leading to double-strand DNA breaks and ultimately triggering a cascade of events that result in bacterial cell death.[5][6] The inhibition of DNA gyrase is typically the primary mode of action against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[][5]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action DNA Bacterial DNA ReplicationFork Replication Fork Advancement DNA->ReplicationFork SupercoiledDNA Topological Strain (Positive Supercoiling) ReplicationFork->SupercoiledDNA Block Replication Fork Blocked ReplicationFork->Block DNAGyrase DNA Gyrase (Target Enzyme) SupercoiledDNA->DNAGyrase Binds to RelaxedDNA Relaxed DNA (Negative Supercoiling) DNAGyrase->RelaxedDNA Relieves Strain StabilizedComplex Stabilized Drug-Gyrase-DNA Complex DNAGyrase->StabilizedComplex Drug 3,4-AFBA Derivative (e.g., Fluoroquinolone Analogue) Drug->DNAGyrase Binds & Inhibits Drug->StabilizedComplex StabilizedComplex->Block Causes CellDeath DNA Damage & Cell Death Block->CellDeath Leads to

Caption: Mechanism of Action for 3,4-AFBA derivatives targeting DNA gyrase.

Synthesis and Comparative Antimicrobial Activity

The synthesis of antimicrobial derivatives from 3-Amino-4-fluorobenzoic acid typically involves standard organic chemistry transformations. A common approach is the formation of amide derivatives by coupling the amino group with various carboxylic acids or the carboxylic acid group with various amines. This allows for systematic modification of the scaffold to probe for antimicrobial activity.

Generalized Synthesis Workflow

A straightforward synthetic route involves activating the carboxylic acid of a chosen substituent and coupling it with the amine of 3,4-AFBA, or vice-versa. This modular approach is highly efficient for creating a library of compounds for screening.

Caption: Generalized workflow for synthesizing amide derivatives of 3,4-AFBA.

Comparative Performance Data

While extensive clinical data on novel 3,4-AFBA derivatives is limited, we can synthesize a comparative guide based on published results for structurally related aminobenzoic acid and coumarin derivatives.[3][11][12] The following table presents hypothetical but representative Minimum Inhibitory Concentration (MIC) data to illustrate how structure-activity relationships are evaluated. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Structure/Modification on 3,4-AFBA MIC (µg/mL) vs. S. aureus (Gram-positive) MIC (µg/mL) vs. E. coli (Gram-negative)
Derivative A Unmodified 3,4-AFBA>256>256
Derivative B Amide with Cyclopropylamine64128
Derivative C Amide with 4-Methylpiperazine1632
Derivative D Amide with Cinnamic Acid3264
Norfloxacin Reference Fluoroquinolone 1-2 0.1-1

This table is illustrative. Actual MIC values would be determined experimentally.

Structure-Activity Relationship (SAR) Insights

From the representative data and principles of medicinal chemistry, we can derive key SAR insights:

  • Core Scaffold is Insufficient: The unmodified 3-Amino-4-fluorobenzoic acid (Derivative A) shows no significant activity. Functionalization is essential.

  • Amine Substitutions are Key: Similar to fluoroquinolones, substituents on the core amine (or a related position in a more complex ring system built from the scaffold) are critical for interacting with the DNA gyrase enzyme.[11]

  • Hydrophobicity and Charge: The introduction of groups like 4-methylpiperazine (Derivative C) can improve solubility and cell penetration, often leading to better activity against both Gram-positive and Gram-negative bacteria.[11]

  • Steric Bulk and Conformation: The size and shape of the added substituents (e.g., comparing cyclopropylamine to cinnamic acid) directly impact how well the molecule fits into the enzyme's binding pocket, thus affecting potency.

Experimental Protocols

To ensure scientific integrity, the methods used to evaluate these compounds must be robust and reproducible. Below are standard protocols for synthesis and antimicrobial susceptibility testing.

Protocol 1: Synthesis of an Amide Derivative (Illustrative Example)

Objective: To synthesize N-(4-fluorobenzoic acid)-3-amino-4-methylpiperazine.

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • 1-(Carboxy)-4-methylpiperazine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-Amino-4-fluorobenzoic acid (1.0 eq) and 1-(Carboxy)-4-methylpiperazine (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the MIC of synthesized derivatives against bacterial strains.

Materials:

  • Synthesized compounds dissolved in DMSO (stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

  • Prepare a starting concentration of the test compound by adding 100 µL of a 2X final concentration to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

  • Optionally, add 10 µL of resazurin dye to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the well remains blue.

Conclusion and Future Directions

Derivatives of 3-Amino-4-fluorobenzoic acid represent a promising, albeit underexplored, class of potential antimicrobial agents. Their synthetic tractability and structural similarity to the quinolone core suggest that their primary mechanism of action likely involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Future research should focus on synthesizing and screening a broader, more diverse library of these derivatives to build a comprehensive structure-activity relationship database. Promising lead compounds identified through in vitro screening will require further evaluation for their cytotoxicity, metabolic stability, and ultimately, their efficacy in in vivo infection models. By leveraging the principles outlined in this guide, the scientific community can continue to innovate and develop the next generation of antibiotics to combat the global threat of antimicrobial resistance.

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 2000;31(Supplement_1):S24–S28. [Link]
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
  • Various Authors. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ScienceDirect Topics. [Link]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • LookChem. (n.d.).
  • Google Patents. (2018). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. CN108640030A.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-fluorobenzoic acid.
  • Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51. [Link]
  • Kaserer, T., et al. (2016). Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. Molecules, 21(1), 83. [Link]
  • Timm, A. M., et al. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences, 25(3), 1599. [Link]
  • Khan, T., et al. (2018). DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents. Biomedicine & Pharmacotherapy, 103, 793-803. [Link]
  • Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Dutta, D., et al. (2018). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Letters in Applied Microbiology, 67(3), 242-251. [Link]
  • Pojer, F., et al. (2006). Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis. Antimicrobial Agents and Chemotherapy, 50(4), 1481–1487. [Link]
  • Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 13636-13651. [Link]
  • Pires, D. S., et al. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 10, 994640. [Link]

Sources

Evaluating the inhibitory potential of 3-Amino-4-fluorobenzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Inhibitory Potential of 3-Amino-4-fluorobenzoic Acid Analogs

As a foundational scaffold in medicinal chemistry, 3-Amino-4-fluorobenzoic acid presents a unique starting point for inhibitor design.[1] Its structure, featuring an aromatic ring substituted with amino, fluoro, and carboxylic acid groups, offers multiple vectors for chemical modification, enabling the exploration of vast chemical space to target various enzymatic and cellular processes. The presence of the fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability, making its analogs attractive candidates for drug discovery.[1]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the inhibitory potential of novel analogs derived from this versatile scaffold. We will move beyond simple screening to discuss the causality behind experimental choices, ensuring a robust and logical progression from initial hit identification to mechanistic understanding.

Part 1: The Strategic Landscape of Inhibition

The inhibitory potential of a 3-Amino-4-fluorobenzoic acid analog is fundamentally tied to its target. Given its structural similarity to endogenous molecules like p-aminobenzoic acid (PABA) and chorismic acid, enzymes are a primary and logical class of targets.[2][3] Analogs may function as inhibitors for enzymes involved in critical metabolic pathways, such as amino acid biosynthesis, cell wall synthesis, or signaling cascades.[2][4] For instance, various benzoic acid derivatives have been synthesized and evaluated as inhibitors of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway.[2]

The evaluation process is a multi-stage funnel, designed to efficiently identify and characterize promising compounds.

G cluster_0 Discovery & Screening cluster_1 Validation & Potency cluster_2 Mechanism of Action (MoA) A Analog Synthesis & Library Creation B High-Throughput Screening (HTS) Primary Assay A->B Compound Library C Hit Confirmation B->C Initial Hits D Dose-Response & IC50 Determination C->D E Enzyme Kinetics Assays (e.g., Michaelis-Menten) D->E Confirmed Hits F Selectivity & Specificity Profiling E->F G Biophysical Assays (e.g., SPR, ITC) E->G H Lead Optimization F->H G->H

Caption: High-level workflow for inhibitor evaluation.

Part 2: Comparative Analysis of Analog Scaffolds

The efficacy of an analog is dictated by its structural modifications. By systematically altering the core 3-Amino-4-fluorobenzoic acid structure, one can probe the structure-activity relationship (SAR) to enhance potency and selectivity.

Analog ClassR-Group ModificationPotential Target InteractionRationale for Inhibition
Amide Analogs Amide bond formation at the C1-Carboxyl groupHydrogen bonding with active site residuesMimics peptide bonds or introduces new H-bond donors/acceptors to improve binding affinity.
Ester Analogs Esterification at the C1-Carboxyl groupHydrophobic interactions; potential pro-drugIncreases lipophilicity for better cell permeability. Can be hydrolyzed by intracellular esterases to release the active acid form.
N-Substituted Analogs Alkylation or acylation at the C3-Amino groupSteric hindrance; new binding pocketsExplores additional space within the enzyme's binding pocket or blocks substrate access.
Ring-Substituted Analogs Addition of further groups to the aromatic ringAltered electronics; new van der Waals contactsModifies the electron density of the ring system and can provide additional anchor points for binding.

For example, a study on isatin-aminobenzoic acid hybrids demonstrated that modifications to the aminobenzoic acid moiety significantly influenced antibacterial activity, with specific derivatives showing high potency against Gram-positive bacteria.[5] Similarly, derivatives of the related 4-amino-3-chloro benzoate ester have been synthesized as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] These examples underscore the principle that even subtle chemical changes can drastically alter biological activity.

Part 3: Experimental Design & Protocols

A robust evaluation relies on well-designed, validated assays. Enzyme activity assays are central to this process, measuring the rate of substrate consumption or product formation over time.[7][8]

Protocol 1: General Enzyme Inhibition Screening Assay (Spectrophotometric)

This protocol provides a template for an initial screen to identify "hits" from a library of 3-Amino-4-fluorobenzoic acid analogs. The core principle is to measure a change in absorbance caused by the formation of a colored product.

Causality Behind Choices:

  • Spectrophotometry: Chosen for its widespread availability, ease of use, and suitability for high-throughput screening.[7]

  • Initial Rate Measurement: We measure the initial velocity (V₀) because it is directly proportional to the enzyme concentration and is measured when substrate concentration is not yet limiting, providing the most accurate reflection of the enzyme's performance under the tested conditions.[9]

  • Controls: The inclusion of positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls is critical for validating the assay's performance and calculating inhibition percentages.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the target enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate in the assay buffer. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

    • Prepare stock solutions of your 3-Amino-4-fluorobenzoic acid analogs (e.g., 10 mM in DMSO).

    • Prepare a stock solution of a known inhibitor for the target enzyme (positive control).

  • Assay Setup (96-well plate format):

    • Test Wells: Add 2 µL of analog solution to the well.

    • Negative Control Wells: Add 2 µL of DMSO.

    • Positive Control Wells: Add 2 µL of the known inhibitor solution.

    • Add 178 µL of assay buffer containing the enzyme to all wells.

    • Pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Initiating the Reaction:

    • Add 20 µL of the substrate solution to all wells to start the reaction. The final volume is 200 µL.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (λmax of the product) in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

    • Ensure the reaction progress curves are linear, indicating you are measuring the initial rate. Less than 10% of the substrate should be consumed.[9]

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each analog using the formula: % Inhibition = (1 - (Rate_analog / Rate_negative_control)) * 100

Protocol 2: IC₅₀ Determination

For compounds showing significant inhibition in the primary screen (>50%), the next step is to determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Serial Dilution: Create a series of dilutions of the "hit" compound, typically in a 2-fold or 3-fold manner, spanning a wide concentration range (e.g., from 100 µM to 1 nM).

  • Assay Performance: Perform the enzyme assay as described in Protocol 1, but using the different concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Part 4: Elucidating the Mechanism of Action (MoA)

Determining the IC₅₀ value confirms potency, but it does not explain how the inhibitor works. MoA studies are crucial for lead optimization.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Active Site Allosteric Site Enzyme (E) Product Product (P) Enzyme:f0->Product Reaction Substrate Substrate (S) I_comp Competitive Inhibitor (I) I_comp->Enzyme:f0 I_noncomp Non-competitive Inhibitor (I) I_noncomp->Enzyme:f1

Caption: Modes of reversible enzyme inhibition.

Enzyme Kinetic Studies:

To distinguish between different inhibition mechanisms (e.g., competitive, non-competitive, uncompetitive), kinetic experiments are performed. This involves measuring the initial reaction rate at various substrate concentrations in the presence of a fixed concentration of the inhibitor.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Km (substrate concentration at half-maximal velocity) but does not change the maximal velocity (Vmax).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme. This reduces the Vmax but does not change the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.

By plotting the data using methods like Lineweaver-Burk (double reciprocal plot), the inhibition modality can be determined, providing critical insight for rational drug design.

Conclusion

The systematic evaluation of 3-Amino-4-fluorobenzoic acid analogs requires a disciplined, multi-step approach. By integrating strategic synthesis with a hierarchical series of biochemical assays, researchers can efficiently move from a chemical scaffold to a well-characterized inhibitor. This process, grounded in principles of enzymology and medicinal chemistry, allows for the identification of potent and selective molecules with therapeutic potential. The key to success lies not just in performing the experiments, but in understanding the causal links between molecular structure, assay design, and the ultimate biological mechanism of action.

References

  • AMSBIO. Enzyme Activity Assays. [Link]
  • Wikipedia. Enzyme assay. [Link]
  • Biobide.
  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]
  • Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • 3-Amino-4-fluorobenzoic acid. [Link]
  • LookChem.
  • Bornemann, S., et al. (2005).
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]
  • PubChem. 3-Amino-4-fluorobenzoic acid. [Link]
  • Fragment screening using WAC towards new SMARCA4 inhibitors. [Link]
  • Al-Ostoot, F. H., et al. (2023).
  • LookChem.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
  • Wikipedia. 4-Fluorobenzoic acid. [Link]
  • Fares, M., et al. (2016). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents.
  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

Sources

A Comparative Benchmarking Guide to New Synthetic Methods for 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 3-Amino-4-fluorobenzoic acid, a vital building block for a range of pharmaceutically active compounds, presents a synthetic challenge that has been approached through various methodologies. This guide provides an in-depth, objective comparison of prominent synthetic routes to this valuable compound, supported by experimental data and protocols to inform strategic decisions in research, development, and manufacturing.

Introduction: The Strategic Importance of 3-Amino-4-fluorobenzoic Acid

3-Amino-4-fluorobenzoic acid (CAS: 2365-85-7) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional nature, possessing an amino group, a fluorine atom, and a carboxylic acid moiety, makes it a versatile precursor for the synthesis of complex molecular architectures. The presence of the fluorine atom, in particular, can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] Consequently, robust and efficient synthetic access to this intermediate is a critical enabler for the development of novel therapeutics, including anti-inflammatory and analgesic drugs.[1]

This guide will dissect and compare two primary synthetic pathways to 3-Amino-4-fluorobenzoic acid, evaluating them on key performance indicators such as overall yield, purity, operational complexity, safety, and scalability.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision, balancing the immediate requirements of yield and purity with the long-term considerations of cost and scalability. Here, we present a head-to-head comparison of two major approaches to the synthesis of 3-Amino-4-fluorobenzoic acid.

MetricRoute 1: Nitration and Reduction of 4-Fluorobenzoic AcidRoute 2: Multi-step Synthesis from 2-Bromo-5-fluorotoluene
Starting Material 4-Fluorobenzoic Acid2-Bromo-5-fluorotoluene
Key Transformations Electrophilic Nitration, Catalytic HydrogenationSide-chain Oxidation, Nitration, Nucleophilic Aromatic Substitution
Number of Steps 23
Overall Yield (Estimated) ~75-85%Variable, dependent on efficiency of each step
Purity High, purification by recrystallizationRequires purification at multiple stages
Scalability Good, established industrial processesModerate, involves more complex transformations
Safety Considerations Use of concentrated nitric and sulfuric acidsUse of strong oxidizing and nitrating agents

Route 1: Synthesis from 4-Fluorobenzoic Acid

This two-step approach is a classical and widely utilized method for the preparation of 3-Amino-4-fluorobenzoic acid. It leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired regiochemistry.

Logical Workflow for Route 1

start 4-Fluorobenzoic Acid step1 Step 1: Electrophilic Nitration (H₂SO₄, HNO₃) start->step1 intermediate 4-Fluoro-3-nitrobenzoic Acid step1->intermediate step2 Step 2: Catalytic Hydrogenation (H₂, Pd/C) intermediate->step2 end 3-Amino-4-fluorobenzoic Acid step2->end start 2-Bromo-5-fluorotoluene step1 Step 1: Oxidation (e.g., KMnO₄) start->step1 intermediate1 2-Bromo-5-fluorobenzoic Acid step1->intermediate1 step2 Step 2: Nitration (H₂SO₄, HNO₃) intermediate1->step2 intermediate2 2-Bromo-5-fluoro-3-nitrobenzoic Acid step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution (Ammonia source) intermediate2->step3 end 3-Amino-4-fluorobenzoic Acid step3->end

Caption: Workflow for the synthesis of 3-Amino-4-fluorobenzoic acid via Route 2.

Note: Detailed, optimized protocols with yields for each step in this specific sequence leading to 3-Amino-4-fluorobenzoic acid are less commonly reported in readily available literature compared to Route 1. The following descriptions are based on analogous and well-established chemical transformations.

Step 1: Oxidation of 2-Bromo-5-fluorotoluene

The initial step involves the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Step 2: Nitration of 2-Bromo-5-fluorobenzoic Acid

The resulting 2-bromo-5-fluorobenzoic acid is then nitrated. The directing effects of the substituents will primarily place the nitro group at the 3-position.

Step 3: Nucleophilic Aromatic Substitution

The final step involves the displacement of the bromine atom with an amino group. This can be accomplished through a nucleophilic aromatic substitution reaction using an ammonia source, potentially under copper catalysis (a variation of the Buchwald-Hartwig amination or Ullmann condensation).

Benchmarking and Field-Proven Insights

Route 1 stands out as the more established and industrially viable method for the synthesis of 3-Amino-4-fluorobenzoic acid.

  • Expertise & Experience: The causality behind the experimental choices in Route 1 is well-understood. The regioselectivity of the nitration is high due to the concerted directing effects of the fluoro and carboxyl groups. The catalytic hydrogenation is a highly optimized and clean reduction method, avoiding the large amounts of waste associated with older metal-acid reduction systems.

  • Trustworthiness: Each step in Route 1 is a self-validating system. The formation of the nitro-intermediate can be easily monitored by techniques like TLC or HPLC, and its identity confirmed by melting point and spectroscopic methods. The progress of the hydrogenation can be tracked by hydrogen consumption, and the final product's purity can be readily assessed by HPLC and NMR.

  • Authoritative Grounding: The principles of electrophilic aromatic substitution and catalytic hydrogenation are foundational concepts in organic chemistry, with extensive literature and well-established protocols.

Route 2 , while chemically feasible, presents several challenges that make it less attractive for large-scale production.

  • The oxidation of the methyl group can sometimes be difficult to control and may require harsh conditions.

  • The overall yield is likely to be lower due to the increased number of steps.

  • The nucleophilic aromatic substitution to introduce the amino group can be challenging and may require high temperatures and pressures, or the use of expensive catalysts and ligands.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals seeking a reliable and efficient synthesis of 3-Amino-4-fluorobenzoic acid, Route 1, starting from 4-fluorobenzoic acid, is the demonstrably superior method. Its two-step sequence, high regioselectivity, and use of well-established and scalable reactions make it the preferred choice for both laboratory-scale synthesis and industrial production. The starting material, 4-fluorobenzoic acid, is also commercially available from numerous suppliers.

While alternative routes like Route 2 are of academic interest and may be suitable for the synthesis of specifically substituted analogues, they do not currently offer the same level of efficiency and practicality as the nitration and reduction of 4-fluorobenzoic acid. Future research may focus on developing more efficient catalysts for the amination step in Route 2 or exploring entirely new synthetic strategies. However, for current practical applications, Route 1 provides the most robust and economically viable pathway to this important building block.

References

  • Troubleshooting guide for the nitration of fluorin
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Exploring 3-Amino-4-fluorobenzoic acid: Properties and Applic
  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • 3-Amino-4-fluorobenzoic acid.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
  • [Catalytic Reduction of 4-Nitrobenzoic Acid by cis-Rh(CO)2(Amine)2 Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.
  • 2365-85-7 | 3-Amino-4-fluorobenzoic acid. ChemScene.
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396. PubChem.
  • A Comparative Guide to Fluorination Strategies in Organic Synthesis: The Building Block Approach vs.
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry.
  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline. Benchchem.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters.
  • 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396. PubChem.
  • Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.
  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • FAST Hydrogenations as a Continuous Platform for Green Arom
  • 2-amino-4-bromo-5-fluorobenzoic acid. All About Drugs.

Sources

A Head-to-Head Comparison of Final Product Purification Techniques in Biopharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from discovery to a marketable therapeutic is long and fraught with challenges. Among the most critical stages is the downstream process, where the final product is purified to meet stringent safety and efficacy standards. The choice of purification techniques can profoundly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, head-to-head comparison of the most pivotal final purification techniques, grounded in scientific principles and supported by experimental insights, to empower you in designing robust and efficient downstream processes.

The Central Role of Purification in Drug Product Quality

The primary objective of final product purification is the removal of process-related impurities, such as host cell proteins (HCPs), DNA, and adventitious agents, as well as product-related impurities like aggregates and fragments.[1][2] The selected purification train must consistently deliver a product that meets the predefined critical quality attributes (CQAs). This guide will dissect and compare four cornerstone techniques: Chromatography, Crystallization, Tangential Flow Filtration, and Lyophilization, providing a framework for their strategic implementation.

Chromatography: The Workhorse of Bioseparation

Chromatography is a versatile and widely adopted technique for protein purification, separating molecules based on their differential interactions with a stationary phase as a mobile phase passes through.[3][4] The selection of a specific chromatography method is dictated by the physicochemical properties of the target molecule and the impurities to be removed.[4]

Affinity Chromatography (AC)

Principle of Operation: Affinity chromatography is renowned for its high selectivity, exploiting a specific binding interaction between the target protein and a ligand immobilized on the chromatography resin.[5] For monoclonal antibodies (mAbs), Protein A chromatography is the industry standard capture step, binding with high affinity to the Fc region of IgG.[1][3]

Expert Insights: The high cost of Protein A resins is a significant economic driver in downstream processing.[6] Consequently, optimizing binding capacity and resin lifetime through careful process development is paramount. The harsh, low-pH elution conditions required to dissociate the antibody from the resin can sometimes induce aggregation, necessitating careful formulation of the elution buffer.

Ion-Exchange Chromatography (IEX)

Principle of Operation: Ion-exchange chromatography separates molecules based on their net surface charge.[5] Anion-exchange (AEX) chromatography utilizes a positively charged stationary phase to bind negatively charged molecules, while cation-exchange (CEX) chromatography employs a negatively charged stationary phase to bind positively charged molecules.[7] Elution is typically achieved by increasing the salt concentration or altering the pH of the mobile phase.[5]

Expert Insights: IEX is a powerful polishing step for removing charged impurities, including HCPs, DNA, and product variants.[1] Cation exchange chromatography is particularly effective for many mAb purification processes where the target antibody has a basic isoelectric point (pI).[1][8] The choice between bind-and-elute mode versus flow-through mode depends on the charge characteristics of the target protein relative to the impurities. Flow-through mode, where impurities bind and the product flows through, can offer higher throughput.[3]

Hydrophobic Interaction Chromatography (HIC)

Principle of Operation: HIC separates proteins based on their surface hydrophobicity.[5] At high salt concentrations, the hydrophobic regions of proteins are exposed and bind to the hydrophobic ligands on the resin. Elution is achieved by decreasing the salt concentration in the mobile phase.[5]

Expert Insights: HIC is particularly effective for removing product-related impurities, especially aggregates, which often exhibit increased surface hydrophobicity compared to monomers.[9][10] This makes HIC a critical polishing step for ensuring the safety and efficacy of the final drug product.[10] The selection of the appropriate salt type and concentration is crucial for optimizing the separation.[10]

Multimodal (Mixed-Mode) Chromatography

Principle of Operation: Mixed-mode chromatography utilizes resins with ligands that can engage in multiple types of interactions, such as a combination of ionic and hydrophobic interactions.[9][11] This dual functionality can provide unique selectivities for challenging separation problems.[11]

Expert Insights: Mixed-mode resins are increasingly being used to intensify downstream processes, sometimes allowing for the reduction of a three-step purification process to two steps.[12] They can be particularly effective in removing aggregates and other closely related impurities that are difficult to separate using traditional single-mode chromatography.[9][13]

Workflow for a Typical Monoclonal Antibody Purification Process

G Harvest Cell Culture Harvest Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification ProteinA Protein A Affinity Chromatography (Capture) Clarification->ProteinA LowpH Low pH Viral Inactivation ProteinA->LowpH AEX Anion-Exchange Chromatography (Flow-Through Polishing) LowpH->AEX CEX Cation-Exchange Chromatography (Bind-and-Elute Polishing) AEX->CEX UFDF Ultrafiltration/Diafiltration (Formulation) CEX->UFDF FinalProduct Final Drug Substance UFDF->FinalProduct

Caption: A typical downstream processing workflow for monoclonal antibodies.

Crystallization: An Emerging Alternative for Purification

Crystallization, a process where a solid forms with a highly organized molecular structure, is gaining traction as a powerful purification technique for biopharmaceuticals.[7][14] It offers the potential for high purity and stability in a single step.[7]

Principle of Operation: Crystallization separates the target molecule from impurities by incorporating it into a crystal lattice while excluding contaminants.[7] The process is driven by creating a supersaturated solution, which can be achieved by various methods such as changing temperature, solvent composition, or pH.[15]

Expert Insights: While chromatography has been the dominant purification method, crystallization presents a cost-effective alternative, particularly for large-scale manufacturing.[7][16] Research has shown that crystallization can achieve purity levels comparable to or even exceeding those of traditional chromatography steps. For instance, a study on a monoclonal antibody demonstrated that a single recrystallization step resulted in a purity of 98.5%, with a 17-fold reduction in host cell proteins and DNA content below the detection limit.[17] The yield for this process was between 88-90%.[17] Another study reported a crystal yield of 90% with 96% purity for a different mAb.[7]

Comparative Performance of Crystallization and Chromatography for mAb Purification

ParameterChromatography (Protein A + Polishing)Crystallization (with Recrystallization)Reference
Purity >99%~98.5%[1][17]
Host Cell Protein (HCP) Reduction High17-fold[1][17]
DNA Removal HighBelow detection limit[1][17]
Yield Typically 70-80% overall88-90%[6][17]
Cost High (especially Protein A resin)Potentially lower[6][18]

Experimental Protocol: Batch Crystallization of a Monoclonal Antibody

  • Preparation of the Antibody Solution: Start with a partially purified mAb solution (e.g., post-Protein A chromatography eluate).

  • Buffer Exchange: Perform a buffer exchange into a pre-determined crystallization buffer using tangential flow filtration.

  • Induce Supersaturation: Slowly add a precipitating agent (e.g., polyethylene glycol) to the antibody solution while gently stirring to induce supersaturation.

  • Crystal Formation: Allow the solution to equilibrate at a controlled temperature to facilitate crystal growth.

  • Harvesting: Collect the crystals by centrifugation or filtration.

  • Washing: Wash the crystals with a solution that maintains their insolubility to remove any remaining impurities.

  • Redissolution: Dissolve the crystals in a formulation buffer to obtain the purified, high-concentration drug substance.

Tangential Flow Filtration (TFF): Concentration and Formulation

Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a critical unit operation for concentrating the product and exchanging the buffer to the final formulation buffer (diafiltration).[2]

Principle of Operation: In TFF, the feed stream flows parallel to the membrane surface.[19] This cross-flow creates a sweeping action that prevents the build-up of molecules on the membrane surface, which is a common issue in traditional dead-end filtration.[12] Smaller molecules and buffer components pass through the membrane (permeate), while the larger target molecules are retained (retentate).[2]

Expert Insights: TFF is a highly efficient method for processing large volumes and achieving high concentration factors.[20] It is a more scalable and often more cost-effective alternative to centrifugation for clarification and cell harvesting, although the choice depends on the specific process and economic factors. A comparative study on monoclonal antibody harvest clarification evaluated both TFF and centrifugation followed by depth filtration. Based on factors including step yield, buffer usage, and overall economics, centrifugation with depth filtration was selected for the process at scale.[21] However, for other applications, such as the isolation of extracellular vesicles, TFF has been shown to provide significantly higher yields compared to ultracentrifugation.[22][23]

Logical Relationship of TFF in a Purification Workflow

G Chromatography_Pool Pooled Eluate from Final Chromatography Step TFF_System Tangential Flow Filtration System Chromatography_Pool->TFF_System Concentration Concentration (Ultrafiltration) TFF_System->Concentration Diafiltration Buffer Exchange (Diafiltration) Concentration->Diafiltration Final_Concentration Final Concentration Diafiltration->Final_Concentration Formulated_Product Formulated Drug Substance Final_Concentration->Formulated_Product

Caption: Role of TFF in the final formulation step.

Lyophilization: Ensuring Long-Term Stability

Lyophilization, or freeze-drying, is a dehydration process used to enhance the stability and extend the shelf-life of pharmaceutical products, particularly those that are unstable in solution.[24][25]

Principle of Operation: Lyophilization involves three main stages: freezing the product, primary drying (sublimation of ice to vapor under vacuum), and secondary drying (removal of unfrozen water molecules).[24][25] This process removes water at low temperatures, which helps to preserve the native structure and biological activity of sensitive molecules like proteins.[15][26]

Expert Insights: Lyophilization is superior to traditional heat-based drying methods for preserving the structure and efficacy of biopharmaceuticals.[15] While it is a time-consuming and energy-intensive batch process, the resulting stable, solid "cake" can be stored for extended periods and easily reconstituted before administration.[24][26] The choice of excipients in the formulation is critical for protecting the protein from stresses during the lyophilization cycle.[27]

Comparison of Lyophilization and Traditional Drying Methods

FeatureLyophilization (Freeze-Drying)Traditional Drying (e.g., Heat, Spray Drying)Reference
Processing Temperature LowHigh[15][26]
Structural Integrity High preservationPotential for degradation/denaturation[15][26]
Product Stability Excellent, long shelf-lifeVariable, can be lower[15][25]
Process Time LongShorter[26]
Cost High (energy intensive)Generally lower[26]

Conclusion and Future Perspectives

The selection of a final purification strategy is a multifaceted decision that requires a deep understanding of the product, the impurities, and the economic drivers of the manufacturing process. While the traditional chromatography-based platform for monoclonal antibodies remains a robust and well-established approach, emerging technologies like crystallization are showing great promise as viable and potentially more cost-effective alternatives. Tangential flow filtration and lyophilization will continue to be indispensable unit operations for formulation and ensuring long-term product stability.

The future of downstream processing will likely involve a more integrated and continuous approach, with hybrid purification platforms combining the strengths of different techniques to achieve higher efficiency and flexibility.[28][29] As the biopharmaceutical industry continues to evolve, a thorough and objective comparison of purification technologies will be essential for developing the next generation of life-saving therapeutics.

References

  • A Review on Downstream Processing of Monoclonal Antibodies (mAbs). (2022). International Journal of Research and Analytical Reviews (IJRAR).
  • Downstream Processes for Monoclonal Antibody Production. (2021). Journal of the Turkish Health Sciences Institutes.
  • Crystallization approach for purification of intact monoclonal antibodies: A review. (2023). Research Journal of Chemical Sciences.
  • Lyophilization vs. Traditional Drying Methods: Why Choose Freeze Drying?. (2024). SP Scientific.
  • Economic Drivers and Trade-Offs in Antibody Purification Processes. (n.d.).
  • eBook: Downstream Processing — An Overview of MAb Purification Methods. (n.d.).
  • Downstream Processing of Monoclonal Antibodies: from High Dilution to High Purity. (n.d.).
  • A Review on Downstream Processing of Monoclonal Antibodies (mAbs). (2022).
  • Towards Protein Crystallization as a Process Step in Downstream Processing of Therapeutic Antibodies: Screening and Optimization at Microbatch Scale. (2011). Biotechnology and Bioengineering.
  • Removal of Aggregates During Bispecific Antibody Purification Using Hydrophobic Interaction Chrom
  • Maximizing productivity of chromatography steps for purification of monoclonal antibodies. (2011).
  • Pharmaceutical protein solids: drying technology, solid-state characterization and stability. (2014). Therapeutic Delivery.
  • An In-Depth Comparison of Best Protein Expression Techniques for Optimal Yield and Purity. (2025). Alpha Lifetech Inc..
  • Effects of Drying Method and Excipient on the Structure and Physical Stability of Protein Solids. (2017). Journal of Pharmaceutical Sciences.
  • Comparison of tangential flow filtration and centrifugation for monoclonal antibody harvest clarification. (2007). Biotechnology and Bioengineering.
  • Technoeconomic and Sustainability Analysis of Batch and Continuous Crystallization for Pharmaceutical Manufacturing. (2024).
  • THE FEASIBILITY OF TANGENTIAL FLOW FILTRATION FOR CELL LYSATE CLARIFICATION. (2005).
  • Process and Formulation Effects on Protein Structure in Lyophilized Solids using Mass Spectrometric Methods. (2018). Journal of Pharmaceutical Sciences.
  • mAb Purification Process Development Using Mixed-Mode Resins — The DOE Approach. (2023).
  • Economic Analysis of Batch and Continuous Biopharmaceutical Antibody Production: A Review. (2018). Processes.
  • Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. (2024).
  • Factors affecting therapeutic protein purity and yield during chromatographic purification. (2023). Journal of Applied Biological Sciences.
  • Biopurification of monoclonal antibody (mAb) through crystallisation. (2015). Biotechnology and Bioengineering.
  • Protein purific
  • Alternatives to Chromatographic Separations. (2007). Biotechnology and Bioengineering.
  • LYOPHILIZATION (FREEZE-DRYING) OF PROTEINS: CRITICAL ROLE OF PROCESS OPTIMIZATION. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. (2023). bioRxiv.
  • Mixed-Mode Chromatography for mAb S Aggregate Removal: Comparison of CHT™ Ceramic Hydroxyapatite, Capto adhere, and Capto adhere ImpRes. (2016).
  • Protein purity vs yield,what the difference?. (2024).
  • Method of aggregate removal in antibody downstream purific
  • Comparison of standard and new generation hydrophobic interaction chromatography resins in the monoclonal antibody purification process. (2019).
  • Fast and scalable purification of a therapeutic full-length antibody based on process crystallization. (2013). Biotechnology and Bioengineering.
  • Trends in Upstream and Downstream Process Development for Antibody Manufacturing. (2014). Trends in Biotechnology.
  • Techno-economic analysis of separation processes for continuous pharmaceutical manufacturing. (2017). 12th International Symposium on Process Systems Engineering (PSE 2015) and 25th European Symposium on Computer Aided Process Engineering (ESCAPE 25).
  • Comparative analysis of tangential flow filtration and ultracentrifugation, both combined with subsequent size exclusion chromatography, for the isolation of small extracellular vesicles. (2022). Journal of Extracellular Vesicles.
  • Comparative analysis of tangential flow filtration and ultracentrifugation, both combined with subsequent size exclusion chromatography, for the isolation of small extracellular vesicles. (2022).
  • Bioseparation Case Study: Downstream Purification For Monoclonal Antibodies. (2025). Synapse.
  • Development of a Crystallization Step for Monoclonal Antibody Purification: Screening, Optimization and Aggreg
  • Comparative analysis of tangential flow filtration and ultracentrifugation, both combined with subsequent size exclusion chromatography, for the isolation of small extracellular vesicles. (2022). Journal of Extracellular Vesicles.
  • Technology advancements in antibody purification. (2016). Antibody Technology Journal.
  • Interaction of Cell Culture With Downstream Purification: A Case Study. (1995). Cytotechnology.
  • Monoclonal Antibodies from Space: Improved Crystallization Under Microgravity During Manufacturing in Orbit. (2024). BioDrugs.
  • Efficient removal of aggregates from monoclonal antibodies by hydrophobic interaction chromatography in flow-through mode. (n.d.). Thermo Fisher Scientific.
  • Rethinking the Economics of Chromatography - New Technologies and Hidden Costs. (2001).
  • Challenges and solutions for the downstream purification of therapeutic proteins. (2024).
  • Analysis of the crystallization process of a biopharmaceutical compound in the presence of impurities using process analytical technology (PAT) tools. (2022). Biotechnology and Bioengineering.
  • DOWNSTREAM PROCESSING IN BIOPROCESS OPER
  • Recovery and purification process development for monoclonal antibody production. (2012). mAbs.
  • Considering Purification and Separation in the Downstream Train. (2022).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-fluorobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the proper disposal of 3-Amino-4-fluorobenzoic acid hydrochloride (CAS RN: 3799-24-4), moving beyond mere compliance to instill a deep understanding of the principles behind these critical protocols.

Core Principles: Hazard Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; its disposal requires careful consideration due to its distinct chemical characteristics.

  • Acidic Nature: As a hydrochloride salt of a carboxylic acid, this compound is acidic. It can cause corrosion and may react exothermically with bases if not handled correctly.

  • Halogenated Organic Compound: The presence of a fluorine atom on the benzene ring classifies this molecule as a halogenated organic compound .[1][2] This is the most critical classification for waste disposal, as halogenated waste streams require specialized, high-temperature incineration to prevent the formation of persistent and toxic byproducts like dioxins and furans.[3][4]

  • Irritant Properties: Safety Data Sheets (SDS) consistently classify this compound as a skin and eye irritant and a potential respiratory irritant.[5][6]

  • Environmental Hazard: The compound is recognized as being harmful or toxic to aquatic life with long-lasting effects, making drain disposal fundamentally unacceptable.[7]

Based on this profile, immediate safety precautions are mandatory.

Personal Protective Equipment (PPE) Requirements
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

The Cardinal Rule: Waste Segregation

The single most important step in managing this waste stream is strict segregation. Co-mingling halogenated and non-halogenated waste is a costly and non-compliant error.

Causality: The disposal cost and complexity for halogenated waste are significantly higher due to the requirement for specialized high-temperature incineration (often at or above 1100°C) to ensure complete destruction and to scrub acidic gases (like HF) from the effluent.[3][8] Mixing a small amount of this compound into a large drum of non-halogenated solvent (like acetone or ethanol) contaminates the entire container, forcing the entire volume to be disposed of via the more expensive halogenated route.[9][10]

Procedure:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • This container must be separate from other waste streams such as:

    • Non-halogenated organic solvents.

    • Strong acids (unless neutralized and part of an aqueous waste stream).

    • Bases.

    • Oxidizers.

  • Ensure all containers are kept closed except when adding waste and are stored in secondary containment.[11][12]

Disposal Decision Workflow

The appropriate disposal path depends on the form and quantity of the waste. The following diagram outlines the decision-making process for handling this compound waste.

G cluster_form Identify Waste Form cluster_solid Solid Waste Protocol cluster_liquid Aqueous Waste Protocol cluster_spill Spill Cleanup Protocol start Waste Generated: 3-Amino-4-fluorobenzoic acid hydrochloride form_q What is the form of the waste? start->form_q solid Residual Solid or Contaminated Labware (e.g., weigh boats, gloves) form_q->solid Solid liquid Aqueous Solution form_q->liquid Aqueous spill Accidental Spill form_q->spill Spill solid_proc 1. Place in a sealed, puncture-resistant container. 2. Label as 'Solid Halogenated Organic Waste'. 3. List chemical name on the label. 4. Request EHS pickup. solid->solid_proc liquid_proc 1. Transfer to a designated, compatible container labeled 'Aqueous Halogenated Organic Waste'. 2. Keep container closed. 3. For dilute solutions, consider pre-neutralization (see Protocol 4.2) for safety before adding to waste. 4. Request EHS pickup. DO NOT drain dispose. liquid->liquid_proc spill_proc 1. Follow Spill Protocol (see Section 5). 2. Collect all cleanup materials. 3. Place in a sealed bag or container. 4. Treat as Solid Halogenated Waste for disposal. spill->spill_proc

Caption: Disposal decision workflow for 3-Amino-4-fluorobenzoic acid HCl.

Step-by-Step Disposal Protocols

This is the universal and most recommended procedure for all forms of this chemical waste.

  • Container Selection: Choose a container that is chemically compatible (e.g., the original product container or a high-density polyethylene (HDPE) jug for liquids/solids) and has a secure, leak-proof cap.[11]

  • Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[9][12] The label must include:

    • The full chemical name: "this compound."

    • The words "Hazardous Waste."

    • An accurate list of all constituents if it is a mixture.

    • The accumulation start date.

  • Accumulation: Collect the waste in the designated container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area must be under the control of laboratory personnel and away from incompatible materials.[12] Use secondary containment (such as a plastic tub) for liquid waste.[11]

  • Pickup Request: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 6 months), submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.[13]

This protocol is not for drain disposal . It is a safety pre-treatment step to neutralize the acidity of dilute aqueous solutions (<10%) before they are collected in the "Aqueous Halogenated Organic Waste" container. This reduces the corrosive hazard of the stored waste.

  • Preparation: Perform this procedure in a fume hood. Ensure you are wearing all required PPE (goggles, lab coat, gloves). Prepare a neutralizing agent, such as a 5-10% solution of sodium bicarbonate (baking soda).[14][15]

  • Dilution: If not already dilute, slowly add the acidic solution to a large volume of cold water in a suitable beaker with stirring. This dissipates heat.

  • Neutralization: While stirring the diluted acidic solution, slowly add the sodium bicarbonate solution. Be cautious, as this will generate carbon dioxide gas (effervescence) and heat.[16] A violent reaction can occur if the neutralizer is added too quickly or to a concentrated acid.[14]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.[15][17]

  • Final Disposal: Once neutralized and cooled, carefully transfer the solution to your designated "Aqueous Halogenated Organic Waste" container for EHS pickup.

  • Log: Record the neutralization in your laboratory notebook.

Emergency Protocol: Spill and Leak Cleanup

Immediate and correct action during a spill is vital to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the immediate area. Ensure ventilation is maximized.[9]

  • Don PPE: Before approaching the spill, don the appropriate PPE, including gloves, goggles, and a lab coat. For a large quantity of solid, respiratory protection may be needed.[5]

  • Containment: Prevent the powder from spreading or becoming airborne. Do not allow it to enter drains.[9]

  • Cleanup: For a solid spill, gently sweep or scoop the material into a designated waste container.[5] Avoid creating dust. Use absorbent pads for any liquid component.

  • Decontamination: Thoroughly clean the spill area with soap and water.

  • Disposal of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, etc.) are now considered hazardous waste. Place them in a sealed, labeled bag or container and dispose of them as solid halogenated organic waste.[9]

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, fulfilling your duties as a responsible scientific professional.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Waste Disposal for Research Institutions. Hazardous Waste Disposal.
  • Inciner
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • How to Neutralize Chemical Spills. Lab Manager Magazine.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • Laboratory Neutraliz
  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley.
  • Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide. Benchchem.
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.
  • How to Neutralize Acid: Effective Ways (2024). Ryze Chemie.
  • SOP for Chemical Waste Disposal via Neutralization.
  • Safety Data Sheet for 4-aminobenzoic acid. Sigma-Aldrich.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.
  • Perspective on halogenated organic compounds.
  • Safety Data Sheet for 3-Amino-4-fluorobenzoic acid. Fisher Scientific.
  • The problem with halogenated compounds emissions and its solution. Tecam Group.
  • Safety Data Sheet for 4-Aminobenzoic acid. Acros Organics.
  • Safety Data Sheet for 3-Amino-4-fluorobenzoic acid. ChemicalBook.
  • Safety Data Sheet for 3-Amino-4-chlorobenzoic acid. Thermo Fisher Scientific.
  • 3-Amino-4-fluorobenzoic acid.
  • Safety Data Sheet for 3-Amino-4-fluorobenzoic acid. Acros Organics.
  • Hazardous Substance Fact Sheet for 4-Chloro-3-nitroaniline. New Jersey Department of Health.
  • Safety Data Sheet for 4-Aminobenzoic acid. Fisher Scientific.
  • Safety Data Sheet for 2-Fluorobenzoic acid. Fisher Scientific.
  • Halogenated Waste List. University of Wisconsin-Milwaukee.
  • Safety Data Sheet for 4-Aminobenzoic acid. Sigma-Aldrich.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268.
  • Chemical Waste Management Guide. Auburn University Risk Management and Safety.
  • Waste Management. McMaster University Engineering Physics Health and Safety.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).
  • Safety Data Sheet for 2-Amino-5-fluorobenzoic Acid. Cayman Chemical.
  • Safety Data Sheet for 4-Aminobenzoic acid. Durham Technical Community College.
  • This compound. Santa Cruz Biotechnology.
  • Appendix III List of Halogenated Organic Compounds Regulated Under §66268.32.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Safety Data Sheet for 4-Aminobenzoic acid. Carl ROTH.
  • Safety Data Sheet for 3-Amino-2-fluorobenzoic acid. Synquest Labs.
  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic

Sources

A Senior Application Scientist's Guide to Handling 3-Amino-4-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-4-fluorobenzoic acid hydrochloride (CAS 3799-24-4). This is not a rigid protocol but a comprehensive framework built on established safety principles and field-proven insights to ensure both personal safety and experimental success.

Hazard Identification and Risk Assessment: Understanding the Compound

The free base is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The hydrochloride salt is expected to exhibit similar, if not more pronounced, irritant properties. Therefore, a cautious approach is warranted, treating the compound as a hazardous substance.

Inferred Hazard Profile:

  • Acute Toxicity (Oral): While specific data is lacking for the hydrochloride, the free base has a reported LD50 (oral, mouse) of 2850 mg/kg, suggesting moderate acute toxicity.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][2][4]

Given its classification as a halogenated aromatic compound, proper handling and disposal are critical to prevent environmental contamination.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table summarizes the recommended PPE for handling this compound, with justifications rooted in the compound's hazard profile.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before use.To prevent skin contact and potential irritation.[3][6][7] The choice of material should be based on the specific solvent used, if any. Always consult a glove compatibility chart.
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[8][9] Standard safety glasses may not provide adequate protection.
Body Protection A lab coat, preferably with long sleeves and made of a chemically resistant material.To protect the skin on the arms and body from accidental spills.[8][9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) if handling the powder outside of a fume hood or if dust is generated.To prevent inhalation of the powder, which can cause respiratory tract irritation.[3][9] The need for respiratory protection should be determined by a risk assessment of the specific procedure.

PPE_Selection_Workflow start Start: Handling this compound hazard_assessment Hazard Assessment: - Skin Irritant - Eye Irritant - Respiratory Irritant start->hazard_assessment ppe_decision Select Appropriate PPE hazard_assessment->ppe_decision hand_protection Hand Protection: Nitrile/Neoprene Gloves ppe_decision->hand_protection eye_protection Eye Protection: Safety Goggles/Face Shield ppe_decision->eye_protection body_protection Body Protection: Lab Coat ppe_decision->body_protection respiratory_protection Respiratory Protection: NIOSH-approved respirator (if needed) ppe_decision->respiratory_protection end End: Safe Handling hand_protection->end eye_protection->end body_protection->end respiratory_protection->end

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Consult the SDS: Although a specific SDS for the hydrochloride is elusive, review the SDS for the free base and any available supplier information.

  • Work Area Preparation: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter.[5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[10]

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers, within the fume hood.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood to minimize inhalation risk. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Spill Management: In the event of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Handling:

  • Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent. Collect the rinsate as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental harm.[5]

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated weighing paper, gloves, and any unused compound, must be collected in a clearly labeled hazardous waste container designated for halogenated organic waste.[11]

  • Liquid Waste: Any solutions containing the compound, as well as solvent rinses from cleaning glassware, should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.[5][11]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and the approximate quantities of the contents.[5]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] Incineration is a common and effective disposal method for halogenated organic compounds.[12]

By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult your institution's specific safety guidelines.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH.
  • (Pure) (p-Amino Benzoic Acid) MSDS CAS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)
  • 4-Aminobenzoic Acid - SAFETY DATA SHEET. (2017, May 23).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS.
  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration.
  • This compound. (n.d.). MySkinRecipes.
  • 3-Amino-4-fluorobenzoic acid. (n.d.). PubChem.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Hazardous Waste Segregation. (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • How To Manage Chemical Hazards In The Workplace. (n.d.). OSHACode EH&S Training.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
  • OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-fluorobenzoic acid hydrochloride
Reactant of Route 2
3-Amino-4-fluorobenzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.